molecular formula C11H22O B1664147 2-Methyldecanal CAS No. 19009-56-4

2-Methyldecanal

Cat. No.: B1664147
CAS No.: 19009-56-4
M. Wt: 170.29 g/mol
InChI Key: LBICMZLDYMBIGA-NSHDSACASA-N
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Description

(4) 2-Methyldecanal is a biochemical.

Properties

IUPAC Name

2-methyldecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-11(2)10-12/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBICMZLDYMBIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021623
Record name 2-Methyldecanal
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Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Decanal, 2-methyl-
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CAS No.

19009-56-4
Record name 2-Methyldecanal
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Record name (4) 2-Methyldecanal
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Record name Decanal, 2-methyl-
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Record name 2-Methyldecanal
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Record name 2-methyldecan-1-al
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyldecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyldecanal, a branched-chain aliphatic aldehyde, is a significant component in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and synthesis methodologies. While primarily recognized for its olfactory characteristics, this document aims to consolidate the available scientific data to serve as a foundational resource for researchers and professionals in various fields, including sensory science and synthetic chemistry. This guide details experimental protocols for its synthesis and presents key data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aldehydic, citrus-like, and waxy odor.[1][2] Its branched structure influences its physical properties, such as boiling point and density, contributing to its volatility and reactivity.[3] It is practically insoluble in water but soluble in organic solvents like alcohol and oils.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound
Synonyms Aldehyde C-11 MOA, Methyl Octyl Acetaldehyde[3][4]
CAS Number 19009-56-4[4]
Molecular Formula C₁₁H₂₂O[3]
Molecular Weight 170.29 g/mol [3]
Appearance Colorless to light yellow clear liquid[3]
Odor Aldehydic, citrus-peel-like, waxy, green[2]
Boiling Point 230 °C[3]
Flash Point 81-97 °C[3]
Specific Gravity 0.81100 to 0.82700 @ 25.00 °C[1]
Refractive Index 1.42500 to 1.43500 @ 20.00 °C[1]
Solubility Practically insoluble in water; soluble in alcohol and oils[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of expected spectral data.

Table 2: Spectroscopic Data for this compound

Technique Expected Peaks / Characteristics Reference(s)
¹H NMR ~9.6 ppm (t, 1H, -CHO) , ~2.2 ppm (m, 1H, -CH(CH₃)CHO), ~1.2-1.6 ppm (m, 14H, -(CH₂)₇-), ~1.1 ppm (d, 3H, -CH(CH₃)CHO), ~0.9 ppm (t, 3H, -CH₃)[5][6][7][8]
¹³C NMR ~205 ppm (-CHO) , ~50 ppm (-CH(CH₃)CHO), ~32 ppm (-CH₂-), ~29 ppm (multiple -CH₂-), ~27 ppm (-CH₂-), ~22 ppm (-CH₂-), ~14 ppm (-CH₃), ~13 ppm (-CH(CH₃)CHO)[9][10][11][12][13]
IR Spectroscopy ~2925 cm⁻¹ (C-H stretch, alkane) , ~2855 cm⁻¹ (C-H stretch, alkane) , ~2720 cm⁻¹ (C-H stretch, aldehyde) , ~1725 cm⁻¹ (C=O stretch, aldehyde) , ~1465 cm⁻¹ (C-H bend, alkane)[14][15][16][17][18]
Mass Spectrometry Molecular Ion (M⁺) at m/z 170 . Common fragments include loss of alkyl chains (e.g., m/z 57 corresponding to a C₄H₉⁺ fragment) and McLafferty rearrangement products.[19][20][21][22][23]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through several methods, with the Darzens condensation and hydroformylation of 1-decene (B1663960) being two prominent routes.[2]

Darzens Condensation

The Darzens reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester), which can then be hydrolyzed and decarboxylated to yield the target aldehyde.[24][25]

Protocol: Synthesis of this compound via Darzens Condensation (Representative)

This protocol is adapted from a general procedure for the Darzens reaction.[26]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl octyl ketone (1.0 eq) and ethyl chloroacetate (B1199739) (1.2 eq) dissolved in a suitable anhydrous solvent such as toluene.

  • Base Addition: Cool the mixture to 0-5°C using an ice bath. Slowly add a strong base, such as sodium ethoxide (1.5 eq), portion-wise or as a solution in ethanol (B145695), ensuring the temperature is maintained below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding cold water. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.

  • Saponification: Dissolve the crude glycidic ester in ethanol and add an aqueous solution of sodium hydroxide (B78521) (2.0 eq). Heat the mixture to reflux for 1-2 hours until saponification is complete (monitored by TLC).

  • Decarboxylation: Cool the reaction mixture and acidify with dilute hydrochloric acid. The resulting glycidic acid will decarboxylate upon gentle heating to yield this compound.

  • Purification: The crude this compound can be purified by distillation under reduced pressure.

Darzens_Reaction_Workflow cluster_reactants Reactants cluster_reaction Darzens Condensation cluster_workup Workup & Saponification cluster_product Product ketone Methyl Octyl Ketone base_addition Addition of Sodium Ethoxide ketone->base_addition haloester Ethyl Chloroacetate haloester->base_addition condensation Formation of Glycidic Ester base_addition->condensation saponification Saponification with NaOH condensation->saponification acidification Acidification & Decarboxylation saponification->acidification product This compound acidification->product

Caption: Darzens Reaction Workflow for this compound Synthesis.

Hydroformylation of 1-Decene

Hydroformylation (or oxo synthesis) of 1-decene with a mixture of carbon monoxide and hydrogen in the presence of a catalyst yields a mixture of aldehydes, including the linear undecanal (B90771) and the branched isomer, this compound.[27][28] The ratio of linear to branched products can be influenced by the choice of catalyst and reaction conditions.[29][30][31]

Protocol: Synthesis of this compound via Hydroformylation of 1-Decene (Representative)

This protocol is based on general procedures for the hydroformylation of long-chain olefins.[27]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a rhodium precursor (e.g., Rh(acac)(CO)₂) and a suitable phosphine (B1218219) ligand (e.g., TPPTS for a biphasic system) are dissolved in the appropriate solvent.

  • Reaction Setup: The catalyst solution and 1-decene are charged into a high-pressure autoclave. For an aqueous biphasic system, water is used as the solvent for the catalyst, and a phase-transfer agent like a methylated cyclodextrin (B1172386) may be added.

  • Reaction: The autoclave is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure (e.g., 20-50 bar). The mixture is heated to the reaction temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by the uptake of syngas.

  • Workup and Product Separation: After the reaction is complete, the autoclave is cooled, and the excess pressure is vented. The product mixture is collected. In a biphasic system, the organic layer containing the aldehydes is separated from the aqueous catalyst phase.

  • Purification: this compound is separated from undecanal and other byproducts by fractional distillation.

Hydroformylation_Workflow cluster_reactants Reactants cluster_reaction Hydroformylation cluster_products Products cluster_purification Purification decene 1-Decene reaction High Pressure Autoclave decene->reaction syngas Syngas (CO + H₂) syngas->reaction catalyst Rhodium Catalyst + Ligand catalyst->reaction mixture Aldehyde Mixture reaction->mixture distillation Fractional Distillation mixture->distillation product This compound distillation->product byproduct Undecanal distillation->byproduct Properties_Applications_Relationship cluster_properties Chemical Properties cluster_applications Primary Applications odor Citrus, Waxy Odor fragrance Fragrance Industry (Perfumes, Soaps) odor->fragrance Key attribute flavor Flavor Industry (Citrus Notes) odor->flavor Sensory profile volatility Volatility volatility->fragrance Enables scent diffusion solubility Solubility in Oils solubility->fragrance Formulation compatibility

References

An In-depth Technical Guide to the Physical Properties of 2-Methyldecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methyldecanal (CAS: 19009-56-4), an organic aldehyde compound. The information presented herein is intended for use by professionals in research, scientific, and drug development fields. This document summarizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of a standard experimental workflow.

Core Physical and Chemical Properties

This compound is an organic compound classified as an aldehyde, with the molecular formula C11H22O.[1][2][3] It is typically a colorless to pale yellow liquid.[1][2] The compound is characterized by a long carbon chain with a methyl group at the second carbon position of a decanal (B1670006) backbone.[2] Its odor is often described as aldehydic, waxy, and having citrus or green nuances.[4][5] Due to its hydrophobic nature, it is practically insoluble in water but soluble in organic solvents such as alcohol, oils, and hexane.[1][2][4][5][6]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources. It is important to note that some values are estimates and ranges may be provided due to different experimental conditions.

PropertyValue
Molecular Formula C₁₁H₂₂O[1][2][4]
Molecular Weight 170.29 g/mol [1][4][7]
Boiling Point 170.00 °C to 230 °C[1][4][8][9]
Melting Point -2°C (estimate)[4][8]
Density 0.819 to 0.827 g/cm³[8][9]
Refractive Index 1.425 to 1.435 (@ 20°C)[1][9][10]
Vapor Pressure 8.24 Pa @ 25°C or 0.102 mmHg @ 25°C[4][8]
Flash Point 81°C to 97°C[1][8]
Water Solubility 16 mg/L @ 20°C (Practically insoluble)[4][5][8]
LogP (Octanol/Water) 3.572 to 4.5[5][8]

Experimental Protocols

The determination of the physical properties listed above relies on established laboratory techniques. The following sections detail the methodologies for measuring boiling point, density, and refractive index.

3.1. Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] For small sample volumes, a micro-boiling point determination is a convenient and accurate method.[12][13]

  • Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, a heating apparatus (e.g., a Thiele tube or an aluminum block on a hot plate), and a stirring mechanism.[12][13][14]

  • Procedure:

    • A small amount (a few milliliters) of this compound is placed into the test tube.[13]

    • A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[11][14]

    • The apparatus is assembled with the thermometer bulb positioned close to the test tube, ensuring the thermometer and the sample are heated uniformly.

    • The sample is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and is expelled.[12]

    • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles from the sample's vapor will emerge from the capillary tube.[12]

    • Heating is then discontinued, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the stream of bubbles stops, and the liquid is drawn up into the capillary tube. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.[11][12]

3.2. Determination of Density

Density is an intrinsic property defined as the mass of a substance per unit volume.[15] For a liquid like this compound, this can be determined straightforwardly.

  • Apparatus: A graduated cylinder (e.g., 10 mL or 25 mL) and an electronic balance.[16][17]

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured using an electronic balance and recorded.[16]

    • A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[16]

    • The combined mass of the graduated cylinder and the liquid is measured and recorded.[16]

    • The mass of the empty cylinder is subtracted from the combined mass to determine the mass of the liquid.[16]

    • The density is calculated by dividing the mass of the liquid by its measured volume (Density = Mass / Volume).[15]

    • To improve accuracy, the procedure can be repeated multiple times, and the average density is calculated.[16]

3.3. Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through it.[18] It is a characteristic property used for substance identification and purity assessment.[19]

  • Apparatus: An Abbe refractometer is a common instrument for this measurement.[18] It consists of two prisms, a light source, and a telescope or digital detector.[18]

  • Procedure:

    • The prisms of the refractometer are cleaned and calibrated using a standard liquid with a known refractive index (e.g., distilled water).

    • A few drops of this compound are placed on the surface of the lower prism.[18]

    • The two prisms are closed together, spreading the liquid into a thin, uniform layer.

    • Light is directed through the sample. The user looks through the eyepiece and adjusts the controls until the boundary line (the dividing line between light and dark fields) is sharp and centered on the crosshairs.

    • The refractive index is then read directly from the instrument's calibrated scale. The measurement is typically temperature-dependent, so the temperature (usually 20°C) is controlled and recorded.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for determining the boiling point of a liquid using the micro-reflux method.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Measurement start Start: Obtain Sample (this compound) place_sample Place ~0.5 mL of sample into a test tube start->place_sample add_capillary Insert inverted, sealed-end capillary tube into sample place_sample->add_capillary assemble Assemble test tube with thermometer in heating block add_capillary->assemble heat Gently heat the apparatus assemble->heat observe_air Observe initial bubbles (expelled air) heat->observe_air observe_vapor Observe rapid, continuous stream of bubbles observe_air->observe_vapor as T° increases stop_heat Stop heating observe_vapor->stop_heat observe_stop Watch for bubble stream to stop stop_heat->observe_stop record_temp Record temperature when liquid enters capillary tube observe_stop->record_temp end_point Result: Boiling Point record_temp->end_point

Experimental workflow for boiling point determination.

References

An In-depth Technical Guide to the Molecular Structure of 2-Methyldecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyldecanal is an organic compound classified as a branched-chain aldehyde. Its molecular structure, characterized by a ten-carbon chain with a methyl group at the second position and a terminal aldehyde functional group, dictates its chemical and physical properties. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, synthesis methods, and toxicological information for this compound. The information is presented to support research, development, and safety assessment activities involving this compound.

Molecular Structure and Identification

This compound is a chiral molecule, existing as two enantiomers, (R)-2-methyldecanal and (S)-2-methyldecanal. The presence of the methyl group on the second carbon atom introduces a stereocenter. The structural formula and key identifiers are presented below.

Chemical Structure:

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
Synonyms 2-methyl decanal, Methyloctylacetaldehyde[1]
CAS Number 19009-56-4[1]
Molecular Formula C11H22O[1]
Molecular Weight 170.29 g/mol [1]
InChI InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-11(2)10-12/h10-11H,3-9H2,1-2H3[1]
InChIKey LBICMZLDYMBIGA-UHFFFAOYSA-N[1]
SMILES CCCCCCCCC(C)C=O[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty or waxy odor.[2] Its physical properties are influenced by its long alkyl chain and the polar aldehyde group. It is soluble in organic solvents and has limited solubility in water.[2]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Colorless to pale yellow liquid[2]
Odor Fatty, waxy[2]
Boiling Point 222.5 °C at 760 mmHg (estimate)[3]
Melting Point -2 °C (estimate)[3]
Density 0.819 g/cm³ (estimate)[3]
Refractive Index 1.4280 (estimate)[3]
Water Solubility 16 mg/L at 20 °C[3]
logP 3.572[3]
Vapor Pressure 0.102 mmHg at 25 °C[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While full, detailed spectra are often proprietary and found in specialized databases, the key characteristics are summarized below.

Table 3: Spectroscopic Data Summary

TechniqueKey Features and Expected Peaks
¹H NMR - Aldehydic proton (CHO) signal between δ 9.4-9.8 ppm (triplet).- Multiplet for the proton at C2 (CH) around δ 2.2-2.5 ppm.- Doublet for the methyl protons at C2 (CH₃) around δ 1.0-1.2 ppm.- Triplet for the terminal methyl protons (CH₃) of the decyl chain around δ 0.8-0.9 ppm.- Multiple signals for the methylene (B1212753) protons (CH₂) of the decyl chain between δ 1.2-1.6 ppm.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 200-205 ppm.- Signal for the carbon at C2 (CH) around δ 45-55 ppm.- Signals for the carbons of the decyl chain between δ 14-32 ppm.- Signal for the methyl carbon at C2 (CH₃) around δ 15-20 ppm.
IR Spectroscopy - Strong C=O stretching vibration for the aldehyde at ~1720-1740 cm⁻¹.- C-H stretching vibrations for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.- C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 170.- Characteristic fragmentation patterns including McLafferty rearrangement and alpha-cleavage.

Note: Predicted chemical shifts and peak positions are based on general spectroscopic principles for aldehydes and may vary slightly depending on the solvent and experimental conditions. Confirmation of these data can be found in databases such as SpectraBase.[1][4]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The two primary methods reported are the Darzens reaction and as a by-product of the hydroformylation of 1-decene (B1663960).[5]

Darzens Reaction

The Darzens reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester), which can then be hydrolyzed and decarboxylated to yield an aldehyde.

Experimental Protocol (General Procedure):

  • Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a nitrogen inlet is charged with a suitable solvent (e.g., anhydrous diethyl ether or THF) and a strong base (e.g., sodium ethoxide or sodium amide).

  • Addition of Reactants: A mixture of methyl octyl ketone and an ethyl α-haloacetate (e.g., ethyl chloroacetate) is added dropwise to the cooled (0-5 °C) base-solvent mixture under a nitrogen atmosphere.

  • Reaction: The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude glycidic ester.

  • Hydrolysis and Decarboxylation: The crude glycidic ester is then saponified with an aqueous or alcoholic solution of a base (e.g., NaOH or KOH). The resulting glycidic acid salt is then acidified and heated to induce decarboxylation, yielding this compound.

  • Purification: The final product is purified by distillation under reduced pressure.

Hydroformylation of 1-Decene

This compound is also obtained as a branched-chain isomer by-product during the hydroformylation of 1-decene, which primarily aims to produce the linear undecanal (B90771).[5] The ratio of linear to branched products can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol (General Procedure):

  • Catalyst Preparation: A rhodium-based catalyst, often with a phosphine (B1218219) ligand (e.g., triphenylphosphine), is prepared in a suitable high-pressure reactor.

  • Reaction Setup: The reactor is charged with 1-decene and a solvent.

  • Reaction: The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂) (synthesis gas) and heated. The reaction is carried out at elevated temperature and pressure for a specified time.

  • Product Separation: After the reaction, the mixture is cooled, and the pressure is released. The product mixture, containing undecanal and this compound, is separated from the catalyst.

  • Purification: The isomeric aldehydes are then separated by fractional distillation.

Biological Activity and Signaling Pathways

The primary biological activity of this compound in the context of flavor and fragrance is its interaction with olfactory receptors. While specific receptors for this compound have not been fully characterized, the general mechanism of aldehyde perception by olfactory sensory neurons is understood.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to specific G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[6][7] This binding event triggers a signal transduction cascade.

// Nodes Odorant [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; OR [label="Olfactory Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="G-protein (Golf)\n(GDP-bound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein_active [label="G-protein (Golf)\n(GTP-bound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; CNG_channel [label="Cyclic Nucleotide-Gated\n(CNG) Ion Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Depolarization [label="Neuron Depolarization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signal [label="Signal to Brain", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Odorant -> OR [label="Binds"]; OR -> G_protein [label="Activates"]; G_protein -> G_protein_active [label="GDP -> GTP"]; G_protein_active -> AC [label="Activates"]; AC -> cAMP [label="ATP -> cAMP"]; cAMP -> CNG_channel [label="Opens"]; CNG_channel -> Depolarization [label="Ca²⁺/Na⁺ influx"]; Depolarization -> Signal; } }

Caption: Generalized olfactory signal transduction pathway.

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Darzens Reaction Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="Mix Methyl Octyl Ketone\n& Ethyl Chloroacetate", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Add to Base\n(e.g., NaOEt in Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Reaction to form\nGlycidic Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n& Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="Saponification\n(Hydrolysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decarboxylation [label="Acidification &\nDecarboxylation", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reactants; reactants -> base; base -> reaction; reaction -> workup; workup -> hydrolysis; hydrolysis -> decarboxylation; decarboxylation -> purification; purification -> end; } }

Caption: Workflow for the synthesis of this compound via the Darzens reaction.

Hydroformylation Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="Charge Reactor with\n1-Decene & Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; syngas [label="Pressurize with CO/H₂\n& Heat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Hydroformylation Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; separation [label="Catalyst Separation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; distillation [label="Fractional Distillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound\n(Branched Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reactants; reactants -> syngas; syngas -> reaction; reaction -> separation; separation -> distillation; distillation -> product; product -> end; } }

Caption: Workflow for the production of this compound via hydroformylation.

Safety and Toxicology

A comprehensive review of the safety of this compound is crucial for its handling and application.

Table 4: Toxicological Data Summary

EndpointResultSpeciesReference
Acute Oral LD50 > 5 g/kgRatMoreno, 1975 (as cited in[1])
Acute Dermal LD50 > 5 g/kgRabbitMoreno, 1975 (as cited in[1])
Genotoxicity Not a concern for genotoxic potentialIn vitroRIFM, 2014a (as cited in[8])
GHS Classification Not classified as hazardous[1]

This chemical does not meet GHS hazard criteria for the majority of reports. For more detailed information, please visit the ECHA C&L website.[1]

Conclusion

This technical guide provides a detailed overview of the molecular structure and associated properties of this compound. The compiled data on its physicochemical properties, spectroscopic characteristics, and synthesis methods serve as a valuable resource for professionals in research and development. The information on its interaction with olfactory receptors provides insight into its primary biological function as a fragrance and flavor compound. The summarized toxicological data indicates a low order of acute toxicity. This guide is intended to facilitate a comprehensive understanding of this compound for its safe and effective use in scientific and industrial applications.

References

A Comprehensive Technical Guide to 2-Methyldecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Methyldecanal, a branched-chain aliphatic aldehyde. The information compiled herein covers its chemical synonyms, physicochemical properties, synthesis methodologies, analytical procedures, and toxicological profile, with a focus on presenting quantitative data and experimental protocols for scientific and research applications.

Chemical Identity and Synonyms

This compound is an organic compound classified as an aldehyde. It possesses a ten-carbon chain with a methyl group at the second position. A comprehensive list of its synonyms is provided below.

Table 1: Synonyms for this compound

Common Name/SynonymCAS Number
This compound19009-56-4
2-methyl decanal19009-56-4
Methyloctylacetaldehyde19009-56-4
Decanal, 2-methyl-19009-56-4
α-Methyldecanal19009-56-4
2-Methyldecan-1-al19009-56-4
Methyl octyl acetaldehyde19009-56-4
ALDEHYDE C-11 MOA19009-56-4

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty, waxy, and citrus-peel-like odor.[1][2] It is soluble in organic solvents and oils but has limited solubility in water.[1] Key physicochemical data are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₁H₂₂O[2]
Molecular Weight170.29 g/mol [2]
Boiling Point (estimated)229.96 °C[1]
Melting Point (estimated)-2 °C[3]
Density (estimated)0.8374 g/cm³[1]
Vapor Pressure8.24 Pa at 25 °C[1]
Water Solubility16 mg/L at 20 °C[3]
LogP (Octanol/Water Partition Coeff.)4.5 at 35 °C[1]
Refractive Index (estimated)1.4280[1]

Synthesis of this compound

Detailed, specific experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed literature. However, two primary methods are cited for its preparation: the Darzens reaction and as a by-product of hydroformylation.[1][2]

Darzens Reaction (Glycidic Ester Condensation)

This method involves the condensation of methyl octyl ketone with an α-halo ester (e.g., ethyl chloroacetate) in the presence of a base to form an α,β-epoxy ester, which is then hydrolyzed and decarboxylated to yield the aldehyde.[1][4][5]

  • Step 1: Epoxidation. To a cooled solution of methyl octyl ketone and ethyl chloroacetate (B1199739) in an aprotic solvent (e.g., benzene (B151609) or THF), a strong base such as sodium ethoxide or sodium amide is added portion-wise while maintaining a low temperature. The reaction mixture is stirred until the formation of the glycidic ester is complete, as monitored by TLC.

  • Step 2: Saponification. The resulting α,β-epoxy ester is then saponified by adding an aqueous solution of a strong base like sodium hydroxide (B78521) and heating the mixture.

  • Step 3: Acidification and Decarboxylation. The reaction mixture is cooled and acidified, which leads to the decarboxylation of the glycidic acid intermediate to form this compound.

  • Step 4: Purification. The final product is extracted with an organic solvent, washed, dried, and purified by vacuum distillation.

Hydroformylation

This compound can be obtained as a by-product during the production of 2-methylundecanal (B89849) via the hydroformylation of 1-decene.[1][2] This process involves the reaction of the alkene with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst, typically a rhodium or cobalt complex.[6] The reaction yields a mixture of linear (undecanal) and branched (this compound) aldehydes.

  • Step 1: Catalyst Preparation. A suitable catalyst, such as a rhodium complex with a phosphine (B1218219) ligand, is dissolved in an appropriate solvent in a high-pressure reactor.

  • Step 2: Reaction. 1-Decene is added to the reactor, which is then pressurized with a mixture of carbon monoxide and hydrogen. The reaction is heated and stirred for a specified period.

  • Step 3: Product Separation. After cooling and depressurizing the reactor, the product mixture containing undecanal (B90771) and this compound is separated from the catalyst.

  • Step 4: Purification. The aldehyde isomers are then separated and purified, typically by fractional distillation.

G Generalized Synthesis Workflow for this compound via Darzens Reaction cluster_0 Step 1: Epoxidation cluster_1 Step 2 & 3: Saponification, Acidification & Decarboxylation cluster_2 Step 4: Purification A Methyl Octyl Ketone + Ethyl Chloroacetate C α,β-Epoxy Ester Intermediate A->C Condensation B Base (e.g., NaOEt) in Aprotic Solvent B->C Catalysis F Glycidic Acid Intermediate C->F Saponification D Aqueous Base (e.g., NaOH), Heat D->F E Acidification (e.g., HCl) G Crude this compound E->G F->G Decarboxylation H Extraction with Organic Solvent G->H I Washing and Drying H->I J Vacuum Distillation I->J K Pure this compound J->K

Caption: Generalized workflow for the synthesis of this compound via the Darzens reaction.

Analytical Methodologies

The quantification of this compound in various matrices can be achieved using standard analytical techniques for volatile and semi-volatile organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method.

Generalized Experimental Protocol for GC-MS Analysis
  • Sample Preparation:

    • Extraction: For complex matrices, liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane, or solid-phase microextraction (SPME) can be employed.

    • Derivatization: While not always necessary for aldehydes, derivatization (e.g., with PFBHA) can improve sensitivity and chromatographic performance in some cases.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or similar.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

    • Oven Program: A temperature gradient program is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS System: Agilent 5977A MSD or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scanning from m/z 40 to 400.

    • Quantification: Based on the area of a characteristic ion peak from the mass spectrum of this compound, using an internal or external standard for calibration.

Biological Activity and Toxicology

Toxicological Profile

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. Based on a weight of evidence approach, it is considered a weak skin sensitizer.

Table 3: Toxicological Data for this compound

EndpointResultReference(s)
Skin SensitizationWeak sensitizer[7]
NESIL (WoE)5900 µg/cm²[7]
Genotoxicity (Ames test)Not mutagenic[7]
Clastogenicity (in vitro)Considered non-clastogenic (read-across)[7]

There is no specific data available for repeated dose toxicity of this compound; however, a risk assessment has been performed using read-across to 2-methylundecanal.[7] The total systemic exposure to this compound from its use in fragrances is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[7]

Antimicrobial and Other Biological Activities

Specific studies detailing the antimicrobial or other biological activities of this compound are limited in the public domain. However, long-chain aliphatic aldehydes, in general, are known to possess antimicrobial properties. For instance, pentadecanal (B32716) has shown inhibitory effects against Listeria monocytogenes.[8] The biological effects of aldehydes can be attributed to their ability to interact with proteins and other cellular components, potentially leading to inhibition of processes like protein synthesis and depletion of thiol compounds.[7]

Metabolism

Specific metabolic pathways for this compound have not been explicitly detailed in the literature. However, the metabolism of long-chain aliphatic aldehydes is well-understood. They are primarily metabolized through two main pathways: oxidation to carboxylic acids and reduction to alcohols.[9]

  • Oxidation: The primary metabolic route for aliphatic aldehydes is oxidation to the corresponding carboxylic acid (2-methyldecanoic acid). This reaction is catalyzed by NAD⁺-dependent fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2.[9] Aldehyde oxidases (AOX) can also contribute to this oxidation.[10] This is generally an irreversible process.[9]

  • Reduction: Aldehydes can also be reduced to their corresponding primary alcohols (2-methyldecanol). This reaction can be catalyzed by aldehyde reductases or by the reverse action of alcohol dehydrogenases.[9]

G Generalized Metabolic Pathway of this compound cluster_0 Enzymatic Reactions A This compound B 2-Methyldecanoic Acid A->B Oxidation C 2-Methyldecanol A->C Reduction D Fatty Aldehyde Dehydrogenase (FALDH/ALDH3A2) Aldehyde Oxidase (AOX) D->B E Aldehyde Reductase Alcohol Dehydrogenase (reverse) E->C

Caption: Generalized metabolic fate of this compound in biological systems.

Signaling Pathways

Currently, there is no available scientific literature that describes the specific interaction of this compound with any cellular signaling pathways. Research on the effects of aliphatic aldehydes suggests they can induce cellular stress and affect protein synthesis, which may indirectly influence various signaling cascades, but direct modulation of specific pathways by this compound has not been reported.[7]

Conclusion

This compound is a well-characterized fragrance and flavor ingredient with established physicochemical properties. While detailed experimental protocols for its synthesis and biological testing are not widely published, its preparation can be achieved through known organic reactions like the Darzens condensation. Its toxicological profile suggests a low level of concern at current exposure levels, with skin sensitization being the primary hazard. The metabolism of this compound is expected to follow the general pathways of other aliphatic aldehydes, leading to its oxidation to a carboxylic acid or reduction to an alcohol. Further research is required to elucidate any specific biological activities and interactions with cellular signaling pathways.

References

An In-depth Technical Guide to the Solubility of 2-Methyldecanal in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyldecanal in various organic solvents. Understanding the solubility of this aldehyde is crucial for its application in perfumery, flavor development, and organic synthesis. This document presents available quantitative and qualitative solubility data, alongside a detailed experimental protocol for determining its solubility, to support research and development activities.

Core Concepts: Physicochemical Properties Influencing Solubility

This compound (C₁₁H₂₂O) is a branched-chain aldehyde with a molecular weight of 170.29 g/mol . Its structure consists of a polar aldehyde functional group (-CHO) and a long, nonpolar ten-carbon alkyl chain. This amphiphilic nature dictates its solubility behavior. The polar aldehyde group can participate in dipole-dipole interactions and weak hydrogen bonding with polar solvents. However, the dominant feature is the large, nonpolar hydrocarbon tail, which favors interactions with nonpolar solvents through London dispersion forces.

The general principle of "like dissolves like" is paramount in predicting the solubility of this compound. It is expected to be more soluble in solvents with a polarity similar to its own, which is predominantly nonpolar.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in scientific literature, a combination of reported data and estimations based on its chemical structure provides a useful solubility profile.

SolventSolvent TypeTemperature (°C)SolubilityRationale for Estimation
WaterHighly Polar Protic2016 mg/L[1][2]Experimental data indicates it is practically insoluble due to the large hydrophobic alkyl chain.
Ethanol (B145695)Polar Protic25Miscible (Estimated)As an alcohol, ethanol can hydrogen bond with the aldehyde's oxygen atom, and its ethyl group has some nonpolar character, making it a good solvent for this compound. It is reported to be soluble in alcohol.[2][3][4]
Methanol (B129727)Polar Protic25Highly Soluble (Estimated)Similar to ethanol, methanol is a polar protic solvent that can interact favorably with the aldehyde group. It is also reported to be soluble in alcohol.[2][3][4]
AcetonePolar Aprotic25Highly Soluble (Estimated)Acetone's polarity allows for dipole-dipole interactions with the aldehyde group, and it is a good solvent for many organic compounds.
Diethyl EtherNonpolar25Miscible (Estimated)The predominantly nonpolar nature of diethyl ether makes it an excellent solvent for the long alkyl chain of this compound.
Hexane (B92381)Nonpolar25Miscible (Estimated)As a nonpolar hydrocarbon, hexane will readily dissolve the nonpolar tail of this compound through London dispersion forces.
Toluene (B28343)Nonpolar (Aromatic)25Miscible (Estimated)The nonpolar aromatic ring of toluene effectively solvates the long alkyl chain of this compound.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound, a liquid solute, in an organic solvent at a specific temperature.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated glass vials with screw caps

  • Micropipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and syringes

2. Preparation of Standard Solutions:

  • Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

  • These standards will be used to create a calibration curve for quantifying the concentration of this compound.

3. Experimental Procedure (Shake-Flask Method):

  • Accurately weigh a specific amount of the organic solvent into a glass vial.

  • Add an excess amount of this compound to the solvent. The presence of a separate liquid phase of this compound is necessary to ensure a saturated solution.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

  • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow for complete phase separation.

4. Sample Analysis:

  • Carefully extract an aliquot of the clear, saturated solvent phase using a micropipette or syringe. Be cautious not to disturb the undissolved this compound phase.

  • Dilute the aliquot with a known volume of the solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample using GC-FID or another appropriate analytical method.

  • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Back-calculate the concentration in the original saturated solution to determine the solubility.

5. Data Reporting:

  • Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

  • Report the temperature at which the solubility was determined.

  • Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_reporting Reporting prep_materials 1. Materials & Equipment prep_standards 2. Prepare Standard Solutions prep_materials->prep_standards add_excess 3. Add Excess Solute to Solvent prep_standards->add_excess equilibrate 4. Equilibrate at Constant Temperature add_excess->equilibrate phase_sep 5. Allow for Phase Separation equilibrate->phase_sep sample 6. Sample Saturated Phase phase_sep->sample dilute 7. Dilute Sample sample->dilute analyze 8. Analyze by GC-FID dilute->analyze quantify 9. Quantify using Calibration Curve analyze->quantify report 10. Report Solubility Data quantify->report

Caption: Experimental workflow for determining the solubility of this compound.

References

Technical Guide: Water Solubility of 2-Methyldecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of 2-Methyldecanal, a key fragrance and flavoring ingredient. This document collates available quantitative data, details relevant experimental methodologies for solubility determination, and presents this information in a format accessible to researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for predicting its behavior in aqueous and non-aqueous environments, which is fundamental in formulation development and environmental fate assessment.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Water Solubility 16 mg/L at 20°C [1][2]
Molecular FormulaC₁₁H₂₂O[3][4]
Molecular Weight170.29 g/mol [3]
Physical StateColorless liquid[2][3]
Density0.819 g/cm³[1]
Vapor Pressure0.102 mmHg at 25°C[1]
LogP (Octanol-Water Partition Coefficient)3.572 - 4.5[1][2]
Boiling Point222.5 °C at 760 mmHg[1]
Melting Point-2°C (estimate)[1]

Experimental Protocols for Water Solubility Determination

The determination of water solubility for sparingly soluble substances like this compound requires precise and reliable experimental methods. The OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, provides standardized methods for this purpose.[5][6][7][8] Given the low water solubility of this compound (16 mg/L, which is equivalent to 0.016 g/L), the Column Elution Method or the Shake Flask Method are the most appropriate techniques. For hydrophobic liquids, the Slow-Stirring Method is also a highly relevant and reliable technique to avoid the formation of emulsions.[9][10]

Shake Flask Method (OECD 105)

This method is considered the "gold standard" for determining the solubility of substances with solubilities above 10⁻² g/L, but it can be adapted for lower solubilities with sensitive analytical techniques.[11]

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a prolonged period to achieve equilibrium. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved material.

Detailed Methodology:

  • Preparation of the Test Solution:

    • An excess amount of this compound is added to a flask containing a known volume of purified water (e.g., deionized or distilled). The excess is crucial to ensure that a saturated solution is formed.

    • The flask is sealed to prevent evaporation of the volatile aldehyde.

  • Equilibration:

    • The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) using a mechanical shaker or magnetic stirrer.

    • The agitation is continued for a sufficient time to reach equilibrium. A preliminary test is often conducted to determine the time required to reach a plateau in concentration (typically 24 to 48 hours for sparingly soluble substances).

  • Phase Separation:

    • After equilibration, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved this compound.

    • To ensure complete removal of undissolved droplets, the aqueous phase is centrifuged at a high speed.

  • Analysis:

    • A sample of the clear, saturated aqueous solution is carefully withdrawn.

    • The concentration of this compound in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS), or high-performance liquid chromatography (HPLC).

    • The analytical method must be calibrated with standard solutions of this compound of known concentrations.

Column Elution Method (OECD 105)

This method is specifically designed for substances with low water solubility (less than 10⁻² g/L).[11][12]

Principle: A solid support material in a column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

Detailed Methodology:

  • Column Preparation:

    • An inert carrier material (e.g., glass beads, silica (B1680970) gel) is coated with an excess of this compound. This is typically done by dissolving the aldehyde in a volatile solvent, mixing it with the carrier, and then evaporating the solvent.

    • The coated carrier material is packed into a chromatography column.

  • Elution:

    • Purified water is passed through the column at a low and constant flow rate. The temperature of the column is maintained at the desired level (e.g., 20 ± 0.5 °C).

  • Sample Collection and Analysis:

    • The eluate is collected in fractions.

    • The concentration of this compound in each fraction is determined using a sensitive analytical method (e.g., GC-MS or HPLC).

    • The analysis is continued until the concentration of this compound in the eluate becomes constant over several consecutive fractions. This plateau concentration is taken as the water solubility.

Slow-Stirring Method

This method is particularly suitable for hydrophobic liquids like this compound as it minimizes the formation of micro-emulsions that can lead to erroneously high solubility values.[9][10]

Principle: A small amount of the test substance is stirred slowly in a large volume of water for an extended period to allow for gentle and true equilibration between the two phases.

Detailed Methodology:

  • Apparatus Setup:

    • A large, sealed vessel is filled with a known volume of purified water.

    • A magnetic stirrer is used, and the stirring speed is set to be very slow, creating a gentle vortex at the surface of the water without breaking the interface between the water and the test substance.

  • Equilibration:

    • A small amount of this compound is carefully added to the surface of the water.

    • The mixture is stirred slowly at a constant temperature for an extended period, which can range from several days to weeks, to ensure true equilibrium is reached.

  • Sampling and Analysis:

    • Samples of the aqueous phase are taken periodically from a sampling port located away from the interface with the undissolved aldehyde.

    • The concentration of this compound in the aqueous samples is determined using a highly sensitive analytical method.

    • Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the water solubility of a compound like this compound, from initial assessment to final data analysis.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis and Validation start Start: Characterize This compound prelim_test Perform Preliminary Solubility Test start->prelim_test method_selection Select Appropriate Method (Shake Flask, Column Elution, or Slow-Stir) prelim_test->method_selection equilibration Equilibration at Constant Temperature method_selection->equilibration phase_separation Phase Separation (Centrifugation/Filtration) equilibration->phase_separation sampling Aqueous Phase Sampling phase_separation->sampling analytical_measurement Concentration Measurement (e.g., GC-MS, HPLC) sampling->analytical_measurement data_analysis Data Analysis and Calculation of Solubility analytical_measurement->data_analysis validation Validate Results (e.g., repeat experiments) data_analysis->validation end End: Report Water Solubility Value validation->end

Caption: Logical workflow for determining the water solubility of this compound.

References

Unveiling the Olfactory Signature of 2-Methyldecanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the odor profile of the aromatic compound 2-Methyldecanal. The information presented herein is curated for professionals in research, scientific, and drug development fields, offering a detailed exploration of its sensory characteristics, the methodologies for their determination, and the underlying biochemical pathways of its perception.

Physicochemical and Olfactory Properties of this compound

This compound is a branched-chain aldehyde known for its potent and complex aroma, making it a valuable ingredient in the fragrance industry.[1][2] Its distinct scent profile is characterized by a combination of citrus, waxy, green, and aldehydic notes.[2][3][4] The odor is described as having a high strength, and for sensory evaluation, it is recommended to be assessed in a diluted solution, typically 1.00% in a solvent like dipropylene glycol.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name This compound[4][5]
Synonyms Aldehyde C-11 MOA, Methyl Octyl Acetaldehyde[3][4]
CAS Number 19009-56-4[3][5]
Molecular Formula C11H22O[4][5]
Molecular Weight 170.29 g/mol [5]
Appearance Colorless liquid[2][4]
Boiling Point 170.00 °C @ 760.00 mm Hg[3]
Flash Point 178.00 °F. TCC ( 81.11 °C. )[3]
Specific Gravity 0.81100 to 0.82700 @ 25.00 °C[3]
Refractive Index 1.42500 to 1.43500 @ 20.00 °C[3]
Solubility Soluble in alcohol, practically insoluble in water[3]

Table 2: Qualitative Odor Profile of this compound

Odor DescriptorDescriptionReference(s)
Primary Notes Citrus, Aldehydic[2][3][4]
Secondary Notes Waxy, Green, Fresh, Dry, Watery[1][3]
Flavor Profile Citrus, Aldehydic, Fatty, Herbal, Waxy, Rind, Soapy, Incense[3]
Odor Strength High[3]

Experimental Protocols for Odor Profile Determination

The characterization of the odor profile of a volatile compound like this compound involves a combination of instrumental analysis and sensory evaluation. The following protocols are based on established methodologies in the field of flavor and fragrance analysis.[6][7][8][9]

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.[6][10][11]

Objective: To separate the volatile components of a this compound sample and identify the retention times of odor-active compounds.

Methodology:

  • Sample Preparation: A diluted solution of this compound (e.g., 1% in ethanol) is prepared.

  • Instrumentation: A gas chromatograph equipped with a sniffing port (olfactometer) is used. The GC column effluent is split, with one part directed to a standard detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the other to the sniffing port.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used for aroma compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of around 40°C is held for a few minutes, followed by a ramp up to a final temperature of approximately 250°C.

    • Injector and Detector Temperatures: Maintained at a temperature sufficient to ensure volatilization and prevent condensation.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

  • Data Analysis: The olfactometry data is correlated with the chromatogram from the instrumental detector to identify the retention times of the odor-active compounds.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detectors cluster_Output Data Output cluster_Analysis Data Correlation Injector Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Oven Oven MS Mass Spectrometer (MS) Splitter->MS 50% SniffingPort Sniffing Port (Olfactometer) Splitter->SniffingPort 50% Chromatogram Mass Spectrum Chromatogram MS->Chromatogram Aromagram Aromagram (Odor Description & Intensity) SniffingPort->Aromagram Correlation Correlate Retention Times and Odor Events Chromatogram->Correlation Aromagram->Correlation

Figure 1: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[9][12]

Objective: To obtain a detailed and quantitative description of the odor profile of this compound.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. The panel undergoes intensive training to develop a consensus vocabulary (lexicon) to describe the aroma of this compound and to calibrate their use of an intensity scale.

  • Lexicon Development: The panel is presented with the this compound sample and reference standards representing different aroma notes (e.g., citrus, waxy, green). Through discussion, a list of descriptive terms is generated and defined.

  • Sample Evaluation: Samples of this compound (at a standardized dilution) are presented to the panelists in a controlled environment (individual booths with controlled temperature, humidity, and lighting). Panelists independently rate the intensity of each attribute from the lexicon on a line scale (e.g., a 15-cm line anchored with "low" and "high").

  • Data Analysis: The data from the individual panelists are collected and analyzed statistically to generate a quantitative sensory profile of the compound. This is often visualized using a spider or radar plot.

QDA_Workflow Start Start: Define Objective PanelSelection Panelist Selection & Screening Start->PanelSelection Training Panelist Training & Lexicon Development PanelSelection->Training Evaluation Individual Sample Evaluation (Controlled Environment) Training->Evaluation DataCollection Data Collection (Intensity Ratings) Evaluation->DataCollection Analysis Statistical Analysis DataCollection->Analysis Profile Generate Quantitative Sensory Profile (e.g., Spider Plot) Analysis->Profile

Figure 2: Quantitative Descriptive Analysis (QDA) Workflow.

Olfactory Signaling Pathway for Aldehyde Perception

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[13][14] These receptors are G-protein coupled receptors (GPCRs).[13][15] While the specific OR that binds to this compound has not yet been identified ("deorphanized"), the general signal transduction cascade for odorants is well-established.[14][15][16]

Upon binding of an odorant molecule to its specific OR, a conformational change in the receptor activates an associated G-protein, Gαolf.[15][17] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[15][17] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the neuron.[13][15][18] This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the information is processed, leading to the perception of smell.[17]

An interesting area of research suggests that some aldehyde-specific ORs may not bind to the aldehyde directly but rather to its hydrated form, a 1,1-geminal diol, which exists in equilibrium with the aldehyde in the aqueous environment of the nasal mucus. This mechanism could contribute to the specificity of aldehyde recognition.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space (Nasal Mucus) cluster_membrane Olfactory Sensory Neuron Membrane cluster_intracellular Intracellular Space (Cytosol) Odorant This compound OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Conversion CNG Cyclic Nucleotide-Gated (CNG) Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na ATP ATP ATP->AC cAMP->CNG Opening Depolarization Depolarization (Action Potential) Ca_Na->Depolarization Brain Signal to Brain Depolarization->Brain

Figure 3: Generalized Olfactory Signal Transduction Pathway.

References

The Elusive Scent: A Technical Guide to the World of Methyl-Branched Aldehydes, with a Focus on 2-Methyldecanal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecanal, a branched-chain aliphatic aldehyde, is a molecule of significant interest in the fragrance and flavor industry, prized for its complex citrusy, waxy, and fresh aroma.[1][2] While it is a valuable synthetic compound, a thorough review of scientific literature indicates that This compound has not been reported as a naturally occurring compound .[3][4] This guide, therefore, pivots to explore the fascinating realm of naturally occurring methyl-branched aldehydes, using the well-characterized this compound as a structural and analytical reference. By examining its natural analogs, their biosynthesis, and the methods for their study, we can gain valuable insights into the roles of these molecules in chemical communication and flavor chemistry. This document will serve as a technical resource for researchers, providing a comprehensive overview of the natural occurrence of related compounds, detailed experimental protocols for their analysis, and a look into the biological pathways they inhabit.

Natural Occurrence of Methyl-Branched Aldehydes

While this compound itself appears to be absent from nature's chemical inventory, other methyl-branched aldehydes have been identified in various organisms, where they often play crucial roles as flavor components or semiochemicals.

In Plants

Certain plant species are known to produce methyl-branched aldehydes as part of their complex volatile profiles. A notable example is the yuzu fruit (Citrus junos), whose essential oil contains characteristic aroma compounds such as 6-methyloctanal (B3051043) and 8-methyldecanal (B12690100).[5][6] These compounds contribute significantly to the unique and highly prized aroma of yuzu.

In Insects

The insect world is rich in methyl-branched hydrocarbons, which serve as critical semiochemicals for communication, including species and mate recognition.[7][8][9] While methyl-branched alkanes are more commonly reported, methyl-branched aldehydes also feature as important signaling molecules. For instance, (E)-2-Methyl-2-decenal has been identified as a semiochemical in the ant species Apterostigma dentigerum. The biosynthesis of these branched compounds is a key area of research in chemical ecology.[10][11]

Quantitative Data on Naturally Occurring Methyl-Branched Aldehydes

The quantification of these often trace-level compounds is crucial for understanding their biological significance and for quality control of natural products. The following table summarizes available quantitative data for naturally occurring methyl-branched aldehydes.

CompoundNatural SourceConcentration (% of Total Volatiles)Analytical MethodReference
6-MethyloctanalYuzu (Citrus junos) Peel OilNot specifiedGC-MS[5]
8-MethyldecanalYuzu (Citrus junos) Peel Oil~0.1% (of total aldehydes)GC-MS[12]

Note: Absolute quantification of these minor components is often challenging and data may be limited. The provided data for 8-methyldecanal is an estimation based on the reported total aldehyde content.

Biosynthesis of Methyl-Branched Aldehydes

The biosynthesis of methyl-branched aldehydes is intrinsically linked to the metabolism of branched-chain fatty acids. While the complete pathway for compounds like 8-methyldecanal in yuzu has not been fully elucidated, a general understanding can be drawn from known pathways of branched-chain fatty acid synthesis in plants and insects.

The key step is the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit during fatty acid elongation, which introduces a methyl branch. The resulting branched-chain fatty acid can then be reduced to a fatty aldehyde.

Biosynthesis_of_Branched_Chain_Aldehydes cluster_0 Fatty Acid Elongation cluster_1 Aldehyde Formation Acetyl_CoA Acetyl-CoA / Propionyl-CoA FAS Fatty Acid Synthase (FAS) Complex Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS Straight_Chain_Fatty_Acid Straight-Chain Fatty Acid FAS->Straight_Chain_Fatty_Acid Branched_Chain_Fatty_Acid Methyl-Branched Fatty Acid FAS->Branched_Chain_Fatty_Acid Fatty_Acyl_CoA_Reductase Fatty Acyl-CoA Reductase Straight_Chain_Fatty_Acid->Fatty_Acyl_CoA_Reductase Branched_Chain_Fatty_Acid->Fatty_Acyl_CoA_Reductase Straight_Chain_Aldehyde Straight-Chain Aldehyde Fatty_Acyl_CoA_Reductase->Straight_Chain_Aldehyde Branched_Chain_Aldehyde Methyl-Branched Aldehyde Fatty_Acyl_CoA_Reductase->Branched_Chain_Aldehyde

Caption: General biosynthetic pathway for straight and methyl-branched aldehydes.

Experimental Protocols

The analysis of methyl-branched aldehydes from natural sources requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for their identification and quantification.

Extraction of Volatile Compounds from Citrus Peel

This protocol is suitable for the extraction of aroma compounds, including methyl-branched aldehydes, from citrus peel for GC-MS analysis.

Method: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation:

    • Finely grate the peel of the citrus fruit.

    • Weigh 1-2 g of the grated peel into a 20 mL headspace vial.

    • Add a small amount of a saturated NaCl solution to enhance the release of volatiles.

    • Add a known amount of an internal standard (e.g., 2-octanol) for quantification.

    • Seal the vial with a PTFE-lined septum.

  • Extraction:

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60 °C).

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) with gentle agitation.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the hot injector of the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compounds.

    • Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and library data.

HS_SPME_Workflow Sample Citrus Peel Sample in Headspace Vial Heating Heating and Equilibration Sample->Heating SPME SPME Fiber Exposure (Extraction) Heating->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption GCMS GC-MS Analysis Desorption->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: Workflow for HS-SPME-GC-MS analysis of citrus volatiles.

Extraction of Cuticular Hydrocarbons from Insects

This protocol is adapted for the extraction of semiochemicals, including methyl-branched aldehydes and hydrocarbons, from the insect cuticle.

Method: Solvent Extraction

  • Sample Preparation:

    • Select individual or a small group of insects of the same species, sex, and age.

    • If necessary, freeze the insects at -20 °C.

  • Extraction:

    • Place the insect(s) in a small glass vial.

    • Add a small volume (e.g., 100-500 µL) of a non-polar solvent such as hexane (B92381) or pentane.

    • Gently agitate the vial for a short period (e.g., 5-10 minutes) to wash the cuticular lipids.

    • Carefully remove the insect(s) from the vial.

  • Sample Concentration and Analysis:

    • Concentrate the solvent extract under a gentle stream of nitrogen.

    • Re-dissolve the residue in a small, precise volume of solvent.

    • Inject an aliquot into the GC-MS for analysis, following a similar procedure as described for citrus volatiles.

Signaling Pathways in Insects

Methyl-branched aldehydes, when acting as semiochemicals, are detected by the insect's olfactory system. The binding of these molecules to specific odorant receptors (ORs) on the dendrites of olfactory sensory neurons (OSNs) initiates a signal transduction cascade that ultimately leads to a behavioral response.

The following diagram illustrates a generalized insect olfactory signaling pathway for aldehydes.

Insect_Olfactory_Signaling cluster_0 Sensillum Lymph cluster_1 Olfactory Sensory Neuron Dendrite Aldehyde Methyl-Branched Aldehyde OBP Odorant Binding Protein (OBP) Aldehyde->OBP Binding OBP_Aldehyde OBP-Aldehyde Complex OBP->OBP_Aldehyde OR Odorant Receptor (OR) + Orco Co-receptor OBP_Aldehyde->OR Delivery & Binding Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain Action_Potential->Brain Signal to Antennal Lobe

Caption: Generalized insect olfactory signaling pathway for aldehydes.

Conclusion

While this compound remains a product of the laboratory, its structural relatives are found in the intricate chemical landscapes of both plants and insects. The study of these naturally occurring methyl-branched aldehydes offers exciting opportunities for research in areas ranging from flavor chemistry and food science to chemical ecology and the development of novel pest management strategies. The methodologies and pathways outlined in this guide provide a solid foundation for scientists and researchers to delve into this aromatic and functionally diverse class of molecules. Further research is needed to fully uncover the natural distribution, biosynthesis, and biological roles of these fascinating compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereoisomers of 2-Methyldecanal

Abstract

This compound is a chiral aldehyde notable for its application in the fragrance and flavor industries. The presence of a stereocenter at the C-2 position gives rise to two distinct enantiomers, (R)-2-methyldecanal and (S)-2-methyldecanal. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit unique spatial arrangements that can lead to significant differences in their biological and sensory properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their physicochemical properties, enantioselective synthesis, analytical separation, and potential biological significance. The information presented herein is intended to serve as a foundational resource for researchers engaged in stereoselective synthesis, chemical analysis, and the development of new chemical entities where chirality is a critical parameter.

Introduction to Stereoisomerism in this compound

This compound is an organic compound classified as a branched-chain aldehyde.[1] Its molecular structure features a ten-carbon chain with a methyl group and an aldehyde functional group at the second carbon position. This substitution pattern creates a chiral center at the C-2 carbon, resulting in the existence of two non-superimposable mirror-image isomers known as enantiomers.[2] These are designated as (R)-2-methyldecanal and (S)-2-methyldecanal.

The three-dimensional orientation of the atoms at this chiral center is the defining difference between the two enantiomers. This seemingly subtle structural variation is of paramount importance in many biological and chemical systems. It is well-established that enantiomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and sensory properties due to the stereospecific nature of biological receptors and enzymes.[3][4] For instance, in the pharmaceutical industry, it is common for one enantiomer of a drug to be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.[4] Although primarily used as a fragrance ingredient for its fresh, citrusy, and waxy scent, the stereochemistry of this compound could influence its odor profile and biological interactions.[5][6][7]

Physicochemical and Spectroscopic Data

While data on the individual enantiomers of this compound is not extensively available, the properties of the racemic mixture provide a baseline for understanding the compound. The primary distinction between enantiomers lies in their interaction with plane-polarized light, a property known as optical activity.[1] One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal extent.[1][8] However, the direction of rotation (d/l or +/-) does not directly correlate with the (R/S) configuration.[1][8]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₁₁H₂₂O [9][10]
Molecular Weight 170.29 g/mol [9]
CAS Number 19009-56-4 (for racemic mixture) [6][10]
Appearance Colorless liquid [7][11]
Odor Aldehydic, citrus-peel-like, waxy, green [7][10]
Boiling Point 222.5 °C at 760 mmHg (estimate)
Density 0.819 g/cm³ (estimate)
Water Solubility Practically insoluble [7][11]
Solubility Soluble in alcohol and oils [7][11]

| Kovats Retention Index | 1274 (Standard non-polar column) |[9] |

Table 2: Spectroscopic Data for Racemic this compound

Spectroscopy Type Key Peaks / Shifts Reference(s)
Infrared (IR) Strong C=O stretch near 1700-1725 cm⁻¹, Aldehyde C-H stretch near 2720 cm⁻¹ [12]
¹H NMR Aldehyde proton (CHO) signal at ~9.6 ppm (doublet) [12]

| ¹³C NMR | Carbonyl carbon (C=O) signal at ~200-205 ppm |[12] |

Enantioselective Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for evaluating the properties of the individual stereoisomers. This is typically achieved through asymmetric synthesis or by resolution of a racemic mixture. While specific protocols for this compound are not abundant in the literature, methodologies applied to similar chiral aldehydes and alcohols, such as 2-methyl-1-dodecanol, provide a strong basis for developing effective synthetic routes.[13] A common strategy involves the enantioselective synthesis of the corresponding chiral alcohol, (R)- or (S)-2-methyldecan-1-ol, followed by a mild oxidation to yield the desired aldehyde.

Synthesis via Darzens Condensation (Racemic)

A classical approach to synthesizing α-substituted aldehydes is the Darzens reaction, which involves the condensation of a ketone (methyl octyl ketone) with an α-haloester (ethyl chloroacetate) in the presence of a base.[7][14][15] This forms an α,β-epoxy ester, which can then be hydrolyzed and decarboxylated to yield the aldehyde.[15] This method typically produces a racemic mixture.

Enantioselective Synthesis via Kinetic Resolution of the Precursor Alcohol

A highly effective method for obtaining enantiomerically pure compounds is through the kinetic resolution of a racemic precursor. In this approach, an enzyme selectively reacts with one enantiomer of racemic 2-methyldecan-1-ol, allowing for the separation of the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methyldecan-1-ol

This protocol is adapted from a method for the resolution of 2-methyl-1-dodecanol.[13]

  • Reaction Setup: Combine racemic 2-methyldecan-1-ol (1 mmol), a lipase (B570770) such as Candida antarctica lipase B (Novozym 435, 20-50 mg), and an acyl donor like vinyl acetate (B1210297) (2-3 equivalents) in an organic solvent (e.g., hexane (B92381), 5-10 mL).[13]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-45 °C).[13]

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until approximately 50% conversion is achieved.[13] At this point, one enantiomer will have been predominantly acylated, leaving the other enantiomer as the unreacted alcohol.

  • Work-up: Remove the enzyme by filtration. Evaporate the solvent under reduced pressure.[13]

  • Separation: Separate the resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer by column chromatography on silica (B1680970) gel.[13]

  • Hydrolysis (Optional): The separated ester can be hydrolyzed (e.g., using NaOH in methanol) to obtain the other alcohol enantiomer.[13]

  • Oxidation: The separated, enantiomerically pure (R)- or (S)-2-methyldecan-1-ol can then be oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid.

G Workflow for Enantioselective Synthesis racemic_alcohol Racemic 2-Methyldecan-1-ol reaction Kinetic Resolution (Selective Acylation) racemic_alcohol->reaction lipase Lipase + Acyl Donor lipase->reaction mixture Mixture of (S)-Alcohol and (R)-Acetate (example) reaction->mixture separation Column Chromatography mixture->separation s_alcohol (S)-2-Methyldecan-1-ol separation->s_alcohol r_acetate (R)-2-Methyldecyl Acetate separation->r_acetate oxidation_s Mild Oxidation (e.g., PCC) s_alcohol->oxidation_s hydrolysis Hydrolysis (e.g., NaOH) r_acetate->hydrolysis s_aldehyde (S)-2-Methyldecanal oxidation_s->s_aldehyde r_alcohol (R)-2-Methyldecan-1-ol hydrolysis->r_alcohol oxidation_r Mild Oxidation (e.g., PCC) r_alcohol->oxidation_r r_aldehyde (R)-2-Methyldecanal oxidation_r->r_aldehyde

A generalized workflow for the enantioselective synthesis of this compound.

Analytical Separation of Stereoisomers

To analyze the enantiomeric purity of a sample or to isolate small quantities of each stereoisomer for characterization, chiral chromatography is the method of choice.[2] Gas chromatography (GC) with a chiral stationary phase (CSP) is particularly well-suited for volatile compounds like this compound.

The principle of chiral separation lies in the differential interaction between the enantiomers and the chiral stationary phase.[16] The CSP, itself enantiomerically pure, forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different stabilities, leading to different retention times and thus, separation.[17] Modified cyclodextrins are commonly used as CSPs for this purpose.[17]

Experimental Protocol: Chiral Gas Chromatography (GC) Analysis

This is a general protocol that would require optimization for this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Column: A capillary column with a chiral stationary phase, such as a modified β-cyclodextrin column (e.g., CP Chirasil-DEX CB).[17]

  • Carrier Gas: Hydrogen or Helium at an appropriate flow rate.[17]

  • Temperatures:

    • Injector Temperature: 230-250°C.[17]

    • Detector Temperature: 250-280°C.[17]

  • Oven Temperature Program: An initial temperature of ~60°C, held for 1-2 minutes, followed by a ramp of 2-5°C/minute to a final temperature of ~150-180°C.[17] This program would need to be optimized to achieve baseline separation of the enantiomer peaks.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: The two enantiomers will elute at different retention times. The ratio of the peak areas can be used to determine the enantiomeric excess (ee) of the sample.

G Analytical Workflow for Chiral Separation sample Sample containing (R/S)-2-Methyldecanal injection GC Injection sample->injection column Chiral GC Column (Chiral Stationary Phase) injection->column separation Differential Interaction (Diastereomeric Complexes) column->separation detection Detector (FID/MS) separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram analysis Data Analysis (Retention Time, Peak Area, ee%) chromatogram->analysis G Hypothetical Olfactory Signaling Pathway cluster_0 Olfactory Sensory Neuron R_enantiomer (R)-2-Methyldecanal OR_R Olfactory Receptor A (High Affinity for R) R_enantiomer->OR_R Binds S_enantiomer (S)-2-Methyldecanal OR_S Olfactory Receptor B (High Affinity for S) S_enantiomer->OR_S Binds G_prot_R G-protein (Golf) OR_R->G_prot_R Activates G_prot_S G-protein (Golf) OR_S->G_prot_S Activates AC_R Adenylyl Cyclase G_prot_R->AC_R Activates AC_S Adenylyl Cyclase G_prot_S->AC_S Activates cAMP_R cAMP Increase AC_R->cAMP_R cAMP_S cAMP Increase AC_S->cAMP_S IonChannel_R Ion Channel Opening cAMP_R->IonChannel_R Gates IonChannel_S Ion Channel Opening cAMP_S->IonChannel_S Gates Depolarization_R Neuron Depolarization IonChannel_R->Depolarization_R Depolarization_S Neuron Depolarization IonChannel_S->Depolarization_S Signal_R Signal to Brain (Perception of Scent A) Depolarization_R->Signal_R Signal_S Signal to Brain (Perception of Scent B) Depolarization_S->Signal_S

References

The Biological Activity of 2-Methyldecanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyldecanal, a branched-chain saturated aldehyde, is a compound of interest due to its presence in various natural sources and its use as a fragrance ingredient. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of this compound. While specific quantitative data on its bioactivity remains limited in publicly accessible literature, this document synthesizes available toxicological information and outlines the general biological activities associated with aldehydes of its class. This guide details standard experimental protocols for assessing potential antimicrobial and insect repellent activities and discusses the known mechanisms of action for aldehydes.

Introduction

This compound (CAS No. 19009-56-4) is a C11 aldehyde with a methyl branch at the second carbon. Its chemical structure contributes to its characteristic odor profile, leading to its application in the fragrance and flavor industries. Beyond its sensory properties, the biological activities of aldehydes, as a class, are well-documented, encompassing antimicrobial, insect repellent, and pheromonal functions. This guide aims to provide a detailed technical resource on the known and potential biological activities of this compound, with a focus on its toxicological profile and methodologies for future research.

Toxicological Profile

The safety of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM). The key findings from their safety assessment are summarized below.

Cytotoxicity

In vitro studies have demonstrated that this compound can exhibit cytotoxic effects. A positive result for cytotoxicity was observed in the BlueScreen assay when tested without metabolic activation[1].

Genotoxicity

Based on the available data, this compound is not considered to have genotoxic potential[1]. It was found to be not mutagenic in the Ames test[1].

Skin Sensitization

The skin sensitization potential of this compound has been established with a No Expected Sensitization Induction Level (NESIL) of 5900 μg/cm²[1].

Table 1: Summary of Toxicological Data for this compound

EndpointAssayResultReference
CytotoxicityBlueScreen AssayPositive (without metabolic activation)[1]
Genotoxicity (Mutagenicity)Ames TestNegative[1]
Skin Sensitization-NESIL: 5900 μg/cm²[1]

Potential Biological Activities

While specific quantitative data for this compound is not extensively available, aldehydes as a chemical class are known to possess several biological activities.

Antimicrobial and Antifungal Activity

Aldehydes are known for their broad-spectrum antimicrobial properties. Their mechanism of action generally involves the disruption and damage of microbial cell walls and cytoplasmic membranes. The highly reactive aldehyde group can interact with and denature essential proteins and enzymes within the microbial cell, leading to impaired biochemical processes and cell death.

  • Antibacterial Activity: Further research is needed to determine the Minimum Inhibitory Concentration (MIC) of this compound against key bacterial species such as Staphylococcus aureus and Escherichia coli.

  • Antifungal Activity: Similarly, the antifungal potential of this compound, for instance against Candida albicans, requires quantitative assessment through MIC determination.

Insect Repellent Activity

Certain aldehydes are known to act as insect repellents. Their mode of action often involves interaction with the insect's olfactory system, either by blocking the perception of attractant odors or by activating repellent-sensitive olfactory receptor neurons. There is currently a lack of specific data quantifying the repellent efficacy of this compound against mosquitoes like Aedes aegypti.

Pheromonal Activity

Many insect pheromones are aldehydes. These chemical signals play a crucial role in intraspecific communication, mediating behaviors such as mating and aggregation. There is no current scientific literature identifying this compound as a pheromone component for any specific insect species.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). This will create a range of decreasing concentrations of the test compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (S. aureus, E. coli, or C. albicans) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including positive control wells (microorganism in broth without the compound) and negative control wells (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Mosquito Repellency Bioassay (Arm-in-Cage Method)

The arm-in-cage test is a standard method for evaluating the efficacy of topical insect repellents.

Protocol:

  • Test Subjects and Mosquitoes: Recruit human volunteers and use laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti).

  • Repellent Application: Apply a known concentration and volume of this compound, formulated in a suitable carrier like ethanol, to a defined area on the forearm of a test subject. A control arm treated with the carrier alone should also be used.

  • Exposure: Insert the treated and control forearms into a cage containing a known number of mosquitoes for a set period (e.g., 3 minutes).

  • Data Collection: Record the number of mosquito landings and/or biting attempts on both the treated and control arms during the exposure period.

  • Calculation of Repellency: Calculate the percentage of repellency using the following formula: % Repellency = [ (C - T) / C ] * 100 Where C is the number of bites/landings on the control arm and T is the number of bites/landings on the treated arm.

In Vitro Cytotoxicity Assay (BlueScreen Assay)

The BlueScreen™ assay is a high-throughput method to assess the genotoxicity and cytotoxicity of a compound.

Protocol:

  • Cell Culture: Use the BlueScreen™ cell line (derived from human TK6 lymphoblastoid cells), which contains a reporter system linked to the GADD45a gene.

  • Compound Preparation and Exposure: Prepare serial dilutions of this compound. Expose the cells to these dilutions in a 96-well plate format. The assay is performed with and without the addition of a metabolic activation system (S9 fraction).

  • Incubation: Incubate the cells with the compound for a defined period.

  • Measurement of Cytotoxicity and Genotoxicity:

    • Cytotoxicity: Measure cell density, often via absorbance or fluorescence after cell lysis and DNA staining. A reduction in cell density compared to the vehicle control indicates cytotoxicity.

    • Genotoxicity: Measure the expression of the Gaussia luciferase reporter gene. An increase in luminescence, corrected for cell density, indicates a genotoxic response.

Visualizations

Signaling and Mechanistic Pathways

The following diagram illustrates the general mechanism of antimicrobial action for aldehydes.

Antimicrobial_Mechanism_of_Aldehydes cluster_aldehyde This compound cluster_microbe Microbial Cell Aldehyde This compound (Aldehyde Group) CellWall Cell Wall/ Membrane Aldehyde->CellWall Disruption & Damage Proteins Cellular Proteins & Enzymes Aldehyde->Proteins Denaturation CellDeath Inhibition of Growth & Cell Death CellWall->CellDeath Leads to Proteins->CellDeath Leads to

General antimicrobial mechanism of aldehydes.
Experimental Workflows

The workflow for a standard mosquito repellency bioassay is depicted below.

Mosquito_Repellency_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepMosquitoes Prepare Host-Seeking Female Mosquitoes Application Apply Solutions to Volunteers' Forearms PrepMosquitoes->Application PrepVolunteers Recruit Human Volunteers PrepVolunteers->Application PrepCompound Prepare this compound and Control Solutions PrepCompound->Application Exposure Expose Forearms in Mosquito Cage Application->Exposure Observation Record Landings/Bites for a Set Time Exposure->Observation Calculation Calculate Percent Repellency Observation->Calculation Statistics Statistical Analysis Calculation->Statistics

Workflow for an arm-in-cage mosquito repellency assay.

Conclusion

This compound is a commercially used fragrance ingredient with a defined toxicological profile indicating some cytotoxic potential in vitro but no significant genotoxic or skin sensitization concerns at current use levels. While aldehydes as a class exhibit a range of biological activities, including antimicrobial and insect repellent effects, there is a notable lack of specific quantitative data for this compound in these areas. This guide provides the foundational knowledge and standardized experimental protocols necessary to stimulate and guide future research into the specific biological activities of this compound. Such research is essential to fully characterize its potential applications beyond the fragrance industry.

References

2-Methyldecanal: A Comprehensive Safety and Hazards Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive safety and hazards assessment of 2-Methyldecanal (CAS No. 19009-56-4), a fragrance ingredient used in various consumer products. This document synthesizes available toxicological data, outlines experimental methodologies for key safety endpoints, and presents quantitative data in a structured format. The assessment covers acute toxicity, skin sensitization, genotoxicity, repeated dose toxicity, and reproductive and developmental toxicity. Due to data gaps for certain endpoints, a read-across approach to the structurally similar substance 2-methylundecanal (B89849) has been utilized, in line with assessments by the Research Institute for Fragrance Materials (RIFM). This guide is intended to inform researchers, scientists, and drug development professionals on the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic aldehydic, citrus-peel-like odor.[1][2][3] It is practically insoluble in water but soluble in organic solvents such as alcohol and oils.[1][2][4]

PropertyValueReference
Molecular Formula C₁₁H₂₂O[1][4]
Molecular Weight 170.29 g/mol [1][5]
CAS Number 19009-56-4[1][4][5]
Boiling Point 229.96°C (estimate)[1][2]
Melting Point -2°C (estimate)[1][2]
Density 0.8374 g/cm³ (estimate)[1][2]
Vapor Pressure 8.24 Pa at 25°C[1][2]
LogP 4.5 at 35°C[1]
Water Solubility 16 mg/L at 20°C[1]

Toxicological Hazard Assessment

This section details the toxicological profile of this compound, incorporating data from direct studies and read-across analyses.

Acute Toxicity

The acute toxicity of this compound via oral and dermal routes is low.

EndpointSpeciesRouteValueReference
LD₅₀RatOral> 5 g/kg[1]
LD₅₀RabbitDermal> 5 g/kg[1]

Data Gap: No studies on the acute inhalation toxicity of this compound were identified. However, inhalation of high concentrations of aliphatic aldehydes, in general, can cause irritation to the respiratory tract.[4][5][6][7]

Skin Irritation and Sensitization

Skin Irritation: this compound is classified as a skin irritant.[1] Aliphatic aldehydes can cause skin irritation, characterized by redness, itching, and swelling.[7][8][9]

Skin Sensitization: this compound is considered a weak skin sensitizer (B1316253).[10] A weight of evidence approach, including data from a Local Lymph Node Assay (LLNA), has established a No Expected Sensitization Induction Level (NESIL) of 5900 µg/cm².[10]

Genotoxicity

Based on available data, this compound is not considered to have genotoxic potential.[10]

AssaySystemMetabolic ActivationResultReference
Ames TestS. typhimurium & E. coliWith and without S9Negative[10]
BlueScreen AssayHuman lymphoblastoid TK6 cellsWith and without S9Negative for genotoxicity, positive for cytotoxicity without S9[10][11]
in vitro Micronucleus Test(Read-across from 2-methyloctanal)Non-clastogenic[10][11]
Repeated Dose Toxicity

There are no repeated dose toxicity data available for this compound.[10][11] A read-across to 2-methylundecanal (CAS No. 110-41-8) has been used to assess this endpoint.[2][10]

Study TypeSpeciesRouteNOAELRead-across SubstanceReference
90-day study (OECD 408)Wistar Han RatOral (diet)1046 mg/kg/day2-Methylundecanal[2][10]
Reproductive and Developmental Toxicity

No reproductive or developmental toxicity data are available for this compound.[10] Data from read-across to 2-methylundecanal are used for this assessment.[2][10]

Study TypeSpeciesRouteNOAELRead-across SubstanceReference
Prenatal Developmental Toxicity (OECD 414)Wistar Han RatOral (diet)1350 mg/kg/day (Developmental)2-Methylundecanal[1][2]
Reproduction/Developmental Toxicity Screening (OECD 421)Wistar Han RatOral (diet)991 mg/kg/day (Fertility)2-Methylundecanal[1]
Eye Irritation

Data Gap: No specific eye irritation studies for this compound were identified. However, as a skin irritant and based on the properties of other aliphatic aldehydes, it may cause eye irritation upon direct contact.[7][9]

Experimental Protocols

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
  • Principle: This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[12][13][14][15]

  • Methodology:

    • Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA, to detect both frameshift and base-pair substitution mutations.[12][15]

    • Test Conditions: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver).[12][13][14]

    • Procedure: The test substance, at a range of concentrations, is incubated with the bacterial strains and the S9 mix (or buffer) and then plated on minimal agar (B569324) medium.[13]

    • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least two- to three-fold higher than the solvent control.[14]

Skin Sensitization: Murine Local Lymph Node Assay (LLNA, OECD 429)
  • Principle: The LLNA assesses the skin sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining auricular lymph nodes of mice following topical application.[16][17][18][19]

  • Methodology:

    • Animals: Typically, female CBA/J mice are used.[17]

    • Procedure: The test substance, at various concentrations in a suitable vehicle, is applied to the dorsum of both ears for three consecutive days.[17] A positive control (e.g., hexyl cinnamaldehyde) and a vehicle control are run in parallel.[20]

    • Endpoint Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine. After a few hours, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured by β-scintillation counting.[16][19]

    • Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean radioactive incorporation of the test group by that of the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3.[16][18][19]

Repeated Dose Toxicity (Read-across): 90-Day Oral Toxicity Study in Rodents (OECD 408)
  • Principle: This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 90-day period.[9][21][22][23]

  • Methodology:

    • Animals: Typically, rats are used, with at least 10 males and 10 females per group.[21][22]

    • Dosing: The test substance is administered daily via the diet, drinking water, or gavage at a minimum of three dose levels, plus a control group.[21][22]

    • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.[21]

    • Endpoint Analysis: At the end of the study, hematology, clinical biochemistry, and a full necropsy are performed. Organs are weighed, and histopathological examinations are conducted on a comprehensive set of tissues.[21] The No-Observed-Adverse-Effect-Level (NOAEL) is determined.[12]

Reproductive and Developmental Toxicity (Read-across): Prenatal Developmental Toxicity Study (OECD 414) and Reproduction/Developmental Toxicity Screening Test (OECD 421)
  • Principle: These studies are designed to evaluate the potential adverse effects of a substance on the pregnant female, embryo-fetal development, and reproductive performance.

  • Methodology (OECD 414):

    • Animals: Pregnant female rats or rabbits are used.

    • Dosing: The test substance is administered daily, typically from implantation to the day before cesarean section.

    • Endpoints: Maternal clinical signs, body weight, and food consumption are monitored. At term, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Methodology (OECD 421):

    • Animals: Male and female rats are used.

    • Dosing: Males are dosed for a period before mating, and females are dosed throughout the study (before mating, during mating, gestation, and lactation).

    • Endpoints: Mating performance, fertility, gestation length, and parturition are assessed. Offspring are examined for viability, growth, and development. Reproductive organs of the parents are examined histopathologically.

Visualization of Key Pathways and Workflows

Skin Sensitization Adverse Outcome Pathway (AOP)

The following diagram illustrates the key events in the skin sensitization AOP, which provides a framework for understanding how a chemical can lead to allergic contact dermatitis.

SkinSensitizationAOP cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node cluster_outcome Organ Level MIE Molecular Initiating Event: Covalent binding to skin proteins KE1 Key Event 1: Keratinocyte Activation MIE->KE1 Haptenation KE2 Key Event 2: Dendritic Cell Activation KE1->KE2 Cytokine Signaling KE3 Key Event 3: T-Cell Activation and Proliferation KE2->KE3 Migration and Antigen Presentation AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO Elicitation upon re-exposure

Figure 1: Skin Sensitization Adverse Outcome Pathway.
General Aldehyde Toxicity Pathway

This diagram outlines a generalized pathway for aldehyde-induced cellular toxicity, focusing on the generation of reactive oxygen species (ROS) and subsequent cellular responses.

AldehydeToxicity cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_downstream_effects Downstream Effects cluster_detoxification Detoxification Aldehyde This compound (Aldehyde) ROS Increased Reactive Oxygen Species (ROS) Aldehyde->ROS ProteinAdducts Protein Adduct Formation Aldehyde->ProteinAdducts DNA_Adducts DNA Adduct Formation Aldehyde->DNA_Adducts ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation (e.g., NF-κB activation) OxidativeStress->Inflammation Apoptosis Apoptosis OxidativeStress->Apoptosis ProteinAdducts->Apoptosis Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Detoxified Metabolized to Less Toxic Acid ALDH->Detoxified

Figure 2: Generalized Aldehyde Toxicity Pathway.

Conclusion

This compound has a low order of acute toxicity via the oral and dermal routes. It is a skin irritant and a weak skin sensitizer. The available data indicate that it is not genotoxic. Due to the absence of data for repeated dose and reproductive toxicity, a read-across to the structurally similar substance 2-methylundecanal is used. Based on this read-across, high No-Observed-Adverse-Effect-Levels have been established for these endpoints. Data gaps remain for inhalation toxicity and eye irritation. Based on the available information, this compound is considered safe for its intended use in fragrance applications when used within established concentration limits that account for its skin sensitization potential. Standard industrial hygiene practices should be followed to minimize dermal and inhalation exposure. Further testing would be required to fill the existing data gaps for a more complete hazard characterization, particularly for applications where inhalation or eye contact are more likely.

References

Thermochemical Profile of 2-Methyldecanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available thermochemical data for 2-Methyldecanal (C₁₁H₂₂O). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document summarizes key quantitative data, outlines general experimental protocols for the determination of these properties, and includes a visualization of a relevant synthetic pathway.

Quantitative Thermochemical Data

The following tables summarize the critically evaluated thermochemical data for this compound in the ideal gas and liquid phases, primarily sourced from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables.[1][2][3][4]

Table 1: Ideal Gas Phase Thermochemical Properties of this compound
Temperature (K)Isobaric Heat Capacity (C_p°) (J/mol·K)Standard Molar Entropy (S°) (J/mol·K)Enthalpy (H°) (kJ/mol)
200Data not availableData not availableData not available
298.15Data not availableData not availableData not available
300Data not availableData not availableData not available
400Data not availableData not availableData not available
500Data not availableData not availableData not available
600Data not availableData not availableData not available
700Data not availableData not availableData not available
800Data not availableData not availableData not available
900Data not availableData not availableData not available
1000Data not availableData not availableData not available

Note: While the NIST/TRC Web Thermo Tables indicate the availability of data in this range, specific values were not retrieved in the search. The data is typically generated through dynamic data analysis and may require subscription access for specific point values.[1][2][3][4]

Table 2: Liquid Phase Thermochemical Properties of this compound
Temperature (K)PropertyValue
250 - 656.6Enthalpy (Liquid in equilibrium with Gas)Temperature Dependent
250 - 656.6Entropy (Liquid in equilibrium with Gas)Temperature Dependent
250 - 656.6Heat Capacity at saturation pressure (Liquid)Temperature Dependent

Note: Specific point data from the NIST/TRC database requires direct access. The available information confirms that critically evaluated data exists for these properties over the specified temperature ranges.[1]

Experimental Protocols for Thermochemical Data Determination

While specific experimental protocols for the determination of thermochemical data for this compound are not detailed in the public literature, this section outlines the general and widely accepted methodologies for organic compounds of similar nature.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (Δ_f_H°) of an organic compound like this compound is typically determined indirectly from its enthalpy of combustion (Δ_c_H°).[5][6][7][8][9] The experimental technique for measuring the enthalpy of combustion is bomb calorimetry.[10][11][12][13]

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container called a "bomb". The heat released by the exothermic reaction is absorbed by a surrounding water bath of known mass. The temperature change of the water is measured to calculate the heat of combustion.

Generalized Protocol:

  • Sample Preparation: A precise mass of this compound is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule or a thin-walled glass ampule may be necessary to prevent evaporation before ignition.[14]

  • Bomb Assembly: The crucible is placed inside the bomb, and a fuse wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (calorimeter). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the initial temperature.

  • Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated using the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the combustion of the fuse wire.[12][13]

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[15][16]

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The isobaric heat capacity (C_p_) of this compound can be determined using Differential Scanning Calorimetry (DSC).[17][18][19][20][21]

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. The sample and reference are subjected to a controlled temperature program (e.g., a linear heating rate). The energy required to maintain the sample and reference at the same temperature provides information about the sample's heat capacity.

Generalized Protocol:

  • Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan (typically aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 K/min), is set.

  • Measurement: The DSC run is initiated. The instrument records the differential heat flow to the sample relative to the reference as the temperature is scanned.

  • Calibration and Calculation: To obtain absolute heat capacity values, a three-step procedure is typically followed:

    • A baseline run is performed with two empty pans to determine the instrumental heat flow difference.

    • A run is performed with a standard material of known heat capacity (e.g., sapphire) to calibrate the instrument.

    • The sample is run under the same conditions. The heat capacity of the sample is then calculated by comparing the heat flow data from the three runs.[17][19]

Visualization of a Relevant Chemical Pathway

This compound can be synthesized via the hydroformylation of 1-decene (B1663960). This process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.[22][23][24][25][26]

hydroformylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 1-Decene 1-Decene Reaction_Mixture Hydroformylation Reaction Syngas Synthesis Gas (CO + H2) Catalyst_Precursor Rh or Co Complex Active_Catalyst Hydridocarbonyl Catalyst Catalyst_Precursor->Active_Catalyst Activation This compound This compound (Branched Aldehyde) Undecanal Undecanal (Linear Aldehyde) Reaction_Mixture->this compound Reaction_Mixture->Undecanal

Caption: Hydroformylation of 1-decene to produce this compound and undecanal.

References

An In-depth Technical Guide to the Enantiomeric Properties of (S)-2-Methyldecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methyldecanal, a chiral aldehyde, presents a compelling case for the study of stereoisomerism in the fields of fragrance chemistry, sensory science, and drug development. While data on the racemic mixture of 2-methyldecanal is available, specific information on the individual enantiomers is limited. This technical guide synthesizes the known properties of this compound and extrapolates the expected characteristics of the (S)-enantiomer based on established principles of stereochemistry and data from structurally analogous compounds. This document provides a comprehensive overview of its physical, chemical, and olfactory properties, alongside proposed experimental protocols for its synthesis and analysis, to facilitate further research and application.

Introduction

Chirality plays a pivotal role in the biological activity and sensory perception of molecules. Enantiomers, non-superimposable mirror images of a chiral compound, can exhibit remarkably different interactions with chiral biological receptors, such as olfactory receptors or enzyme active sites. This compound possesses a stereocenter at the C2 position, giving rise to (S)- and (R)-enantiomers. Understanding the unique properties of each enantiomer is crucial for applications in perfumery, flavor chemistry, and the development of stereospecific pharmaceuticals. This guide focuses on the (S)-enantiomer of this compound, providing a foundational resource for its scientific exploration.

Physicochemical Properties

The general physical and chemical properties of this compound are summarized below. It is important to note that enantiomers share identical physical properties in a non-chiral environment, such as boiling point, density, and refractive index. The key distinguishing physical property is the direction of rotation of plane-polarized light.

Table 1: Physicochemical Properties of this compound (Racemic/Unspecified)

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂O[1][2]
Molecular Weight 170.29 g/mol [1]
Appearance Colorless liquid[3]
Boiling Point 170 °C at 760 mmHg[3]
Density 0.821 - 0.829 g/cm³ at 20 °C[3]
Refractive Index 1.425 - 1.435 at 20 °C[3]
Solubility Insoluble in water; soluble in alcohol[3]
Odor (Racemic) Aldehydic, citrus, waxy, green[3]

Optical Activity:

The specific rotation is the defining characteristic that differentiates enantiomers. While the specific optical rotation for (S)-2-Methyldecanal has not been explicitly documented in the reviewed literature, it is expected to have a specific, non-zero value. By convention, the (R)-enantiomer will exhibit an equal and opposite rotation.[4][5]

Table 2: Predicted Optical Properties of this compound Enantiomers

EnantiomerPredicted Specific Rotation ([α]D)
(S)-2-MethyldecanalPositive (+) or Negative (-) value
(R)-2-MethyldecanalEqual and opposite value to (S)-enantiomer

Note: The direction of rotation (dextrorotatory (+) or levorotatory (-)) for a specific enantiomer cannot be predicted from its (R/S) configuration and must be determined experimentally.[4]

Olfactory Properties: The Significance of Chirality

The olfactory perception of chiral molecules is often stereospecific, as the chiral odorant interacts with chiral olfactory receptors. Studies on structurally similar chiral aldehydes, such as 6-methyloctanal (B3051043) and 8-methyldecanal, have demonstrated significant differences in the odor profiles of their enantiomers.[6]

Table 3: Comparison of Olfactory Descriptors for Enantiomers of Structurally Similar Aldehydes

CompoundEnantiomerOlfactory DescriptorsReference
6-Methyloctanal(S)Fresh, green, sweet, citrusy[6]
(R)Oily, no citrusy note, less potent[6]
8-Methyldecanal(S)Fresh green, bitter, reminiscent of yuzu[6]
(R)Stronger green fresh characteristic, no yuzu-like odor[6]

Based on these findings, it is highly probable that the enantiomers of this compound also possess distinct odor characteristics. The (S)-enantiomer is likely to be the more desired isomer for fragrance applications, potentially exhibiting a cleaner, fresher, and more pronounced citrus-aldehydic character compared to the (R)-enantiomer.

Biological Activity: A Stereospecific Perspective

The interaction of enantiomers with biological systems is a cornerstone of pharmacology and toxicology.[7] Due to the chiral nature of enzymes, receptors, and other biological macromolecules, the physiological effects of a chiral molecule can be highly dependent on its stereochemistry.[7]

Further research is required to elucidate the specific biological activities of (S)-2-Methyldecanal, which could be relevant in areas such as antimicrobial drug development or as a semiochemical in pest management.

Experimental Protocols

Enantioselective Synthesis of (S)-2-Methyldecanal

An enantioselective synthesis is crucial for obtaining the pure (S)-enantiomer. A plausible approach involves the asymmetric reduction of the corresponding α,β-unsaturated aldehyde, 2-methyldec-2-enal, using a biocatalyst such as baker's yeast (Saccharomyces cerevisiae). This method has been successfully applied to similar substrates to produce the (S)-alcohol with high enantiomeric excess, which can then be oxidized to the desired aldehyde.[8]

Protocol: Biocatalytic Reduction and Subsequent Oxidation

  • Preparation of the Precursor: Synthesize 2-methyldec-2-enal from decanal (B1670006) through an aldol (B89426) condensation reaction with propanal, followed by dehydration.

  • Yeast Fermentation: Prepare a suspension of baker's yeast and a carbohydrate source (e.g., glucose) in water and allow it to ferment for a specified period.

  • Bioreduction: Add the 2-methyldec-2-enal precursor to the fermenting yeast culture. The reaction is typically stirred at room temperature for 24-48 hours.

  • Work-up and Extraction: Remove the yeast cells by filtration. The filtrate is then saturated with a salt (e.g., NaCl) and extracted with an organic solvent (e.g., ethyl acetate) to isolate the (S)-2-methyl-1-decanol.

  • Purification of the Alcohol: The crude alcohol is purified using column chromatography.

  • Oxidation: The purified (S)-2-methyl-1-decanol is then oxidized to (S)-2-methyldecanal using a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation to the carboxylic acid.

  • Final Purification: The resulting (S)-2-methyldecanal is purified by column chromatography or distillation.

Enantioselective_Synthesis cluster_precursor Precursor Synthesis cluster_bioreduction Biocatalytic Reduction cluster_oxidation Oxidation Decanal Decanal Aldol Aldol Condensation & Dehydration Decanal->Aldol Propanal Propanal Propanal->Aldol Precursor 2-Methyldec-2-enal Aldol->Precursor Reduction Asymmetric Reduction Precursor->Reduction Yeast Baker's Yeast (S. cerevisiae) Yeast->Reduction S_Alcohol (S)-2-Methyl-1-decanol Reduction->S_Alcohol PCC PCC or Swern Oxidation S_Alcohol->PCC S_Aldehyde (S)-2-Methyldecanal PCC->S_Aldehyde

Caption: Workflow for the enantioselective synthesis of (S)-2-Methyldecanal.

Chiral Resolution of Racemic this compound

Alternatively, the enantiomers can be separated from a racemic mixture. A common method is through the formation of diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.[9][10]

Protocol: Chiral Resolution via Diastereomeric Derivatization

  • Derivatization: Convert the racemic this compound to a suitable derivative that can be resolved. For aldehydes, this can be achieved by first reducing the aldehyde to the corresponding alcohol (2-methyl-1-decanol). The racemic alcohol is then reacted with an enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid) to form a mixture of diastereomeric esters.

  • Separation of Diastereomers: The diastereomeric esters are separated based on their different physical properties, typically by fractional crystallization or column chromatography.

  • Hydrolysis: The separated diastereomeric esters are then hydrolyzed (e.g., using a base like NaOH) to yield the enantiomerically pure (S)-2-methyl-1-decanol and the chiral auxiliary.

  • Oxidation: The purified (S)-2-methyl-1-decanol is oxidized back to (S)-2-methyldecanal using a mild oxidizing agent as described in the previous protocol.

Chiral_Resolution Racemic_Aldehyde Racemic This compound Reduction Reduction (e.g., NaBH4) Racemic_Aldehyde->Reduction Racemic_Alcohol Racemic 2-Methyl-1-decanol Reduction->Racemic_Alcohol Esterification Esterification Racemic_Alcohol->Esterification Chiral_Acid Enantiopure Chiral Acid Chiral_Acid->Esterification Diastereomers Mixture of Diastereomeric Esters Esterification->Diastereomers Separation Separation (Crystallization or Chromatography) Diastereomers->Separation Separated_Ester Separated Diastereomeric Ester Separation->Separated_Ester Hydrolysis Hydrolysis Separated_Ester->Hydrolysis S_Alcohol (S)-2-Methyl-1-decanol Hydrolysis->S_Alcohol Oxidation Mild Oxidation S_Alcohol->Oxidation S_Aldehyde (S)-2-Methyldecanal Oxidation->S_Aldehyde

Caption: Workflow for the chiral resolution of this compound.

Analytical Methods for Enantiomeric Purity

The enantiomeric excess (ee) of the synthesized or resolved (S)-2-Methyldecanal must be determined. Chiral gas chromatography (GC) is the most suitable method for this analysis.

Protocol: Chiral Gas Chromatography

  • Column: A chiral capillary GC column, typically coated with a cyclodextrin (B1172386) derivative (e.g., a Chirasil-DEX CB column), is required for the separation of enantiomers.[11][12]

  • Sample Preparation: The sample is diluted in a suitable solvent (e.g., hexane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60 °C and ramping up to 180 °C at a rate of 2 °C/min.

    • Carrier Gas: Helium or hydrogen.

  • Analysis: The two enantiomers will have different retention times on the chiral column. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

The Principle of Stereospecific Interactions

The distinct properties of enantiomers arise from their differential interactions with other chiral entities. This principle is fundamental to their biological and sensory activities.

Stereospecific_Interaction cluster_enantiomers Enantiomers cluster_receptor Chiral Receptor (e.g., Olfactory Receptor, Enzyme) S_Enantiomer (S)-Enantiomer Receptor Receptor Site S_Enantiomer->Receptor High Affinity Binding (e.g., Strong Odor, Biological Activity) R_Enantiomer (R)-Enantiomer R_Enantiomer->Receptor Low Affinity Binding (e.g., Weak/No Odor, No Activity)

Caption: Stereospecific interaction of enantiomers with a chiral receptor.

Conclusion

While specific experimental data for (S)-2-Methyldecanal is not abundant in current literature, a strong case can be made for its unique and potentially valuable properties based on the behavior of structurally similar chiral molecules. Its predicted distinct olfactory profile makes it a target of interest for the fragrance industry. Furthermore, the principle of stereospecificity in biological systems suggests that its pharmacological and toxicological profiles may differ significantly from its (R)-enantiomer, warranting further investigation for potential applications in drug development. The experimental protocols outlined in this guide provide a practical framework for the synthesis, resolution, and analysis of (S)-2-Methyldecanal, paving the way for future research into this intriguing chiral molecule.

References

An In-depth Technical Guide on the Enantiomeric Properties of (R)-2-Methyldecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomeric properties of (R)-2-Methyldecanal, a chiral aldehyde with applications in the fragrance and chemical industries. This document details the physical and chemical properties, enantioselective synthesis, analytical methods for enantiomeric differentiation, and known biological activities. Particular emphasis is placed on providing detailed experimental protocols and summarizing quantitative data to facilitate research and development.

Introduction

2-Methyldecanal is a chiral aldehyde possessing a stereocenter at the C-2 position, giving rise to two enantiomers: (R)-2-Methyldecanal and (S)-2-Methyldecanal. While the racemic mixture is known for its aldehydic, citrus-peel-like, waxy, and green odor, the distinct properties of the individual enantiomers are of significant interest in fields such as fragrance chemistry, chemical ecology, and drug development.[1] The stereochemistry of a molecule can dramatically influence its biological activity due to the chiral nature of biological receptors. This guide focuses specifically on the (R)-enantiomer of this compound.

Physicochemical Properties

While specific data for the enantiomerically pure (R)-2-Methyldecanal is scarce in publicly available literature, the properties of the racemic mixture provide a baseline.

Table 1: Physicochemical Properties of this compound (Racemic)

PropertyValueReference
Molecular FormulaC₁₁H₂₂O[2][3]
Molecular Weight170.29 g/mol [2][3]
AppearanceColorless liquid[1]
OdorAldehydic, citrus-peel-like, waxy, green[1]
Boiling Point229.96°C (estimate)
Density0.8374 g/cm³ (estimate)
Refractive Index1.4280 (estimate)
SolubilityPractically insoluble in water; soluble in alcohol and oils.[1]
Specific Rotation ([α]D)Data not available for the pure (R)-enantiomer.

Enantioselective Synthesis

The asymmetric synthesis of α-chiral aldehydes such as (R)-2-Methyldecanal can be achieved through various methods, with the use of chiral auxiliaries being a prominent strategy. The SAMP/RAMP hydrazone method, developed by Enders, provides a reliable route to α-alkylated aldehydes and ketones with high enantiomeric excess.[4][5][6]

Synthesis of (R)-2-Methyldecanal via SAMP/RAMP Hydrazone Alkylation

This method involves the reaction of an aldehyde with a chiral hydrazone, followed by deprotonation and alkylation, and subsequent removal of the chiral auxiliary. To obtain the (R)-enantiomer of this compound, one would start with propanal and use the (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliary, followed by alkylation with an octyl halide.

This protocol is adapted from the general procedure for SAMP/RAMP hydrazone alkylation.[4][5]

Step 1: Formation of the RAMP-Hydrazone of Propanal

  • In a round-bottom flask, combine propanal (1.0 eq) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) (1.1 eq) in anhydrous diethyl ether.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 2-4 hours with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or GC until the starting aldehyde is consumed.

  • Remove the solvent under reduced pressure to obtain the crude RAMP-hydrazone. Purify by distillation or chromatography if necessary.

Step 2: Asymmetric Alkylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the RAMP-hydrazone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. Stir for 2-3 hours at this temperature to form the azaenolate.

  • Add 1-bromooctane (B94149) (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Cleavage of the Hydrazone

  • Dissolve the crude alkylated hydrazone in a suitable solvent (e.g., dichloromethane (B109758) or pentane).

  • Cool the solution to -78 °C.

  • Bubble ozone through the solution until a blue color persists, indicating complete reaction.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as triphenylphosphine (B44618) or dimethyl sulfide, and allow the mixture to warm to room temperature.

  • Alternatively, the hydrazone can be cleaved by hydrolysis with aqueous acid (e.g., 2N HCl) or by treatment with methyl iodide followed by hydrolysis.

  • Purify the resulting (R)-2-Methyldecanal by flash column chromatography.

graph "Asymmetric_Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for the asymmetric synthesis of (R)-2-Methyldecanal.

Analytical Characterization

The determination of enantiomeric purity is crucial for characterizing chiral compounds. Chiral gas chromatography is the most suitable technique for the analysis of volatile aldehydes like this compound.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a stationary phase containing a chiral selector, which interacts differently with the two enantiomers, leading to their separation. Cyclodextrin-based columns are commonly used for this purpose.

This protocol is a general guideline and may require optimization for specific instruments and columns.[7][8][9]

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 2-5 °C/minute.

    • Final hold: Hold at 180 °C for 10 minutes.

  • Injection Volume: 1 µL (split or splitless injection).

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

graph "Chiral_GC_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

General workflow for chiral GC analysis.

Biological Activity

The biological activity of chiral molecules is often highly dependent on their stereochemistry. While specific data for (R)-2-Methyldecanal is limited, the known activities of related aldehydes and chiral compounds provide a basis for potential areas of investigation.

Olfactory Properties

The odor of this compound is described as having citrus, aldehydic, and waxy notes.[1] It is plausible that the (R) and (S) enantiomers have distinct odor profiles and detection thresholds, as is common with chiral odorants.

The perception of aldehydes is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.[4][8] This interaction triggers a signal transduction cascade, leading to the perception of smell.

digraph "Olfactory_Signaling_Pathway" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

}

Simplified olfactory signal transduction pathway.
Antimicrobial Activity

Aldehydes are known to possess antimicrobial properties. It is hypothesized that the stereochemistry of this compound could influence its interaction with bacterial cell membranes or enzymes, leading to differences in antimicrobial potency between the enantiomers.[5]

This protocol can be used to determine the antimicrobial activity of (R)-2-Methyldecanal.[5]

  • Preparation of Inoculum: Culture a target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a standardized density (e.g., 10⁵ CFU/mL).

  • Serial Dilution: Prepare serial dilutions of (R)-2-Methyldecanal in the broth within a 96-well microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation: Add the standardized inoculum to each well containing the test compound and the positive control.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity

The cytotoxic potential of a compound is a critical parameter in drug development. The effect of (R)-2-Methyldecanal on cell viability can be assessed using various in vitro assays.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10]

  • Cell Seeding: Seed a suitable cell line (e.g., human cancer cell line or normal cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (R)-2-Methyldecanal for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This technical guide has summarized the available information on the enantiomeric properties of (R)-2-Methyldecanal. While there are still gaps in the literature regarding specific quantitative data for this enantiomer, this document provides a framework for its synthesis, analysis, and biological evaluation. The detailed experimental protocols are intended to serve as a starting point for researchers to further investigate the unique characteristics of this chiral aldehyde. Further research is warranted to fully elucidate the distinct olfactory, antimicrobial, and cytotoxic properties of (R)-2-Methyldecanal compared to its (S)-enantiomer and the racemic mixture.

References

Methodological & Application

Application Note: Synthesis of 2-Methyldecanal from 1-Decene via Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyldecanal is a valuable branched aldehyde used in the fragrance and flavor industries for its characteristic citrus, waxy, and green odor profile.[1] A primary route for its synthesis is the hydroformylation of 1-decene (B1663960), an atom-economical process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond.[2][3][4] This application note provides a detailed protocol for the synthesis of this compound from 1-decene, focusing on a rhodium-catalyzed hydroformylation process. The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Principle

The synthesis of this compound from 1-decene is achieved through hydroformylation, also known as the oxo process. This reaction involves the addition of carbon monoxide (CO) and hydrogen (H₂), collectively known as syngas, to the alkene.[3] The reaction is catalyzed by transition metal complexes, most commonly rhodium or cobalt.[3] The hydroformylation of 1-decene can yield two isomeric aldehydes: the linear product, undecanal (B90771), and the branched product, this compound.[5] The regioselectivity of the reaction (the ratio of linear to branched products) can be influenced by the choice of catalyst, ligands, and reaction conditions.[6] Isomerization of the starting material, 1-decene, to internal decenes can also occur as a side reaction, which may lead to the formation of other branched aldehydes.[6]

Experimental Data

The following table summarizes typical quantitative data for the hydroformylation of 1-decene, highlighting conditions that can be adapted to favor the formation of this compound.

ParameterValueReference(s)
Reactant 1-Decene[5][6]
Catalyst Precursor Rh(acac)(CO)₂ (Rhodium acetylacetonate (B107027) dicarbonyl)[5][6]
Ligand TPPTS (Tris(3-sulfophenyl)phosphine trisodium (B8492382) salt) or BiPhePhos[2][5][6][7]
Solvent System Aqueous biphasic system or organic solvent (e.g., toluene)[5][8]
Mass Transfer Agent Randomly methylated β-cyclodextrin (RAME-β-CD) (for aqueous systems)[5][9]
Syngas Composition CO/H₂ = 1:1 (molar ratio)[6]
Reaction Temperature 80 - 135 °C[5][6]
Reaction Pressure 20 - 50 bar[8][10]
Reaction Time 4 - 12 hours[8][10]
Catalyst Loading 0.0064 mol% (relative to substrate)[5][8]
Ligand/Rhodium Ratio 5:1 to 10:1 (molar ratio)[5]
Substrate/Catalyst Ratio ~15,600:1 (molar ratio)[5]
Conversion of 1-Decene Up to 100%[10]
Selectivity (l/b ratio) Varies (e.g., ~1.8 - 2.8 with TPPTS)[5]
Yield of Aldehydes >90%[8]

Experimental Protocol

This protocol describes the synthesis of this compound from 1-decene using a rhodium/TPPTS catalyst system in an aqueous biphasic medium, which facilitates catalyst recycling.

Materials:

  • 1-Decene (C₁₀H₂₀)

  • Rhodium(I) acetylacetonate dicarbonyl (Rh(acac)(CO)₂)

  • Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS)

  • Randomly methylated β-cyclodextrin (RAME-β-CD)

  • Deionized water

  • Toluene or other suitable organic solvent for extraction

  • Syngas (1:1 mixture of CO and H₂)

  • Nitrogen (N₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Catalyst Preparation (Aqueous Phase):

    • In a separate Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of Rh(acac)(CO)₂ and TPPTS in deionized water. A typical phosphorus-to-rhodium ratio (nP/nRh) is 5.[5]

    • Stir the solution until all solids are dissolved to form the active catalyst solution.

  • Reactor Setup:

    • Thoroughly clean and dry the high-pressure autoclave.

    • Purge the autoclave with nitrogen gas to remove any air and moisture.

    • Add the aqueous catalyst solution and the desired amount of RAME-β-CD to the autoclave. A typical cyclodextrin-to-rhodium ratio (nCD/nRh) is 12.[5]

    • Add the organic phase, consisting of 1-decene.

  • Reaction:

    • Seal the autoclave and purge it again with nitrogen, followed by purging with syngas.

    • Pressurize the reactor with the 1:1 CO/H₂ mixture to the desired pressure (e.g., 40 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).[5]

    • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 6 hours), monitoring the pressure to track gas uptake.[5]

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the excess syngas in a well-ventilated fume hood.

    • Open the reactor and transfer the biphasic mixture to a separatory funnel.

    • Allow the layers to separate. The upper organic layer contains the product aldehydes, while the lower aqueous layer contains the catalyst.

    • Separate the organic layer. The aqueous catalyst layer can be recycled for subsequent runs.

    • Extract the aqueous phase with an organic solvent (e.g., toluene) to recover any dissolved product.

    • Combine all organic phases and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • The solvent can be removed under reduced pressure using a rotary evaporator.

    • The crude product, a mixture of undecanal and this compound, can be purified by fractional distillation under reduced pressure to isolate the this compound.

  • Analysis:

    • The conversion of 1-decene and the selectivity for this compound can be determined by gas chromatography (GC) analysis of the organic phase, using an internal standard for quantification.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Catalyst and Reactor Preparation cluster_reaction Hydroformylation Reaction cluster_workup Product Isolation and Purification cluster_analysis Analysis catalyst_prep Prepare Aqueous Catalyst Solution (Rh(acac)(CO)₂ + TPPTS in H₂O) reactor_setup Set up and Purge Autoclave (Add Catalyst, RAME-β-CD, and 1-Decene) catalyst_prep->reactor_setup Charge Reactor pressurize Pressurize with Syngas (CO/H₂ = 1:1) reactor_setup->pressurize react Heat and Stir (e.g., 80°C, 40 bar) pressurize->react cool_vent Cool and Vent Reactor react->cool_vent phase_sep Phase Separation (Organic and Aqueous Layers) cool_vent->phase_sep extraction Solvent Extraction and Drying phase_sep->extraction catalyst_recycle Aqueous Catalyst Phase phase_sep->catalyst_recycle Catalyst Recycle purification Purification by Distillation extraction->purification gc_analysis GC Analysis (Conversion and Selectivity) purification->gc_analysis

Caption: Workflow for the synthesis of this compound.

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products and Byproducts decene 1-Decene methyldecanal This compound (Branched Product) decene->methyldecanal Hydroformylation undecanal Undecanal (Linear Product) decene->undecanal Hydroformylation iso_decene iso-Decene (Isomerization) decene->iso_decene Isomerization syngas Syngas (CO + H₂) catalyst Rh/TPPTS

References

Application Notes and Protocols: Synthesis of 2-Methyldecanal via the Darzens Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Darzens reaction, also known as the Darzens condensation or glycidic ester condensation, is a versatile and widely used method in organic synthesis for the formation of α,β-epoxy esters (glycidic esters) from the reaction of a ketone or an aldehyde with an α-haloester in the presence of a base.[1] This reaction, discovered by Auguste Georges Darzens in 1904, provides a powerful tool for carbon-carbon bond formation and the synthesis of various important intermediates. The resulting glycidic esters can be subsequently hydrolyzed and decarboxylated to furnish aldehydes or ketones, making the Darzens reaction a valuable homologation method.[1]

These application notes provide a detailed protocol for the synthesis of 2-methyldecanal, a valuable fragrance and flavoring agent, utilizing the Darzens reaction. The synthesis proceeds in two main stages: the initial condensation of nonanal (B32974) with ethyl 2-chloropropionate to form ethyl 3-octyl-2-methyloxirane-2-carboxylate, followed by saponification and decarboxylation of the glycidic ester to yield the target aldehyde.

Reaction Scheme

The overall synthetic pathway for this compound via the Darzens reaction is depicted below:

Stage 1: Darzens Condensation

Stage 2: Saponification and Decarboxylation

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is representative and can vary based on experimental conditions and purification efficiency.

ParameterValue
Reactants
Nonanal1.0 eq
Ethyl 2-chloropropionate1.2 eq
Sodium Methoxide (B1231860)1.5 eq
Sodium Hydroxide (B78521)2.0 eq
Reaction Conditions
Condensation Temperature0-5 °C
Condensation Time2-4 hours
Saponification Temperature60-70 °C
Saponification Time2-3 hours
Decarboxylation Temperature70-80 °C
Decarboxylation Time1-2 hours
Product Characterization
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol [2]
Boiling Point86-88 °C at 10 mmHg
Density0.825 g/cm³
Hypothetical Yield 65-75%

Experimental Protocols

Materials and Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Nonanal (97%)

  • Ethyl 2-chloropropionate (98%)

  • Sodium methoxide

  • Methanol (B129727) (anhydrous)

  • Toluene (B28343) (anhydrous)

  • Diethyl ether

  • Sodium hydroxide

  • Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663)

Stage 1: Synthesis of Ethyl 3-octyl-2-methyloxirane-2-carboxylate (Glycidic Ester)

  • In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add nonanal (1.0 eq) and ethyl 2-chloropropionate (1.2 eq) dissolved in anhydrous toluene (100 mL).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium methoxide (1.5 eq) in anhydrous methanol dropwise over a period of 1 hour, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude glycidic ester.

Stage 2: Synthesis of this compound

  • Dissolve the crude ethyl 3-octyl-2-methyloxirane-2-carboxylate in ethanol (B145695) (100 mL) in a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide (2.0 eq) to the flask.

  • Heat the mixture to 60-70 °C and stir for 2-3 hours until the saponification is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Carefully acidify the remaining aqueous solution to pH 3-4 with 10% aqueous hydrochloric acid.

  • Heat the acidified mixture to 70-80 °C for 1-2 hours to facilitate decarboxylation, which is indicated by the evolution of CO2 gas.

  • After cooling, extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate (2 x 30 mL) and then with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation (86-88 °C at 10 mmHg) to obtain the final product.

Characterization of this compound:

  • ¹H NMR (CDCl₃): δ 9.65 (d, J=2.0 Hz, 1H, CHO), 2.35 (m, 1H, CH-CHO), 1.50-1.20 (m, 14H, CH₂), 1.05 (d, J=7.0 Hz, 3H, CH₃-CH), 0.88 (t, J=7.0 Hz, 3H, CH₃-CH₂).

  • ¹³C NMR (CDCl₃): δ 205.2, 49.8, 31.9, 29.5, 29.3, 29.2, 27.2, 22.7, 14.1, 13.5.[3]

  • IR (neat, cm⁻¹): 2925 (C-H stretch), 2855 (C-H stretch), 2705 (aldehyde C-H stretch), 1725 (C=O stretch).

  • Mass Spectrometry (EI, m/z): 170 (M+), 141, 127, 99, 85, 71, 57, 43.

Diagrams

Darzens_Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Epoxide Formation cluster_step4 Step 4 & 5: Saponification & Decarboxylation A α-haloester C Enolate A->C Deprotonation B Base E Halohydrin Intermediate C->E Attack on Carbonyl D Aldehyde F Glycidic Ester E->F Intramolecular SN2 G Aldehyde F->G 1. NaOH, H₂O 2. H₃O⁺, Heat

Caption: Mechanism of the Darzens reaction for aldehyde synthesis.

Experimental_Workflow cluster_stage1 Stage 1: Darzens Condensation cluster_stage2 Stage 2: Saponification & Decarboxylation Reactants Nonanal + Ethyl 2-chloropropionate in Toluene Base_Addition Add Sodium Methoxide (0-5 °C) Reactants->Base_Addition Stirring Stir at RT (2-4 h) Base_Addition->Stirring Workup1 Quench with Water Extract with Ether Stirring->Workup1 Drying1 Dry and Concentrate Workup1->Drying1 Glycidic_Ester Crude Glycidic Ester Drying1->Glycidic_Ester Saponification Dissolve in Ethanol Add NaOH, Heat (60-70 °C) Glycidic_Ester->Saponification Acidification Remove Ethanol Acidify with HCl Saponification->Acidification Decarboxylation Heat (70-80 °C) Acidification->Decarboxylation Workup2 Extract with Ether Wash and Dry Decarboxylation->Workup2 Purification Vacuum Distillation Workup2->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for this compound synthesis.

References

Application Notes: Enantioselective Synthesis of 2-Methyldecanal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyldecanal is a chiral aldehyde valued in the fragrance and flavor industry for its distinct aldehydic, waxy, and citrus-like aroma.[1] The stereochemistry at the C2 position is crucial, as enantiomers of chiral molecules often exhibit different sensory properties and biological activities. Consequently, developing robust methods for the enantioselective synthesis of this compound is of significant interest to researchers in fine chemical synthesis and drug development. Chiral auxiliaries provide a powerful and reliable strategy for establishing stereocenters with high fidelity.[2][3] This document outlines and compares two seminal, substrate-controlled methods for the asymmetric α-methylation of an aliphatic carbonyl system to produce enantiomerically enriched this compound.

Methodology Overview

Two primary strategies employing chiral auxiliaries are presented:

  • Enders SAMP/RAMP Hydrazone Alkylation: This method offers a direct route to the target aldehyde. It involves the condensation of the starting aldehyde (decanal) with a chiral hydrazine, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to form a chiral hydrazone. Deprotonation of this intermediate with a strong base generates a rigid, chelated aza-enolate, which is then alkylated with high diastereoselectivity. Subsequent cleavage of the hydrazone moiety liberates the chiral α-methylated aldehyde.[1][4]

  • Evans Oxazolidinone Acyl Alkylation: This is an indirect, yet highly effective and foundational, approach in asymmetric synthesis.[5] The strategy involves acylating a chiral oxazolidinone auxiliary, such as (S)-4-benzyl-2-oxazolidinone, with decanoyl chloride. The resulting N-acyloxazolidinone is deprotonated to form a rigid Z-enolate, which undergoes highly diastereoselective methylation. The final step involves the reductive cleavage of the auxiliary to directly afford this compound, typically using a reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures.[6][7]

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes the key quantitative and qualitative aspects of the two highlighted methods for synthesizing (S)-2-Methyldecanal. Data is based on typical results for analogous transformations reported in the literature.

ParameterMethod 1: Enders SAMP-HydrazoneMethod 2: Evans Oxazolidinone
Starting Materials Decanal, (S)-SAMP, LDA, CH₃IDecanoyl Chloride, (S)-4-Benzyl-2-oxazolidinone, NaHMDS, CH₃I, DIBAL-H
Key Intermediate Chiral SAMP-hydrazone aza-enolateChiral N-acyloxazolidinone Z-enolate
Number of Steps 33 (Acylation, Alkylation, Reductive Cleavage)
Typical Overall Yield 60-75%65-80%
Enantiomeric Excess (ee%) >95%>98%
Key Reagents LDA or t-BuLi (cryogenic), O₃n-BuLi or NaHMDS (cryogenic), DIBAL-H (cryogenic)
Auxiliary Recovery Possible via nitrosamine (B1359907) intermediateHigh efficiency (>90%)
Advantages Direct conversion from starting aldehyde. High enantioselectivity.Extremely high diastereoselectivity. Well-established and reliable. Auxiliary is easily recovered.
Disadvantages Use of stoichiometric strong base at very low temperatures. Ozonolysis requires specialized equipment.Indirect route (starts from acyl chloride). Requires cryogenic conditions for both alkylation and reduction.

Mandatory Visualization

A generalized workflow for synthesizing a chiral molecule using a recoverable chiral auxiliary.

G General Workflow for Chiral Auxiliary-Mediated Synthesis cluster_0 Synthesis cluster_1 Analysis Start Prochiral Substrate Coupling Attach Auxiliary Start->Coupling Auxiliary Chiral Auxiliary (Xc) Auxiliary->Coupling Intermediate Substrate-Xc Adduct Coupling->Intermediate Asymmetric_Rxn Diastereoselective Reaction (e.g., Alkylation) Intermediate->Asymmetric_Rxn Product_Adduct Product-Xc Adduct Asymmetric_Rxn->Product_Adduct Cleavage Cleave Auxiliary Product_Adduct->Cleavage Final_Product Enantiopure Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary (Xc) Cleavage->Recovered_Aux Purification Purification (Chromatography) Final_Product->Purification Analysis Characterization (NMR, GC, etc.) Purification->Analysis

Caption: General workflow for chiral auxiliary-mediated synthesis.

The catalytic cycle for the asymmetric α-alkylation of an aldehyde using the Enders SAMP-hydrazone method.

G A {Decanal + (S)-SAMP | H₂O} B {Decanal-(S)-SAMP Hydrazone | (R¹=C₉H₁₉)} A->B -H₂O C {Chelated (E)-aza-enolate | Li⁺ chelation directs stereochemistry} B->C LDA, THF -78 °C D {Alkylated Hydrazone | (R²=CH₃)} C->D CH₃I (Electrophile) -100 °C (Attack from less hindered face) E {(S)-2-Methyldecanal | + Recoverable SAMP Nitrosamine} D->E Ozonolysis (O₃) or Hydrolysis

References

Application Notes & Protocols: Hydroformylation Methods for Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroformylation, also known as the oxo synthesis or oxo process, is a cornerstone of industrial organic chemistry, providing a powerful method for the synthesis of aldehydes from alkenes.[1][2] This atom-economical reaction involves the net addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond.[1][3] The process typically requires treating an alkene with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as synthesis gas or syngas, at elevated temperatures (40-200 °C) and pressures (10-100 atm) in the presence of a transition metal catalyst.[1]

The aldehydes produced are valuable intermediates that can be readily converted into a wide range of secondary products, including alcohols (via hydrogenation), carboxylic acids (via oxidation), and amines.[3][4][5] This versatility makes hydroformylation essential for the bulk production of plasticizers and detergents and for the synthesis of specialty chemicals, fragrances, and pharmaceuticals.[1][6] The development of hydroformylation is considered one of the major achievements of 20th-century industrial chemistry.[1]

The primary challenges in hydroformylation are controlling the reaction's rate and selectivity. For terminal alkenes, two isomeric aldehyde products can be formed: the linear (n) aldehyde and the branched (iso) aldehyde.[3] Typically, the linear aldehydes are the more desired products.[7] The choice of catalyst metal (most commonly cobalt or rhodium) and ligands plays a critical role in steering the reaction toward the desired product isomer.[4]

Catalytic Systems and Mechanisms

The catalytic activity of transition metals in hydroformylation generally follows the order: Rh > Co > Ir > Ru > Os > Pt > Pd > Fe > Ni.[4] Due to their high activity and selectivity, rhodium and cobalt complexes are the most industrially relevant.

Cobalt-Based Catalysts

The original oxo process, discovered by Otto Roelen in 1938, utilized a cobalt carbonyl catalyst, typically generated from octacarbonyl dicobalt, Co₂(CO)₈.[2][4] The active catalytic species is hydridocobalt tetracarbonyl, HCo(CO)₄.[2][8]

  • Reaction Conditions: Cobalt-catalyzed processes are characterized by harsh reaction conditions, including high temperatures (140–175 °C) and pressures (200 bar or more).[7]

  • Selectivity: Unmodified cobalt catalysts generally provide lower selectivity for the desired linear aldehydes, with n/iso ratios often around 1:1.[8] High CO partial pressure can increase the linear-to-branched ratio but tends to decrease the overall reaction rate.[7]

  • Mechanism (Heck-Breslow Cycle): The mechanism for cobalt-catalyzed hydroformylation was first proposed by Heck and Breslow.[8][9] The key steps include the dissociation of a CO ligand from HCo(CO)₄, coordination of the alkene, migratory insertion of the alkene into the Co-H bond to form an alkyl-cobalt intermediate, CO insertion to form an acyl-cobalt species, and finally, oxidative addition of H₂ followed by reductive elimination of the aldehyde product to regenerate the catalyst.[2][10]

Rhodium-Based Catalysts

Rhodium-based catalysts were introduced commercially in the 1970s and offer significant advantages over cobalt.[7] They are significantly more active, allowing for much milder reaction conditions (lower temperatures and pressures), which helps to suppress side reactions like alkene isomerization and hydrogenation.[7][9]

  • Ligand Modification: The true power of rhodium catalysts is realized through modification with phosphorus-containing ligands, most notably triphenylphosphine (B44618) (PPh₃).[7] These ligands stabilize the mononuclear rhodium complexes, increase the selectivity for linear aldehydes (n/iso ratios up to 30:1), and suppress undesirable side reactions.[7] The development of the [RhH(CO)(PPh₃)₃] catalyst for the Union Carbide process was a major milestone.[7]

  • Aqueous Biphasic Catalysis: For the hydroformylation of short-chain alkenes like propene, the Ruhrchemie/Rhône-Poulenc process utilizes a water-soluble rhodium catalyst with sulfonated phosphine (B1218219) ligands (TPPTS). This allows for easy separation of the catalyst (in the aqueous phase) from the organic products.[7]

  • Asymmetric Hydroformylation: The synthesis of chiral aldehydes can be achieved through asymmetric hydroformylation using rhodium complexes with chiral phosphorus ligands.[11][12] This is a powerful tool in pharmaceutical and fine chemical synthesis.[12][13]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for the hydroformylation of 1-octene (B94956), a common model substrate, under various catalytic systems.

Table 1: Cobalt-Catalyzed Hydroformylation of 1-Octene

Catalyst PrecursorLigand/PromoterTemp (°C)Pressure (bar)Time (h)Conversion (%)Aldehyde Selectivity (%)n/iso RatioReference
Co₂(CO)₈None180200 (CO/H₂=1)2~95~851.5 - 2.0[7] (Typical)
Co(acac)₂PBu₃18050 (CO/H₂=1)---~6-8[8]
Co₂(CO)₈Triphenylphosphine oxide4040 (CO/H₂=3)-90923.2[14]

Table 2: Rhodium-Catalyzed Hydroformylation of 1-Octene

Catalyst PrecursorLigandTemp (°C)Pressure (bar)Time (h)Conversion (%)Aldehyde Selectivity (%)n/iso RatioReference
Rh(acac)(CO)₂PPh₃8020 (CO/H₂=1)4>99>982.5 - 3.0[15] (Typical)
Rh(acac)(CO)₂Pyrrolyl-based phosphine8020 (CO/H₂=1)0.75>99>98~100[15]
Rh(acac)(CO)₂Self-assembling 6-DPPON12020 (CO/H₂=1)4~999849[16]
Rh(CO)₂(acac)Sulfoxantphos in [Bmim][PF₆]100-2479-61[17]
Rh/PSA-PPh₃Supramolecular Assembly in H₂O10020 (CO/H₂=1)496.398.4-[18]

Visualizations: Mechanisms and Workflows

Catalytic Cycle of Hydroformylation

The diagram below illustrates the generally accepted catalytic cycle for the rhodium-phosphine catalyzed hydroformylation of an alkene.[9][19]

G Rhodium-Catalyzed Hydroformylation Cycle cat_start HRh(CO)(L)₂ (Catalyst) alkene_coord HRh(alkene)(CO)(L)₂ cat_start->alkene_coord + Alkene - CO alkyl_rh R-Rh(CO)(L)₂ (Alkyl Complex) alkene_coord->alkyl_rh Migratory Insertion co_coord R-Rh(CO)₂(L)₂ alkyl_rh->co_coord + CO acyl_rh R(CO)-Rh(CO)(L)₂ (Acyl Complex) co_coord->acyl_rh CO Insertion h2_adduct R(CO)-Rh(H)₂(CO)(L)₂ acyl_rh->h2_adduct Oxidative Addition (H₂) h2_adduct->cat_start Reductive Elimination (+ Aldehyde)

Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.

General Experimental Workflow

This flowchart outlines the typical steps involved in performing a lab-scale hydroformylation experiment.

G General Experimental Workflow for Hydroformylation setup 1. Reactor Assembly & Leak Test (Autoclave, stirrer, gas lines) reagents 2. Charge Reagents (Solvent, Substrate, Ligand, Catalyst Precursor) setup->reagents purge 3. Purge System (Flush with N₂ or Argon, then with Syngas) reagents->purge pressurize 4. Pressurize & Heat (Set target Syngas pressure and reaction temperature) purge->pressurize reaction 5. Run Reaction (Stir for specified time, monitor pressure uptake) pressurize->reaction cool 6. Cool & Vent (Cool to room temp, carefully release pressure) reaction->cool sample 7. Sample Collection (Retrieve reaction mixture, add internal standard) cool->sample analysis 8. Product Analysis (GC, GC-MS, NMR to determine conversion, yield, and selectivity) sample->analysis

Caption: A typical workflow for a laboratory hydroformylation experiment.

Experimental Protocols

Safety Precaution: Hydroformylation reactions are performed under high pressure with flammable and toxic gases (H₂, CO). All procedures must be carried out in a well-ventilated fume hood using a certified high-pressure reactor (autoclave) behind a protective blast shield. Personnel must be thoroughly trained in high-pressure equipment operation.

Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Octene

This protocol describes a typical laboratory-scale procedure for the hydroformylation of 1-octene using a Rh/PPh₃ catalyst system.

Materials and Equipment:

  • High-pressure autoclave (e.g., 100 mL Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and thermocouple.

  • Syngas cylinder (1:1 CO/H₂) with regulator.

  • Nitrogen or Argon cylinder for inerting.

  • Schlenk line or glovebox for handling air-sensitive reagents.

  • Substrate: 1-Octene (purified, free of peroxides).

  • Catalyst Precursor: Rh(acac)(CO)₂ (Rhodium(I) acetylacetonatodicarbonyl).

  • Ligand: Triphenylphosphine (PPh₃).

  • Solvent: Toluene (anhydrous).

  • Internal Standard for GC analysis: Dodecane.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Assemble the reactor and perform a leak test with high-pressure nitrogen (e.g., 50 bar) to ensure system integrity.

  • Charging the Reactor:

    • Under an inert atmosphere (glovebox or Schlenk line), weigh the catalyst precursor, Rh(acac)(CO)₂ (e.g., 5.2 mg, 0.02 mmol, 1 equivalent), and the ligand, PPh₃ (e.g., 210 mg, 0.8 mmol, 40 equivalents), into the reactor vessel.

    • Add 20 mL of anhydrous toluene.

    • Add 1-octene (e.g., 2.24 g, 20 mmol, 1000 equivalents) via syringe.

    • Add a magnetic stir bar.

  • Sealing and Purging:

    • Seal the autoclave. Remove it from the inert atmosphere and place it in the heating mantle behind a blast shield.

    • Connect the gas lines. Purge the reactor by pressurizing with syngas to ~5 bar and venting three times to remove air.

  • Reaction Execution:

    • Pressurize the reactor to the desired pressure (e.g., 20 bar) with 1:1 syngas.

    • Begin stirring (e.g., 800 rpm) and heat the reactor to the target temperature (e.g., 80 °C).

    • Maintain the pressure at 20 bar by supplying syngas from the cylinder as it is consumed. Monitor the reaction progress by observing the pressure drop in the cylinder.

    • Continue the reaction for the desired time (e.g., 4 hours) or until gas uptake ceases.

  • Shutdown and Sampling:

    • Stop heating and allow the reactor to cool to room temperature.

    • Close the syngas supply and carefully vent the excess pressure in the fume hood.

    • Open the reactor and collect the liquid product mixture.

  • Analysis:

    • Prepare a sample for Gas Chromatography (GC) analysis by taking a known volume of the reaction mixture and adding a known amount of an internal standard (e.g., dodecane).

    • Analyze the sample by GC to determine the conversion of 1-octene and the relative amounts of n-nonanal, iso-nonanal isomers, and any byproducts (e.g., octane, 2-octene). Calculate the conversion, selectivity, and n/iso ratio.

Protocol 2: Cobalt-Catalyzed Hydroformylation of 1-Dodecene (B91753)

This protocol outlines a procedure using a more robust cobalt catalyst, requiring more forcing conditions.

Materials and Equipment:

  • Same high-pressure equipment as in Protocol 1.

  • Catalyst Precursor: Co₂(CO)₈ (Dicobalt octacarbonyl).

  • Substrate: 1-Dodecene.

  • Solvent: Toluene or Hexane (anhydrous).

Procedure:

  • Reactor Preparation and Charging:

    • Follow the safety and preparation steps from Protocol 1.

    • In an inert atmosphere, charge the autoclave with Co₂(CO)₈ (e.g., 171 mg, 0.5 mmol), 30 mL of toluene, and 1-dodecene (e.g., 8.4 g, 50 mmol).

  • Sealing and Purging:

    • Seal the reactor and purge thoroughly with syngas as described previously.

  • Reaction Execution:

    • Pressurize the reactor to an initial pressure of 150 bar with 1:1 syngas.

    • Begin vigorous stirring and heat the reactor to 160 °C. The pressure will increase upon heating. The final reaction pressure may be significantly higher (e.g., >200 bar).

    • Note: The formation of the active catalyst HCo(CO)₄ from the precursor occurs in situ under these conditions.

    • Hold the reaction at temperature and pressure for 4-6 hours.

  • Shutdown and Analysis:

    • Follow the cooling, venting, and sampling procedures as described in Protocol 1.

    • Analyze the product mixture by GC to determine conversion and selectivity for linear (n-tridecanal) and branched aldehydes. Be aware that under these conditions, side reactions such as alkene isomerization and aldehyde/alkene hydrogenation to alcohols and alkanes are more common.[7]

References

Application Notes and Protocols for the GC-MS Analysis of 2-Methyldecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of 2-Methyldecanal using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed experimental protocols for sample preparation and instrument parameters, as well as expected quantitative data and mass spectral information.

Introduction

This compound (C₁₁H₂₂O, Molar Mass: 170.29 g/mol ) is an aldehyde of interest in various fields, including flavor and fragrance science, environmental analysis, and as a potential biomarker. Accurate and sensitive quantification of this compound is essential for quality control, research, and safety assessments. GC-MS is a powerful analytical technique for this purpose, offering high chromatographic resolution and definitive mass-based identification.[1] This application note outlines a robust method for the analysis of this compound in a variety of sample matrices.

Quantitative Data Summary

The following tables summarize typical quantitative data achievable with the described GC-MS method. These values are representative and may vary depending on the specific instrumentation and matrix effects.

Table 1: GC-MS Method Performance Characteristics for this compound

ParameterTypical Value
Retention Time (RT)10.5 - 11.5 min
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Linearity (R²)> 0.99
Precision (%RSD)< 10%
Accuracy (% Recovery)85 - 115%

Table 2: Characteristic Mass Fragments for this compound

Mass-to-Charge Ratio (m/z)Proposed FragmentRelative Abundance
41C₃H₅⁺Moderate
43C₃H₇⁺High
57C₄H₉⁺High
70C₅H₁₀⁺Moderate
82C₆H₁₀⁺High (often base peak)
152[M-H₂O]⁺Low
170[M]⁺ (Molecular Ion)Very Low to Not Observed

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from aqueous samples.

Materials:

  • Sample containing this compound

  • Hexane (B92381) or Dichloromethane (GC-grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Vortex mixer

  • GC vials with PTFE-lined septa

Procedure:

  • To 10 mL of the aqueous sample in a separatory funnel, add 2 g of sodium chloride to increase the ionic strength of the solution.

  • Add 10 mL of hexane (or dichloromethane) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate. The organic layer (top for hexane, bottom for dichloromethane) contains the this compound.

  • Drain the organic layer into a clean collection tube.

  • Repeat the extraction of the aqueous layer with a fresh 10 mL portion of the organic solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Parameters:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL.

MS Parameters:

  • Ion Source Temperature: 230°C.

  • Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

  • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring m/z 43, 57, and 82.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample add_solvent Add Hexane & NaCl sample->add_solvent Step 1 extract Vortex & Separate Layers add_solvent->extract Step 2 dry Dry with Na₂SO₄ extract->dry Step 3 concentrate Transfer to GC Vial dry->concentrate Step 4 injection Inject 1µL into GC concentrate->injection To Instrument separation GC Separation (DB-5ms column) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-300) ionization->detection chromatogram Generate Chromatogram detection->chromatogram mass_spectrum Obtain Mass Spectrum detection->mass_spectrum quantification Quantify using Calibration Curve chromatogram->quantification mass_spectrum->quantification report Final Report quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_frags Major Fragmentation Pathways parent This compound [M]⁺• m/z 170 frag_82 [C₆H₁₀]⁺• m/z 82 parent->frag_82 McLafferty Rearrangement frag_57 [C₄H₉]⁺ m/z 57 parent->frag_57 α-cleavage frag_43 [C₃H₇]⁺ m/z 43 parent->frag_43 β-cleavage frag_152 [M-H₂O]⁺• m/z 152 parent->frag_152 Loss of H₂O

Caption: Predicted mass fragmentation pathway of this compound.

References

Application Notes and Protocols for the Quantification of 2-Methyldecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methyldecanal. Due to the limited availability of specific validation data for this compound, this guide leverages data from structurally related long-chain and branched-chain aldehydes to provide representative analytical methodologies. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and High-Performance Liquid Chromatography (HPLC) with derivatization, which are powerful methods for the sensitive and selective quantification of aldehydes.

Introduction

This compound is a branched-chain aldehyde that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in biological systems. Accurate quantification of this compound often requires sensitive analytical methods due to its potential presence at trace levels in complex matrices.

The inherent volatility and reactivity of aldehydes like this compound can present analytical challenges. Derivatization is a common strategy to improve chromatographic separation, enhance detector response, and increase the stability of the analyte. This document outlines protocols using two common derivatization agents: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis and 2,4-dinitrophenylhydrazine (B122626) (DNPH) for HPLC analysis.

Analytical Techniques and Data Presentation

The following tables summarize quantitative data for analytical methods used for aldehydes. While this data is not specific to this compound, it provides a strong starting point for method development and validation.

Table 1: Quantitative Data for Aldehyde Analysis by GC-MS with PFBHA Derivatization

AnalyteMatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
HexanalHuman BloodHS-SPME, on-fiber derivatization0.006 nMNot Reported> 0.99Not Reported[1]
HeptanalHuman BloodHS-SPME, on-fiber derivatization0.005 nMNot Reported> 0.99Not Reported[1]
4-Hydroxynonenal (4-HNE)UrineStir Bar Sorptive Extraction (SBSE)22.5 pg/mL (0.06 nM)75 pg/mL (0.19 nM)> 0.99Not Reported[1]
FormaldehydeWaterPFBHA derivatization0.01 µmol/LNot ReportedNot ReportedNot Reported[2]
C1-C8 Aliphatic AldehydesExcipientsStatic Headspace (SHS)0.01 - 0.17 µmol/LNot ReportedNot ReportedNot Reported[2]

HS-SPME: Headspace Solid-Phase Microextraction

Table 2: Quantitative Data for Aldehyde Analysis by HPLC-UV with DNPH Derivatization

AnalyteMatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
FormaldehydeLiquid SampleDNPH Derivatization0.03 mmol/LNot Reported~1.0Not Reported[3]
AcetaldehydeLiquid SampleDNPH Derivatization0.08 mmol/LNot Reported~1.0Not Reported[3]
Muscone (a ketone)Natural MuskDNPH Derivatization0.005 µg/mL0.025 µg/mLNot ReportedNot Reported[4]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by GC-MS with PFBHA Derivatization and SPME

This protocol describes a sensitive method for the quantification of this compound using headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization, followed by GC-MS analysis.[5]

3.1.1. Materials and Reagents

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE-faced silicone septa

  • Internal Standard (IS) solution (e.g., a deuterated analog of a similar aldehyde)

  • Reagent water (HPLC grade)

  • Organic solvent (e.g., hexane (B92381) or toluene, GC grade)

  • Sodium chloride (analytical grade)

3.1.2. Sample Preparation and Derivatization

  • Sample Preparation: Place a known amount of the sample (e.g., 1-5 mL of liquid sample or a known weight of solid sample) into a 20 mL headspace vial. For biological fluids, a protein precipitation step may be necessary.

  • Addition of Salt and IS: Add sodium chloride to the vial (to improve analyte partitioning into the headspace) and a known amount of the internal standard.

  • On-Fiber Derivatization:

    • Prepare a fresh aqueous solution of PFBHA (e.g., 1-15 mg/mL).

    • Immerse the SPME fiber in the PFBHA solution for a defined period (e.g., 10 minutes) to adsorb the derivatizing agent.

    • Expose the PFBHA-loaded fiber to the headspace of the sample vial.

  • Extraction: Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) with agitation to allow for simultaneous extraction and derivatization of this compound.[6]

3.1.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Ramp: 25°C/min to 280°C, hold for 5 minutes.[6]

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. The characteristic ion for PFBHA derivatives is often the pentafluorotropylium cation at m/z 181.[2][6]

3.1.4. Data Analysis

Quantify this compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standards.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV with DNPH Derivatization

This protocol outlines the quantification of this compound using pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC with UV detection.[7][8]

3.2.1. Materials and Reagents

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (B52724) (HPLC grade)

  • Reagent water (HPLC grade)

  • Sulfuric acid or other suitable acid catalyst

  • Internal Standard (IS) solution (e.g., a similar aldehyde-DNPH derivative not present in the sample)

  • C18 Solid-Phase Extraction (SPE) cartridges

3.2.2. Sample Preparation and Derivatization

  • Derivatizing Solution: Prepare a solution of DNPH in acetonitrile, acidified with a small amount of sulfuric acid.

  • Derivatization Reaction:

    • To a known volume of the sample (or an extract of the sample), add a known amount of the internal standard.

    • Add an excess of the DNPH derivatizing solution.

    • Incubate the mixture at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 1-2 hours) to ensure complete derivatization.

  • Sample Cleanup:

    • After the reaction, the sample may require cleanup to remove excess DNPH and other interfering substances. This can be achieved using a C18 SPE cartridge.

    • Elute the DNPH-aldehyde derivatives from the cartridge with acetonitrile.

  • Final Sample Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase for HPLC analysis.

3.2.3. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 360 nm.[4][7]

3.2.4. Data Analysis

Quantify the this compound-DNPH derivative by creating a calibration curve of peak area (or peak area ratio to IS) versus concentration.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing this compound Vial Headspace Vial Sample->Vial Salt_IS Add Salt & IS Vial->Salt_IS Extraction Headspace Extraction & Derivatization (e.g., 60°C, 30-60 min) Salt_IS->Extraction SPME_Fiber PFBHA-coated SPME Fiber SPME_Fiber->Extraction GC_Injector GC Injector (Desorption) Extraction->GC_Injector GC_Column GC Column (Separation) GC_Injector->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Chromatogram Chromatogram MS_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for this compound quantification by HS-SPME-GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing this compound Derivatization Add DNPH Reagent & IS (e.g., 40-60°C, 1-2h) Sample->Derivatization SPE Solid-Phase Extraction (SPE) Cleanup Derivatization->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon HPLC_Injector HPLC Injector Evap_Recon->HPLC_Injector HPLC_Column C18 Column (Separation) HPLC_Injector->HPLC_Column UV_Detector UV Detector (360 nm) HPLC_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for this compound quantification by HPLC-UV with DNPH derivatization.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the quantitative analysis of this compound. While specific performance data for this compound is limited, the methodologies for similar long-chain aldehydes are well-established and serve as a robust starting point. Both GC-MS with PFBHA derivatization and HPLC-UV with DNPH derivatization offer excellent sensitivity and selectivity. The choice of method will depend on the specific application, sample matrix, and available instrumentation. It is essential to perform in-house validation of the selected method for this compound to ensure it meets the required performance characteristics for the intended analytical purpose.

References

Application Notes and Protocols for 2-Methyldecanal in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecanal, also known as aldehyde C-11 MOA (Methyl Octyl Acetaldehyde), is a significant aroma chemical prized in the fragrance industry for its powerful and multifaceted olfactory profile. It possesses a characteristic aldehydic scent with distinct citrus, waxy, and fresh notes.[1][2] This synthetic fragrance ingredient is valued for its ability to impart a sparkling lift and a clean, vibrant character to a wide array of fragrance compositions.[1] Its versatility allows for its use in fine fragrances, as well as in personal and home care products, where it contributes a fresh and long-lasting citrus and watery character. This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of this compound in fragrance chemistry.

Olfactory Properties and Applications

This compound is a colorless to pale yellow liquid with a potent and complex odor.[3] Its scent is often described as aldehydic, citrus-peel-like, waxy, and green.[4] Some perfumers also note complex notes of water, herbs, and soap.[1] This versatile ingredient is used at very low concentrations to achieve its desired effect.

The applications of this compound are extensive, spanning various product categories within the fragrance industry. It is utilized to refresh green and citrus nuances in perfume compositions.[2][4]

Data Presentation: Physicochemical and Olfactory Data

The following tables summarize key quantitative data for this compound, providing a comparative overview of its physical and olfactory properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 19009-56-4[1]
Molecular Formula C₁₁H₂₂O[3]
Molecular Weight 170.29 g/mol [3]
Appearance Colorless to light yellow clear liquid[3]
Specific Gravity 0.811 - 0.827 @ 25°C[2]
Refractive Index 1.425 - 1.435 @ 20°C[2]
Boiling Point 230 °C
Flash Point 81 - 97 °C
Solubility Soluble in organic solvents, limited solubility in water[3]

Table 2: Olfactory Thresholds of Aliphatic Aldehydes

AldehydeCarbon AtomsOdor Detection Threshold (in water)Reference
Propanal39.5 ppb[5]
Butanal49 ppb[5]
Pentanal512 ppb[5]
Hexanal64.5 ppb[5]
Heptanal73 ppb[5]
Octanal80.7 ppb[5]
Nonanal91 ppb[5]
Decanal (B1670006) 10 0.1 ppb [5]
This compound 11 5.0 ppm

Table 3: Recommended Usage Levels of this compound in Different Applications

ApplicationTypical Usage Level (%)Usage Range (%)Reference
Fine Fragrance 0.050.01 - 0.20[1]
Body Care Products 0.030.01 - 0.10[1]
Home Care Products 0.060.02 - 0.20[1]
Candles & Diffusers 0.100.05 - 0.20[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Darzens Condensation

This protocol describes a laboratory-scale synthesis of this compound from 2-nonanone (B1664094) and ethyl chloroacetate (B1199739) via a Darzens condensation, followed by saponification and decarboxylation.

Materials:

  • 2-Nonanone

  • Ethyl chloroacetate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (concentrated and dilute)

  • Sodium hydroxide (B78521)

  • Sodium chloride (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

Step 1: Darzens Condensation to form Ethyl 3-methyl-3-octyloxirane-2-carboxylate

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-nonanone (0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Prepare a solution of sodium ethoxide (0.11 mol) in 50 mL of absolute ethanol.

  • Slowly add the sodium ethoxide solution to the stirred solution of 2-nonanone over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition of the base, add ethyl chloroacetate (0.1 mol) dropwise from the dropping funnel over 30 minutes, keeping the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude glycidic ester.

Step 2: Saponification and Decarboxylation to this compound

  • To the crude glycidic ester, add a solution of sodium hydroxide (0.2 mol) in 100 mL of 95% ethanol.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid until the pH is approximately 2.

  • Gently heat the acidified mixture to effect decarboxylation until the evolution of CO₂ ceases.

  • Cool the mixture and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by distillation.

  • Purify the resulting crude this compound by fractional distillation under reduced pressure.

Protocol 2: Sensory Evaluation of this compound in a Fragrance Accord

This protocol outlines a method for the sensory evaluation of this compound by a trained panel to assess its olfactory characteristics and impact on a simple fragrance accord.

Materials:

  • This compound (1% solution in dipropylene glycol)

  • Simple citrus fragrance accord base (e.g., a mixture of limonene, citral, and linalool)

  • Odor-free smelling strips

  • Glass beakers and pipettes

  • Sensory evaluation booths with controlled ventilation and lighting

  • Trained sensory panel (8-12 panelists)

  • Evaluation forms or software

Procedure:

  • Preparation of Samples:

    • Prepare a 1% solution of this compound in dipropylene glycol.

    • Prepare two versions of the citrus fragrance accord:

      • Accord A: The simple citrus base alone.

      • Accord B: The simple citrus base with the addition of 0.1% of the 1% this compound solution (resulting in a final concentration of 0.001% this compound in the accord).

  • Evaluation Setup:

    • Dip smelling strips into each sample (Accord A and Accord B) to a depth of 1 cm for 2 seconds.

    • Label the smelling strips with random three-digit codes.

    • Present the coded smelling strips to the panelists in the sensory booths in a randomized and balanced order.

  • Sensory Assessment:

    • Instruct the panelists to evaluate the odor of each sample at different time points (top note: immediately, middle note: after 15 minutes, base note: after 1 hour).

    • Panelists should rate the intensity of key odor attributes (e.g., citrus, waxy, green, fresh, aldehydic, overall strength) on a labeled magnitude scale (e.g., 0-10).

    • Panelists should also provide descriptive comments on the character of the fragrance.

  • Data Analysis:

    • Collect the intensity ratings and descriptive data from all panelists.

    • Perform statistical analysis (e.g., ANOVA, t-tests) to determine if there are significant differences in the perceived odor attributes between Accord A and Accord B.

    • Analyze the descriptive comments to understand the qualitative impact of this compound on the fragrance accord.

Visualizations

fragrance_creation_workflow concept Fragrance Concept (e.g., Fresh Citrus) base Base Accord Formulation (e.g., Citrus, Floral) concept->base modifier Introduction of Modifier (this compound) base->modifier evaluation Sensory Evaluation (Panel Testing) modifier->evaluation refinement Formula Refinement evaluation->refinement final Final Fragrance evaluation->final Acceptance refinement->base Iteration scent_profile center This compound citrus Citrus center->citrus waxy Waxy center->waxy green Green center->green fresh Fresh center->fresh aldehydic Aldehydic center->aldehydic

References

Application Notes and Protocols: 2-Methyldecanal as a Flavor Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecanal (CAS No. 19009-56-4) is a branched-chain aliphatic aldehyde recognized for its potent and complex flavor profile.[1] It is primarily characterized by a powerful aldehydic, citrus-peel-like, waxy, and green odor.[1][2] This versatile ingredient is utilized in the flavor and fragrance industry to impart fresh, citrus, and waxy notes to a variety of consumer products.[3][4] While it has not been reported to occur naturally, its synthetic production and use as a flavor ingredient are of significant interest for food product development and sensory science research.[1] This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound as a flavor ingredient.

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
Chemical NameThis compound[1]
SynonymsAldehyde C-11 MOA, Methyloctylacetaldehyde[3]
CAS Number19009-56-4[1]
Molecular FormulaC11H22O[1]
Molecular Weight170.29 g/mol [1][4]
AppearanceColorless to light yellow clear liquid[2][4]
Odor ProfileAldehydic, citrus-peel-like, waxy, green[1][2]
Boiling Point230 °C[4]
Flash Point81-97 °C[4]
SolubilityPractically insoluble in water; soluble in alcohol and oils.[2]
Table 2: Regulatory and Safety Information
Regulatory BodyIdentification NumberSafety Assessment/StatusReference
JECFA05.160No safety concern at current levels of intake when used as a flavouring agent.
FEMA GRASNot explicitly listedWhile many aliphatic aldehydes are FEMA GRAS, a specific number for this compound is not readily available in public databases. Its safety is supported by the JECFA evaluation.[5][6][7]
Acute Oral LD50 (rat)> 5 g/kgLow toxicity by ingestion.[8]
Acute Dermal LD50 (rabbit)> 5 g/kgLow toxicity by skin contact.[8]
Skin SensitizationPotential to induce in a small fraction of people.RIFM has determined maximum acceptable concentration levels for various product types.[3]
Table 3: Sensory Profile of this compound
AttributeDescriptionNote
Primary Notes Citrus (orange, peel)The most prominent characteristic.
Secondary Notes Aldehydic, Waxy, GreenContributes to its fresh and complex profile.
Tertiary Notes Fatty, Soapy, Herbal, WateryEmerge at lower concentrations and in specific matrices.
Flavor Profile Citrus, aldehydic, fatty, herbal, waxy, rind, soapy, incenseA complex flavor profile that can be utilized in a variety of food systems.

Applications

This compound is a highly potent flavor ingredient and should be used at very low concentrations. Its primary application is in citrus-flavored products where it can enhance and modify the overall flavor profile.

  • Beverages: In non-alcoholic and alcoholic beverages, it can be used to impart a fresh, zesty citrus note. Due to its potency, typical use levels are expected to be in the parts-per-million (ppm) range.

  • Confectionery: In hard candies, chewing gum, and frostings, it can provide a long-lasting citrus flavor.

  • Baked Goods: It can be used to add a bright citrus aroma and flavor to cakes, cookies, and other baked goods.

  • Savory Products: In trace amounts, it can be used to lift and brighten the flavor profile of sauces, dressings, and marinades.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Beverage Matrix

Objective: To determine the sensory threshold and flavor profile of this compound in a model beverage system.

Materials:

  • This compound (high purity)

  • Ethanol (B145695) (food grade) for stock solution preparation

  • Sugar solution (10% sucrose (B13894) in deodorized, distilled water) as the beverage base

  • Glass sensory evaluation booths with controlled lighting and ventilation

  • Coded, lidded glass sample cups

  • Water for rinsing

  • Unsalted crackers for palate cleansing

  • Trained sensory panel (8-12 panelists)

Procedure:

  • Stock Solution Preparation: Prepare a 1% solution of this compound in food-grade ethanol.

  • Sample Preparation:

    • Prepare a series of dilutions of the this compound stock solution in the 10% sucrose solution. A suggested starting range is from 0.01 ppm to 10 ppm.

    • Prepare a control sample containing only the 10% sucrose solution with a corresponding amount of ethanol used for the highest concentration of the test sample.

    • Present 30 mL of each sample in coded, lidded glass cups.

  • Sensory Evaluation Method (Triangle Test for Threshold Determination):

    • Present panelists with three samples, two of which are identical (either two controls and one test sample, or one control and two test samples).

    • Ask panelists to identify the "odd" sample.

    • The threshold is determined as the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.

  • Flavor Profile Analysis (Descriptive Analysis):

    • Present panelists with a range of concentrations of this compound above the determined threshold.

    • Using a standardized scoresheet, panelists will rate the intensity of various flavor attributes (e.g., citrus, aldehydic, waxy, green, sweet, bitter) on a line scale.

    • Panelists should also provide descriptive terms for the perceived aroma and flavor.

  • Data Analysis:

    • Analyze triangle test data using statistical tables to determine the significance level.

    • For descriptive analysis, use analysis of variance (ANOVA) to determine significant differences in attribute intensity across concentrations. Generate spider web plots to visualize the flavor profile.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis stock Prepare 1% Stock Solution (this compound in Ethanol) samples Prepare Dilutions in 10% Sucrose Solution stock->samples control Prepare Control Sample samples->control triangle Triangle Test for Threshold Determination samples->triangle descriptive Descriptive Analysis for Flavor Profile triangle->descriptive stats Statistical Analysis (ANOVA) descriptive->stats profile Generate Flavor Profile (Spider Web Plot) stats->profile

Caption: Workflow for the sensory evaluation of this compound.

Protocol 2: Quantitative Analysis of this compound in a Food Matrix by GC-MS

Objective: To quantify the concentration of this compound in a citrus-flavored beverage.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME (Solid Phase Microextraction) device with a suitable fiber (e.g., DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic screw caps (B75204) and septa

  • This compound standard (high purity)

  • Internal standard (e.g., 2-undecanone)

  • Sodium chloride (analytical grade)

  • Citrus-flavored beverage sample

  • Deionized water

Procedure:

  • Standard and Sample Preparation:

    • Calibration Standards: Prepare a series of standard solutions of this compound in deionized water at concentrations ranging from 0.1 to 100 µg/L. Add a fixed concentration of the internal standard to each.

    • Sample Preparation: Place 5 mL of the beverage sample into a 20 mL headspace vial. Add 1.5 g of NaCl to enhance volatile release. Add the internal standard at the same concentration as in the calibration standards.

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler agitator at a controlled temperature (e.g., 60 °C) for a defined equilibration time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a fixed extraction time (e.g., 30 minutes) with agitation.

  • GC-MS Analysis:

    • Injection: Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode.

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters: Use electron ionization (EI) at 70 eV. Acquire data in full scan mode (m/z 40-300) for qualitative identification and selected ion monitoring (SIM) mode for quantification.

    • SIM Ions for this compound: Quantifier ion: m/z 57; Qualifier ions: m/z 41, 70, 85.

  • Data Analysis:

    • Identify this compound in the sample by comparing its retention time and mass spectrum with the standard.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

    • Calculate the concentration of this compound in the beverage sample using the calibration curve.[9][10][11][12][13]

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Beverage Sample + NaCl + Internal Standard hs_spme Headspace SPME (Equilibration & Extraction) sample->hs_spme standards Calibration Standards + Internal Standard gcms GC-MS Analysis (Desorption, Separation, Detection) hs_spme->gcms calibration Calibration Curve Construction gcms->calibration quantification Quantification of this compound calibration->quantification Olfactory_Signaling_Pathway odorant This compound receptor Olfactory Receptor (OR) odorant->receptor Binds to g_protein G-protein (Gαolf) receptor->g_protein Activates ac Adenylate Cyclase III g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac cng CNG Channel camp->cng Opens ions Na+, Ca2+ Influx cng->ions depolarization Depolarization ions->depolarization action_potential Action Potential to Olfactory Bulb depolarization->action_potential

References

Application Note: Chiral Separation of 2-Methyldecanal Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chiral separation of 2-Methyldecanal enantiomers using gas chromatography (GC). This compound is a chiral aldehyde with applications in fragrance, flavor, and as a potential intermediate in pharmaceutical synthesis. The ability to separate and quantify its enantiomers is crucial for quality control, stereoselective synthesis, and understanding its biological activity. This protocol utilizes a chiral stationary phase (CSP) capillary column to achieve baseline separation of the (R)- and (S)-2-Methyldecanal enantiomers.

Introduction

Chiral compounds, or enantiomers, are non-superimposable mirror images that can exhibit significantly different pharmacological, toxicological, and sensory properties.[1] Therefore, the separation and analysis of enantiomers are of paramount importance in the pharmaceutical, food, and fragrance industries.[2] Gas chromatography (GC) with a chiral stationary phase is a powerful and widely used technique for the enantioseparation of volatile compounds like this compound.[3][4] The principle of this separation relies on the differential interaction of the enantiomers with the chiral selector immobilized on the column, leading to different retention times.[5] Cyclodextrin-based CSPs are particularly effective for this purpose due to their ability to form transient diastereomeric inclusion complexes with the analytes.[6][7]

Experimental Protocol

This protocol outlines the necessary steps for the successful chiral separation of this compound enantiomers.

Instrumentation and Materials
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8]

  • Chiral GC Column: A cyclodextrin-based capillary column is recommended. A suitable option is a CP-Chirasil-DEX CB or a similar column with a modified β-cyclodextrin stationary phase.[6][8]

    • Dimensions: 25-30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[9]

  • Carrier Gas: Hydrogen or Helium, high purity.[8]

  • Syringes: For sample injection.

  • Vials: For sample and standard preparation.

  • Solvent: High-purity hexane (B92381) or dichloromethane.

  • Sample: Racemic this compound standard and the sample to be analyzed.

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in hexane.

  • For analysis, dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

  • If analyzing a sample matrix, perform a suitable extraction and clean-up procedure to isolate the this compound fraction. The final sample should be dissolved in a GC-compatible solvent like hexane.

GC Operating Conditions

The following parameters serve as a starting point and may require optimization for specific instruments and columns.

ParameterRecommended Setting
Injector Port Temperature 250 °C
Injection Mode Split (Split ratio 50:1 to 100:1)
Injection Volume 1 µL
Carrier Gas Hydrogen or Helium
Flow Rate / Linear Velocity Constant flow at 1.0 - 1.5 mL/min or a linear velocity of 30-40 cm/s
Oven Temperature Program - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 2 °C/minute to 180 °C- Final Hold: Hold at 180 °C for 5 minutes
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (for FID)

Note: The temperature program is a critical parameter for achieving optimal separation and should be carefully optimized. A slow temperature ramp is often beneficial for resolving enantiomers.[9]

Data Analysis
  • Identify the peaks corresponding to the (R)- and (S)-2-Methyldecanal enantiomers based on their retention times. If authentic standards are available, inject them individually to confirm the elution order.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Expected Results

Under optimized conditions, a baseline separation of the two enantiomers of this compound should be achieved. The following table summarizes typical performance data that can be expected for a successful chiral separation of similar aldehydes on a cyclodextrin-based column.

ParameterTypical Value
Retention Time (t_R₁) of first eluting enantiomer 15 - 25 minutes
Retention Time (t_R₂) of second eluting enantiomer 16 - 26 minutes
Resolution (R_s) > 1.5
Separation Factor (α) > 1.05

Note: These values are illustrative and will vary depending on the specific column and analytical conditions used.

Experimental Workflow

G Experimental Workflow for Chiral Separation of this compound cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis racemic_std Prepare Racemic This compound Standard injection Inject Sample/Standard (1 µL) racemic_std->injection sample_prep Prepare Sample Solution (Extraction & Dilution) sample_prep->injection gc_setup Set Up GC System (Column, Temperatures, Flow Rate) gc_setup->injection separation Chiral Separation on Cyclodextrin (B1172386) Column injection->separation detection Detection (FID or MS) separation->detection peak_id Peak Identification & Integration detection->peak_id ee_calc Calculate Enantiomeric Excess (% ee) peak_id->ee_calc report Generate Report ee_calc->report

Caption: Workflow for the chiral GC separation and analysis of this compound enantiomers.

Troubleshooting

  • Poor Resolution:

    • Optimize the oven temperature program. Try a slower ramp rate or a lower initial temperature.

    • Ensure the carrier gas flow rate is optimal.

    • Check the column for degradation.

  • Peak Tailing:

    • Check for active sites in the injector or column. Silanize the injector liner if necessary.

    • Ensure the sample is fully volatilized in the injector.

  • No Separation:

    • Confirm that a chiral column is installed.

    • The chosen chiral stationary phase may not be suitable for this separation. Consider a column with a different cyclodextrin derivative.

Conclusion

This application note provides a comprehensive protocol for the chiral separation of this compound enantiomers by gas chromatography. The use of a cyclodextrin-based chiral stationary phase is key to achieving successful enantioseparation. The provided method can be adapted and optimized for various research, quality control, and drug development applications where the stereochemical composition of this compound is of interest.

References

Application Note: Sensitive Quantification of 2-Methyldecanal in Complex Matrices using GC-MS with PFBHA Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyldecanal is a branched-chain aliphatic aldehyde that can be found in various biological and environmental samples. Due to its volatility and potential reactivity, its accurate quantification at trace levels presents analytical challenges. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, direct analysis of aldehydes like this compound can be hampered by poor chromatographic peak shape and thermal instability.

To overcome these limitations, a derivatization step is often employed to convert the aldehyde into a more stable and readily detectable compound.[1] One of the most effective and widely used derivatizing agents for carbonyl compounds is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[2] PFBHA reacts with the aldehyde group to form a stable oxime derivative. The pentafluorobenzyl group is strongly electron-capturing, which significantly enhances the sensitivity of detection, particularly when using mass spectrometry in negative ion chemical ionization (NICI) mode or selected ion monitoring (SIM) in electron ionization (EI) mode.[3][4] This application note provides a detailed protocol for the derivatization of this compound with PFBHA and its subsequent quantitative analysis by GC-MS.

Principle of the Method

The carbonyl group of this compound reacts with PFBHA to form a stable O-pentafluorobenzyl-oxime (PFB-oxime) derivative. This derivative is more volatile and thermally stable than the parent aldehyde, leading to improved chromatographic performance. The presence of the pentafluorobenzyl group allows for highly sensitive detection by GC-MS. The reaction typically yields two geometric isomers (syn- and anti-), which may be resolved chromatographically. For quantitative analysis, the peak areas of both isomers are typically summed.[5]

Experimental Protocols

Materials and Reagents
  • This compound standard (≥95% purity)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA, ≥98%)

  • Hexane (B92381) (GC grade)

  • Methanol (B129727) (GC grade)

  • Deionized water

  • Sodium sulfate (B86663), anhydrous

  • Potassium hydrogen phthalate (B1215562) (KHP) buffer (0.1 M, pH 4)

  • Internal Standard (e.g., d4-Hexadecanal or a similar deuterated long-chain aldehyde) stock solution (1 mg/mL in methanol)

  • 1.5 mL glass GC autosampler vials with caps

Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • PFBHA Derivatizing Reagent (15 mg/mL): Dissolve 150 mg of PFBHA in 10 mL of deionized water. This solution should be prepared fresh daily.[6]

Derivatization Protocol
  • Sample Preparation: To 1 mL of the sample (or standard solution) in a glass vial, add a known amount of the internal standard.

  • pH Adjustment: Add 1 mL of KHP buffer (pH 4) to the sample.

  • Derivatization Reaction: Add 1 mL of the freshly prepared PFBHA reagent to the vial.

  • Incubation: Seal the vial and incubate the mixture at 60°C for 60-120 minutes in a heating block or water bath.[7][8]

  • Extraction: After the vial has cooled to room temperature, add 2 mL of hexane and vortex vigorously for 2 minutes to extract the PFB-oxime derivative.

  • Phase Separation: Centrifuge the vial to separate the organic and aqueous layers.

  • Drying: Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried hexane extract to a GC autosampler vial for analysis.

GC-MS Analysis

The following GC-MS parameters are provided as a starting point and may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[2]
Injector Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230°C
Transfer Line Temperature280°C
Ionization ModeElectron Ionization (EI) at 70 eV or Negative Ion Chemical Ionization (NICI)
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (m/z 50-550)
SIM Ions (EI Mode)
Quantifier Ionm/z 181 (C₆F₅CH₂⁺)[4]
Qualifier IonsMolecular ion [M]⁺ and other characteristic fragments
SIM Ions (NICI Mode)
Quantifier Ion[M-HF]⁻[9]

Quantitative Data Summary

The following table summarizes the quantitative performance of the PFBHA derivatization method for various aldehydes, providing an indication of the expected sensitivity and linearity for the analysis of this compound.

Analyte(s)MatrixLODLOQLinearity (R²)Recovery (%)Reference(s)
C3–C9 AldehydesExhaled Breath0.001 nM0.003 nM>0.99N/A[1]
Hexanal, HeptanalHuman Blood0.006 nM, 0.005 nMN/AN/AN/A[1]
Long-chain Aldehydes (C16, C18)Biological Extracts0.5 pmolN/ALinear over 2 orders of magnitudeN/A[3][10]
AldehydesBeer0.2-500 µg/L (range)N/A>0.9988-107[7]
C3-C10 AldehydesBeer<1 µg/LN/A>0.988N/A[11]

LOD: Limit of Detection, LOQ: Limit of Quantification, N/A: Not Available

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis sample Sample/Standard (1 mL) is Add Internal Standard sample->is buffer Add KHP Buffer (pH 4) is->buffer pfbha Add PFBHA Reagent buffer->pfbha incubate Incubate (60°C, 60-120 min) pfbha->incubate extract Extract with Hexane incubate->extract dry Dry with Na₂SO₄ extract->dry transfer Transfer to Autosampler Vial dry->transfer inject Inject Sample (1 µL) transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM/Scan) separate->detect quantify Data Analysis & Quantification detect->quantify G aldehyde This compound oxime This compound-PFB-oxime (syn- and anti-isomers) aldehyde->oxime plus1 + pfbha PFBHA pfbha->oxime arrow water Water plus2 +

References

2-Methyldecanal: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and natural product development, the use of chiral building blocks is of paramount importance. These enantiomerically pure starting materials and intermediates are crucial for the construction of complex, stereochemically defined molecules where biological activity is often dependent on a specific three-dimensional arrangement of atoms.[1][2] 2-Methyldecanal, a chiral aldehyde, presents itself as a valuable, yet underexplored, building block for the synthesis of a variety of bioactive molecules. Its α-chiral center and the presence of a reactive aldehyde functionality allow for a diverse range of stereoselective transformations, making it an attractive starting point for the synthesis of intricate molecular architectures.[3][4]

These application notes provide an overview of the potential applications of this compound as a chiral building block in organic synthesis. The protocols and data presented herein are based on established methodologies for analogous α-branched chiral aldehydes and serve as a guide for researchers looking to incorporate this versatile molecule into their synthetic strategies.

Key Applications of this compound

The synthetic utility of this compound stems from its ability to undergo a variety of stereoselective transformations at the aldehyde carbonyl group and the adjacent α-carbon. These reactions, when carefully controlled, allow for the introduction of new stereocenters with a high degree of predictability.

1. Stereoselective Nucleophilic Additions: The aldehyde functionality of this compound is a prime site for nucleophilic attack. By employing chiral reagents or catalysts, the addition of organometallic reagents (e.g., Grignard, organolithium, or organozinc reagents) can proceed with high diastereoselectivity, leading to the formation of chiral secondary alcohols.[5] The stereochemical outcome of these reactions is often governed by Felkin-Anh or chelation-controlled models, where the existing stereocenter at the α-position directs the approach of the incoming nucleophile.

2. Asymmetric Aldol (B89426) Reactions: Aldol reactions are a cornerstone of carbon-carbon bond formation in organic synthesis.[6][7] Chiral α-methyl aldehydes like this compound can be employed in substrate-controlled aldol reactions, where the stereochemistry of the product is influenced by the chiral center of the aldehyde. Furthermore, the use of chiral auxiliaries or organocatalysts, such as proline and its derivatives, can provide excellent stereocontrol, leading to the synthesis of β-hydroxy aldehydes with high diastereomeric and enantiomeric purity.[3][8]

3. Olefination Reactions: The conversion of the aldehyde group of this compound into an alkene can be achieved through various olefination reactions, most notably the Wittig reaction and its modifications like the Horner-Wadsworth-Emmons reaction.[9][10][11] These reactions are fundamental for extending the carbon chain and introducing double bonds with controlled geometry, which are common structural motifs in many natural products. The choice of the ylide and reaction conditions can influence the stereoselectivity (E/Z) of the resulting alkene.[12]

4. Reductive Amination: The aldehyde can be converted into a chiral amine through reductive amination. This transformation involves the formation of an imine intermediate with an amine, followed by reduction. The use of chiral reducing agents or chiral amines can lead to the synthesis of enantioenriched amines, which are valuable building blocks for many pharmaceuticals.

Quantitative Data Presentation

The following tables summarize expected quantitative data for key stereoselective reactions of (R)-2-methyldecanal, based on data reported for analogous chiral α-methyl aldehydes.[3] This data is intended to serve as a benchmark for researchers planning to utilize this compound in their synthetic endeavors.

Table 1: Asymmetric Aldol Reaction of (R)-2-Methyldecanal with Acetone (B3395972)

Catalyst (mol%)SolventTemperature (°C)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)
(S)-Proline (20)DMSORoom Temp.Not Reported9288
(S)-Proline (30)CHCl₃Room Temp.Not Reported9082

Table 2: Diastereoselective Grignard Addition to (R)-2-Methyldecanal

Grignard ReagentLewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
MeMgBrNoneTHF-7885:1595
MeMgBrMgBr₂·OEt₂CH₂Cl₂-7895:592
PhMgBrNoneTHF-7880:2090
PhMgBrCeCl₃THF-78>98:288

Table 3: Wittig Olefination of (R)-2-Methyldecanal

Phosphonium (B103445) YlideBaseSolventTemperature (°C)E/Z RatioYield (%)
Ph₃P=CH₂n-BuLiTHF0 to RT-93
Ph₃P=CHCO₂Et (stabilized)NaHTHFRT>95:585
Ph₃P=CH(CH₂)₂CH₃ (non-stabilized)n-BuLiTHF-78 to RT10:9088

Experimental Protocols

Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction of (R)-2-Methyldecanal

This protocol describes a general procedure for the asymmetric aldol reaction between (R)-2-methyldecanal and a ketone, using (S)-proline as an organocatalyst.[3]

  • Materials:

  • Procedure:

    • To a solution of (R)-2-methyldecanal (1.0 mmol) in anhydrous DMSO (2 mL) in a round-bottom flask, add acetone (10.0 mmol).

    • Add (S)-proline (0.2 mmol) to the mixture.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Diastereoselective Grignard Addition to (R)-2-Methyldecanal

This protocol provides a general method for the diastereoselective addition of a Grignard reagent to (R)-2-methyldecanal, including a variation with a chelating Lewis acid to enhance diastereoselectivity.

  • Materials:

    • (R)-2-Methyldecanal (1.0 mmol)

    • Grignard reagent (e.g., MeMgBr, 1.2 mmol, solution in THF or Et₂O)

    • Magnesium bromide diethyl etherate (MgBr₂·OEt₂) (optional, 1.2 mmol)

    • Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂) (10 mL)

    • Saturated aqueous NH₄Cl solution

    • Diethyl ether

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • Without Lewis Acid: a. Dissolve (R)-2-methyldecanal (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add the Grignard reagent (1.2 mmol) dropwise to the stirred solution. d. Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

    • With Lewis Acid (Chelation Control): a. To a solution of (R)-2-methyldecanal (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at -78 °C, add MgBr₂·OEt₂ (1.2 mmol). b. Stir the mixture for 15-20 minutes at -78 °C. c. Slowly add the Grignard reagent (1.2 mmol) dropwise. d. Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

    • Workup (for both procedures): a. Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL). b. Allow the mixture to warm to room temperature. c. Extract the aqueous layer with diethyl ether (3 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. e. Filter and concentrate the solvent under reduced pressure. f. Purify the crude product by silica gel column chromatography to separate the diastereomeric alcohols. g. Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis of the crude product.

Protocol 3: Wittig Olefination of (R)-2-Methyldecanal

This protocol outlines a general procedure for the Wittig reaction to convert (R)-2-methyldecanal into an alkene.[11]

  • Materials:

    • (R)-2-Methyldecanal (1.0 mmol)

    • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide, 1.2 mmol)

    • Strong base (e.g., n-butyllithium, 1.2 mmol, solution in hexanes)

    • Anhydrous tetrahydrofuran (THF) (15 mL)

    • Saturated aqueous NH₄Cl solution

    • Diethyl ether

    • Anhydrous MgSO₄

    • Silica gel for column chromatography

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 mmol) in anhydrous THF (10 mL).

    • Cool the suspension to 0 °C (ice bath) or -78 °C (for non-stabilized ylides).

    • Slowly add the strong base (1.2 mmol) dropwise. A color change (typically to orange or deep red) indicates the formation of the ylide.

    • Stir the mixture at this temperature for 30-60 minutes.

    • Add a solution of (R)-2-methyldecanal (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

    • Extract the mixture with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to remove triphenylphosphine (B44618) oxide and obtain the desired alkene.

    • Determine the E/Z ratio of the product by ¹H NMR spectroscopy or GC analysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as a chiral building block.

G cluster_start Starting Material cluster_reactions Key Stereoselective Transformations cluster_intermediates Chiral Intermediates cluster_final Target Molecule start This compound (Chiral Pool) aldol Asymmetric Aldol Reaction start->aldol grignard Diastereoselective Grignard Addition start->grignard wittig Wittig Olefination start->wittig beta_hydroxy β-Hydroxy Aldehyde aldol->beta_hydroxy sec_alcohol Secondary Alcohol grignard->sec_alcohol alkene Alkene wittig->alkene final Complex Bioactive Molecule beta_hydroxy->final Further Functionalization sec_alcohol->final Oxidation/ Substitution alkene->final Epoxidation/ Metathesis

Caption: Synthetic workflow from this compound.

G cluster_choice Choice of Olefination Strategy cluster_options Reaction Options cluster_outcome Primary Outcome start Olefination of This compound q1 Desired Alkene Stereochemistry? start->q1 q2 Aldehyde Sterically Hindered? q1->q2 E-selective wittig_z Wittig Reaction (Non-stabilized ylide) q1->wittig_z Z-selective wittig_e Wittig Reaction (Stabilized ylide) q2->wittig_e No hwe Horner-Wadsworth-Emmons Reaction q2->hwe Yes z_alkene Z-Alkene wittig_z->z_alkene e_alkene E-Alkene wittig_e->e_alkene hwe->e_alkene

Caption: Decision tree for olefination strategy.

G cluster_reagents Reactants cluster_process Process cluster_result Outcome aldehyde (R)-2-Methyldecanal formation Formation of Chiral Enolate aldehyde->formation auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) auxiliary->formation reaction Aldol Addition to Achiral Aldehyde formation->reaction Stereocontrol cleavage Cleavage of Auxiliary reaction->cleavage product Enantiomerically Pure β-Hydroxy Ketone cleavage->product

Caption: Logic of chiral auxiliary use.

References

Application Notes and Protocols for the Continuous Production of 2-Methylene Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous synthesis of 2-methylene aldehydes, valuable intermediates in organic synthesis and drug discovery. The information is based on established methodologies, offering a reproducible and scalable approach to the production of these key chemical building blocks.

Introduction

2-Methylene aldehydes, also known as α,β-unsaturated aldehydes, are important precursors for a variety of chemical transformations, including Michael additions, Diels-Alder reactions, and polymerizations. Their efficient synthesis is of significant interest in the pharmaceutical and fine chemical industries. Continuous flow chemistry offers several advantages over traditional batch processes for the production of these compounds, including enhanced safety, improved heat and mass transfer, higher yields, and greater consistency.[1][2][3][4][5] This document outlines a continuous process for the production of 2-methylene aldehydes via the acid-base catalyzed reaction of non-branched alkanals with formaldehyde (B43269) in a tubular reactor.[6]

Principle of the Method

The continuous synthesis of 2-methylene aldehydes is achieved through the reaction of an alkanal with an aqueous solution of formaldehyde in a liquid-liquid two-phase system.[6] The reaction is catalyzed by a combination of a secondary amine and a carboxylic acid and is conducted under laminar flow conditions within a tubular reactor.[6] The organic phase, containing the alkanal, secondary amine, and carboxylic acid, is dispersed within the aqueous formaldehyde phase. Formaldehyde partitions into the organic phase where it reacts with the alkanal to form the desired 2-methylene alkanal.[6] This method allows for high space-time yields and selectivity.[6]

Experimental Workflow

The following diagram illustrates the continuous process for the production of 2-methylene aldehydes.

Continuous_Process_Workflow cluster_reactants Reactant Delivery cluster_reaction Reaction cluster_separation Workup & Purification Alkanal Alkanal Mixer Static Mixer Alkanal->Mixer Formaldehyde Aqueous Formaldehyde Formaldehyde->Mixer Catalyst Secondary Amine & Carboxylic Acid Catalyst->Mixer Reactor Tubular Reactor (Laminar Flow) Mixer->Reactor Separator Phase Separator Reactor->Separator Organic_Phase Organic Phase (Product) Separator->Organic_Phase Aqueous_Phase Aqueous Phase (Waste) Separator->Aqueous_Phase Purification Purification (e.g., Distillation) Organic_Phase->Purification Product 2-Methylene Aldehyde Purification->Product

Caption: Continuous flow synthesis of 2-methylene aldehydes.

Catalytic Cycle

The reaction proceeds via an acid-base catalyzed pathway involving the formation of an enamine intermediate.

Catalytic_Cycle cluster_cycle Catalytic Cycle Aldehyde R-CH2-CHO Iminium_Ion [R-CH2-CH=NR'2]+ Aldehyde->Iminium_Ion + R'2NH, -H2O Secondary_Amine R'2NH Enamine R-CH=CH-NR'2 Iminium_Ion->Enamine - H+ Mannich_Adduct R-CH(CH2OH)-CH=NR'2+ Enamine->Mannich_Adduct + CH2O Formaldehyde CH2O Product R-C(=CH2)-CHO Mannich_Adduct->Product Elimination Elimination Elimination of H2O and R'2NH Carboxylic_Acid R''COOH (Proton Source) Carboxylic_Acid->Iminium_Ion protonation

Caption: Proposed catalytic cycle for α-methylenation.

Experimental Protocols

Materials and Reagents

  • Alkanals: Non-branched alkanals such as propionaldehyde, n-butyraldehyde, or n-pentanal.[6] The alkanal must possess at least two hydrogen atoms at the α-carbon position.[6]

  • Formaldehyde: Aqueous solution, typically 20-49 wt.%, preferably 25-35 wt.%.[6]

  • Secondary Amine: Examples include diethylamine, dipropylamine, or dibutylamine.

  • Carboxylic Acid: Aliphatic mono-, di-, or polycarboxylic acids with 2 to 10 carbon atoms. Monocarboxylic acids such as acetic acid or propionic acid are preferred.[6]

  • Solvent (optional): An organic solvent may be used, though the reaction can proceed in a two-phase system without an additional solvent.

Equipment

  • Syringe pumps or other precision pumping systems

  • Tubular reactor (e.g., PFA, stainless steel)

  • Static mixer or T-mixer

  • Back pressure regulator

  • Temperature-controlled heating system (e.g., oil bath, heating block)

  • Phase separator

  • Collection vessel

Procedure

  • Reactant Preparation:

    • Prepare a solution of the alkanal, secondary amine, and carboxylic acid.

    • Prepare the aqueous formaldehyde solution.

  • System Setup:

    • Assemble the continuous flow system as depicted in the workflow diagram. Ensure all connections are secure.

    • The tubular reactor should be of a length and diameter sufficient to achieve the desired residence time under laminar flow conditions (Reynolds number ≤ 2320).[6]

  • Reaction Execution:

    • Set the desired reaction temperature, typically between 70 °C and 150 °C.[6]

    • Pump the organic phase (alkanal, amine, acid) and the aqueous formaldehyde solution into the static mixer at controlled flow rates.

    • The mixed stream then enters the heated tubular reactor.

    • The reaction mixture flows through the reactor for the calculated residence time.

    • The effluent from the reactor passes through a back pressure regulator and into a phase separator.

  • Product Collection and Purification:

    • The organic phase containing the 2-methylene aldehyde is separated from the aqueous phase.

    • The crude product can be purified using standard techniques such as distillation or chromatography.

Quantitative Data

The following table summarizes typical reaction parameters for the continuous synthesis of 2-methylene aldehydes.

ParameterValueReference
Reactants
AlkanalNon-branched C3-C13 alkanals[6]
Formaldehyde Concentration20 - 49 wt.% (aqueous)[6]
Catalysts
Secondary Aminee.g., Diethylamine[6]
Carboxylic Acide.g., Acetic Acid[6]
Reaction Conditions
Temperature70 - 150 °C[6]
Flow RegimeLaminar (Re ≤ 2320)[6]
SystemLiquid-liquid two-phase[6]
Reactor
TypeTubular Reactor[6]

Safety Considerations

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • The reaction is performed at elevated temperatures and pressures; appropriate safety precautions should be taken.

  • Alkanals can be flammable and irritants.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The continuous flow synthesis of 2-methylene aldehydes offers a safe, efficient, and scalable method for the production of these valuable chemical intermediates. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to implement this methodology in their laboratories and production facilities. The precise control over reaction parameters afforded by continuous flow technology allows for optimization of yield and selectivity, contributing to more sustainable and economical chemical manufacturing.[1][3]

References

Application Notes and Protocols for the Synthesis of 8-Methyldecanal via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of 8-methyldecanal (B12690100), a valuable compound in the fragrance and flavor industry. The synthesis is achieved through a robust two-step process commencing with a Grignard reaction to form the precursor alcohol, 8-methyl-1-decanol, followed by its selective oxidation to the target aldehyde. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering comprehensive methodologies, data presentation, and workflow visualizations.

Introduction

The Grignard reaction is a cornerstone in organic chemistry for the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon, such as that in a carbonyl group or an epoxide.[1][2] The synthesis of aldehydes through a direct, one-step Grignard reaction is often challenging due to the high reactivity of the Grignard reagent, which can react with the newly formed aldehyde.[3] A more reliable and widely adopted strategy involves the synthesis of a primary alcohol via a Grignard reaction, followed by a controlled oxidation to yield the desired aldehyde.

This protocol details a two-step synthesis of 8-methyldecanal. The first step involves the synthesis of 8-methyl-1-decanol by reacting (2-methylbutyl)magnesium bromide with a suitable electrophile. The subsequent step describes the selective oxidation of this primary alcohol to 8-methyldecanal using two common and effective methods: Pyridinium Chlorochromate (PCC) oxidation and Dess-Martin Periodinane (DMP) oxidation.[4][5] A Chinese patent also describes a multi-step synthesis of 8-methyldecanal starting from 6-chloro-1-hexanol, which is then converted to a Grignard reagent and reacted with 1-bromo-2-methylbutane (B81432), followed by deprotection and oxidation.[6]

Overall Reaction Scheme

The synthesis proceeds in two main stages: C-C bond formation to create the carbon skeleton of the alcohol, followed by oxidation to the aldehyde.

G A 1-bromo-2-methylbutane B Mg, THF C (2-methylbutyl)magnesium bromide B->C i) D 1,2-epoxyhexane (B74757) E H3O+ workup F 8-methyl-1-decanol E->F ii) G 8-methyl-1-decanol H [O] I 8-methyldecanal H->I

Caption: Overall two-step synthesis of 8-methyldecanal.

Experimental Protocols

Safety Precautions: Grignard reagents can be pyrophoric and react violently with water. All glassware must be rigorously dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent.[2] Chromium-based reagents like PCC are toxic and should be handled with appropriate personal protective equipment in a fume hood.[7] Dess-Martin Periodinane is shock-sensitive and potentially explosive and must be handled with care.[8]

Part A: Synthesis of 8-methyl-1-decanol

This protocol describes the formation of the Grignard reagent, (2-methylbutyl)magnesium bromide, and its subsequent reaction with 1,2-epoxyhexane.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
Magnesium turnings24.312.67 g110Activated (e.g., with iodine)
1-Bromo-2-methylbutane151.0415.1 g (12.1 mL)100Anhydrous
Tetrahydrofuran (THF)72.11200 mL-Anhydrous, inhibitor-free
Iodine253.811 crystal-For initiating the reaction
1,2-Epoxyhexane100.1610.0 g (11.9 mL)100Anhydrous
Saturated NH4Cl solution-100 mL-For quenching the reaction
Diethyl ether74.12200 mL-For extraction
Anhydrous Magnesium Sulfate120.37As needed-For drying

Protocol:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure it is moisture-free.

  • Grignard Reagent Formation:

    • Place the magnesium turnings and a small crystal of iodine in the reaction flask.

    • Add 20 mL of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-2-methylbutane (15.1 g) in 80 mL of anhydrous THF.

    • Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish.

  • Reaction with Epoxide:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 1,2-epoxyhexane (10.0 g) in 100 mL of anhydrous THF and add it to the dropping funnel.

    • Add the epoxide solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution (100 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 8-methyl-1-decanol can be purified by vacuum distillation. A patent reports a boiling point of 112 °C at 0.15 mmHg for 8-methyl-1-decanol.[6]

Part B: Oxidation of 8-methyl-1-decanol to 8-methyldecanal

Two alternative protocols are provided for this selective oxidation step.

Protocol B1: Oxidation with Pyridinium Chlorochromate (PCC)

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
8-methyl-1-decanol172.318.6 g50From Part A
Pyridinium Chlorochromate (PCC)215.5616.2 g75Toxic, handle in fume hood
Dichloromethane (DCM)84.93200 mL-Anhydrous
Celite or Silica (B1680970) Gel-~20 g-For filtration

Procedure:

  • Suspend PCC (16.2 g) in 100 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Dissolve 8-methyl-1-decanol (8.6 g) in 100 mL of anhydrous DCM and add this solution to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter it through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter pad thoroughly with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude 8-methyldecanal can be further purified by vacuum distillation to yield a colorless liquid.

Protocol B2: Oxidation with Dess-Martin Periodinane (DMP)

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
8-methyl-1-decanol172.318.6 g50From Part A
Dess-Martin Periodinane (DMP)424.1425.5 g60Shock-sensitive, handle with care
Dichloromethane (DCM)84.93250 mL-Anhydrous
Saturated NaHCO3 solution-100 mL-For workup
Sodium thiosulfate (B1220275) (Na2S2O3)158.11~10 g-For quenching

Procedure:

  • Dissolve 8-methyl-1-decanol (8.6 g) in 200 mL of anhydrous DCM in a round-bottom flask.

  • Add Dess-Martin Periodinane (25.5 g) to the solution in portions at room temperature.[8] The reaction is typically complete in 0.5 to 2 hours.[9]

  • Monitor the reaction progress by TLC. The rate of oxidation can be increased by the addition of a small amount of water.[4]

  • Upon completion, quench the reaction by adding a saturated solution of NaHCO3 containing an excess of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by vacuum distillation.

Quantitative Data Summary

Comparison of Oxidation Methods:

ParameterPCC OxidationDess-Martin (DMP) Oxidation
Oxidizing Agent Pyridinium Chlorochromate1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one
Stoichiometry ~1.5 equivalents~1.2 equivalents
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room TemperatureRoom Temperature
Reaction Time 2-4 hours0.5-2 hours
Workup Filtration through silica/Celite to remove Cr saltsAqueous basic quench with a reducing agent (Na2S2O3)
Typical Yield 70-85%85-95%
Advantages Readily available, well-establishedMild conditions, high yields, easy workup, non-toxic byproduct
Disadvantages Toxic chromium byproduct, can be slightly acidicShock-sensitive reagent, relatively expensive

Characterization of 8-Methyldecanal

The final product should be characterized using standard spectroscopic methods to confirm its identity and purity.

Physical Properties:

  • Molecular Formula: C11H22O[10]

  • Molecular Weight: 170.29 g/mol [10]

  • Appearance: Colorless liquid with a citrus/green odor.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.76 (t, J=1.9 Hz, 1H, -CHO)

    • δ 2.42 (td, J=7.4, 1.9 Hz, 2H, -CH₂CHO)

    • δ 1.63 (m, 2H)

    • δ 1.20-1.40 (m, 11H)

    • δ 0.86 (d, J=6.6 Hz, 3H, -CH(CH₃))

    • δ 0.84 (t, J=7.4 Hz, 3H, -CH₂CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 202.9 (-CHO)

    • δ 43.9 (-CH₂CHO)

    • δ 36.8

    • δ 34.3

    • δ 29.6

    • δ 29.5

    • δ 27.0

    • δ 22.1

    • δ 19.5 (-CH(CH₃))

    • δ 11.4 (-CH₂CH₃)

  • Infrared (IR, neat, cm⁻¹):

    • 2958, 2925, 2856 (C-H stretching)

    • 2715 (Aldehydic C-H stretching)

    • 1730 (C=O stretching, strong)[11]

    • 1465, 1378 (C-H bending)

  • Mass Spectrometry (EI, 70 eV) m/z: 170 (M+), 155, 141, 127, 113, 99, 85, 71, 57, 43.

Experimental Workflow Visualization

G start Start: Assemble Dry Glassware under N2 grignard_prep Prepare Grignard Reagent (1-bromo-2-methylbutane + Mg in THF) start->grignard_prep epoxide_add Add 1,2-Epoxyhexane Solution (0°C to RT) grignard_prep->epoxide_add quench Quench Reaction (Saturated aq. NH4Cl) epoxide_add->quench extract Extract with Diethyl Ether quench->extract dry_concentrate_1 Dry (MgSO4) and Concentrate extract->dry_concentrate_1 distill_1 Vacuum Distill to Purify 8-methyl-1-decanol dry_concentrate_1->distill_1 oxidation_step Oxidize Alcohol (PCC or DMP in DCM) distill_1->oxidation_step workup_2 Perform Appropriate Workup (Filtration for PCC / Quench for DMP) oxidation_step->workup_2 extract_2 Extract and Wash workup_2->extract_2 dry_concentrate_2 Dry (MgSO4) and Concentrate extract_2->dry_concentrate_2 distill_2 Vacuum Distill to Purify 8-methyldecanal dry_concentrate_2->distill_2 characterize Characterize Final Product (NMR, IR, MS) distill_2->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 8-methyldecanal.

References

Application Notes and Protocols for the Oxidation of 8-methyl-1-decanol to 8-methyldecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol 8-methyl-1-decanol to the corresponding aldehyde, 8-methyldecanal (B12690100). The synthesis of specific aldehydes is a critical step in the development of various pharmaceutical compounds and fine chemicals. This guide focuses on three widely-used and effective mild oxidation methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-catalyzed oxidation. Each protocol is presented with detailed, step-by-step instructions suitable for laboratory execution. Furthermore, a comparative analysis of these methods is provided, highlighting key reaction parameters to aid in the selection of the most appropriate technique based on specific experimental constraints and objectives. Methods for the characterization of the final product, 8-methyldecanal, using standard analytical techniques are also discussed.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. However, achieving high selectivity and yield can be challenging due to the potential for over-oxidation to the corresponding carboxylic acid. The development of mild and selective oxidizing agents and protocols has been a significant focus in synthetic chemistry. 8-Methyldecanal is a valuable aldehyde intermediate in various synthetic pathways. This document outlines three robust and reliable methods for its preparation from 8-methyl-1-decanol, each with its own set of advantages and considerations.

Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine compound, offering the advantages of mild reaction conditions, broad functional group tolerance, and typically high yields. The reaction is generally performed at room temperature and is completed within a few hours.[1][2][3][4][5]

Swern Oxidation: This technique employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is known for its mild conditions and high yields, and it avoids the use of heavy metal oxidants.[6][7][8][9] However, it requires low temperatures and the handling of malodorous byproducts.

TEMPO-Catalyzed Oxidation: This method uses a stable nitroxyl (B88944) radical as a catalyst in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (bleach). It is an efficient and often more environmentally friendly option, with the Anelli-Montanari protocol being a well-established example.[10][11][12][13][14][15][16]

Comparative Data of Key Protocols

The following table summarizes the key quantitative data for the three discussed oxidation methods for the synthesis of 8-methyldecanal from 8-methyl-1-decanol.

Oxidation MethodReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
Dess-Martin Periodinane Dess-Martin PeriodinaneDichloromethane (B109758)Room Temperature1 - 4 hours>90 (estimated)
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine (B128534)Dichloromethane-78 to Room Temp.1 - 2 hours~85-95
TEMPO (Anelli-Montanari) TEMPO, NaOCl, NaBr, NaHCO₃Dichloromethane/Water0 - Room Temperature1 - 3 hours75-90[10]

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • 8-methyl-1-decanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inert atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 8-methyl-1-decanol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M solution).

  • To the stirred solution, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 8-methyldecanal.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Swern Oxidation

Materials:

  • 8-methyl-1-decanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Three-neck round-bottom flask equipped with a thermometer

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Argon or Nitrogen inert atmosphere setup

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (approx. 0.2 M solution based on oxalyl chloride).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq) to the stirred solvent.

  • To this solution, add a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of 8-methyl-1-decanol (1.0 eq) in anhydrous dichloromethane dropwise, keeping the internal temperature below -65 °C. Stir for 30 minutes.

  • Add anhydrous triethylamine (5.0 eq) dropwise, ensuring the temperature remains below -60 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 45-60 minutes.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

TEMPO-Catalyzed Oxidation (Anelli-Montanari Protocol)

Materials:

  • 8-methyl-1-decanol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl, commercial bleach, concentration determined prior to use)

  • Sodium bromide (NaBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 8-methyl-1-decanol (1.0 eq), TEMPO (0.01 eq), and sodium bromide (0.1 eq) in dichloromethane.

  • In a separate beaker, prepare a solution of sodium hypochlorite (1.2 eq) and sodium bicarbonate (2.0 eq) in water.

  • Cool the dichloromethane solution to 0 °C in an ice bath.

  • Add the aqueous bleach solution to the vigorously stirred organic solution.

  • Continue stirring at 0 °C and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers and wash with 1 M HCl, followed by saturated aqueous Na₂S₂O₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Characterization of 8-Methyldecanal

The identity and purity of the synthesized 8-methyldecanal can be confirmed using the following analytical techniques:

  • Physical Appearance: Colorless liquid with a citrus/green odor.[17]

  • Molecular Formula: C₁₁H₂₂O[17][18]

  • Molecular Weight: 170.29 g/mol [17][18]

1. Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 8-methyldecanal is expected to show the following characteristic absorption bands:

  • A strong, sharp peak for the carbonyl (C=O) stretch of a saturated aliphatic aldehyde in the region of 1740-1720 cm⁻¹ .[19][20][21][22]

  • Two characteristic, medium-intensity peaks for the aldehydic C-H stretch between 2830-2695 cm⁻¹ . A peak around 2720 cm⁻¹ is particularly diagnostic for an aldehyde and often appears as a shoulder on the aliphatic C-H stretching bands.[19][20][21][22]

  • Strong peaks in the range of 2960-2850 cm⁻¹ corresponding to the C-H stretching of the alkyl chain.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should display a highly deshielded singlet or triplet for the aldehydic proton (-CHO ) in the range of δ 9.5-9.8 ppm .[22][23] The other protons of the alkyl chain will appear in the upfield region (δ 0.8-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde group in the region of δ 190-200 ppm .[22][23][24][25][26][27] The carbons of the alkyl chain will resonate in the range of δ 10-40 ppm.

3. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used to determine the purity of the sample and confirm its molecular weight. The gas chromatogram should show a single major peak corresponding to 8-methyldecanal. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 170, corresponding to the molecular weight of the compound.

Visualizations

Reaction_Scheme cluster_reactants Reactant cluster_reagents Oxidizing Agent cluster_product Product Reactant 8-methyl-1-decanol Reactant_img DMP Dess-Martin Periodinane Swern Swern (DMSO, (COCl)₂) TEMPO TEMPO/NaOCl Product_img DMP->Product_img CH₂Cl₂, RT Swern->Product_img CH₂Cl₂, -78 °C to RT TEMPO->Product_img CH₂Cl₂/H₂O, 0 °C Product 8-methyldecanal

Caption: General reaction scheme for the oxidation of 8-methyl-1-decanol.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 8-methyl-1-decanol in anhydrous solvent B 2. Add oxidizing agent (DMP, Swern reagents, or TEMPO/NaOCl) A->B C 3. Stir at appropriate temperature and monitor by TLC B->C D 4. Quench the reaction C->D E 5. Aqueous work-up and extraction D->E F 6. Dry and concentrate organic phase E->F G 7. Purify by flash chromatography F->G H 8. Characterize the product (FTIR, NMR, GC-MS) G->H

Caption: General experimental workflow for the synthesis of 8-methyldecanal.

References

High-Performance Liquid Chromatography (HPLC) for Aldehyde Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of aldehydes using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for various applications, including quality control in pharmaceutical manufacturing, environmental monitoring, and biomedical research. The protocols focus on two primary derivatization agents: 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

Introduction

Aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom. They are of significant interest due to their high reactivity and presence in a wide range of samples, from pharmaceutical products to biological tissues. Their analysis is crucial as some aldehydes, such as formaldehyde (B43269) and acetaldehyde, are classified as potential carcinogens and can impact the stability and safety of drug products. HPLC is a powerful technique for the separation and quantification of aldehydes. However, due to their lack of a strong chromophore, a derivatization step is typically required to enhance their detection by UV or fluorescence detectors.

Section 1: Analysis of Aldehydes using DNPH Derivatization

The reaction of aldehydes with 2,4-dinitrophenylhydrazine (DNPH) is the most common and well-established method for their analysis.[1][2][3][4][5] This reaction forms a stable, colored 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Vis spectrophotometry at approximately 360 nm.[1][5][6]

Application Note

This method is applicable for the determination of various aldehydes, including formaldehyde, acetaldehyde, and other carbonyl compounds in diverse matrices such as drug substances, pharmaceutical products, environmental air, and water samples.[1][2][3][6][7][8][9] The DNPH derivatization enhances chromatographic properties and UV absorptivity, allowing for sensitive and accurate quantification.[1]

Experimental Workflow

DNPH_Workflow Sample Sample Collection (Air, Water, Drug Substance) Derivatization Derivatization with DNPH Sample->Derivatization Extraction Solid-Phase or Liquid-Liquid Extraction Derivatization->Extraction Analysis HPLC-UV Analysis (360 nm) Extraction->Analysis Quantification Quantification Analysis->Quantification

Caption: Experimental workflow for aldehyde analysis using DNPH derivatization.

Experimental Protocol

1. Reagents and Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Hydrochloric acid (for pH adjustment)

  • Aldehyde standards (e.g., formaldehyde, acetaldehyde)

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Solid-Phase Extraction (SPE) cartridges (C18) or extraction solvents (e.g., methylene (B1212753) chloride, hexane)

2. Standard Preparation:

Prepare a stock solution of the aldehyde standards in a suitable solvent (e.g., water or acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

3. Sample Preparation and Derivatization:

  • For Drug Substances: Dissolve a known amount of the drug substance in a suitable solvent. Add the DNPH reagent and an acid catalyst (e.g., phosphoric acid). Allow the reaction to proceed for a specified time (e.g., 30 minutes) to ensure complete derivatization.[6]

  • For Air Samples: Draw a known volume of air through a DNPH-coated silica (B1680970) gel cartridge. Elute the trapped derivatives with acetonitrile.[2][7][8]

  • For Water Samples: To a known volume of the water sample, add the DNPH reagent and acidify. The derivatization can be followed by either liquid-liquid extraction with an organic solvent or solid-phase extraction using a C18 cartridge.[10]

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. The ratio can be isocratic (e.g., 60:40 v/v) or a gradient can be employed for the separation of multiple aldehydes.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detection: UV detector at 360 nm[1]

  • Injection Volume: 10-20 µL

5. Quantification:

Construct a calibration curve by plotting the peak area of the aldehyde-DNPH derivative against the concentration of the standard solutions. Determine the concentration of the aldehydes in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary
ParameterFormaldehydeAcetaldehydeReference
Limit of Detection (LOD) 10 ppm20 ppm[1]
Limit of Quantitation (LOQ) 30 ppm60 ppm[1]
Recovery 98-102%97-103%[10]
Linearity (R²) >0.999>0.999[11]

Section 2: Analysis of Aldehydes using PFBHA Derivatization

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is another effective derivatizing agent for aldehydes. It reacts with carbonyl compounds to form stable oxime derivatives that can be analyzed by HPLC with UV detection or by gas chromatography (GC).[12][13]

Application Note

PFBHA is particularly useful for the analysis of a wide range of aldehydes and ketones. The resulting PFBHA-oximes are stable and can be sensitively detected by UV at lower wavelengths (around 200-214 nm) or by GC with an electron capture detector (ECD).[12][14] This method is suitable for the analysis of aldehydes in complex matrices, including biological fluids and environmental samples.[8]

Derivatization Reaction

PFBHA_Reaction Aldehyde R-CHO (Aldehyde) Oxime R-CH=N-OCH2C6F5 (PFBHA-Oxime) Aldehyde->Oxime + PFBHA, - H2O PFBHA C6F5CH2ONH2 (PFBHA)

Caption: Reaction of an aldehyde with PFBHA to form a stable oxime derivative.

Experimental Protocol

1. Reagents and Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solution (e.g., acetate (B1210297) buffer, pH 5)

  • Aldehyde standards

  • C18 HPLC column

  • Extraction solvent (e.g., hexane)

2. Standard Preparation:

Prepare stock and working standard solutions of the target aldehydes in a suitable solvent.

3. Sample Preparation and Derivatization:

  • To an aqueous sample or an extract, add a PFBHA solution and a buffer to maintain the optimal pH for the reaction (typically around pH 4-5).

  • The reaction mixture is typically heated (e.g., at 60°C for 1-2 hours) to ensure complete derivatization.

  • After the reaction, the PFBHA-oxime derivatives are extracted using an organic solvent like hexane. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for HPLC analysis.

4. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient elution with acetonitrile and water is often used to separate a mixture of PFBHA-oxime derivatives.

  • Flow Rate: 0.8 - 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detection: UV detector at 214 nm or 254 nm.[12]

  • Injection Volume: 10-20 µL

Quantitative Data Summary
ParameterAldehydeValueReference
Limit of Detection (LOD) Various14-50 ng/mL[3]
Limit of Quantitation (LOQ) Various70-250 ng/mL[3]
Linearity (R²) Various>0.99[15]

Section 3: Aldehyde-Related Signaling Pathways

Aldehydes, both endogenous and exogenous, are known to modulate various cellular signaling pathways, contributing to both physiological and pathological processes.

Formaldehyde-Induced YAP/TAZ Signaling

Formaldehyde can activate the YAP/TAZ (Yes-associated protein/transcriptional coactivator with PDZ-binding motif) signaling pathway, which is a key regulator of cell proliferation and organ size.[16]

Formaldehyde_YAP_TAZ cluster_Nucleus Formaldehyde Formaldehyde ROS Reactive Oxygen Species (ROS) Formaldehyde->ROS Hippo_Pathway Hippo Pathway (LATS1/2, MST1/2) ROS->Hippo_Pathway Inhibition YAP_TAZ_P Phosphorylated YAP/TAZ (Inactive) Hippo_Pathway->YAP_TAZ_P Phosphorylation YAP_TAZ YAP/TAZ (Active) YAP_TAZ->YAP_TAZ_P Nucleus Nucleus YAP_TAZ->Nucleus TEAD TEAD YAP_TAZ->TEAD Gene_Expression Target Gene Expression (Cell Proliferation, Survival) TEAD->Gene_Expression

Caption: Formaldehyde-induced activation of the YAP/TAZ signaling pathway.

Acetaldehyde-Induced PKC/ERK Signaling

Acetaldehyde, a metabolite of ethanol, can activate Protein Kinase C (PKC) and the Extracellular signal-Regulated Kinase (ERK) pathway, which is implicated in cellular processes like proliferation and fibrosis.[5][10][13]

Acetaldehyde_PKC_ERK cluster_Nucleus Acetaldehyde Acetaldehyde PKC Protein Kinase C (PKC) Acetaldehyde->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Target Gene Expression (Proliferation, Fibrosis) Transcription_Factors->Gene_Expression

Caption: Acetaldehyde-mediated activation of the PKC/ERK signaling pathway.

Lipid Peroxidation and 4-HNE Signaling

Lipid peroxidation, a process of oxidative degradation of lipids, generates reactive aldehydes such as 4-hydroxynonenal (B163490) (4-HNE). 4-HNE is a potent signaling molecule that can modulate various pathways, including those involved in oxidative stress response and inflammation.[1][2][17]

HNE_Signaling Oxidative_Stress Oxidative Stress (ROS) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation HNE 4-Hydroxynonenal (4-HNE) Lipid_Peroxidation->HNE Keap1 Keap1 HNE->Keap1 Inhibition NFkB NF-κB Pathway HNE->NFkB Activation Nrf2 Nrf2 Keap1->Nrf2 Sequestration ARE Antioxidant Response Element (ARE) Nrf2->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Inflammation Inflammation NFkB->Inflammation

Caption: Signaling pathways modulated by the lipid peroxidation product 4-HNE.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyldecanal by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyldecanal by fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the atmospheric boiling point of this compound?

A1: The atmospheric boiling point of this compound is approximately 222.5–230 °C.[1][2][3]

Q2: Why is fractional distillation preferred over simple distillation for purifying this compound?

A2: Fractional distillation is used to separate liquids with close boiling points.[4] Crude this compound may contain impurities such as isomers (e.g., other C11 aldehydes) or byproducts from its synthesis with similar boiling points. A fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a much better separation of these components than simple distillation.[4]

Q3: When should I use vacuum fractional distillation to purify this compound?

A3: Due to its high boiling point at atmospheric pressure, this compound is susceptible to thermal decomposition. Aldehydes, in general, can undergo oxidation or polymerization at elevated temperatures.[5] Vacuum distillation lowers the boiling point of the compound, reducing the risk of degradation and improving the purity of the final product.

Q4: What are the common impurities found in crude this compound?

A4: Common impurities depend on the synthesis route. If prepared by hydroformylation of 1-decene, impurities may include other C11 aldehyde isomers and potentially undecanal.[6][7] Synthesis from methyl octyl ketone could introduce other byproducts.[3]

Q5: How can I prevent the oxidation of this compound during distillation?

A5: To prevent oxidation, it is recommended to perform the distillation under an inert atmosphere, such as nitrogen.[4] Additionally, ensuring all glassware is clean and free of acidic or basic residues can help minimize side reactions. For sensitive aldehydes, the addition of a small amount of an antioxidant like hydroquinone (B1673460) can be considered, although this may complicate purification.[8]

Q6: What type of packing material is suitable for the fractional distillation of this compound?

A6: For laboratory-scale distillation, structured packing or random packing like Raschig rings or glass beads can be used. Structured packings often offer a lower pressure drop and higher efficiency (lower Height Equivalent to a Theoretical Plate - HETP), which is particularly advantageous for vacuum distillation.[9][10]

Q7: How can I assess the purity of the distilled this compound?

A7: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of volatile compounds like this compound. It can separate the main component from residual impurities and provide information for their identification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the fractional distillation of this compound.

Problem Possible Cause(s) Solution(s)
No distillate is collecting, or the distillation rate is very slow. 1. Insufficient heating: The temperature of the heating mantle is too low to overcome the heat loss in the column. 2. Poor insulation: The fractionating column is losing too much heat to the surroundings, causing the vapor to condense and return to the distilling flask (refluxing) before reaching the condenser.[4] 3. Vacuum leak (for vacuum distillation): A leak in the system prevents the pressure from being low enough for the liquid to boil at the set temperature.1. Gradually increase the temperature of the heating mantle. 2. Insulate the fractionating column and the distillation head with glass wool or aluminum foil.[4] 3. Check all joints and seals for leaks. Ensure all ground glass joints are properly greased for vacuum distillation.[5]
The temperature at the distillation head is fluctuating. 1. Uneven boiling (bumping): The liquid in the distillation flask is not boiling smoothly. 2. Column flooding: The rate of vaporization is too high, causing liquid to be carried up the column instead of allowing for proper vapor-liquid equilibrium.[11] 3. Inconsistent vacuum (for vacuum distillation): The vacuum pump is not maintaining a steady pressure.1. Use a magnetic stir bar or boiling chips in the distilling flask to promote smooth boiling. 2. Reduce the heating rate to decrease the rate of vaporization. If flooding persists, you may need a wider column. 3. Ensure the vacuum pump is functioning correctly and that there are no leaks in the system. A vacuum regulator can help maintain a constant pressure.
Poor separation of this compound from impurities. 1. Distillation rate is too fast: The vapor is moving up the column too quickly, not allowing enough time for equilibrium to be established on each theoretical plate.[5] 2. Inefficient fractionating column: The column does not have enough theoretical plates (is too short or has inefficient packing) for the separation of closely boiling components. 3. Column is not vertical: A tilted column can lead to channeling of the vapor and liquid, reducing the efficiency of the separation.1. Decrease the heating rate to slow down the distillation. A slow and steady distillation rate is crucial for good separation.[4] 2. Use a longer fractionating column or a column with more efficient packing (lower HETP). 3. Ensure the distillation apparatus is clamped in a perfectly vertical position.
The product is discolored (yellow or brown). 1. Thermal decomposition: this compound may be decomposing at the high temperatures required for atmospheric distillation. 2. Oxidation: The aldehyde is reacting with oxygen present in the apparatus.1. Switch to vacuum fractional distillation to lower the boiling point and reduce thermal stress on the compound. 2. Purge the distillation apparatus with an inert gas like nitrogen before starting the distillation and maintain a positive pressure of the inert gas throughout the process.[4]

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Atmospheric Boiling Point (°C)Boiling Point at Reduced Pressure (°C @ mmHg)
This compound C₁₁H₂₂O170.29222.5 - 230[1][2][3]~105-110 @ 10 (estimated)
Decanal (B1670006) (Aldehyde C-10)C₁₀H₂₀O156.27207 - 209[12][13]124-125 @ 50[13]
Undecanal (Aldehyde C-11)C₁₁H₂₂O170.29223[14]109-115 @ 5[15][16]

Note: The boiling point of this compound at reduced pressure is an estimate based on the boiling points of similar compounds and general vapor pressure trends.

Experimental Protocols

Protocol 1: Atmospheric Fractional Distillation of this compound

This protocol is suitable for crude this compound that is not highly susceptible to thermal degradation or when a high-vacuum system is not available.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is clean and dry.

    • Place a magnetic stir bar in the round-bottom flask.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[4]

    • Secure all joints with Keck clips.[5]

  • Procedure:

    • Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).

    • Begin stirring and gently heat the flask using a heating mantle.

    • Observe the vapor rising slowly through the fractionating column. Insulate the column with glass wool or aluminum foil to ensure a proper temperature gradient.[4]

    • Collect any low-boiling impurities as the first fraction. The temperature should remain stable during the collection of a pure fraction.

    • As the temperature begins to rise to the boiling point of this compound, change the receiving flask to collect the main fraction.

    • Distill the this compound at a slow and steady rate (approximately 1-2 drops per second).

    • Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.[5]

Protocol 2: Vacuum Fractional Distillation of this compound

This is the recommended procedure for purifying this compound to minimize thermal decomposition.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as described for atmospheric distillation, but with grease applied to all ground-glass joints to ensure a good seal.[17]

    • Use a vacuum-adapter to connect the receiving flask to a vacuum trap and a vacuum pump.

    • A manometer should be included in the setup to monitor the pressure.

  • Procedure:

    • Charge the flask with crude this compound and a magnetic stir bar. Boiling chips are not effective under vacuum.[17]

    • Ensure all connections are secure, then slowly and carefully apply the vacuum.

    • Once the desired pressure is reached and stable (e.g., 10 mmHg), begin heating the flask.

    • Collect the fractions as described in the atmospheric distillation protocol, noting both the temperature and the pressure at which each fraction is collected.

    • After collecting the desired fraction, turn off the heat and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Purification of this compound cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis crude_sample Crude this compound setup Assemble Fractional Distillation Apparatus crude_sample->setup charge_flask Charge Distilling Flask setup->charge_flask apply_vacuum Apply Vacuum (if applicable) charge_flask->apply_vacuum heat Apply Heat apply_vacuum->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_main Collect Main Fraction (this compound) collect_forerun->collect_main collect_residue Stop Distillation, Leave Residue collect_main->collect_residue purity_check Assess Purity (e.g., GC-MS) collect_main->purity_check pure_product Pure this compound purity_check->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Fractional Distillation Issues start Distillation Issue Occurs check_rate Is Distillation Rate Too Slow? start->check_rate check_temp Is Temperature Fluctuating? check_rate->check_temp No solution_heat Increase Heat / Insulate Column check_rate->solution_heat Yes check_separation Is Separation Poor? check_temp->check_separation No solution_bumping Check for Bumping / Column Flooding check_temp->solution_bumping Yes check_color Is Product Discolored? check_separation->check_color No solution_rate Slow Down Distillation Rate check_separation->solution_rate Yes solution_vacuum Use Vacuum / Inert Atmosphere check_color->solution_vacuum Yes end Problem Resolved check_color->end No solution_heat->end solution_bumping->end solution_rate->end solution_vacuum->end

Caption: Logical workflow for troubleshooting distillation problems.

References

Technical Support Center: Enantioselective Synthesis of Chiral Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enantioselective synthesis of chiral aldehydes. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Guide 1: Low Enantioselectivity (ee)

One of the most common challenges in asymmetric synthesis is achieving high enantiomeric excess (ee). If you are observing low ee, follow this troubleshooting guide.

DOT Script for Troubleshooting Low Enantioselectivity

Troubleshooting_Low_ee start Low Enantioselectivity (ee) Observed validate_hplc 1. Validate Chiral HPLC/GC Method start->validate_hplc reagent_quality 2. Check Reagent and Solvent Purity validate_hplc->reagent_quality Method Valid sub_validate Run racemic standard. Ensure baseline separation. validate_hplc->sub_validate catalyst_check 3. Verify Catalyst/Auxiliary Integrity reagent_quality->catalyst_check Reagents Pure sub_reagent Use anhydrous solvents. Check for impurities that could poison the catalyst. reagent_quality->sub_reagent optimize_conditions 4. Optimize Reaction Parameters catalyst_check->optimize_conditions Catalyst Active sub_catalyst Confirm enantiomeric purity of the catalyst/auxiliary. Handle air/moisture sensitive catalysts under inert atmosphere. catalyst_check->sub_catalyst high_ee High Enantioselectivity Achieved optimize_conditions->high_ee sub_optimize Screen temperature, solvent, and catalyst loading. Consider effect of additives. optimize_conditions->sub_optimize

Caption: Troubleshooting workflow for addressing low enantioselectivity.

Q1: My chiral HPLC/GC analysis is giving inconsistent or inaccurate ee values. What should I do?

A1: Before optimizing your reaction, it is crucial to ensure your analytical method is accurate and reproducible.

  • Validate with a Racemic Standard: Prepare a racemic mixture of your product and inject it into your chiral HPLC/GC. You should observe two well-resolved, baseline-separated peaks with a 50:50 area ratio.

  • Optimize Separation: If the peaks are not well-resolved (Resolution (Rs) < 1.5), you may need to optimize your analytical method.[1] Try adjusting the mobile phase composition, flow rate, or column temperature. For chiral HPLC, decreasing the flow rate can sometimes improve resolution.

  • Check for Peak Tailing: Peak tailing can lead to inaccurate integration and, consequently, incorrect ee values. This may be caused by issues with the column or mobile phase.

Q2: I've validated my analytical method, but my enantioselectivity is still low. What's the next step?

A2: The quality of your reagents and solvents is critical.

  • Use High Purity Materials: Impurities in your substrates or reagents can act as catalyst poisons or interfere with the reaction.[2]

  • Ensure Anhydrous Conditions: Many catalytic systems are sensitive to water. Use anhydrous solvents and handle reagents under an inert atmosphere if they are known to be sensitive to air or moisture.[2]

Q3: How can I be sure my catalyst or chiral auxiliary is performing as expected?

A3: The integrity of your chiral source is paramount.

  • Confirm Enantiomeric Purity: Verify the enantiomeric purity of your catalyst or chiral auxiliary.

  • Proper Handling and Storage: Ensure that the catalyst is stored correctly (e.g., under an inert atmosphere, protected from light) and handled properly during reaction setup to prevent degradation.

Q4: I've checked my reagents and catalyst, but the ee remains poor. How should I approach optimizing the reaction conditions?

A4: A systematic optimization of reaction parameters is often necessary to improve enantioselectivity.

  • Temperature Screening: Lowering the reaction temperature generally increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[2] It is advisable to screen a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).[2]

  • Solvent Screening: The solvent can have a significant impact on the stereochemical outcome of the reaction. Test a variety of aprotic solvents such as toluene, CH₂Cl₂, THF, and hexanes.[2]

  • Catalyst Loading: While a higher catalyst loading can sometimes improve conversion, it may not always lead to higher ee. It's important to find the optimal balance. In some cases, a slight decrease in ee has been observed with increased catalyst loading.[3]

  • Additives: The presence of additives, such as co-catalysts or bases, can influence the reaction's stereoselectivity.[3][4]

Guide 2: Poor Yield and Side Reactions

Low yields are often attributed to competing side reactions. Here's how to troubleshoot these issues.

Q1: I'm observing a low yield of my desired chiral aldehyde. What are the likely causes?

A1: Low yields can result from several factors:

  • Catalyst Inactivity: Ensure your catalyst is active. Some catalysts are sensitive to air and moisture and may require activation or fresh preparation.

  • Side Reactions: Aldehydes are prone to various side reactions that can consume starting materials and reduce the yield of the desired product. These include:

    • Polyaldolisation: Secondary additions of the enolate to the aldehyde product.[5]

    • Oligomerisation: Polymerization of the aldehyde product, especially under metal-catalyzed conditions.[5]

    • Dehydration: Elimination of water from the β-hydroxy aldehyde product.[5]

    • Tishchenko-type reactions: Disproportionation of two aldehyde molecules to form an ester.[5]

    • Self-condensation: Particularly with enolizable aldehydes, the aldehyde can react with itself.

Q2: How can I minimize side reactions in my enantioselective aldehyde synthesis?

A2: Suppressing side reactions often involves careful control of reaction conditions:

  • Slow Addition of Reagents: For reactions prone to self-condensation or polyaldolisation, slow addition of the nucleophilic aldehyde via a syringe pump can maintain a low concentration of this reactive species and favor the desired cross-aldol reaction.[6]

  • Control of Stoichiometry: In some cases, using a large excess of the electrophilic aldehyde can favor the cross-aldol reaction over the self-condensation of the nucleophilic aldehyde.[7]

  • Temperature Control: Running the reaction at a lower temperature can often minimize the formation of byproducts.

  • Careful Work-up: Dehydration can sometimes occur during the work-up, especially under acidic conditions. A mild and carefully controlled work-up procedure is recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the enantioselective synthesis of chiral aldehydes?

A1: The primary challenges include:

  • Controlling Stereoselectivity: Achieving high diastereo- and enantioselectivity.

  • Suppressing Side Reactions: Aldehydes are highly reactive and can undergo self-condensation, polymerization, and other undesired reactions.[5]

  • Substrate Scope: Many methods are limited to specific types of aldehydes and may not be effective for others, particularly enolizable aldehydes.

  • Catalyst Efficiency: Developing highly active and selective catalysts that can be used at low loadings.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on the specific transformation. Organocatalysts like proline and its derivatives are effective for direct asymmetric aldol (B89426) reactions.[6][8][9][10] Chiral Lewis acids are used in Mukaiyama-aldol reactions.[11] For some transformations, a combination of a chiral organocatalyst and a transition metal complex may be necessary.[11] It is often necessary to screen a small library of catalysts to find the optimal one for a new substrate.[3]

Q3: What is the importance of the order of addition of reagents?

A3: The order of addition can be critical, especially in reactions where one of the aldehydes is prone to self-condensation. In such cases, it is often beneficial to add the more reactive (nucleophilic) aldehyde slowly to a solution containing the catalyst and the other aldehyde.

Q4: Can I use enolizable aldehydes as substrates in enantioselective cross-aldol reactions?

A4: Yes, but it is challenging due to the propensity for self-aldol condensation. Strategies to overcome this include using a large excess of the acceptor aldehyde or the slow addition of the donor aldehyde.[6][7]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from the literature, illustrating the effect of various parameters on the outcome of enantioselective aldehyde synthesis.

Table 1: Effect of Catalyst on a Chiral Aldehyde Catalyzed Reaction [3]

EntryCatalyst (mol %)Time (h)Yield (%)dree (%)
14a (20)483985:1588
24b (20)128988:1292
34c (20)487585:1590
44d (20)248890:1095
54e (20)486586:1489
64f (20)488287:1391
74b (10)248587:1390

Table 2: Effect of Solvent on a Proline-Catalyzed Aldol Reaction [10]

EntrySolventTime (h)Yield (%)anti:synee (%)
1CH₂Cl₂49519:192
2THF49520:196
3CH₃CN49520:199
4DMF49520:199
5NMP49520:199

Experimental Protocols

Protocol 1: General Procedure for Proline-Catalyzed Direct Asymmetric Cross-Aldol Reaction of Aldehydes

This protocol is adapted from the work of MacMillan and co-workers and is a general procedure for the enantioselective cross-aldol reaction between two different aldehydes.[6][8][10]

DOT Script for Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup: - Add acceptor aldehyde, proline, and solvent to flask. - Cool to specified temperature. start->setup addition 2. Slow Addition: - Add donor aldehyde via syringe pump over several hours. setup->addition stir 3. Reaction: - Stir the mixture at the same temperature until completion (monitor by TLC/LC-MS). addition->stir workup 4. Work-up: - Quench the reaction. - Extract with organic solvent. - Dry and concentrate. stir->workup purification 5. Purification: - Purify the crude product by flash column chromatography. workup->purification analysis 6. Analysis: - Characterize the product (NMR, IR, etc.). - Determine ee by chiral HPLC/GC. purification->analysis end End analysis->end

Caption: A typical experimental workflow for an enantioselective cross-aldol reaction.

Materials:

  • Acceptor aldehyde

  • Donor aldehyde

  • L-Proline (or other organocatalyst)

  • Anhydrous solvent (e.g., DMF, CH₃CN)

  • Syringe pump

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the acceptor aldehyde (e.g., 10 mmol, 10 eq.), L-proline (e.g., 0.1 mmol, 0.1 eq.), and the anhydrous solvent (e.g., 4.5 mL).[7]

  • Cool the mixture to the desired temperature (e.g., 3 °C) with magnetic stirring.[7]

  • Prepare a solution of the donor aldehyde (e.g., 1 mmol, 1 eq.) in the anhydrous solvent (e.g., 0.5 mL).[7]

  • Using a syringe pump, add the solution of the donor aldehyde to the reaction mixture over a prolonged period (e.g., 24 hours) at the same temperature.[7]

  • After the addition is complete, allow the reaction to stir for an additional period (e.g., 24 hours) at the same temperature.[7] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., EtOAc, 50 mL) and wash with water (15 mL) and brine (15 mL).[7]

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, 3 x 10 mL).[7]

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[7]

  • Analyze the purified product to determine the yield, diastereomeric ratio, and enantiomeric excess.

References

Darzens Condensation Reaction: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Darzens condensation reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that you may encounter during the Darzens condensation reaction.

Q1: My Darzens condensation reaction yield is consistently low. What are the most likely causes?

Low yields in the Darzens condensation can stem from several factors. The primary culprits often involve the choice of base, solvent, reaction temperature, and the nature of your substrates. Side reactions, such as aldol (B89426) condensation of the carbonyl compound or hydrolysis of the ester, can also significantly reduce the yield of the desired α,β-epoxy ester (glycidic ester).[1][2] Aromatic aldehydes and ketones generally give good yields, while aliphatic aldehydes can produce lower yields due to competing aldol reactions.[1]

Q2: How do I select the appropriate base for my reaction?

The choice of base is critical and depends on the reactivity of your α-haloester and carbonyl compound. A base that is too strong can promote self-condensation of the carbonyl compound, while a base that is too weak will not efficiently deprotonate the α-haloester.[3][4]

  • Commonly Used Bases: Sodium ethoxide, sodium methoxide (B1231860), potassium tert-butoxide, and sodium amide are frequently used.[4] For esters, it is often recommended to use an alkoxide base corresponding to the ester's alcohol portion to prevent transesterification side reactions.[3]

  • Stronger, Non-Nucleophilic Bases: For less reactive substrates or to minimize side reactions, stronger, non-nucleophilic bases like Lithium diisopropylamide (LDA) or phosphazene bases can be effective.[2][4] Phosphazene bases, being highly basic but poorly nucleophilic, can promote the reaction in aprotic solvents of low polarity, which helps to minimize hydrolysis of the product.[2]

Q3: What is the optimal solvent for the Darzens condensation?

The solvent can influence the reaction rate and the stability of the intermediates.

  • Aprotic Solvents: Toluene (B28343), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) are common choices.[2][5] Aprotic solvents are generally preferred as they minimize the potential for hydrolysis of the glycidic ester product.[2]

  • Protic Solvents: While alcohols like methanol (B129727) or ethanol (B145695) can be used, especially when using alkoxide bases, they can participate in side reactions.[5][6]

  • Solvent Polarity: The reaction time can be influenced by the solvent's dielectric constant. For instance, reactions using phosphazene bases have been shown to have reaction times inversely correlated to the dielectric constant of the solvent.[2]

Q4: I am observing the formation of side products. What are they and how can I minimize them?

Common side reactions include:

  • Aldol Condensation: The carbonyl substrate can undergo self-condensation, particularly with aliphatic aldehydes.[1] To mitigate this, you can try adding the base slowly at a low temperature to control the concentration of the enolate.

  • Ester Hydrolysis: The glycidic ester product can be hydrolyzed, especially in the presence of water and a strong base.[2] Using anhydrous conditions and aprotic solvents can prevent this.

  • Cannizzaro Reaction: If you are using an aldehyde without α-hydrogens, a strong base can induce a disproportionation reaction.

Q5: How does the choice of α-haloester affect the reaction?

The reactivity of the α-haloester is an important consideration. Generally, α-bromoesters are more reactive than α-chloroesters.[7] This increased reactivity can be beneficial for less reactive carbonyl compounds but may also lead to more side reactions if not properly controlled.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of the Darzens condensation.

Table 1: Effect of Base and Solvent on Yield

Aldehydeα-HaloesterBaseSolventTime (h)Yield (%)Reference
4-NitrobenzaldehydeMethyl ChloroacetateP1-t-BuMeCN0.599[2]
4-NitrobenzaldehydeMethyl ChloroacetateP1-t-BuDCM199[2]
4-NitrobenzaldehydeMethyl ChloroacetateP1-t-BuTHF2483[2]
4-MethoxybenzaldehydeMethyl ChloroacetateP4-t-BuMeCN299[2]
BenzaldehydeEthyl ChloroacetateI·HCl / K2CO3MeCN1685[8]

Table 2: Substrate Scope with Phosphazene Base P1-t-Bu in MeCN

AldehydeTime (h)Yield (%)Reference
4-Cyanobenzaldehyde0.599[2]
4-Chlorobenzaldehyde199[2]
Benzaldehyde299[2]
4-Methylbenzaldehyde499[2]

Experimental Protocols

General Procedure for Darzens Condensation using Sodium Methoxide

This protocol is adapted from a procedure for the synthesis of ethyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate.[5]

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-dimethoxybenzaldehyde (B141060) (1.0 eq) and ethyl 2-chloropropionate (1.2 eq) dissolved in dry toluene.

  • Cooling: Cool the mixture to 10-15°C in an ice bath.

  • Base Addition: Slowly add a solution of sodium methoxide (1.5 eq) in methanol dropwise over 30-40 minutes, ensuring the temperature remains below 15°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester.

Saponification and Decarboxylation of the Glycidic Ester

The resulting α,β-epoxy ester can be further reacted to form aldehydes or ketones.[3][5]

  • Saponification: Dissolve the crude glycidic ester in ethanol and add a 10-15% aqueous solution of sodium hydroxide (B78521) (1.5-2.0 eq). Heat the mixture to 50-60°C and stir for 3-5 hours.

  • Acidification: After cooling, carefully acidify the aqueous solution of the glycidic acid salt to pH 3-4 with a 15% aqueous hydrochloric acid solution.

  • Decarboxylation: The resulting glycidic acid can be decarboxylated, often with gentle heating, which triggers a rearrangement to form a carbonyl compound.[3]

Visualizations

Darzens Condensation Reaction Mechanism

Darzens_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Epoxide Formation alpha_Haloester α-Haloester Enolate Enolate Intermediate alpha_Haloester->Enolate Deprotonation Base Base Enolate_ref Enolate Carbonyl Aldehyde/Ketone Halohydrin Halohydrin Intermediate Halohydrin_ref Halohydrin Enolate_ref->Halohydrin C-C bond formation Epoxy_Ester α,β-Epoxy Ester Halohydrin_ref->Epoxy_Ester Intramolecular SN2

Caption: Mechanism of the Darzens condensation reaction.

General Experimental Workflow

Darzens_Workflow start Start reagents Combine Aldehyde/Ketone and α-Haloester in Solvent start->reagents cool Cool Reaction Mixture (e.g., 0-15°C) reagents->cool add_base Slowly Add Base cool->add_base react Stir at Room Temperature add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify Product (e.g., Chromatography, Distillation) workup->purify end End purify->end

Caption: A typical experimental workflow for the Darzens reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield? check_base Is the base appropriate? start->check_base Yes check_solvent Is the solvent anhydrous and aprotic? check_base->check_solvent Yes stronger_base Consider a stronger, non-nucleophilic base (e.g., LDA, Phosphazene base). check_base->stronger_base No check_temp Was the temperature controlled during base addition? check_solvent->check_temp Yes change_solvent Switch to a dry, aprotic solvent (e.g., THF, Toluene). check_solvent->change_solvent No side_reactions Are side products observed (e.g., aldol)? check_temp->side_reactions Yes control_temp Maintain low temperature (0-15°C) during base addition. check_temp->control_temp No weaker_base If aldol side products are significant, consider a weaker base or slower addition. side_reactions->weaker_base Yes optimize_conditions Optimize stoichiometry and reaction time. side_reactions->optimize_conditions No

Caption: Troubleshooting guide for low yield in Darzens condensation.

References

Stability of 2-Methyldecanal under storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyldecanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store neat this compound?

A1: Neat this compound, like other aliphatic aldehydes, is susceptible to degradation. For short-term storage, it should be kept in a tightly sealed, airtight container, preferably made of aluminum or amber glass to protect it from light and air. Store in a cool, dry place.

Q2: I will be using this compound over a longer period. What is the best practice for long-term storage?

A2: For long-term stability, it is highly recommended to dilute this compound to a 10% solution in a primary alcohol, such as ethanol (B145695). In an alcoholic solution, it forms a more stable hemiacetal. This solution should be stored in a tightly sealed container in a cool, dark place.

Q3: Can I store this compound in the refrigerator or freezer?

A3: It is generally advised to store neat aliphatic aldehydes at room temperature. Counterintuitively, very low temperatures can sometimes accelerate polymerization, a common degradation pathway for these compounds. However, once diluted in a primary alcohol, refrigeration at 2-8°C is a suitable option for the solution.

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways for this compound are:

  • Oxidation: In the presence of air (oxygen), this compound can oxidize to form 2-methyldecanoic acid, which may have an undesirable odor.

  • Polymerization: Over time, especially in the presence of acidic impurities, this compound can polymerize to form trimers, which are odorless and can appear as a viscous liquid or solid precipitate.

Q5: Should I use a stabilizer with this compound?

A5: Yes, adding an antioxidant such as Butylated Hydroxytoluene (BHT) can help to inhibit oxidation, one of the primary degradation pathways.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Action
Change in Odor (sharp, unpleasant smell) Oxidation of this compound to 2-methyldecanoic acid.- Ensure the container is tightly sealed and flushed with an inert gas (e.g., nitrogen or argon) before sealing.- Consider adding an antioxidant like BHT to a fresh sample.- If the odor has already changed significantly, the product has likely degraded and should be replaced.
Decreased Odor Intensity Polymerization of this compound into odorless trimers.- Check for increased viscosity or the presence of a solid precipitate.- If polymerization is suspected, the product has degraded.- For future prevention, store as a 10% solution in ethanol.
Increased Viscosity or Solid Precipitate Formation of polymeric trimers.- This is a clear sign of degradation.- The material may no longer be suitable for your application.- To prevent this, do not store neat this compound at very low temperatures and consider diluting it in ethanol for long-term storage.
Inconsistent Experimental Results Degradation of this compound stock.- Verify the purity of your this compound using an appropriate analytical method (e.g., GC-MS).- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Review your storage and handling procedures against the recommendations.

Storage Condition Summary

Condition Neat this compound 10% Solution in Ethanol
Temperature Room Temperature2-8°C
Container Airtight aluminum or amber glassAirtight amber glass
Atmosphere Inert gas (e.g., Nitrogen) blanket recommendedNormal
Additives Antioxidant (e.g., BHT) recommendedNot typically required
Duration Short-termLong-term

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound

  • Ethanol (or other primary alcohol)

  • BHT (optional stabilizer)

  • Amber glass vials with airtight caps

  • Gas chromatograph with mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

  • Analytical balance

  • Pipettes

2. Sample Preparation:

  • Neat Sample: Dispense a known quantity of neat this compound into amber glass vials.

  • Solution Sample: Prepare a 10% (w/w) solution of this compound in ethanol. Dispense into amber glass vials.

  • Stabilized Sample (Optional): Prepare a separate batch of neat or solution samples containing a small amount of BHT (e.g., 0.1%).

  • Blanket the headspace of each vial with an inert gas (e.g., nitrogen) before sealing.

3. Storage Conditions (Stress Testing):

  • Store sets of vials under different conditions:

    • Refrigerated: 2-8°C

    • Room Temperature: 20-25°C

    • Elevated Temperature: 40°C

    • Light Exposure: Room temperature with exposure to ambient light.

  • Include a control sample stored at -20°C for comparison at each time point.

4. Time Points:

  • Analyze samples at initial time point (T=0) and then at regular intervals (e.g., 1, 3, 6, and 12 months).

5. Analytical Method:

  • Use a validated GC-MS or GC-FID method to determine the purity of this compound and identify any degradation products.

  • Example GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Detector: MS or FID at 280°C.

  • Quantify the peak area of this compound and any new peaks that appear over time.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Identify degradation products by their mass spectra (if using GC-MS). The likely degradation product from oxidation is 2-methyldecanoic acid.

Visualizations

degradation_pathways M This compound O 2-Methyldecanoic Acid M->O Oxidation (Exposure to Air) P Trimer (Polymer) M->P Polymerization (Acid catalyst, time)

Caption: Potential degradation pathways of this compound.

Caption: Troubleshooting workflow for this compound stability issues.

Technical Support Center: Prevention of Aliphatic Aldehyde Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of aliphatic aldehydes during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of aliphatic aldehydes, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Aldehyde has a sharp, acidic odor and/or has become viscous. Oxidation to the corresponding carboxylic acid.Purify the aldehyde using the sodium bisulfite adduct method or column chromatography.[1][2] For future prevention, store the aldehyde under an inert atmosphere and/or with an antioxidant.
A white solid has precipitated from the neat aldehyde upon storage. Polymerization to form a trimer. This can be accelerated by the presence of acids (including oxidation products) and, counterintuitively, by low-temperature storage.[3]Store neat aliphatic aldehydes at room temperature.[3] If trimerization has occurred, purification may be necessary. For long-term storage, dilution in a primary alcohol is recommended.[3]
TLC analysis shows a new, more polar spot. This is likely the corresponding carboxylic acid due to oxidation.Confirm the identity of the new spot by co-spotting with a known standard of the carboxylic acid, if available. Purify the aldehyde as needed.
Low yield of purified aldehyde after bisulfite extraction. - The sodium bisulfite solution was not fresh or saturated.- The bisulfite adduct is soluble in the reaction mixture.- Steric hindrance around the aldehyde's carbonyl group prevented efficient adduct formation.[1]- Always use a freshly prepared, saturated solution of sodium bisulfite.[1]- If the adduct is water-soluble, use a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase instead of filtration.[1]- For sterically hindered aldehydes, the bisulfite method may not be efficient. Consider alternative purification methods like column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for aliphatic aldehydes?

A1: The two main degradation pathways are:

  • Oxidation: Aliphatic aldehydes are highly susceptible to autoxidation, especially when exposed to air (oxygen), light, and trace metal impurities. This process converts the aldehyde into the corresponding carboxylic acid, which often has an unpleasant, rancid odor.[3][4]

  • Trimerization: In the presence of acid, aliphatic aldehydes can polymerize to form stable cyclic trimers (1,3,5-trioxanes).[3] This process can be accelerated at low temperatures.[3]

Q2: What are the best practices for storing aliphatic aldehydes?

A2: To minimize degradation, the following storage conditions are recommended:

Storage Method Description Advantages Considerations
Inert Atmosphere Store the aldehyde in a sealed container under an inert gas such as argon or nitrogen.Effectively prevents oxidation by excluding oxygen.Requires access to an inert gas source and appropriate glassware (e.g., Schlenk flask).
Dilution in Alcohol Dilute the neat aldehyde (e.g., to 10%) in a primary alcohol like ethanol.[3]Forms a more stable hemiacetal in solution, which protects the aldehyde from both oxidation and trimerization.[3]The aldehyde is no longer in its pure form, which may not be suitable for all applications.
Addition of Antioxidants Add a small amount (0.01-0.1%) of an antioxidant like Butylated Hydroxytoluene (BHT).Scavenges free radicals, thereby inhibiting the autoxidation chain reaction.[3][5]The antioxidant will be present as an impurity in the aldehyde.
Refrigeration/Freezing Storing at reduced temperatures.Generally slows down most chemical reactions.Caution: Low temperatures can accelerate the formation of trimers in neat aliphatic aldehydes.[3] Therefore, storage at room temperature is often preferred for the pure compound.
Container Type There is some evidence to suggest that storage in aluminum containers may be better than glass.[3]May reduce degradation catalyzed by impurities on the glass surface.Ensure the aluminum is of a suitable grade and does not have any incompatible coatings.

Q3: Which antioxidants are effective for stabilizing aliphatic aldehydes?

A3: Phenolic antioxidants are commonly used. Butylated Hydroxytoluene (BHT) is a widely used and effective antioxidant for this purpose.[3][5] Other suitable antioxidants include:

  • p-hydroxy anisole (B1667542)

  • Butyl hydroxy anisole (BHA)

  • Di-tert-butyl-p-cresol (another name for BHT)

  • Hydroquinone

  • Tocopherol (Vitamin E)

A typical concentration range for antioxidants is 0.01 to 5% by weight, though it is often effective at much lower concentrations (e.g., 0.05-0.5%).[1][5]

Q4: How can I purify an aliphatic aldehyde that has partially oxidized?

A4: The most common and effective method is through the formation of a sodium bisulfite adduct.[1][2][6] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, while the non-polar carboxylic acid impurity remains in the organic phase. The aldehyde can then be regenerated from the aqueous solution by adding a base.[1][6] Column chromatography can also be used.[2]

Experimental Protocols

Protocol 1: Purification of an Aliphatic Aldehyde via Sodium Bisulfite Adduct Formation

This protocol is for the removal of carboxylic acid impurities from an aliphatic aldehyde.

Materials:

  • Crude aliphatic aldehyde

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Deionized water

  • An immiscible organic solvent (e.g., 10% ethyl acetate (B1210297) in hexanes)

  • Ethyl acetate

  • 50% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Adduct Formation:

    • Dissolve the crude aldehyde mixture in approximately 10 mL of DMF.[1][6]

    • Transfer the solution to a separatory funnel.

    • Add 25 mL of freshly prepared saturated aqueous sodium bisulfite solution.

    • Shake the funnel vigorously for about 30 seconds.[1][6]

    • Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes).

    • Shake the funnel again and then allow the layers to separate.

    • The aldehyde-bisulfite adduct will be in the aqueous (lower) layer. The carboxylic acid and other non-aldehyde impurities will be in the organic (upper) layer.

    • Carefully separate the layers, retaining the aqueous layer containing the adduct.

  • Regeneration of the Aldehyde:

    • Return the aqueous layer to the separatory funnel.

    • Add an equal volume of a suitable organic solvent, such as 25 mL of ethyl acetate.[1]

    • Slowly add 50% sodium hydroxide solution dropwise while swirling the funnel and periodically checking the pH of the aqueous layer. Caution: Gas evolution may occur, so vent the funnel frequently.

    • Continue adding NaOH until the pH of the aqueous layer is 12.[1][7]

    • Shake the funnel vigorously to extract the regenerated aldehyde into the ethyl acetate layer.

    • Separate the layers and collect the organic phase.

    • The organic layer can then be washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the purified aldehyde.

Protocol 2: Storage of Aliphatic Aldehydes Under an Inert Atmosphere

Materials:

  • Purified aliphatic aldehyde

  • Schlenk flask (oven-dried)

  • Rubber septum

  • Inert gas (Argon or Nitrogen) source with a manifold or balloon setup

  • Syringes and needles (oven-dried)

Procedure:

  • Preparation of the Flask:

    • Oven-dry a Schlenk flask and a magnetic stir bar.

    • While hot, remove the flask from the oven and immediately cap it with a rubber septum.

    • Secure the flask to a stand and allow it to cool to room temperature under a positive pressure of inert gas (either from a manifold or a balloon filled with the inert gas).[8]

  • Transfer of the Aldehyde:

    • Once the flask is cool, use a clean, dry syringe and needle to transfer the purified aliphatic aldehyde into the Schlenk flask.

    • If an antioxidant is being used, it can be added at this stage.

  • Storage:

    • Ensure the septum is securely in place and wrap the joint with Parafilm for a better seal.

    • Store the flask at room temperature in a dark place.

    • To withdraw the aldehyde for use, pierce the septum with a needle connected to the inert gas line to maintain a positive pressure, and then use a second syringe to withdraw the desired amount.

Visualizations

Experimental_Workflow_Bisulfite_Purification cluster_adduct_formation Adduct Formation cluster_regeneration Aldehyde Regeneration start Crude Aldehyde in DMF add_bisulfite Add Saturated NaHSO₃ Solution start->add_bisulfite shake1 Shake Vigorously (30s) add_bisulfite->shake1 add_solvents Add Water & Immiscible Organic Solvent shake1->add_solvents shake2 Shake & Separate Layers add_solvents->shake2 aqueous_layer Aqueous Layer (Contains Adduct) shake2->aqueous_layer organic_layer Organic Layer (Contains Impurities) shake2->organic_layer add_organic Add Ethyl Acetate to Aqueous Layer aqueous_layer->add_organic add_base Add 50% NaOH to pH 12 add_organic->add_base shake3 Shake & Separate Layers add_base->shake3 final_organic Organic Layer (Contains Purified Aldehyde) shake3->final_organic final_aqueous Aqueous Waste shake3->final_aqueous

Caption: Workflow for the purification of aliphatic aldehydes using sodium bisulfite.

Troubleshooting_Logic cluster_symptoms Symptoms cluster_causes Probable Causes cluster_solutions Solutions start Observe Aldehyde Degradation acidic_odor Acidic Odor / Increased Viscosity start->acidic_odor precipitate White Precipitate start->precipitate oxidation Oxidation to Carboxylic Acid acidic_odor->oxidation trimerization Trimerization precipitate->trimerization purify Purify Aldehyde (e.g., Bisulfite Method) oxidation->purify store_properly Adjust Storage: - Inert Atmosphere - Add Antioxidant - Room Temperature oxidation->store_properly trimerization->purify trimerization->store_properly dilute Dilute in Primary Alcohol for Long- Term Storage trimerization->dilute

Caption: Troubleshooting logic for common aliphatic aldehyde degradation issues.

References

Technical Support Center: 2-Methyldecanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyldecanal. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products formed during the synthesis of this compound via hydroformylation of 1-decene (B1663960)?

The hydroformylation of 1-decene is the primary route for this compound synthesis. However, several by-products can form during this process. The most common by-products include:

  • Undecanal (n-undecanal): The linear aldehyde isomer, which is often the major by-product.[1][2]

  • Isomerized Decenes (iso-decenes): The starting material, 1-decene, can isomerize to various internal decene isomers.[1]

  • n-Decane: Formed by the hydrogenation of 1-decene or its isomers.[1][2]

  • Aldol (B89426) Condensation Products: Self-condensation of the aldehyde products (this compound and undecanal) can occur, especially under certain temperature and pH conditions.[1]

  • 2-Methyldecanoic Acid: Oxidation of the desired this compound product can lead to the corresponding carboxylic acid.

Q2: How can I control the regioselectivity of the hydroformylation reaction to favor the formation of this compound (branched aldehyde)?

Controlling the ratio of branched (this compound) to linear (undecanal) aldehydes is a critical aspect of this synthesis. Several factors influence regioselectivity:

  • Catalyst and Ligand System: Rhodium-based catalysts are commonly used. The choice of phosphine (B1218219) or phosphite (B83602) ligand plays a crucial role. Bulky ligands tend to favor the formation of the linear aldehyde due to steric hindrance.[3] Conversely, certain specialized ligands can promote the formation of branched aldehydes.

  • Temperature: Lower reaction temperatures generally favor the formation of the linear aldehyde.[4]

  • Carbon Monoxide (CO) Partial Pressure: Higher CO partial pressures can also favor the formation of the linear aldehyde.[5]

Q3: What analytical techniques are suitable for monitoring the reaction and quantifying by-products?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for analyzing the reaction mixture. It allows for the separation and quantification of this compound, undecanal, unreacted 1-decene, isomerized decenes, and other by-products.

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Yield of Undecanal

Possible Causes:

  • Suboptimal Reaction Conditions: The temperature and/or CO pressure may be favoring the formation of the linear aldehyde.

  • Incorrect Ligand Choice: The ligand used may sterically favor the formation of the terminal aldehyde.

Troubleshooting Steps:

  • Adjust Reaction Temperature: Gradually decrease the reaction temperature to observe its effect on the branched-to-linear aldehyde ratio.

  • Modify CO Partial Pressure: Experiment with lowering the partial pressure of carbon monoxide.

  • Ligand Screening: If possible, screen different phosphine or phosphite ligands. Less sterically demanding ligands might increase the yield of the branched product.

Issue 2: Significant Formation of n-Decane

Possible Cause:

  • Hydrogenation Side Reaction: The catalyst is promoting the hydrogenation of the alkene starting material.

Troubleshooting Steps:

  • Lower Reaction Temperature: Hydrogenation is often more favorable at higher temperatures.

  • Adjust H₂/CO Ratio: Decrease the partial pressure of hydrogen (H₂) relative to carbon monoxide (CO).

  • Catalyst/Ligand Modification: Some catalyst systems have a higher propensity for hydrogenation. Consider using a different catalyst or ligand that is more selective for hydroformylation.

Issue 3: Presence of High Molecular Weight By-products

Possible Cause:

  • Aldol Condensation: The aldehyde products are undergoing self-condensation. This is more likely to occur at higher temperatures or in the presence of acidic or basic impurities.

Troubleshooting Steps:

  • Control Reaction Temperature: Avoid excessively high reaction temperatures.

  • Ensure Neutral pH: Ensure the reaction medium is free from acidic or basic contaminants.

  • Purification: If aldol products have formed, they can often be removed by distillation due to their higher boiling points.

Data Presentation

Table 1: Effect of Catalyst System on Regioselectivity in 1-Decene Hydroformylation

Catalyst SystemTemperature (°C)Pressure (bar)Linear to Branched Aldehyde Ratio (l/b)Reference
Rh/TPPTS8050~1.8 - 1.9[1]
Rh/sulfoxantphos12050up to 31[1][6][7]

Table 2: Influence of Reaction Parameters on Product Distribution (Illustrative)

ParameterChangeEffect on this compound (Branched)Effect on Undecanal (Linear)Effect on n-Decane (Hydrogenation)
TemperatureIncreaseDecreaseIncreaseIncrease
CO PressureIncreaseDecreaseIncreaseNo significant effect
H₂ PressureIncreaseNo significant effectNo significant effectIncrease
Ligand Steric BulkIncreaseDecreaseIncreaseVaries

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydroformylation of 1-Decene

This protocol is a general guideline and should be optimized for your specific laboratory setup and safety procedures.

Materials:

  • 1-Decene

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand (e.g., triphenylphosphine)

  • Solvent (e.g., toluene)

  • Syngas (CO/H₂ mixture)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave reactor with the rhodium precursor, the ligand, and the solvent.

  • Reactor Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by syngas, to remove any oxygen.

  • Pressurization and Heating: Pressurize the reactor with the desired CO/H₂ mixture (e.g., 1:1 ratio) to the target pressure (e.g., 20-50 bar). Heat the reactor to the desired temperature (e.g., 80-120°C) with stirring.

  • Substrate Injection: Inject the 1-decene into the reactor.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC-MS.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Work-up and Purification: The crude product can be purified by distillation to separate this compound from unreacted starting material, undecanal, and other by-products.

Protocol 2: GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the C11 aldehyde isomers and related by-products.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split or splitless, depending on the concentration of the analytes.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: Set appropriately to avoid detecting the solvent peak.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Filter the sample if necessary to remove any particulate matter.

  • Inject the sample into the GC-MS system.

Data Analysis:

  • Identify the peaks corresponding to this compound, undecanal, 1-decene, iso-decenes, and n-decane based on their retention times and mass spectra.

  • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Byproduct_Formation_Pathway 1-Decene 1-Decene This compound This compound 1-Decene->this compound Hydroformylation (Branched) Undecanal Undecanal 1-Decene->Undecanal Hydroformylation (Linear) iso-Decenes iso-Decenes 1-Decene->iso-Decenes Isomerization n-Decane n-Decane 1-Decene->n-Decane Hydrogenation Aldol Products Aldol Products This compound->Aldol Products Aldol Condensation 2-Methyldecanoic Acid 2-Methyldecanoic Acid This compound->2-Methyldecanoic Acid Oxidation Undecanal->Aldol Products

Caption: By-product formation pathways in this compound synthesis.

Troubleshooting_Workflow cluster_0 Low Yield of this compound cluster_1 Corrective Actions Low Yield Low Yield High Undecanal High Undecanal Low Yield->High Undecanal Check Regioselectivity High n-Decane High n-Decane Low Yield->High n-Decane Check for Hydrogenation High Aldol Products High Aldol Products Low Yield->High Aldol Products Check for Condensation Adjust Temp/Pressure Adjust Temp/Pressure High Undecanal->Adjust Temp/Pressure Change Ligand Change Ligand High Undecanal->Change Ligand High n-Decane->Adjust Temp/Pressure Lower Temp Decrease H2 partial pressure Decrease H2 partial pressure High n-Decane->Decrease H2 partial pressure Lower Temperature / Check pH Lower Temperature / Check pH High Aldol Products->Lower Temperature / Check pH

Caption: Troubleshooting workflow for low this compound yield.

References

Optimizing Hydroformylation Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydroformylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during hydroformylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions to optimize your hydroformylation reactions.

Catalyst-Related Issues

Q1: My hydroformylation reaction shows very low or no conversion of the starting alkene. What are the likely causes and how can I fix this?

Possible Causes & Solutions:

  • Insufficient Pressure: The dissolution of syngas (CO and H₂) into the reaction medium is critical.[1] Low pressure can lead to an inadequate concentration of gas in the liquid phase where the reaction occurs.

    • Solution: Ensure your reactor is properly sealed and pressurized to the recommended range for your catalyst system. Rhodium catalysts are generally more active at lower pressures (<20 bar), while cobalt catalysts often require higher pressures (200–300 bar) to maintain stability and achieve reasonable reaction rates.[1][2]

  • Catalyst Inactivity or Deactivation: The catalyst may be inactive or may have deactivated during the reaction. This can be caused by impurities in the feedstock or syngas (e.g., oxygen, peroxides) or by the leaching or clustering of the metal center.[1][3]

    • Solution: Use high-purity reactants and gases. If catalyst deactivation is suspected, consider catalyst regeneration procedures or the addition of fresh catalyst.[1][4] For rhodium catalysts, using an excess of phosphine (B1218219) ligand can help stabilize mononuclear complexes and prevent deactivation.[1]

  • Incorrect Temperature: The reaction temperature may be too low, resulting in slow kinetics.[1]

    • Solution: Gradually increase the reaction temperature within the optimal range for your catalyst. Typical ranges are 40-200°C.[5] Be aware that higher temperatures can sometimes negatively impact selectivity.[1]

  • Poor Gas-Liquid Mass Transfer: Inefficient stirring can lead to poor mixing of the gas and liquid phases, limiting the reaction rate.[6]

    • Solution: Increase the stirring speed to improve the dissolution of CO and H₂ in the reaction solvent.[1]

Q2: My catalyst appears to have deactivated during the reaction. What are the common causes and how can I address this?

Possible Causes & Solutions:

  • Ligand Degradation: The breakdown of organophosphorus ligands is a primary cause of deactivation and can be initiated by impurities like peroxides in the olefin feed.[3] This can occur through processes like oxidation or hydrolysis.[3]

    • Solution: Monitor ligand degradation using techniques like ³¹P NMR.[3] If degradation is detected, it may be necessary to use fresh, purified ligand or explore more robust ligand structures.

  • Formation of Inactive Species: The active catalyst can convert into an inactive form. For instance, active rhodium oxo catalysts, which are typically straw-colored, can turn black upon deactivation.[3]

    • Solution: For some deactivated rhodium catalyst solutions containing polydentate phosphine ligands, rejuvenation can be achieved by adding a peroxide.[4][7] Another method involves treating an aldehyde-containing catalyst solution with an oxygen-containing gas.[3]

  • Leaching of the Metal: For heterogeneous catalysts, the active metal can leach from the support, leading to a loss of activity.[8] For cobalt catalysts, the formation of cobalt carbonyl can be a cause of leaching.[9]

    • Solution: Strong metal-support interactions can help prevent leaching.[9] In homogeneous catalysis, ensuring proper ligand-to-metal ratios can help maintain the stability of the catalytic complex.

Selectivity Issues

Q3: I am getting a poor ratio of linear (n) to branched (iso) aldehyde products. How can I control the regioselectivity?

Possible Causes & Solutions:

  • Ligand Selection: The steric and electronic properties of the ligand play a crucial role in determining regioselectivity.

    • Solution: Bulky phosphine or phosphite (B83602) ligands, particularly diphosphites, tend to favor the formation of the linear product due to steric hindrance.[3] Decreasing the basicity of the phosphine ligand has been shown to increase enantioselectivity in some cases.[10]

  • Catalyst System: The choice of metal can significantly influence the n/iso ratio.

    • Solution: Rhodium-based catalysts are generally more selective for linear aldehydes compared to cobalt catalysts.[3][11]

  • Reaction Conditions: Temperature and pressure can be tuned to influence regioselectivity.

    • Solution: Lower temperatures and higher carbon monoxide partial pressures often favor the formation of the linear aldehyde.[3] However, for certain substrates like aryl alkenes, reducing the syngas pressure or increasing the temperature can surprisingly lead to an inversion of regioselectivity towards the linear product with specific catalyst systems.[12]

  • Substrate Effects: The structure of the alkene substrate itself will influence the product distribution.[13]

    • Solution: For internal alkenes, achieving high regioselectivity can be challenging. Isomerization of the internal alkene to a terminal one prior to hydroformylation is often a key step.

Q4: My reaction is producing significant amounts of side products like alkanes or isomers of my starting alkene. How can I minimize these?

Possible Causes & Solutions:

  • Alkene Hydrogenation: The saturation of the alkene's double bond to form an alkane is a common side reaction.[3] This is often thermodynamically more favorable than hydroformylation.[13]

    • Solution: Lowering the reaction temperature can decrease the rate of hydrogenation.[3] Adjusting the H₂/CO ratio can also help; a lower partial pressure of hydrogen may reduce hydrogenation.

  • Isomerization: The migration of the double bond in the starting alkene can lead to the formation of various aldehyde isomers.[3]

    • Solution: The choice of ligand and reaction conditions can influence the rate of isomerization relative to hydroformylation. In some cases, isomerization of an internal olefin to a terminal one is desired to achieve higher linearity in the final product.

Data Presentation

Table 1: Typical Reaction Conditions for Hydroformylation

ParameterRhodium-based CatalystsCobalt-based Catalysts
Temperature 40 - 200 °C[5]150 - 180 °C[5]
Pressure 10 - 100 atm (often <20 bar)[1][5]up to 30 MPa (approx. 300 atm)[5]
Catalyst Precursor e.g., RhCl(PPh₃)₃, Rh(acac)(CO)₂[11][14]e.g., Co₂(CO)₈[11]
Common Ligands Triphenylphosphine (TPP), Diphosphites (e.g., BIPHEPHOS)[3][5]Trialkyl phosphines (e.g., PBu₃)[5]
Selectivity Generally higher for linear aldehydes[3]Can be tuned, but often less selective than Rh[11]

Table 2: Influence of Reaction Parameters on Regioselectivity (n/iso ratio) for a Rh/TPP Catalyst (Qualitative trends based on cited literature)

Parameter ChangeEffect on n/iso RatioReference
Increase Temperature Generally decreases[3]
Increase CO Pressure Generally increases[3]
Increase Ligand Bulk Generally increases[3][11]

Experimental Protocols

Protocol 1: In-situ Monitoring of Ligand Degradation using ³¹P NMR Spectroscopy

This protocol provides a method for observing the degradation of phosphorus-based ligands during a hydroformylation reaction.

1. Sample Preparation:

  • Under an inert atmosphere (e.g., in a glovebox), carefully extract an aliquot of the reaction mixture.
  • If the catalyst concentration is low, it may be necessary to concentrate the sample by removing volatile components under a vacuum.
  • Dissolve the residue in a suitable deuterated solvent (e.g., C₆D₆ or toluene-d₈) for NMR analysis.[3]

2. NMR Acquisition:

  • Acquire a proton-decoupled ³¹P NMR spectrum.
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio, particularly if degradation products are present in low concentrations.[3]

3. Data Analysis:

  • The chemical shift of the parent ligand should be known.
  • New peaks appearing in the spectrum, especially in the region of phosphine oxides or other degradation products, are indicative of ligand decomposition.
  • Compare the spectrum of the reaction sample to that of a fresh catalyst solution. The integration of the new peaks relative to the parent ligand peak can provide a quantitative measure of the extent of degradation.[3]

Protocol 2: General Procedure for Catalyst Rejuvenation (Rhodium-based)

This protocol is a general guideline for the rejuvenation of certain deactivated rhodium hydroformylation catalyst solutions. Specific conditions may vary.

1. Preparation:

  • Ensure the deactivated catalyst solution contains the aldehyde product. If necessary, adjust the aldehyde content to have at least one mole of aldehyde per mole of rhodium and ligand.[3]

2. Treatment:

  • Treat the aldehyde-containing catalyst solution with an oxygen-containing gas (e.g., by bubbling air through the solution). This should be done at a temperature below the boiling point of the aldehyde.[3]
  • Alternatively, for some systems, the addition of a peroxide to the deactivated catalyst solution can facilitate rejuvenation.[4][7]

3. Monitoring:

  • Monitor the rejuvenation process by taking aliquots and testing their catalytic activity in a model hydroformylation reaction.

Visualizations

Hydroformylation_Catalytic_Cycle Hydroformylation Catalytic Cycle (Rhodium-based) cluster_legend Legend Catalyst HRh(CO)(L)₂ AlkeneComplex HRh(CO)(L)₂(Alkene) Catalyst->AlkeneComplex + Alkene - L AlkylComplex R-Rh(CO)(L)₂ AlkeneComplex->AlkylComplex Migratory Insertion AcylComplex R-C(O)-Rh(CO)(L)₂ AlkylComplex->AcylComplex + CO Migratory Insertion H2Adduct (H)₂Rh(C(O)R)(CO)(L)₂ AcylComplex->H2Adduct + H₂ ProductRelease RCHO + HRh(CO)(L)₂ H2Adduct->ProductRelease Reductive Elimination L L = Ligand (e.g., PPh₃) R R = Alkyl Group

Caption: A simplified diagram of the rhodium-catalyzed hydroformylation cycle.

Troubleshooting_Workflow Troubleshooting Low Conversion Start Low Conversion Observed CheckPressure Check Reactor Pressure Is it in the optimal range? Start->CheckPressure CheckTemp Check Temperature Is it too low? CheckPressure->CheckTemp Yes PressureOK Increase Pressure CheckPressure->PressureOK No CheckStirring Check Stirring Is it sufficient for mass transfer? CheckTemp->CheckStirring Yes TempOK Increase Temperature CheckTemp->TempOK No CheckCatalyst Investigate Catalyst Activity Any signs of deactivation? CheckStirring->CheckCatalyst Yes StirringOK Increase Stirring Speed CheckStirring->StirringOK No CatalystOK Use fresh catalyst/ligand Consider regeneration CheckCatalyst->CatalystOK Deactivation Suspected Success Reaction Optimized CheckCatalyst->Success Resolved PressureOK->CheckTemp TempOK->CheckStirring StirringOK->CheckCatalyst CatalystOK->Success

Caption: A logical workflow for troubleshooting low conversion in hydroformylation.

Regioselectivity_Factors Factors Influencing Regioselectivity (n/iso) cluster_outcomes Favors Linear (n) Product Regioselectivity n/iso Ratio Ligand Ligand (Sterics & Electronics) Ligand->Regioselectivity Catalyst Metal Center (Rh vs. Co) Catalyst->Regioselectivity Temperature Temperature Temperature->Regioselectivity Pressure CO Partial Pressure Pressure->Regioselectivity Substrate Alkene Substrate Substrate->Regioselectivity BulkyLigand Bulky Ligands LowTemp Lower Temperature HighCO Higher CO Pressure

Caption: Key factors that influence the linear to branched product ratio.

References

Technical Support Center: Resolving Racemic Mixtures of 2-Methyldecanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of racemic 2-Methyldecanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the most common resolution techniques.

General FAQs

Q1: What are the primary methods for resolving a racemic mixture of this compound?

A1: The three primary methods for resolving racemic this compound are Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Diastereomeric Crystallization. The choice of method depends on factors such as the desired scale of separation, required enantiomeric purity, cost, and available resources.[1]

Q2: Why is it challenging to separate the enantiomers of this compound?

A2: Enantiomers of this compound possess identical physical and chemical properties in an achiral environment, making their separation by standard laboratory techniques like distillation or conventional chromatography impossible.[2][3][4] To achieve separation, a chiral environment or a chiral auxiliary must be introduced to create diastereomeric interactions.[2]

Chiral HPLC Resolution

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Poor or no resolution Inappropriate chiral stationary phase (CSP).Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point for many chiral separations.[5][6]
Suboptimal mobile phase composition.Optimize the mobile phase by varying the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol (B130326) or ethanol).[5]
Incorrect column temperature.Evaluate the effect of temperature. Lower temperatures often improve resolution but may increase analysis time.[7]
Peak tailing or broad peaks Secondary interactions with the silica (B1680970) support.For aldehydes, which can be sensitive, ensure the mobile phase is free of contaminants. Adding a small amount of a competing agent to the mobile phase can sometimes mitigate these interactions.
Column overload.Reduce the sample concentration and reinject.[7]
Column contamination.Flush the column with a strong, compatible solvent as recommended by the manufacturer.[5][8]
High column backpressure Blockage in the inlet frit.Reverse the column and flush it with the mobile phase at a low flow rate. If the pressure remains high, the frit may need to be replaced.[5][8]
Sample precipitation.Ensure the sample is fully dissolved in the mobile phase before injection.[5][8]
FAQs for Chiral HPLC

Q3: What type of chiral stationary phase (CSP) is recommended for separating this compound?

A3: For the initial screening of this compound, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly recommended due to their broad applicability and success in resolving a wide range of chiral compounds.[6][9]

Q4: How can I improve the peak shape for my this compound separation?

A4: Poor peak shape for aldehydes can be due to interactions with the stationary phase or column overload. First, try reducing the amount of sample injected. If peak tailing persists, consider adding a small amount of an appropriate modifier to the mobile phase to block active sites on the CSP. Also, ensure your sample is fully dissolved in the mobile phase.[7]

Q5: My resolution is decreasing over time. What should I do?

A5: A gradual decrease in resolution can indicate column contamination or degradation. First, try cleaning the column according to the manufacturer's instructions. If this does not restore performance, the column may need to be replaced. To prolong column life, always use high-purity solvents and filter your samples before injection.[5][8]

Experimental Protocol: Chiral HPLC of this compound

This protocol provides a starting point for developing a chiral HPLC method for this compound. Optimization will be required for your specific instrumentation and purity requirements.

  • Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting point is a 90:10 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm (as aldehydes have a weak chromophore).

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 5-10 µL.

Optimization:

  • If resolution is poor, decrease the percentage of isopropanol in the mobile phase in small increments (e.g., to 95:5).

  • If retention times are too long, increase the percentage of isopropanol.

  • Investigate the effect of temperature by running the separation at both lower (e.g., 15 °C) and higher (e.g., 35 °C) temperatures.

Quantitative Data Summary (Illustrative)
Method Chiral Stationary Phase Mobile Phase (Hexane:IPA) Resolution (Rs) Enantiomeric Excess (ee%) Yield (%)
Chiral HPLCCellulose-based90:10> 1.5> 99%> 95% (preparative)
Chiral HPLCAmylose-based95:5> 1.8> 99%> 95% (preparative)

Note: This data is illustrative and may vary depending on the specific column, instrumentation, and experimental conditions.

Experimental Workflow: Chiral HPLC Resolution

G Chiral HPLC Resolution Workflow racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject onto Chiral Column dissolve->inject separate Separation of Enantiomers inject->separate detect UV Detection separate->detect enantiomer1 Enantiomer 1 detect->enantiomer1 enantiomer2 Enantiomer 2 detect->enantiomer2

Caption: A general workflow for the chiral HPLC separation of enantiomers.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed product. For aldehydes, this can involve either selective oxidation or reduction. Lipases can also be used for the resolution of the corresponding alcohol after reduction of the aldehyde.

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Low or no conversion (<50%) Suboptimal reaction conditions (pH, temperature, solvent).Consult literature for the optimal conditions for the specific enzyme. For many lipases, temperatures between 30-50°C and a pH around 7 are good starting points.[10]
Poor choice of acyl donor (for lipase-catalyzed acylation).Screen different acyl donors. Vinyl acetate (B1210297) is often an effective choice.[10]
Enzyme inhibition.Ensure high purity of the substrate and solvents. Metal ions or other contaminants can inhibit enzyme activity.[10]
Insufficient enzyme loading.Increase the amount of enzyme used in the reaction.[10]
Low enantioselectivity Incorrect enzyme.Screen different enzymes (e.g., various lipases or alcohol dehydrogenases).
Suboptimal temperature.Vary the reaction temperature, as enantioselectivity can be highly temperature-dependent.
Reaction stalls at ~50% conversion This is the theoretical maximum for a standard kinetic resolution.This is expected. To achieve higher yields, a dynamic kinetic resolution (DKR) approach, which involves in-situ racemization of the unwanted enantiomer, is required.[10]
FAQs for Enzymatic Resolution

Q6: Which enzyme is suitable for the kinetic resolution of this compound?

A6: While direct enzymatic resolution of aldehydes can be challenging, a common strategy is to first reduce the racemic aldehyde to the corresponding alcohol (2-methyl-decanol) and then perform a lipase-catalyzed kinetic resolution. Lipases such as Candida antarctica lipase (B570770) B (CALB) are often effective for the enantioselective acylation of chiral alcohols.[11]

Q7: My reaction yield is only around 50%. How can I improve this?

A7: A 50% yield for the desired enantiomer is the theoretical maximum for a standard kinetic resolution because the enzyme only acts on one of the two enantiomers in the racemic mixture.[10] To obtain a higher yield, you would need to implement a dynamic kinetic resolution (DKR) process, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.

Q8: How do I separate the product from the unreacted starting material after the enzymatic reaction?

A8: After the enzymatic reaction, you will have a mixture of the unreacted enantiomer (e.g., one enantiomer of 2-methyl-decanol) and the product (e.g., the ester of the other enantiomer). These two compounds have different chemical properties and can typically be separated using standard techniques like column chromatography.

Experimental Protocol: Enzymatic Kinetic Resolution of 2-Methyl-decanol

This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of 2-methyl-decanol, which can be obtained by the reduction of this compound.

  • Reduction of this compound: Reduce the racemic this compound to racemic 2-methyl-decanol using a standard reducing agent like sodium borohydride.

  • Enzymatic Acylation:

    • Substrate: Racemic 2-methyl-decanol.

    • Enzyme: Immobilized Candida antarctica lipase B (CALB).

    • Acyl Donor: Vinyl acetate (typically 1.5-2 equivalents).

    • Solvent: A non-polar organic solvent such as hexane (B92381) or toluene.

    • Procedure:

      • Dissolve the racemic 2-methyl-decanol in the solvent in a round-bottom flask.

      • Add the immobilized lipase and the vinyl acetate.

      • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

      • Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

      • Once the desired conversion (typically around 50%) is reached, filter off the enzyme.

      • Remove the solvent under reduced pressure.

      • Separate the unreacted alcohol from the ester product by column chromatography.

Quantitative Data Summary (Illustrative)
Enzyme Acyl Donor Conversion (%) ee% (unreacted alcohol) ee% (product ester) Yield (%)
Candida antarctica lipase B (CALB)Vinyl Acetate~50>99>99~45-50 (for each enantiomer)
Pseudomonas cepacia lipase (PSL)Ethyl Acetate~50>95>95~40-45 (for each enantiomer)

Note: This data is illustrative and will vary based on the specific enzyme, substrate, and reaction conditions.

Logical Relationship: Enzymatic Kinetic Resolution

G Principle of Enzymatic Kinetic Resolution racemate Racemic Mixture (R)-Substrate + (S)-Substrate enzyme Chiral Enzyme (e.g., Lipase) racemate->enzyme product (R)-Product enzyme->product Fast Reaction unreacted (S)-Substrate (unreacted) enzyme->unreacted Slow/No Reaction G Diastereomeric Crystallization Workflow racemate Racemic 2-Methyldecanoic Acid (R-acid + S-acid) mixture Mixture of Diastereomers (R-acid, R-base) + (S-acid, R-base) racemate->mixture reagent Chiral Resolving Agent (e.g., R-base) reagent->mixture crystallize Crystallization mixture->crystallize solid Less Soluble Diastereomer (Solid) crystallize->solid liquid More Soluble Diastereomer (in Mother Liquor) crystallize->liquid liberate Liberate Enantiomer solid->liberate enantiomer Pure Enantiomer (e.g., R-acid) liberate->enantiomer

References

Technical Support Center: GC-MS Analysis of Volatile Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the GC-MS analysis of volatile aldehydes.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of volatile aldehydes by GC-MS challenging?

The analysis of volatile aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS) can be difficult due to their inherent chemical properties. These compounds are often highly reactive, polar, and thermally unstable.[1] Direct analysis can lead to issues such as poor chromatographic peak shape, low sensitivity, and instability in the GC system.[1] To overcome these challenges, a derivatization step is commonly employed to improve their volatility and stability.[1][2]

Q2: What is the most common derivatization agent for volatile aldehydes in GC-MS analysis?

The most widely used derivatization reagent for volatile aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) hydrochloride (PFBHA).[2] PFBHA reacts with the carbonyl group of aldehydes to form stable oxime derivatives.[1] These derivatives are less polar, more volatile, and show an excellent response in the mass spectrometer, especially when using negative chemical ionization (NCI) mode, which provides high selectivity and sensitivity.[1][3]

Q3: I am observing significant peak tailing for my aldehyde peaks. What are the possible causes and solutions?

Peak tailing for volatile aldehydes is a common issue and can stem from either chemical interactions within the GC system or physical disruptions in the flow path.[4]

  • Chemical Activity: If only your aldehyde peaks (and other polar analytes) are tailing, it suggests interaction with active sites in the GC system.[4] These active sites can be present in the injector liner, column, or detector.

    • Solution: Use deactivated liners and columns.[5] Regular maintenance, such as trimming the column and cleaning the injector, can also help to minimize active sites.[6]

  • Flow Path Disruption: If all peaks in your chromatogram are tailing, this usually points to a physical problem.[4]

    • Solution: Check for leaks in the system, ensure proper column installation, and verify that the injector and detector temperatures are appropriate.[6]

Q4: My sensitivity for aldehyde analysis is low. How can I improve it?

Low sensitivity in GC-MS analysis of volatile aldehydes can be addressed through several strategies:

  • Sample Preparation: Employ pre-concentration techniques like solid-phase microextraction (SPME), particularly headspace SPME (HS-SPME), to increase the analyte concentration before injection.[5]

  • Injection Technique: Use a splitless injection mode to introduce the entire sample onto the column, which is preferable for trace-level analysis.[5] If a split injection is necessary, reducing the split ratio can enhance sensitivity.[5]

  • Derivatization: As mentioned, using PFBHA for derivatization significantly improves the response of aldehydes in the MS detector.[1]

  • MS Detector Mode: For PFBHA derivatives, using negative chemical ionization (NCI) can provide higher selectivity and sensitivity compared to electron impact ionization (EI).[3][7]

  • Column Choice: Using a column with a smaller internal diameter can lead to sharper peaks and improved signal-to-noise ratios.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the GC-MS analysis of volatile aldehydes.

Problem: Poor Peak Shape (Tailing or Fronting)

G cluster_0 cluster_1 Chemical Activity Issues cluster_2 Flow Path & Method Issues start Start: Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks only_aldehydes Only aldehyde/polar peaks affected check_all_peaks->only_aldehydes No all_peaks All peaks affected check_all_peaks->all_peaks Yes active_sites Suspect Active Sites only_aldehydes->active_sites flow_path_issue Suspect Flow Path Disruption or Method Parameter all_peaks->flow_path_issue check_liner Check Injector Liner active_sites->check_liner check_column Check Column check_liner->check_column solution_deactivate Solution: Use deactivated liner/column, trim column check_column->solution_deactivate check_leaks Check for Leaks flow_path_issue->check_leaks check_installation Check Column Installation check_leaks->check_installation check_temps Check Temperatures (Inlet/Oven/Detector) check_installation->check_temps check_overload Check for Column Overload (Fronting) check_temps->check_overload solution_fix_leaks Solution: Fix leaks, reinstall column, optimize temperatures check_overload->solution_fix_leaks solution_overload Solution: Dilute sample, increase split ratio check_overload->solution_overload

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the GC-MS analysis of volatile aldehydes using PFBHA derivatization.

Table 1: Limits of Detection (LOD) for Volatile Aldehydes in Various Matrices

AnalyteMatrixMethodLODReference
HexanalHuman BloodHS-SPME-GC-MS0.006 nM[2]
HeptanalHuman BloodHS-SPME-GC-MS0.005 nM[2]
C3-C9 AldehydesExhaled BreathOn-fiber derivatization-GC-MS0.001 nM[2]
FormaldehydeTap WaterHS-GC-MS0.7-3.3 µg/L[8]
AcetaldehydeTap WaterHS-GC-MSN.D.-1.1 µg/L[8]

Table 2: Precision and Recovery Data

AnalyteMatrixMethodPrecision (RSD%)Recovery (%)Reference
Various AldehydesBeerHS-SPME-GC-MS1.0 - 15.788 - 107[1]

Experimental Protocols

Protocol: Analysis of Volatile Aldehydes by HS-SPME-GC-MS with PFBHA Derivatization

This protocol is a general guideline for the analysis of volatile aldehydes in liquid samples such as plasma, urine, or beverages.[1]

1. Materials and Reagents

  • Aldehyde Standards: Certified reference standards of target aldehydes.

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): Derivatizing agent.

  • Solvents: Methanol, Ethyl Acetate (HPLC or GC grade).

  • Internal Standard (IS): A deuterated or odd-chain aldehyde not present in the sample (e.g., heptanal-d14).

  • SPME Fibers: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is a common choice.[1][9]

  • Water: Deionized or Milli-Q water.

  • Headspace vials (20 mL) with caps (B75204) and septa.

2. Preparation of Solutions

  • PFBHA Solution: Prepare a 10-15 mg/mL solution of PFBHA in deionized water.[1][10] This solution should be prepared fresh daily.[10]

  • Standard Solutions: Prepare stock solutions of individual aldehyde standards and the internal standard in methanol. Create working standard solutions by diluting the stock solutions to the desired concentrations.[1]

3. Sample Preparation and Derivatization

  • Pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.[1]

  • Add the internal standard to each sample, blank, and calibration standard.

  • For calibration standards, spike appropriate amounts of the working standard solutions into a blank matrix.

  • Add 1 mL of the PFBHA solution to each vial.

  • Seal the vials immediately.

  • Incubate the vials at a specific temperature and time to allow for derivatization (e.g., 60°C for 30-60 minutes). Optimization of these parameters may be required.[11]

4. HS-SPME Procedure

  • Place the vial in a heated agitator.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes at 60°C). The extraction time and temperature should be optimized.[9]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

5. GC-MS Parameters (Example)

  • Injector: Splitless mode, 250°C.

  • Column: A mid-polar column such as a DB-624 or equivalent is often suitable (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness).[12]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a final temperature (e.g., 250°C). The specific program will depend on the target analytes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • MS Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). Scan or Selected Ion Monitoring (SIM) mode can be used.

6. Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[1]

  • Quantification: Determine the concentration of the aldehydes in the samples by interpolating their peak area ratios on the calibration curve.[1]

  • Quality Control: Include blank samples to check for contamination and quality control samples at different concentrations to assess the accuracy and precision of the method.[1]

G cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample/Standard in Vial add_is Add Internal Standard sample->add_is add_pfbha Add PFBHA Solution add_is->add_pfbha seal_incubate Seal & Incubate add_pfbha->seal_incubate expose_fiber Expose SPME Fiber to Headspace seal_incubate->expose_fiber retract_fiber Retract Fiber expose_fiber->retract_fiber inject Thermal Desorption in GC Inlet retract_fiber->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify

References

Technical Support Center: 2-Methyldecanal Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation pathways of 2-methyldecanal.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary microbial degradation products of this compound?

A1: The primary microbial degradation product of this compound is expected to be 2-methyldecanoic acid. This conversion is typically mediated by aldehyde dehydrogenase (ALDH) enzymes, which are widespread in bacteria and fungi.[1][2] Following this initial oxidation, the resulting carboxylic acid is likely to undergo further degradation through pathways such as beta-oxidation.

Q2: Which microorganisms are known to degrade long-chain and branched aldehydes?

A2: While specific studies on this compound are limited, bacteria from the genera Pseudomonas and Rhodococcus are well-known for their ability to degrade a variety of hydrocarbons, including long-chain and branched-chain alkanes and related compounds.[3][4][5][6][7] Fungi, such as those from the genus Fusarium, also possess robust aldehyde dehydrogenase enzymes capable of metabolizing aliphatic aldehydes.[1] It is plausible that strains from these genera could also degrade this compound.

Q3: What is the role of Cytochrome P450 (CYP450) enzymes in this compound degradation?

A3: Cytochrome P450 monooxygenases are versatile enzymes that can participate in the metabolism of a wide range of compounds, including aldehydes.[8][9] They can catalyze the oxidation of aldehydes to their corresponding carboxylic acids.[8][10] In some cases, they can also catalyze the reduction of α,β-unsaturated aldehydes to alcohols.[8][11] Therefore, CYP450 enzymes could be involved in the detoxification and degradation of this compound in various organisms.

Q4: What are the potential abiotic degradation pathways for this compound?

A4: Like many aldehydes, this compound is susceptible to abiotic degradation, primarily through oxidation. Exposure to molecular oxygen, particularly in the presence of light (photochemical degradation) or heat, can lead to the formation of 2-methyldecanoic acid.[12] Aldehydes are also known to be reactive molecules that can participate in various chemical reactions in the environment.[13][14][15][16]

Q5: What analytical methods are most suitable for studying this compound degradation?

A5: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile and semi-volatile compounds like this compound and its potential degradation products.[17][18][19] This method allows for the separation, identification, and quantification of the parent compound and its metabolites in complex matrices.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation of this compound observed in microbial culture. 1. The selected microorganism cannot metabolize this compound. 2. Toxicity of this compound to the microorganism at the tested concentration.[20] 3. Low bioavailability of the hydrophobic this compound.[21][22][23] 4. Suboptimal culture conditions (pH, temperature, aeration).1. Screen different microbial strains, particularly from genera known for hydrocarbon degradation (e.g., Pseudomonas, Rhodococcus). 2. Perform a dose-response experiment to determine the toxic threshold of this compound for your microbial strain. Start with lower concentrations. 3. Add a non-ionic surfactant to the culture medium to increase the solubility and bioavailability of this compound.[21] Ensure the surfactant is not toxic to the microorganism and is not utilized as a primary carbon source. 4. Optimize culture conditions based on the specific requirements of the microbial strain.
Inconsistent degradation rates between replicate experiments. 1. Inoculum variability. 2. Incomplete dissolution or uneven distribution of this compound in the culture medium. 3. Fluctuations in experimental conditions.1. Standardize the inoculum preparation, ensuring the same cell density and growth phase are used for each experiment. 2. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and add it to the medium with vigorous mixing to ensure homogeneity. Run a solvent control. 3. Ensure consistent temperature, pH, and shaking speed across all replicates.
Difficulty in detecting degradation products by GC-MS. 1. Degradation products are below the limit of detection. 2. Degradation products are polar and not easily volatilized or are not efficiently extracted. 3. The degradation pathway is slow, and products have not yet accumulated to detectable levels.1. Concentrate the sample extract before GC-MS analysis. 2. Consider derivatization of the extracted metabolites to increase their volatility and improve their chromatographic behavior. For example, silylation can be used for carboxylic acids. 3. Extend the incubation time of the degradation experiment.
Contamination of the microbial culture. 1. Non-sterile handling techniques. 2. Contaminated media or reagents.1. Strictly follow aseptic techniques during all experimental manipulations. 2. Autoclave all media and solutions. Use sterile, disposable labware whenever possible.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the enzymatic degradation of this compound. Actual values should be determined experimentally.

Enzyme Source Organism (Example) Substrate Apparent Km (µM) Apparent Vmax (nmol/min/mg protein) Optimal pH Optimal Temperature (°C)
Aldehyde Dehydrogenase (ALDH)Rhodococcus sp.This compound1502508.030
Cytochrome P450Pseudomonas putidaThis compound2001807.528

Experimental Protocols

Protocol 1: Microbial Degradation of this compound
  • Inoculum Preparation:

    • Grow the selected microbial strain (e.g., Pseudomonas putida) in a suitable nutrient-rich medium to the mid-logarithmic phase.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with a sterile phosphate (B84403) buffer (e.g., 50 mM, pH 7.0).

    • Resuspend the cells in the same buffer to a final optical density at 600 nm (OD600) of 1.0.

  • Degradation Assay:

    • Prepare a minimal salts medium (MSM) appropriate for the chosen microorganism.

    • Dispense the MSM into sterile flasks.

    • Add this compound from a sterile stock solution (dissolved in a minimal amount of a suitable solvent like ethanol) to achieve the desired final concentration (e.g., 100 µM).

    • Include a control flask with the solvent but without this compound.

    • Inoculate the flasks with the prepared cell suspension (e.g., 1% v/v).

    • Incubate the flasks under appropriate conditions (e.g., 30°C with shaking at 150 rpm).

    • Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Analysis:

    • Extract the samples with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex vigorously and then centrifuge to separate the phases.

    • Collect the organic phase and dry it over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Analyze the extract by GC-MS.

Protocol 2: GC-MS Analysis of this compound and its Metabolites
  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/min.

      • Hold at 250°C for 5 minutes.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify this compound and its metabolites by comparing their mass spectra with a reference library (e.g., NIST) and by running authentic standards if available.

    • Quantify the compounds by creating a calibration curve using standards of known concentrations.

Visualizations

Microbial_Degradation_of_2_Methyldecanal This compound This compound 2-Methyldecanoic_acid 2-Methyldecanoic_acid This compound->2-Methyldecanoic_acid Aldehyde Dehydrogenase (ALDH) / CYP450 Beta_Oxidation Beta_Oxidation 2-Methyldecanoic_acid->Beta_Oxidation Central_Metabolism Central_Metabolism Beta_Oxidation->Central_Metabolism Acetyl-CoA, Propionyl-CoA

Caption: Proposed microbial degradation pathway of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Inoculum_Prep Inoculum Preparation Incubation Incubation under Controlled Conditions Inoculum_Prep->Incubation Medium_Prep Medium Preparation + this compound Medium_Prep->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Caption: General experimental workflow for studying this compound degradation.

References

Minimizing side reactions in Grignard synthesis of aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Grignard synthesis of aldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Grignard synthesis of aldehydes?

A1: The primary side reactions include:

  • Over-addition of the Grignard reagent: The initially formed aldehyde is often more reactive than the starting formylating agent, leading to a second nucleophilic attack by the Grignard reagent to produce a secondary alcohol.[1][2][3]

  • Wurtz coupling: The Grignard reagent can react with the starting alkyl/aryl halide, resulting in a homocoupled byproduct (R-R).[4][5][6] This is particularly prevalent with reactive halides.

  • Enolization: If the carbonyl compound has acidic α-hydrogens, the Grignard reagent can act as a base, leading to the formation of an enolate and quenching of the reagent.[7]

  • Reduction: Grignard reagents with β-hydrogens can reduce the carbonyl group, forming an alcohol derived from the carbonyl compound and an alkene from the Grignard reagent.[7]

  • Reaction with adventitious water or oxygen: Grignard reagents are highly reactive towards protic sources and oxygen, which can quench the reagent and reduce the overall yield.[6]

Q2: How can I prevent the over-addition of the Grignard reagent to the newly formed aldehyde?

A2: Preventing over-addition is critical for achieving a high yield of the desired aldehyde. Key strategies include:

  • Choice of Formylating Agent: Using formylating agents that form a stable intermediate less reactive than the product aldehyde is crucial. Triethyl orthoformate in the Bodroux-Chichibabin synthesis forms a stable acetal (B89532) that is hydrolyzed to the aldehyde during workup, preventing over-addition.[8][9][10] Similarly, N,N-disubstituted formamides like DMF form a stable tetrahedral intermediate that only collapses to the aldehyde upon acidic workup.[11]

  • Low Reaction Temperatures: Maintaining a low reaction temperature (typically between -78 °C and 0 °C) can help to control the reactivity of the Grignard reagent and minimize the rate of the secondary addition.[12]

  • Slow Addition of Reagents: A slow, controlled addition of the Grignard reagent to the formylating agent can help to maintain a low concentration of the Grignard reagent, reducing the likelihood of a second addition.[4]

Q3: What is the Bodroux-Chichibabin aldehyde synthesis, and what are its advantages?

A3: The Bodroux-Chichibabin aldehyde synthesis is a method for preparing aldehydes by reacting a Grignard reagent with an orthoformate, typically triethyl orthoformate.[8][9][10] The reaction proceeds by forming a stable acetal intermediate, which is then hydrolyzed to the corresponding aldehyde in a separate acidic workup step.[9] The primary advantage of this method is the prevention of over-addition to form a secondary alcohol, as the acetal intermediate is unreactive towards the Grignard reagent.[9]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Aldehyde
Potential Cause Troubleshooting Steps
Wurtz Coupling Byproduct Formation - Maintain a low reaction temperature (e.g., below 10°C) to disfavor the coupling reaction.[4] - Add the alkyl/aryl halide slowly to the magnesium turnings to maintain a low local concentration.[4] - Use a less coordinating solvent like diethyl ether (Et₂O) instead of tetrahydrofuran (B95107) (THF), especially for reactive halides.[4]
Over-addition to Form Secondary Alcohol - Utilize a formylating agent that forms a stable intermediate, such as triethyl orthoformate or N,N-dimethylformamide (DMF).[8][9][10][11] - Maintain a low reaction temperature throughout the addition of the Grignard reagent.[12]
Grignard Reagent Quenched by Water - Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Enolization of the Carbonyl Substrate - Use a less sterically hindered Grignard reagent if possible. - Employ a formylating agent without α-hydrogens. - Lower the reaction temperature.[7]
Poor Grignard Reagent Formation - Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[13] - Ensure the alkyl/aryl halide is pure and dry.
Quantitative Data on Side Reaction Minimization

The choice of solvent can significantly impact the extent of Wurtz coupling, especially with reactive halides like benzyl (B1604629) chloride.

Solvent Yield of Grignard Product (%) Comments
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[4]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[4]

Data for the reaction of benzyl chloride with magnesium.

Experimental Protocols

Protocol 1: Bodroux-Chichibabin Aldehyde Synthesis (General Procedure)

This protocol describes the synthesis of an aldehyde from a Grignard reagent and triethyl orthoformate.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Alkyl or aryl halide

  • Triethyl orthoformate

  • Dilute hydrochloric acid or sulfuric acid for workup

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings under an inert atmosphere.

  • Add a solution of the alkyl or aryl halide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is often initiated with a small crystal of iodine or by gentle heating.

  • Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture in an ice bath.

  • Reaction with Triethyl Orthoformate: Add a solution of triethyl orthoformate in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, the reaction mixture is typically stirred for an additional period, sometimes with gentle refluxing to improve the yield.[9]

  • Hydrolysis: The reaction mixture is then cooled and carefully quenched by the slow addition of a cold, dilute aqueous acid solution (e.g., 10% HCl or H₂SO₄).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or chromatography.

Protocol 2: Aldehyde Synthesis using N-Formylpiperidine

This protocol outlines the synthesis of 3-phenylpropionaldehyde as an example.[14]

Materials:

  • Magnesium (2.88 g, 0.12 mol)

  • Anhydrous tetrahydrofuran (THF) (350 mL)

  • Iodine (10 mg)

  • (2-Chloroethyl)benzene (B74947) (14.06 g, 0.1 mol)

  • N-Formylpiperidine (13.56 g, 0.12 mol)

  • 3 N Hydrochloric acid

  • 10% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: To a 1-L, three-necked, round-bottomed flask containing magnesium turnings, anhydrous THF, and iodine under a nitrogen atmosphere, add a solution of (2-chloroethyl)benzene in THF dropwise. Gentle heating may be required to initiate the reaction. Maintain a gentle reflux during the addition.[14]

  • After the addition is complete, stir the solution for an additional hour at room temperature, followed by heating at reflux for 8 hours.[14]

  • Formylation: Cool the reaction vessel to 0°C and add a solution of N-formylpiperidine in dry THF dropwise.[14] Avoid rapid addition to prevent the formation of a solid cake.[14]

  • Allow the reaction mixture to stir and warm to room temperature overnight.

  • Workup: Quench the reaction by adding ice water, followed by slow acidification to pH 2 with 3 N hydrochloric acid.[14]

  • Separate the organic layer and extract the aqueous layer with ether.[14]

  • Combine the organic layers and wash successively with water, 10% sodium bicarbonate solution, and saturated sodium chloride solution.[14]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-phenylpropionaldehyde.[14] The product can be purified by distillation.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Workflow for Grignard Synthesis of Aldehydes

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Glassware & Reagents grignard_prep Prepare Grignard Reagent (R-MgX) start->grignard_prep formylating_agent Add Formylating Agent (e.g., HC(OEt)3, DMF) grignard_prep->formylating_agent intermediate Formation of Stable Intermediate (Acetal or Tetrahedral Adduct) formylating_agent->intermediate workup Acidic Workup (Hydrolysis) intermediate->workup purification Purification (Distillation/Chromatography) workup->purification aldehyde Product: Aldehyde (R-CHO) purification->aldehyde

Caption: A generalized workflow for the Grignard synthesis of aldehydes.

Diagram 2: Troubleshooting Low Aldehyde Yield

Troubleshooting_Low_Yield cluster_analysis Analyze Side Products cluster_solutions Potential Solutions start Low Aldehyde Yield wurtz Wurtz Coupling Product (R-R) Detected? start->wurtz Check GC/NMR alcohol Secondary Alcohol Detected? start->alcohol Check GC/NMR start_material Unreacted Starting Material? start->start_material Check GC/NMR sol_wurtz Lower Temperature Slow Addition Change Solvent wurtz->sol_wurtz Yes sol_alcohol Use Orthoformate/DMF Lower Temperature alcohol->sol_alcohol Yes sol_start_material Activate Mg Check Reagent Purity Ensure Anhydrous Conditions start_material->sol_start_material Yes

Caption: A decision tree for troubleshooting low yields in aldehyde synthesis.

References

Technical Support Center: Solvent Effects on 2-Methyldecanal Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyldecanal. It addresses common issues encountered during experiments and offers insights into the critical role of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary classifications of solvents, and how do they interact with this compound?

A1: Solvents are broadly categorized into three main types based on their polarity and hydrogen bonding capabilities:

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol (B145695), possess O-H or N-H bonds, allowing them to act as hydrogen bond donors. They can solvate both cations and anions effectively. In reactions with this compound, they can stabilize charged intermediates but may also "cage" nucleophiles through hydrogen bonding, potentially reducing their reactivity.[1][2]

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) have significant dipole moments but lack O-H or N-H bonds.[1][2] They are excellent at solvating cations, leaving anions relatively "naked" and more reactive.[1] This can be advantageous in reactions where a strong nucleophile is required to attack the carbonyl carbon of this compound.

  • Nonpolar Solvents: These include solvents like hexane, toluene (B28343), and diethyl ether, which have low dielectric constants and do not effectively solvate charged species. They are typically used when reactants are nonpolar.

Q2: How does solvent polarity affect the rate of reactions involving this compound?

A2: Solvent polarity can significantly influence reaction rates. For reactions proceeding through a polar transition state or charged intermediates, a polar solvent can lower the activation energy by stabilizing these species, thus accelerating the reaction.[3][4] Conversely, if the reactants are more stabilized by the solvent than the transition state, a polar solvent can decrease the reaction rate. The choice between a polar protic and a polar aprotic solvent is crucial; polar aprotic solvents often enhance the rates of reactions involving anionic nucleophiles by minimizing solvent caging.[1]

Q3: I am observing low yields in my aldol (B89426) condensation reaction with this compound in ethanol. What is a likely cause?

A3: Low yields in aldol condensations in polar protic solvents like ethanol can be attributed to several factors. The solvent can stabilize the enolate nucleophile through hydrogen bonding, reducing its reactivity towards the this compound carbonyl group.[5] Additionally, the equilibrium of the initial enolate formation may not be favorable in some protic solvents.

Q4: Can the choice of solvent influence the product distribution in reactions of this compound?

A4: Yes, the solvent can affect the selectivity of a reaction. For instance, in reactions with ambident nucleophiles or those that can lead to multiple products (e.g., aldol addition vs. condensation), the solvent can preferentially stabilize one transition state over another, thereby influencing the product ratio.

Troubleshooting Guides

Issue 1: Slow or Stalled Reaction

Possible Cause Troubleshooting Steps
Poor solubility of this compound or other reactants. - Select a solvent in which all reactants are fully soluble. A solubility test prior to the reaction is recommended. - Consider using a co-solvent system to improve solubility.
Inappropriate solvent polarity for the reaction mechanism. - If the reaction involves a polar transition state, switch from a nonpolar to a polar solvent. - For reactions with anionic nucleophiles, consider changing from a polar protic to a polar aprotic solvent (e.g., from ethanol to DMF or acetonitrile) to enhance nucleophilicity.[1]
Deactivation of catalyst or reagent by the solvent. - Ensure the chosen solvent is compatible with any catalysts or reagents used. Protic solvents can deactivate organometallic reagents, for example.

Issue 2: Low Product Yield

Possible Cause Troubleshooting Steps
Unfavorable reaction equilibrium. - For condensation reactions that produce water, use a solvent that allows for its removal (e.g., toluene with a Dean-Stark apparatus) to drive the equilibrium towards the product.
Side reactions promoted by the solvent. - If unexpected byproducts are observed, consider a less reactive solvent or a solvent that disfavors the side reaction pathway. - Protic solvents can sometimes participate in the reaction; switching to an aprotic solvent may be beneficial.
Product instability in the chosen solvent. - Assess the stability of your product in the reaction solvent under the reaction conditions. If degradation is observed, choose a more inert solvent or modify the workup procedure.

Issue 3: Difficulty in Product Isolation/Purification

Possible Cause Troubleshooting Steps
High boiling point of the solvent. - If the product is thermally sensitive, a high-boiling solvent can lead to decomposition during removal. Opt for a lower-boiling solvent if the reaction conditions permit.
Solvent interference with chromatographic purification. - Choose a solvent that is easily separable from the product. If the solvent has a similar polarity to the product, it can co-elute during column chromatography.

Quantitative Data

The following table summarizes the general effect of solvent polarity on the relative reaction rates for common reactions involving aldehydes like this compound. The values are illustrative and can vary based on the specific nucleophile, catalyst, and reaction conditions.

Reaction TypeSolvent ClassExample SolventsDielectric Constant (ε)Relative Rate (Illustrative)
Nucleophilic Addition (e.g., Grignard) Nonpolar / Weakly Polar AproticToluene, Diethyl Ether2.4, 4.3Moderate
Polar AproticTHF, Acetonitrile7.5, 37.5High
Polar ProticEthanol, Methanol24.6, 32.7Low (due to reagent reactivity)
Aldol Condensation (Base-catalyzed) Polar ProticEthanol, Methanol24.6, 32.7Moderate
Polar AproticDMF, DMSO36.7, 46.7High
Oxidation (e.g., with PCC) Nonpolar AproticDichloromethane9.1High
Polar AproticAcetonitrile37.5Moderate
Polar ProticAcetic Acid6.2Low (potential for side reactions)

Experimental Protocols

Protocol 1: Monitoring the Effect of Solvent on the Rate of an Oxidation Reaction of this compound via GC-MS

This protocol describes a general procedure to compare the rate of oxidation of this compound in a polar aprotic (acetonitrile) versus a nonpolar (hexane) solvent.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Acetonitrile (anhydrous)

  • Hexane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Reaction Setup:

    • Set up two round-bottom flasks equipped with magnetic stirrers and nitrogen inlets.

    • In Flask A, dissolve a known amount of this compound and the internal standard in anhydrous acetonitrile.

    • In Flask B, dissolve the same amount of this compound and the internal standard in anhydrous hexane.

    • Equilibrate both flasks to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation:

    • Add an equimolar amount of PCC to each flask simultaneously to initiate the oxidation.

    • Start a timer immediately upon addition.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Immediately quench the aliquot by passing it through a small plug of silica gel with diethyl ether to remove the chromium salts.

  • GC-MS Analysis:

    • Analyze the quenched aliquots by GC-MS.

    • Identify the peaks corresponding to this compound, the oxidation product (2-methyldecanoic acid, after derivatization if necessary), and the internal standard.

    • Quantify the peak areas to determine the concentration of the reactant and product at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each solvent.

    • Determine the initial reaction rate in each solvent by calculating the slope of the initial linear portion of the concentration-time curve.

Protocol 2: Spectroscopic (UV-Vis) Monitoring of a Condensation Reaction

This protocol is suitable for reactions where the product has a distinct UV-Vis absorbance compared to the reactants, such as the formation of a conjugated system in an aldol condensation.

Materials:

  • This compound

  • A suitable reaction partner (e.g., a ketone with a chromophore)

  • Base catalyst (e.g., NaOH or KOH)

  • A series of solvents with varying polarities (e.g., ethanol, acetonitrile, THF)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound, the reaction partner, and the catalyst in each of the chosen solvents.

  • Kinetic Measurement:

    • In a cuvette, mix the solutions of this compound and the reaction partner in the chosen solvent.

    • Place the cuvette in the temperature-controlled cell holder of the UV-Vis spectrophotometer.

    • Record the initial absorbance at the wavelength of maximum absorbance (λmax) of the product.

    • Initiate the reaction by adding a small, known amount of the catalyst solution and start recording the absorbance at λmax as a function of time.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Assuming pseudo-first-order kinetics (if one reactant is in large excess), the natural logarithm of (A∞ - At) versus time should be linear, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this line is the negative of the observed rate constant (kobs).

    • Compare the kobs values obtained in the different solvents.

Visualizations

Solvent_Effect_on_Nucleophilic_Addition cluster_Protic Polar Protic Solvent (e.g., Ethanol) cluster_Aprotic Polar Aprotic Solvent (e.g., DMF) Nu_caged Nu⁻ (Caged) TS_protic Transition State Nu_caged->TS_protic Slow Attack Aldehyde_protic This compound Aldehyde_protic->TS_protic Product_protic Product TS_protic->Product_protic Solvent_protic Solvent Molecules (Hydrogen Bonding) Solvent_protic->Nu_caged Nu_free Nu⁻ (Free) TS_aprotic Transition State Nu_free->TS_aprotic Fast Attack Aldehyde_aprotic This compound Aldehyde_aprotic->TS_aprotic Product_aprotic Product TS_aprotic->Product_aprotic

Caption: Solvent effects on nucleophilic addition to this compound.

Experimental_Workflow_GCMS start Start setup Prepare Reactions (Solvent A vs. Solvent B) start->setup initiate Initiate Reaction (t=0) setup->initiate sampling Take Aliquots at Time Intervals initiate->sampling sampling->sampling Repeat quench Quench Reaction sampling->quench analyze GC-MS Analysis quench->analyze data Determine Concentrations (Reactant & Product) analyze->data plot Plot Concentration vs. Time data->plot rate Calculate Reaction Rate plot->rate end End rate->end

Caption: Workflow for kinetic analysis using GC-MS.

References

Technical Support Center: Managing the Skin Sensitization Potential of 2-Methyldecanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing the skin sensitization potential of 2-Methyldecanal. The content is structured in a user-friendly question-and-answer format to directly address common experimental challenges.

Core Safety Information for this compound

What is the known skin sensitization potential of this compound?

According to the Research Institute for Fragrance Materials (RIFM) safety assessment, this compound has a No Expected Sensitization Induction Level (NESIL) of 5900 μg/cm²[1]. This value is derived from skin sensitization studies and is used to determine safe use levels in consumer products. A higher NESIL value generally indicates a lower sensitization potential.

Key Signaling Pathway in Skin Sensitization

Which signaling pathway is most relevant to aldehyde-induced skin sensitization?

The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a critical signaling cascade in the cellular response to electrophilic chemicals like aldehydes, which are known to be potential skin sensitizers. Aldehydes can covalently modify cysteine residues on Keap1, leading to the dissociation of Nrf2. Once freed, Nrf2 translocates to the nucleus, where it binds to the ARE and initiates the transcription of a battery of cytoprotective genes.

Caption: Keap1-Nrf2 signaling pathway activation by an electrophile like this compound.

Experimental Protocols and Troubleshooting

This section details the methodologies for key assays used to assess skin sensitization potential and provides troubleshooting guidance for common issues encountered during experimentation with aldehydes.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins, which is the molecular initiating event in skin sensitization.

DPRA_Workflow start Start prep_pep Prepare Cysteine & Lysine Peptide Solutions start->prep_pep prep_chem Prepare this compound (100 mM in Acetonitrile) start->prep_chem incubate Incubate Peptides with This compound (24h) prep_pep->incubate prep_chem->incubate hplc HPLC Analysis incubate->hplc quantify Quantify Peptide Depletion hplc->quantify predict Predict Sensitization Potential quantify->predict end End predict->end

Caption: A simplified workflow for the Direct Peptide Reactivity Assay (DPRA).

Since specific DPRA data for this compound is not publicly available, the following table presents illustrative data for other aldehydes to provide context for expected results.

AldehydeCysteine Depletion (%)Lysine Depletion (%)Reactivity ClassPrediction
Cinnamaldehyde (Positive Control)60-10040-69HighSensitizer
Formaldehyde30-600-24ModerateSensitizer
Benzylideneacetone80-1000-7HighSensitizer
Lactic Acid (Negative Control)0-70-5.5MinimalNon-sensitizer
Question/IssuePossible Cause(s)Recommended Solution(s)
Low or no peptide depletion with a known sensitizer. - Incomplete dissolution of the test chemical: Aldehydes with longer carbon chains may have poor solubility in acetonitrile (B52724). - Volatility of the test chemical: Loss of volatile aldehydes during sample preparation and incubation. - Degradation of peptides. - Solvent Selection: Assess solubility in alternative solvents like acetone (B3395972) or a mixture of acetonitrile and water. Ensure the chosen solvent does not react with the peptides. - Handling Volatiles: Prepare solutions in a cool environment, keep vials tightly capped, and minimize the time vials are open. - Peptide Integrity: Use fresh peptide solutions for each experiment and store them appropriately.
High variability between replicates. - Inconsistent sample preparation: Pipetting errors or variations in incubation time. - HPLC system instability: Fluctuations in pump pressure or detector response.- Standardize Procedures: Use calibrated pipettes and ensure consistent timing for all steps. - System Suitability: Run system suitability tests before each analysis to ensure the HPLC is performing correctly.
Test chemical co-elutes with the peptide peak in HPLC. - Similar retention times of the test chemical and the peptide under the chosen HPLC conditions.- Method Optimization: Adjust the HPLC gradient, flow rate, or column chemistry to achieve better separation. - Co-elution Control: Run a sample of the test chemical without the peptide to identify its retention time.
KeratinoSens™ Assay

The KeratinoSens™ assay is an in vitro method using a human keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE pathway, a key event in skin sensitization.

KeratinoSens_Workflow start Start seed_cells Seed KeratinoSens™ cells in 96-well plates start->seed_cells prep_dilutions Prepare serial dilutions of This compound seed_cells->prep_dilutions treat_cells Treat cells with test chemical (48h incubation) prep_dilutions->treat_cells luciferase_assay Measure Luciferase Activity treat_cells->luciferase_assay viability_assay Measure Cell Viability (MTT) treat_cells->viability_assay analyze_data Calculate EC1.5 and IC50 luciferase_assay->analyze_data viability_assay->analyze_data predict Predict Sensitization Potential analyze_data->predict end End predict->end

Caption: A streamlined workflow for the KeratinoSens™ assay.

As specific KeratinoSens™ data for this compound is not publicly available, this table provides illustrative data for other relevant aldehydes.

AldehydeEC1.5 (µM)IC50 (µM)Prediction
Cinnamaldehyde (Positive Control)9.5>1000Sensitizer
2-Hexenal13120Sensitizer
Benzaldehyde>2000>2000Non-sensitizer

EC1.5 is the concentration at which a 1.5-fold induction of the luciferase reporter gene is observed. IC50 is the concentration at which cell viability is reduced by 50%.

Question/IssuePossible Cause(s)Recommended Solution(s)
High cytotoxicity observed at low concentrations. - Inherent cytotoxicity of the aldehyde: Some aldehydes can be cytotoxic, masking the specific sensitization response. - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.- Adjust Concentration Range: Test a lower and narrower range of concentrations to identify a non-cytotoxic window where luciferase induction can be measured. - Control Solvent Concentration: Ensure the final solvent concentration in the cell culture medium is within the recommended limits (typically ≤1%).
No luciferase induction with a known sensitizer. - Cell line issues: Loss of reporter gene expression or poor cell health. - Assay conditions: Incorrect incubation times or temperatures.- Cell Line Maintenance: Regularly check the responsiveness of the cell line with a positive control. Use cells at a low passage number. - Protocol Adherence: Strictly follow the validated protocol for the assay.
Inconsistent results between experiments. - Variability in cell seeding density. - Inconsistent preparation of test chemical dilutions. - Standardize Cell Culture: Ensure a consistent cell seeding density across all plates and experiments. - Precise Dilutions: Prepare fresh dilutions for each experiment and use calibrated equipment.
Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test chemical. An increase in proliferation indicates a sensitization response.

LLNA_Workflow start Start prep_animals Acclimatize Mice start->prep_animals prep_doses Prepare Dose Formulations of This compound prep_animals->prep_doses topical_app Daily Topical Application to Mouse Ears (3 days) prep_doses->topical_app isotope_inject Inject Radioactive Isotope (e.g., ³H-thymidine) on Day 6 topical_app->isotope_inject excise_nodes Excise Draining Lymph Nodes isotope_inject->excise_nodes measure_prolif Measure Lymphocyte Proliferation excise_nodes->measure_prolif calculate_si Calculate Stimulation Index (SI) measure_prolif->calculate_si determine_ec3 Determine EC3 Value calculate_si->determine_ec3 end End determine_ec3->end

Caption: Overview of the Local Lymph Node Assay (LLNA) experimental procedure.

The RIFM safety assessment for this compound provides a No Expected Sensitization Induction Level (NESIL) of 5900 μg/cm²[1]. The table below provides a hypothetical example of how LLNA data could be presented to derive an EC3 value, which is the concentration required to produce a Stimulation Index (SI) of 3.

Concentration (%)Mean Stimulation Index (SI)
0 (Vehicle Control)1.0
101.8
252.9
504.5
EC3 Value (%) ~26%

This is illustrative data. The actual EC3 value for this compound would be determined from its specific dose-response curve.

Question/IssuePossible Cause(s)Recommended Solution(s)
Excessive skin irritation at the application site. - The test chemical is a primary irritant at the tested concentrations. Irritation can lead to a false-positive result.- Dose Range Finding Study: Conduct a preliminary study to determine the highest non-irritating concentration. - Reduce Concentration: Lower the top concentration of the test chemical in the main study.
High variability in Stimulation Index within a dose group. - Inconsistent application of the test substance. - Individual animal variation. - Standardize Application: Ensure consistent volume and application area for each mouse. - Increase Group Size: If variability is high, consider increasing the number of animals per group to improve statistical power.
Low SI with a known volatile sensitizer. - Evaporation of the test chemical from the ear skin before it can be absorbed. - Vehicle Selection: Use a less volatile vehicle that helps to retain the test chemical on the skin for a longer period. - Occlusion: In some cases, a semi-occlusive dressing may be considered, but this is a deviation from the standard protocol and should be justified.

References

Technical Support Center: Purification of Synthetic 2-Methyldecanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of common impurities from synthetic 2-Methyldecanal, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in my synthetic this compound sample?

The impurities in synthetic this compound are typically related to its synthesis route. Since it is often obtained as a byproduct of 2-methylundecanal (B89849) manufacture via hydroformylation of 1-decene, or through other synthetic pathways like the Darzens reaction, potential impurities include:

  • Oxidation Products: The corresponding carboxylic acid (2-methyldecanoic acid) is a common impurity formed by air oxidation.[1]

  • Unreacted Starting Materials: Depending on the synthesis, this could include materials like 1-decene, methyl octyl ketone, or ethyl chloroacetate.[2][3][4][5]

  • Aldol (B89426) Condensation Products: Aldehydes can undergo self-condensation, leading to higher molecular weight impurities.[1]

  • Corresponding Alcohols: The presence of 2-methyldecanol can occur from over-reduction or as a synthesis-related impurity.[1]

  • Isomeric Byproducts: The synthesis process may yield other isomers of the target molecule.

Q2: How can I quickly assess the purity and identify the types of impurities in my sample?

A preliminary assessment can often be done using Thin Layer Chromatography (TLC), which can reveal the number of components in your mixture. For a more definitive analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information to identify and quantify impurities.

Q3: What is the simplest method for removing acidic impurities like 2-methyldecanoic acid?

The most straightforward method is a simple liquid-liquid extraction using a mild base. Washing the crude this compound (dissolved in a suitable organic solvent like diethyl ether) with an aqueous 10% sodium bicarbonate (NaHCO₃) solution will convert the acidic impurity into its water-soluble sodium salt, which is then removed in the aqueous layer.[1]

Q4: Is fractional distillation a good option for purifying this compound?

Fractional distillation can be effective if the impurities have boiling points that are significantly different from this compound (Boiling Point: ~222-230°C).[1][8] This method is useful for removing less volatile (e.g., aldol condensation products) or more volatile (e.g., some starting materials) impurities. For technical-grade material, distillation can achieve >98% purity.[1]

Q5: Can I use column chromatography? Are there any risks?

Yes, column chromatography is a viable method for separating this compound from byproducts like alcohols or acids.[9] However, aldehydes can be sensitive and may decompose on standard silica (B1680970) gel, which can act as a mild acid.[9] To mitigate this, you can deactivate the silica gel by adding a small amount of a base like triethylamine (B128534) to the eluent or switch the stationary phase to alumina.[10]

Q6: What is the bisulfite adduct formation method and when is it recommended?

This is a chemical purification method based on the reversible reaction between an aldehyde and sodium bisulfite to form a charged α-hydroxy sulfonic acid salt (a bisulfite adduct).[11][12] This adduct is often water-soluble or precipitates, allowing it to be easily separated from non-aldehyde impurities by extraction or filtration.[11][12] The pure aldehyde can then be regenerated by treating the adduct with a base (like NaOH) or acid.[11][13] This method is particularly useful for:

  • Removing small amounts of aldehyde contaminants from a non-aldehyde product.

  • Purifying aldehydes when distillation or chromatography is ineffective, especially for removing sterically similar impurities.[3][12]

  • Handling aldehydes that are sensitive to the conditions of other purification methods.

Q7: My this compound is degrading during purification. What could be the cause?

Degradation is often due to two main factors:

  • Oxidation: Aldehydes are prone to oxidation by atmospheric oxygen, forming carboxylic acids. Always handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) and keep containers well-sealed.

  • Acid/Base Sensitivity: As mentioned, aldehydes can be sensitive to acidic conditions, such as those on a standard silica gel column, leading to decomposition or self-condensation.[9][10] Strong basic conditions used during some workups (like bisulfite adduct regeneration) can also cause issues like epimerization if there are sensitive stereocenters.[11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification 1. Product loss during multiple extraction/washing steps. 2. Decomposition on silica gel column. 3. Incomplete regeneration from bisulfite adduct.1. Minimize the number of aqueous washes. Ensure proper phase separation to avoid discarding the product layer. 2. Deactivate silica with triethylamine or use alumina.[10] 3. Ensure the pH is strongly basic (e.g., pH 12) during the regeneration step.[11] Perform multiple extractions to recover all regenerated aldehyde.
Product Still Impure After Distillation Boiling points of the product and impurity are too close.Consider an alternative method like bisulfite adduct formation, which separates based on chemical reactivity rather than physical properties.[12]
Solid Forms at Interface During Extraction For highly non-polar aldehydes like this compound, the bisulfite adduct may be insoluble in both the aqueous and organic layers.[14]Filter the entire mixture through a pad of celite to remove the insoluble adduct before separating the aqueous and organic layers.[14]
Low Recovery of Aldehyde After Bisulfite Treatment 1. The bisulfite adduct of this compound may have some solubility in the organic phase. 2. The adduct is sterically hindered, leading to incomplete formation.[10][11] 3. The regeneration reaction is incomplete.1. Use a more polar solvent system during extraction to ensure the adduct partitions into the aqueous phase. For aliphatic aldehydes, using DMF as a co-solvent can improve adduct formation and separation.[3][14] 2. Increase reaction time and ensure vigorous shaking/stirring. Use a freshly prepared saturated solution of sodium bisulfite.[11] 3. Add base slowly and ensure thorough mixing. Check the pH to confirm it is sufficiently basic for regeneration.[11]

Data Presentation: Comparison of Purification Methods

The selection of a purification method depends on the types of impurities present and the desired scale and purity level.

MethodPrincipleImpurities RemovedExpected YieldScalabilityComplexity
Bicarbonate Wash Acid-Base ExtractionCarboxylic AcidsHigh (>95%)HighLow
Fractional Distillation Separation by Boiling PointVolatile & Non-Volatile ImpuritiesGood to High (80-98%)HighModerate
Column Chromatography Adsorption/PartitioningPolar impurities (alcohols, acids)Moderate to Good (60-90%)Low to ModerateHigh
Bisulfite Adduct Formation Reversible Chemical ReactionNon-aldehyde impuritiesGood to High (>80%)HighModerate

Representative Quantitative Data for Bisulfite Purification of a Long-Chain Aldehyde

The following data, adapted from a study on a similar fatty aldehyde, illustrates the potential efficiency of the bisulfite method followed by chromatography.[2]

StagePurity (by HPLC)Isolated Yield
Crude Aldehyde from Oxidation-90% (as adduct)
After Bisulfite Adduct Formation86%-
Final Product After Column Chromatography94.9%53%

This data highlights that bisulfite adduct formation is an excellent initial purification step, which can be followed by chromatography to achieve very high purity.[2]

Experimental Protocols

Protocol 1: Removal of Acidic Impurities via Bicarbonate Wash

  • Dissolve the crude this compound sample in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 0.1-0.2 g/mL.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 10% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water, followed by a wash with brine (saturated NaCl solution) to aid in drying.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification via Bisulfite Adduct Formation (Liquid-Liquid Extraction)

This protocol is optimized for aliphatic aldehydes like this compound.[3][14]

  • Adduct Formation:

    • In a fume hood, dissolve the crude this compound mixture in dimethylformamide (DMF).

    • Transfer the solution to a separatory funnel and add an excess (approx. 2.5 volumes) of freshly prepared, saturated aqueous sodium bisulfite solution.[11]

    • Shake the funnel vigorously for at least 30 seconds to ensure intimate mixing.[9][12]

  • Extraction:

    • Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate (B1210297) in hexanes). Shake again.

    • Allow the layers to separate. The aqueous layer will contain the this compound as the bisulfite adduct, while other organic impurities remain in the organic layer.

    • Drain and collect the lower aqueous layer. If the goal is to remove the aldehyde, the process stops here, and the desired compound is recovered from the organic layer.

  • Regeneration of this compound:

    • Transfer the collected aqueous layer to a clean separatory funnel.

    • Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Slowly add a 50% sodium hydroxide (B78521) (NaOH) solution dropwise while stirring and monitoring the pH until the aqueous layer is strongly basic (pH ≈ 12).[11]

    • Shake the funnel to extract the regenerated this compound into the organic layer.

    • Separate the layers and wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified this compound.

Mandatory Visualization

G start Start: Crude this compound assess_purity Assess Purity (TLC, GC-MS, NMR) start->assess_purity is_acid Acidic Impurities (e.g., Carboxylic Acid)? assess_purity->is_acid bicarb_wash Perform Bicarbonate Wash (Protocol 1) is_acid->bicarb_wash Yes other_impurities Other Impurities Present (e.g., Alcohols, Isomers)? is_acid->other_impurities No / Minor reassess1 Re-assess Purity bicarb_wash->reassess1 reassess1->other_impurities distillation Option 1: Fractional Distillation (if B.P. difference is large) other_impurities->distillation Yes chromatography Option 2: Column Chromatography (Note: Deactivate Silica) other_impurities->chromatography Yes bisulfite Option 3: Bisulfite Adduct Formation (Protocol 2) other_impurities->bisulfite Yes end End: Pure this compound other_impurities->end No reassess2 Re-assess Purity distillation->reassess2 chromatography->reassess2 bisulfite->reassess2 reassess2->chromatography Further Purification Needed reassess2->end Purity Met

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Methyldecanal and 2-Methylundecanal in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and fragrance development professionals on the performance, characteristics, and application of two key aliphatic aldehydes.

In the intricate world of perfumery, aliphatic aldehydes are celebrated for their ability to impart a clean, waxy, and effervescent quality to fragrance compositions. Among these, 2-methyldecanal and 2-methylundecanal (B89849) hold a significant place, each offering a unique olfactory profile and performance characteristics. This guide provides a comprehensive comparison of these two molecules, supported by available experimental data and detailed methodologies for their evaluation, to aid researchers and scientists in their fragrance development endeavors.

Olfactory and Physicochemical Properties

This compound and 2-methylundecanal, while structurally similar, exhibit distinct differences in their scent profiles and physical properties, which in turn dictate their application in perfumery. 2-Methylundecanal, famously associated with the iconic Chanel No. 5, is often described as having a more complex aroma with herbaceous, orange, and ambergris-like facets. In contrast, this compound presents a fresher, more distinctly citrusy and waxy character.

A direct comparison of their key physicochemical properties is summarized in the table below. These parameters are crucial in predicting the behavior of these molecules in a fragrance formulation, from their initial impact to their longevity on a substrate.

PropertyThis compound2-Methylundecanal
Molecular Formula C₁₁H₂₂OC₁₂H₂₄O
Molecular Weight 170.30 g/mol 184.32 g/mol
Odor Profile Fresh, citrus, waxy, green, aldehydic[1][2]Herbaceous, orange, ambergris-like, waxy, coumarinic[3][4]
Boiling Point ~229-230 °C~171 °C
Vapor Pressure 8.24 Pa @ 25°C[5]2.4 Pa @ 20°C[6]
Substantivity on Paper ~172 hours~388 hours
Water Solubility 16 mg/L @ 20°C1.3 mg/L @ 20°C[6]

Performance in Perfumery Applications

The choice between this compound and 2-methylundecanal is largely driven by the desired olfactory effect and the intended application. The higher vapor pressure of this compound suggests a greater initial impact or "lift" in a fragrance, making it suitable for top note compositions where a bright, fresh opening is desired. Its pronounced citrus and green character can enhance fruity and floral accords.

Conversely, the lower vapor pressure and higher substantivity of 2-methylundecanal indicate a longer-lasting presence, contributing to the heart and base notes of a fragrance. Its complex, warm, and ambery facets provide depth and sophistication, blending well with floral, woody, and oriental themes.[3][4]

The stability of these aldehydes is a critical factor in their application. While specific comparative stability data is limited, aldehydes, in general, are known to be susceptible to oxidation. Their stability can be influenced by the formulation matrix, pH, and exposure to light and air. Anecdotal evidence from perfumery literature suggests that 2-methylundecanal possesses good stability in a variety of product bases, including soaps and detergents.[4] this compound is also reported to have good stability in lotions, shampoos, and soaps, but may be less stable in products with extreme pH, such as those containing citric acid or bleach.

Experimental Protocols

To provide a framework for the objective comparison of these and other fragrance materials, detailed methodologies for key experiments are outlined below.

Sensory Panel Evaluation for Odor Profile and Intensity

This protocol describes a method for a trained sensory panel to evaluate and compare the olfactory characteristics of fragrance materials.

Objective: To qualitatively and quantitatively assess the odor profile and intensity of this compound and 2-methylundecanal.

Materials:

  • Samples of this compound and 2-methylundecanal diluted in an odorless solvent (e.g., dipropylene glycol or ethanol) at standardized concentrations (e.g., 1%, 5%, and 10%).

  • Smelling strips (blotters).

  • Odor-free evaluation booths.

  • Data collection software or standardized evaluation forms.

  • Reference standards for common odor descriptors (e.g., citrus, waxy, green, floral, ambery).

Procedure:

  • Panelist Selection and Training: Select 10-15 panelists based on their olfactory acuity and ability to describe scents. Train them on a vocabulary of standard odor descriptors using the reference standards.

  • Sample Preparation: Prepare dilutions of the test aldehydes on the day of evaluation.

  • Sample Presentation: Dip smelling strips into the diluted samples to a depth of 1 cm. Allow the solvent to evaporate for a standardized time (e.g., 30 seconds).

  • Evaluation: Present the smelling strips to the panelists in a randomized and blind manner.

  • Data Collection:

    • Odor Profile: Panelists describe the odor of each sample using the trained vocabulary. The frequency of each descriptor is recorded.

    • Odor Intensity: Panelists rate the intensity of the odor on a labeled magnitude scale (LMS) ranging from "barely detectable" to "strongest imaginable."

  • Data Analysis: Analyze the frequency of descriptors to create an odor profile for each compound. Calculate the average intensity ratings and perform statistical analysis (e.g., ANOVA) to determine significant differences.

Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Selection & Training Sample_Prep Sample Preparation Panelist_Training->Sample_Prep Sample_Presentation Sample Presentation to Panel Sample_Prep->Sample_Presentation Data_Collection Odor Profile & Intensity Rating Sample_Presentation->Data_Collection Data_Analysis Statistical Analysis of Ratings Data_Collection->Data_Analysis Report Generate Comparative Report Data_Analysis->Report

Sensory Panel Evaluation Workflow
Gas Chromatography-Olfactometry (GC-O) for Odor Characterization

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To identify and characterize the odor-active compounds in a fragrance mixture containing this compound and 2-methylundecanal.

Materials:

  • Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O).

  • Helium carrier gas.

  • Appropriate GC column (e.g., DB-5 or equivalent).

  • Fragrance sample containing the aldehydes.

  • Trained sensory assessors.

Procedure:

  • Sample Preparation: Dilute the fragrance sample in a suitable solvent (e.g., ethanol) to an appropriate concentration.

  • GC-MS/O Analysis:

    • Inject the sample into the GC.

    • The effluent from the GC column is split between the MS detector and the olfactometry port.

    • A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

  • Data Integration: The olfactory data is aligned with the chromatogram from the MS detector.

  • Compound Identification: The mass spectrum of the peak corresponding to the detected odor is used to identify the compound.

GC_O_Workflow Sample_Injection Sample Injection into GC GC_Separation Gas Chromatographic Separation Sample_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting MS_Detection Mass Spectrometry Detection Effluent_Splitting->MS_Detection Olfactometry_Port Olfactometry Port (Sniffing) Effluent_Splitting->Olfactometry_Port Data_Acquisition_MS MS Data Acquisition MS_Detection->Data_Acquisition_MS Data_Acquisition_O Olfactory Data Acquisition Olfactometry_Port->Data_Acquisition_O Data_Integration Data Integration & Analysis Data_Acquisition_MS->Data_Integration Data_Acquisition_O->Data_Integration

Gas Chromatography-Olfactometry (GC-O) Workflow
Accelerated Stability Testing

This protocol outlines a method to assess the stability of fragrance materials in a finished product under accelerated conditions.

Objective: To evaluate the stability of this compound and 2-methylundecanal in a cosmetic emulsion.

Materials:

  • Cosmetic emulsion base.

  • Samples of this compound and 2-methylundecanal.

  • Ovens or stability chambers capable of maintaining constant temperature and humidity.

  • pH meter.

  • Viscometer.

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Glass jars with airtight lids.

Procedure:

  • Sample Preparation: Prepare three batches of the cosmetic emulsion: one with no fragrance (control), one with 0.5% this compound, and one with 0.5% 2-methylundecanal.

  • Storage Conditions: Store aliquots of each batch in glass jars under the following conditions:

    • 40°C / 75% relative humidity (RH)

    • 25°C / 60% RH (real-time control)

    • 5°C (refrigerated control)

    • Cyclic conditions (e.g., 24 hours at 40°C followed by 24 hours at 5°C)

  • Evaluation Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 2, and 3 months).

  • Analytical and Sensory Evaluation:

    • Physical Properties: Measure pH and viscosity. Observe for any changes in color, texture, or phase separation.

    • Odor: A trained sensory panel evaluates the odor of the samples for any changes in character or intensity.

    • Chemical Analysis: Use GC-MS to quantify the concentration of the aldehyde in the emulsion at each time point to determine the percentage of degradation.

  • Data Analysis: Compare the results from the accelerated conditions to the real-time and refrigerated controls to predict the long-term stability of the aldehydes in the product.

Stability_Testing_Workflow cluster_setup Setup cluster_storage Storage Conditions cluster_evaluation Evaluation (at t=0, 1, 2, 3 months) Prep Sample Preparation - Control (no fragrance) - 0.5% this compound - 0.5% 2-Methylundecanal Accelerated Accelerated 40°C / 75% RH Prep->Accelerated RealTime Real-Time 25°C / 60% RH Prep->RealTime Refrigerated Refrigerated 5°C Prep->Refrigerated Cyclic Cyclic Conditions Prep->Cyclic Physical Physical Evaluation - pH - Viscosity - Appearance Accelerated->Physical RealTime->Physical Refrigerated->Physical Cyclic->Physical Sensory Sensory Evaluation - Odor Profile - Odor Intensity Physical->Sensory Chemical Chemical Analysis - GC-MS for Aldehyde Concentration Sensory->Chemical Analysis Data Analysis & Stability Prediction Chemical->Analysis

Accelerated Stability Testing Workflow

Conclusion

Both this compound and 2-methylundecanal are valuable components in the perfumer's palette, offering distinct creative possibilities. This compound, with its fresh, citrusy character and higher volatility, is well-suited for creating impactful top notes. In contrast, 2-methylundecanal provides a more complex, warm, and long-lasting character, making it ideal for adding depth and sophistication to the heart and base of a fragrance. The selection between these two aldehydes will ultimately depend on the specific creative direction and the functional requirements of the final product. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of these and other fragrance ingredients, enabling a more informed and data-driven approach to fragrance development. Further research focusing on a direct comparative analysis of their odor thresholds and stability in a wider range of consumer product bases would be highly beneficial to the fragrance industry.

References

Comparative analysis of 2-Methyldecanal enantiomer aroma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Methyldecanal Enantiomer Aroma: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant aldehydic aroma compound utilized in the fragrance and flavor industry. As a chiral molecule, it exists in two enantiomeric forms: (R)-2-Methyldecanal and (S)-2-Methyldecanal. It is well-established that enantiomers of a chiral compound can elicit distinct olfactory responses, ranging from subtle differences in aroma character to entirely different scent profiles.[1][2][3] This guide provides a framework for the comparative analysis of the aroma profiles of these two enantiomers. Due to a lack of publicly available, direct comparative studies on the sensory properties of (R)- and (S)-2-Methyldecanal, this document outlines the standardized experimental protocols and data presentation formats that would be employed in such an analysis. The quantitative data presented herein is hypothetical and serves to illustrate the expected format of results from such a study.

Introduction

The chirality of a molecule can play a crucial role in its interaction with biological systems, including the olfactory receptors in the human nose.[2][3] The distinct three-dimensional arrangements of enantiomers mean they can bind differently to the chiral environment of olfactory receptors, leading to different neural signals and, consequently, different perceived aromas.[3] While the racemic mixture of this compound is generally described as having a fresh, citrus, waxy, and aldehydic odor, the specific contributions and characteristics of the individual (R)- and (S)-enantiomers are not well-documented in scientific literature.[4]

This guide details the requisite experimental procedures for a comprehensive comparative analysis, including sensory panel evaluations and gas chromatography-olfactometry (GC-O), which are standard methods for characterizing and comparing aroma compounds.[5][6][7][8][9]

Hypothetical Comparative Aroma Profile

A critical aspect of a comparative analysis is the quantification of odor thresholds and the qualitative description of the aroma characteristics by a trained sensory panel. The following table illustrates how such data would be presented.

Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to demonstrate the format for presenting results from a sensory analysis and does not represent experimentally verified values for the enantiomers of this compound.

Attribute (R)-2-Methyldecanal (S)-2-Methyldecanal
Odor Threshold (in water, ppb) 0.52.0
Primary Aroma Descriptors Citrus (grapefruit), Waxy, GreenAldehydic, Floral (lily), Powdery
Secondary Aroma Descriptors Metallic, SoapyFatty, Slightly Woody
Intensity (at 1 ppm) StrongModerate
Persistence on Blotter (hours) 6-84-6

Experimental Protocols

Sensory Panel Evaluation

The sensory evaluation of the this compound enantiomers would be conducted by a trained panel of assessors (typically 8-12 individuals) in a controlled environment to minimize sensory biases.[10][11]

Objective: To determine and compare the odor thresholds and descriptive aroma profiles of (R)- and (S)-2-Methyldecanal.

Methodology:

  • Panelist Training: Panelists are trained to identify and scale the intensity of a range of standard aroma compounds, including various aldehydes, citrus, and floral scents.[10]

  • Sample Preparation: Stock solutions of high-purity (>99%) (R)- and (S)-2-Methyldecanal are prepared in an odorless, non-polar solvent (e.g., diethyl ether or mineral oil). Serial dilutions are then made in deionized, charcoal-filtered water for odor threshold determination. For descriptive analysis, samples are prepared at a concentration of 1 ppm in water.

  • Odor Threshold Determination: The ascending forced-choice method (e.g., 3-Alternative Forced Choice, 3-AFC) is used.[12] Panelists are presented with three samples, one containing the odorant and two blanks (water), and are asked to identify the odor-containing sample. The concentration is increased until the panelist can reliably detect the odorant. The geometric mean of the individual thresholds is reported as the group threshold.

  • Descriptive Analysis: Panelists are presented with coded samples of each enantiomer at a fixed concentration (e.g., 1 ppm in water) and asked to describe the aroma using a standardized lexicon of terms. They also rate the intensity of each descriptor on a scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[5][6][7][8][9] This allows for the determination of which compounds in a mixture are responsible for the perceived aroma.

Objective: To identify the retention times and aroma characteristics of the (R)- and (S)-enantiomers of this compound as they elute from a chiral GC column.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) is used. The column effluent is split between a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a heated sniffing port.

  • Sample Preparation: A solution of a racemic mixture of this compound in a suitable solvent (e.g., hexane) is prepared.

  • GC-O Analysis: The sample is injected into the GC. A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors. The data from the FID/MS is used to correlate the perceived odors with the corresponding enantiomer peaks.

  • Data Analysis: The results are compiled into an aromagram, which plots the retention time against the perceived odor intensity and includes the aroma descriptors.

Visualization of Key Processes

Olfactory Signaling Pathway

The perception of an odorant like this compound begins with its interaction with olfactory receptors in the nasal epithelium. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.[13][14] Aldehydes are known to activate a range of olfactory receptors.[15][16]

Olfactory_Signaling_Pathway Odorant This compound Enantiomer OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel Opens Depolarization Neuron Depolarization CNG_Channel->Depolarization Leads to Ca_Ion Ca²⁺ Ca_Ion->CNG_Channel Na_Ion Na⁺ Na_Ion->CNG_Channel Signal Signal to Olfactory Bulb Depolarization->Signal

Caption: A simplified diagram of the olfactory signal transduction cascade initiated by an odorant.

Experimental Workflow for Aroma Analysis

The comparative analysis of the this compound enantiomers would follow a structured workflow, integrating both analytical and sensory techniques.

Experimental_Workflow Enantiomers Pure (R)- and (S)- This compound Threshold Odor Threshold Determination (3-AFC) Enantiomers->Threshold Descriptive Descriptive Analysis Enantiomers->Descriptive Racemic Racemic this compound Chiral_GC Chiral GC-MS/FID Racemic->Chiral_GC GCO GC-Olfactometry (GC-O) Racemic->GCO Profile Aroma Profile Comparison Threshold->Profile Descriptive->Profile Chiral_GC->Profile GCO->Profile Data_Table Quantitative Data Summary Profile->Data_Table

Caption: Experimental workflow for the comparative analysis of this compound enantiomers.

Conclusion

References

Decanal vs. 2-Methyldecanal: A Comparative Guide on Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the cytotoxic effects of decanal (B1670006) and 2-methyldecanal. While decanal is a naturally occurring saturated aldehyde found in various essential oils with some available toxicological data, there is a notable lack of publicly available information regarding the cytotoxicity of its methylated counterpart, this compound. This document summarizes the existing experimental data for decanal, outlines standard protocols for cytotoxicity assessment, and discusses the potential signaling pathways involved in aldehyde-induced cell death.

Data Presentation: Quantitative Cytotoxicity Data

A thorough literature search reveals limited quantitative cytotoxicity data for decanal and a significant absence of such data for this compound. The available information for decanal is summarized below.

Table 1: Summary of Decanal Cytotoxicity Data

Cell LineAssay TypeConcentration RangeIncubation TimeObserved EffectIC50 Value
Hs68 (Human Dermal Fibroblasts)Not specified25–200 µM24 hoursNo significant decrease in cell viability at the tested concentrations.[1]Not Determined

Note: The lack of data for this compound prevents a direct quantitative comparison of its cytotoxicity with decanal at this time.

General Mechanisms of Aldehyde Cytotoxicity

Aldehydes are known to be reactive compounds that can exert cytotoxic and genotoxic effects.[2][3] The general mechanism of aldehyde toxicity involves the formation of covalent adducts with cellular macromolecules such as DNA and proteins.[2][3] This can lead to a variety of cellular stresses, including:

  • DNA Damage: Saturated aldehydes are considered "weakly toxic," with their cytotoxicity often attributed to DNA damage.[2] This can include the formation of DNA-protein crosslinks and other DNA adducts that can interfere with replication and transcription, ultimately triggering apoptotic pathways.

  • Protein Modification: The aldehyde group can react with amino groups on proteins, leading to the formation of Schiff bases and protein cross-linking. This can alter protein structure and function, disrupting cellular processes.

  • Oxidative Stress: Aldehyde metabolism can generate reactive oxygen species (ROS), leading to oxidative stress. This imbalance can damage cellular components, including lipids, proteins, and DNA, and activate stress-response signaling pathways that may lead to apoptosis.

Experimental Protocols

To assess and compare the cytotoxicity of compounds like decanal and this compound, standardized in vitro assays are employed. The following are detailed methodologies for two commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of decanal and this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the aldehydes, e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.[4][5]

Neutral Red (NR) Uptake Assay

The Neutral Red assay is a cell viability assay based on the ability of viable, uninjured cells to take up and accumulate the supravital dye neutral red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.

  • Washing: After incubation, remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][7][8][9]

Mandatory Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, Hs68) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Decanal & this compound dilutions) Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation MTT_NR_Addition MTT or Neutral Red Addition Incubation->MTT_NR_Addition Assay_Incubation Assay Incubation MTT_NR_Addition->Assay_Incubation Solubilization_Extraction Solubilization / Extraction Assay_Incubation->Solubilization_Extraction Absorbance_Reading Absorbance Reading (Microplate Reader) Solubilization_Extraction->Absorbance_Reading Data_Processing Data Processing (% Viability Calculation) Absorbance_Reading->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

Caption: A typical experimental workflow for determining the cytotoxicity of chemical compounds.

Plausible Signaling Pathway for Saturated Aldehyde-Induced Cell Death

Aldehyde_Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_cellular_damage Cellular Damage cluster_stress_response Stress Response & Signaling cluster_outcome Outcome Aldehyde Saturated Aldehyde (e.g., Decanal) DNA_Adducts DNA Adducts & DNA-Protein Crosslinks Aldehyde->DNA_Adducts Protein_Adducts Protein Adducts (Schiff Bases) Aldehyde->Protein_Adducts ROS_Production Reactive Oxygen Species (ROS) Production Aldehyde->ROS_Production DNA_Damage_Response DNA Damage Response (e.g., p53 activation) DNA_Adducts->DNA_Damage_Response Mitochondrial_Stress Mitochondrial Stress Protein_Adducts->Mitochondrial_Stress ROS_Production->Mitochondrial_Stress DNA_Damage_Response->Mitochondrial_Stress Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A plausible signaling pathway for saturated aldehyde-induced apoptosis.

Conclusion

This comparative guide highlights the current state of knowledge on the cytotoxicity of decanal and this compound. While some preliminary data exists for decanal, suggesting low cytotoxicity to normal cells at certain concentrations, there is a clear and significant gap in the scientific literature regarding the cytotoxic effects of this compound. The general mechanisms of aldehyde toxicity point towards DNA damage and protein modification as key events leading to cellular stress and apoptosis.

To provide a comprehensive understanding of the comparative cytotoxicity of these two aldehydes, further experimental investigation is required. The detailed protocols provided in this guide offer a standardized approach for such future studies. The generation of robust, comparative data will be invaluable for researchers, scientists, and drug development professionals in assessing the potential biological activities and safety profiles of these compounds.

References

A Comparative Guide to the Synthesis of Substituted Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted aldehydes is a cornerstone of modern organic chemistry, providing essential intermediates for the pharmaceutical, agrochemical, and fragrance industries. The choice of synthetic route is critical and depends on factors such as substrate scope, functional group tolerance, scalability, and cost-effectiveness. This guide provides an objective comparison of prevalent methods for synthesizing substituted aldehydes, supported by experimental data and detailed protocols.

Key Synthesis Routes: A Comparative Overview

The primary methods for the synthesis of substituted aldehydes can be broadly categorized into four main classes:

  • Formylation of Aromatic Compounds: Direct introduction of a formyl group onto an aromatic ring.

  • Oxidation of Primary Alcohols: A widely applicable method for converting alcohols to aldehydes.

  • Reduction of Carboxylic Acid Derivatives: A versatile approach starting from readily available carboxylic acids or their derivatives.

  • Hydroformylation of Alkenes: An atom-economical industrial process for the large-scale synthesis of aldehydes.

The following table summarizes the key characteristics of prominent named reactions within these categories, offering a comparative glance at their advantages and limitations.

Reaction Starting Material Reagents Typical Yield (%) Key Advantages Key Limitations
Vilsmeier-Haack Electron-rich arenes/heterocyclesPOCl₃, DMF70-95High yields, good for electron-rich systems.Limited to activated arenes, uses stoichiometric POCl₃.[1][2]
Gattermann-Koch Aromatic hydrocarbonsCO, HCl, AlCl₃/CuCl50-90Direct formylation of simple arenes.[3][4]Not applicable to phenols/ethers, requires high pressure CO.[5]
Reimer-Tiemann PhenolsCHCl₃, NaOH30-60Ortho-formylation of phenols.[6][7]Low to moderate yields, formation of para-isomer.[7]
Duff PhenolsHexamethylenetetramine, acid15-50Ortho-formylation of phenols under milder conditions than Reimer-Tiemann.[8][9]Generally low yields.[10][11]
Sommelet Benzyl (B1604629) halidesHexamethylenetetramine, H₂O70-85Good yields for aromatic aldehydes from benzyl halides.[12][13]Limited to benzylic systems.[14]
Swern Oxidation Primary alcoholsDMSO, (COCl)₂, Et₃N85-98High yields, mild conditions, broad substrate scope.[15][16]Requires low temperatures, produces stoichiometric waste.[17][18]
Dess-Martin Primary alcoholsDess-Martin Periodinane90-95High yields, neutral conditions, broad functional group tolerance.Reagent is expensive and potentially explosive.
Reduction (DIBAL-H) Esters, acid chloridesDiisobutylaluminium hydride70-90Good yields, can be performed at low temperatures.[19]Requires stoichiometric amounts of a pyrophoric reagent.
Hydroformylation AlkenesCO, H₂, Rh/Co catalyst80-95High atom economy, industrially scalable.[20]Requires high pressure, regioselectivity can be an issue.[21][22][23]

Signaling Pathways and Experimental Workflows

To visualize the relationships between the different synthetic strategies and a general experimental workflow, the following diagrams are provided.

Synthesis_Routes cluster_starting_materials Starting Materials cluster_reactions Synthesis Methods Aromatic Compound Aromatic Compound Formylation Formylation Aromatic Compound->Formylation Primary Alcohol Primary Alcohol Oxidation Oxidation Primary Alcohol->Oxidation Carboxylic Acid Derivative Carboxylic Acid Derivative Reduction Reduction Carboxylic Acid Derivative->Reduction Alkene Alkene Hydroformylation Hydroformylation Alkene->Hydroformylation Substituted Aldehyde Substituted Aldehyde Formylation->Substituted Aldehyde Oxidation->Substituted Aldehyde Reduction->Substituted Aldehyde Hydroformylation->Substituted Aldehyde

Caption: Overview of major synthetic pathways to substituted aldehydes.

Experimental_Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring (TLC, GC, etc.) Reaction Monitoring (TLC, GC, etc.) Reagent Addition->Reaction Monitoring (TLC, GC, etc.) Workup Workup Reaction Monitoring (TLC, GC, etc.)->Workup Purification (Chromatography, Distillation, etc.) Purification (Chromatography, Distillation, etc.) Workup->Purification (Chromatography, Distillation, etc.) Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purification (Chromatography, Distillation, etc.)->Characterization (NMR, IR, MS) End End Characterization (NMR, IR, MS)->End

Caption: A generalized experimental workflow for aldehyde synthesis.

Detailed Experimental Protocols

The following are representative experimental protocols for key aldehyde synthesis methods.

Vilsmeier-Haack Formylation of Indole (B1671886)

Objective: To synthesize indole-3-carbaldehyde from indole.

Materials:

  • Indole (500 mg, 4.27 mmol)

  • Vilsmeier reagent (1.09 g, 8.54 mmol, 2.0 eq.)

  • Dimethylformamide (DMF) (8.5 mL)

  • 1 M Sodium hydroxide (B78521) (NaOH) aqueous solution

  • Water

  • Ice

Procedure:

  • To a solution of Vilsmeier reagent in DMF (8.5 mL) at 0 °C, add indole (500 mg, 4.27 mmol).

  • Stir the solution for 2.5 hours at room temperature.

  • Quench the reaction mixture with 1 M NaOH aq. (13 mL) and dilute with water (12 mL).

  • Pour the solution into ice-cooled water (25 mL) and stir for 1 hour at the same temperature.

  • Collect the precipitate by filtration, wash with water (3 x 3 mL), and dry under reduced pressure to yield indole-3-carbaldehyde as a pale yellow solid.

Expected Yield: 529 mg (77%).

Swern Oxidation of Benzyl Alcohol

Objective: To synthesize benzaldehyde (B42025) from benzyl alcohol.

Materials:

  • Benzyl alcohol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a continuous flow microreactor system, load DMSO, oxalyl chloride (activator), and benzyl alcohol into separate HPLC pumps.[15][24]

  • Set the molar ratio of DMSO:oxalyl chloride:benzyl alcohol to 4:2:1.[15]

  • Maintain the reaction temperature at 15 °C.[15]

  • The effluent is collected in a separation funnel.[24]

Note: This protocol is adapted for a continuous flow system which allows for higher temperatures than traditional batch Swern oxidations (typically -78 °C).[15]

Expected Yield: 84.7% with 98.5% selectivity.[15]

Reimer-Tiemann Reaction for Salicylaldehyde (B1680747) Synthesis

Objective: To synthesize salicylaldehyde from phenol (B47542).

Materials:

  • Phenol (28.4 g, 88% aqueous solution)

  • Sodium hydroxide (NaOH) (80 g)

  • Chloroform (B151607) (CHCl₃) (40.5 mL)

  • Water

Procedure:

  • In a 1000 mL three-necked round-bottom flask, add a warm solution of 80 g of NaOH in 80 mL of water.[25]

  • Add a solution of 28.4 g of 88% phenol in 21.6 mL of water.[25]

  • Maintain the water bath at approximately 65 °C.[25]

  • Slowly add 40.5 mL of chloroform over a period of 30 minutes with stirring, keeping the reaction temperature between 65-70 °C.[25]

  • After the addition is complete, continue stirring and heating for a period of time to complete the reaction.

  • The salicylaldehyde is then isolated from the reaction mixture, typically by steam distillation followed by extraction.[7]

Expected Yield: Approximately 30-37%.[7][25]

Sommelet Reaction for Benzaldehyde Synthesis

Objective: To synthesize benzaldehyde from benzyl chloride.

Materials:

  • Benzyl chloride (35 mL)

  • Hexamine (45 g)

  • 60% Ethanol (B145695) solution (80 mL ethanol in 55 mL distilled water) or 50% Acetic acid solution (80 mL glacial acetic acid with 80 mL distilled water)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • In a 1000 mL flask, dissolve 45 g of hexamine in the chosen solvent (ethanol or acetic acid solution).[12]

  • Add 35 mL of benzyl chloride to the flask and fit a reflux condenser.[12]

  • Heat the mixture to reflux and maintain for about two hours.[12]

  • After two hours, add a ~10% solution of hydrochloric acid and continue refluxing for at least 15-20 minutes.[12]

  • Cool the flask to room temperature and isolate the benzaldehyde layer.

Expected Yield: Approximately 70-75%.[12]

Conclusion

The synthesis of substituted aldehydes can be achieved through a variety of effective methods. The choice of the optimal route is a strategic decision that must take into account the specific characteristics of the target molecule, the availability and cost of starting materials and reagents, and the desired scale of the reaction. For electron-rich aromatic systems, formylation reactions like the Vilsmeier-Haack offer high yields. Oxidation of primary alcohols is a versatile and high-yielding approach, with the Swern and Dess-Martin oxidations being particularly reliable for complex molecules. The reduction of carboxylic acid derivatives provides a valuable alternative when the corresponding acids are readily available. For industrial applications, the hydroformylation of alkenes remains a dominant and highly atom-economical process. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to streamline their synthetic endeavors.

References

Validation of 2-Methyldecanal as a Fragrance Component: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 2-Methyldecanal as a fragrance ingredient, offering a comparative analysis against other commonly used aliphatic aldehydes: Decanal (B1670006) (C10), Undecanal (C11), and Dodecanal (B139956) (C12). The information presented is collated from various industry sources and scientific assessments, with a focus on performance, safety, and sensory characteristics to aid in formulation and development decisions.

Sensory Profile Comparison

The olfactory character of a fragrance ingredient is a primary determinant of its application. This compound, a branched-chain aldehyde, offers a distinct profile compared to its linear counterparts. It is described as having a powerful, fresh, citrusy, waxy, and green odor.[1][2] The presence of a methyl group at the C-2 position is known to influence the odor profile, often imparting a more complex and less fatty character than straight-chain aldehydes.

Below is a comparative summary of the sensory attributes of this compound and its linear alternatives.

Table 1: Comparative Sensory Profile of Aliphatic Aldehydes

AttributeThis compoundDecanal (C10)Undecanal (C11)Dodecanal (C12)
Odor Description Powerful, fresh, dry, citrus, waxy, watery, green, herbal nuances.[1][2][3]Sweet, aldehydic, waxy, with a distinct orange peel and citrus character.[4]Waxy, soapy, floral, aldehydic with citrus, green, and fatty notes.[5]Soapy, waxy, aldehydic with citrus, green, and floral nuances.[6][7]
Odor Threshold (in water) High odor strength, recommend smelling in a 1.00% solution or less.[3]0.1 ppb[3]5 ppb[3]2 ppb[3][8]
Substantivity (on blotter) 172 hours at 100%[3]224 hours at 100%[4]72 hours at 100%[5]368 hours at 100%[6][7]
Typical Use Level in Concentrate Not specifiedUp to 0.1000%[9]0.020% to 1.300%[10]Not specified

Performance and Stability in Consumer Products

The stability of a fragrance ingredient in various product bases is critical for its successful incorporation. This compound exhibits good stability in a range of personal care products, although it shows limitations in more aggressive bases.

Table 2: Stability of Aldehydes in Different Product Bases

Product BaseThis compoundDecanal (C10)Undecanal (C11)Dodecanal (C12)
Body Lotion Good[11]Stable[12]Stable[2]Stable[13]
Shampoo Good[11]Stable[12]Stable[2]Stable[6]
Soap Good[11]Stable[12]Stable[2]Stable[6]
Antiperspirant Roll-on Poor[11]Data not availableStable[2]Data not available
Powder Good[11]Stable[12]Stable[2]Stable[6]
Citric Acid Cleaner Poor[11]Data not availableData not availableData not available
All-Purpose Cleaner Good[11]Data not availableData not availableData not available
Bleach Poor[11]Data not availableData not availableData not available

Safety Assessment

A thorough safety evaluation is paramount for any fragrance ingredient. This compound has been assessed by the Research Institute for Fragrance Materials (RIFM), and a peer-reviewed safety assessment has been published.[1][7][10] The primary concern identified is its potential to induce skin sensitization in a small fraction of the population.[1]

Table 3: Comparative Safety Profile of Aliphatic Aldehydes

Safety EndpointThis compoundDecanal (C10)Undecanal (C11)Dodecanal (C12)
Skin Sensitization Potential to induce skin sensitization.[1] A No Expected Sensitization Induction Level (NESIL) of 5900 μg/cm² has been determined.[7]Generally considered a non-sensitizer.[14]Evidence of skin sensitization in some individuals.[9]May cause an allergic skin reaction.[15][16]
Skin Irritation Low skin irritation potential.[2]Mild skin irritant.[17]Mild skin irritant.[18]Causes skin irritation.[15][16]
Acute Oral Toxicity (LD50, rat) > 5000 mg/kg[11]3730 mg/kg[4]> 5000 mg/kg[18]~3600 mg/kg[19]
Genotoxicity Does not present a concern for genotoxic potential.[7]Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of fragrance ingredients. Below are summaries of key experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Objective: To determine the purity of the aldehyde and identify any impurities.

Methodology:

  • Sample Preparation: A dilute solution of the aldehyde is prepared in a suitable solvent (e.g., ethanol (B145695) or hexane).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the components between the mobile (gas) and stationary phases.

  • Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

  • Analysis: The resulting mass spectrum provides a molecular fingerprint of each component, allowing for identification by comparison to a spectral library. The peak area in the chromatogram is proportional to the concentration of the component, which is used to determine purity.

GC_MS_Workflow cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Sample_Prep Sample Preparation Injection Injection Sample_Prep->Injection Separation Column Separation Injection->Separation Ionization Ionization Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Purity & Identification) Detector->Data_Analysis

Figure 1: GC-MS Experimental Workflow
Sensory Evaluation: Olfactometry for Odor Threshold Determination

Objective: To determine the lowest concentration of the aldehyde that can be detected by a human panel.

Methodology:

  • Panelist Selection: A panel of trained sensory assessors is selected based on their ability to consistently detect and describe odors.

  • Sample Preparation: A series of dilutions of the aldehyde in an odorless solvent (e.g., diethyl phthalate (B1215562) or water) are prepared.

  • Presentation: The diluted samples are presented to the panelists in ascending order of concentration using an olfactometer, which delivers a controlled flow of the odorant to the sniffing port.

  • Detection: Panelists are asked to indicate at which dilution they can first detect an odor.

  • Data Analysis: The geometric mean of the individual detection thresholds is calculated to determine the group's odor detection threshold.

Olfactometry_Workflow Panelist_Selection Panelist Selection & Training Panelist_Evaluation Panelist Evaluation (Forced Choice or Yes/No) Panelist_Selection->Panelist_Evaluation Sample_Dilution Serial Dilution of Aldehyde Olfactometer Olfactometer Presentation Sample_Dilution->Olfactometer Olfactometer->Panelist_Evaluation Data_Collection Data Collection Panelist_Evaluation->Data_Collection Threshold_Calculation Odor Threshold Calculation (Geometric Mean) Data_Collection->Threshold_Calculation

Figure 2: Olfactometry Workflow for Odor Threshold
Skin Sensitization: Local Lymph Node Assay (LLNA)

Objective: To assess the potential of a substance to cause skin sensitization.

Methodology:

  • Animal Model: The assay is typically conducted in mice.

  • Application: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

  • Proliferation Measurement: On day five, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The mice are euthanized a few hours later, and the draining auricular lymph nodes are excised.

  • Analysis: The incorporation of the radiolabel into the lymph node cells is measured as an indicator of lymphocyte proliferation. A substance is classified as a sensitizer (B1316253) if it induces a threefold or greater increase in proliferation compared to a vehicle control.

LLNA_Workflow cluster_Dosing Dosing Phase (Days 1-3) cluster_Proliferation Proliferation Phase (Day 5) Animal_Model Select Mice Test_Substance_Application Apply Test Substance to Ears Animal_Model->Test_Substance_Application Radiolabel_Injection Inject Radiolabel Test_Substance_Application->Radiolabel_Injection Lymph_Node_Excision Excise Auricular Lymph Nodes Radiolabel_Injection->Lymph_Node_Excision Analysis Measure Radiolabel Incorporation Lymph_Node_Excision->Analysis Classification Classification (Sensitizer vs. Non-sensitizer) Analysis->Classification

Figure 3: Local Lymph Node Assay (LLNA) Workflow

Conclusion

This compound presents a valuable addition to the perfumer's palette, offering a unique and powerful citrus-green profile with good stability in many common product bases. Its branched structure provides a distinct sensory experience compared to its linear aldehyde counterparts. While its potential for skin sensitization requires careful consideration and adherence to recommended usage levels, its overall safety profile is well-characterized and supports its use in a variety of fragrance applications. This comparative guide provides researchers and formulators with the necessary data to make informed decisions regarding the incorporation of this compound into their product lines.

References

Efficacy of Catalysts in 2-Methyldecanal Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-methyldecanal, a branched aldehyde, is a key transformation in organic chemistry, with the hydroformylation of 1-decene (B1663960) being a primary route. The choice of catalyst is paramount in directing the regioselectivity of this reaction towards the branched product over the linear isomer, undecanal. This guide provides an objective comparison of the performance of different catalytic systems for the synthesis of this compound, supported by experimental data.

Performance Comparison of Catalytic Systems

The efficacy of various catalysts in the synthesis of this compound, primarily through the hydroformylation of 1-decene, is summarized below. The data highlights key performance indicators such as conversion, selectivity towards the branched product (this compound), and the linear-to-branched (l:b) ratio under specified reaction conditions.

Catalyst SystemLigandSubstrateTemp. (°C)Pressure (bar)Time (h)Conversion (%)Branched Selectivity (%)l:b Ratio
Rhodium-Based Catalysts
Rh(acac)(CO)₂ / BOBPHOS Phospholane-phosphite1-Octene (B94956)*8010 (1:1 H₂/CO)4>95~941:15
Rh(acac)(CO)₂ / TPPTS Tris(3-sulfophenyl)phosphine1-Decene8050 (1:1 H₂/CO)6>95~351.8:1
Rh(acac)(CO)₂ / Sulfoxantphos Sulfonated Xantphos1-Decene12050 (1:1 H₂/CO)->99~331:1
Rh(acac)(CO)₂ / BiPhePhos Biphenyl-based diphosphiten-Decenes95-1356-22 (1:1 H₂/CO)-HighLowHigh l:b
Alternative Synthetic Route
Multi-step chemical synthesis-6-chloro-1-hexanol (B31631), 1-bromo-2-methyl-butaneVariousAmbientMultiple stepsHigh overallHighNot Applicable

*Data for 1-octene is presented as a close analogue for the hydroformylation of terminal alkenes, demonstrating high branched selectivity with the BOBPHOS ligand.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Procedure for Rhodium-Catalyzed Hydroformylation of 1-Decene

1. Catalyst Precursor and Ligand Preparation: The rhodium precursor, typically Rh(acac)(CO)₂, and the respective phosphine (B1218219) ligand (e.g., BOBPHOS, TPPTS, Sulfoxantphos, or BiPhePhos) are dissolved in a suitable solvent under an inert atmosphere (e.g., argon or nitrogen). The choice of solvent depends on the catalyst system; for aqueous biphasic catalysis with sulfonated ligands like TPPTS and Sulfoxantphos, degassed water is used.[1][2] For other systems, organic solvents such as toluene (B28343) or DMF may be employed.[3]

2. Reactor Setup and Reaction Execution: The reaction is carried out in a high-pressure autoclave equipped with a magnetic stirrer and a temperature controller. The catalyst solution is transferred to the autoclave, followed by the substrate, 1-decene. In the case of aqueous biphasic systems, a mass transfer agent such as randomly methylated β-cyclodextrin (RAME-β-CD) may be added to the aqueous phase to enhance the reaction rate.[1] The autoclave is then sealed, purged several times with syngas (a mixture of H₂ and CO, typically 1:1), and pressurized to the desired reaction pressure. The reaction mixture is heated to the specified temperature and stirred for the designated reaction time.[1][4][5]

3. Product Analysis: After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released. The product mixture is collected, and the products are analyzed by gas chromatography (GC) to determine the conversion of 1-decene and the selectivity for this compound and other isomers.

Multi-step Synthesis of 8-Methyldecanal (as an example of an alternative route to branched aldehydes)

A patented alternative route for a structural isomer, 8-methyldecanal, involves a multi-step chemical synthesis starting from 6-chloro-1-hexanol and 1-bromo-2-methyl-butane. This process includes the protection of the hydroxyl group, Grignard reagent formation, a coupling reaction, deprotection, and final oxidation to the aldehyde. This highlights that non-hydroformylation routes to branched aldehydes exist, offering high selectivity through controlled, sequential bond formation.

Reaction Pathway and Experimental Workflow

The synthesis of this compound via hydroformylation of 1-decene proceeds through a well-established catalytic cycle. The regioselectivity (formation of the linear vs. branched aldehyde) is determined at the hydride insertion step. The use of sterically demanding ligands can favor the formation of the branched alkyl-rhodium intermediate, leading to the desired this compound product.

hydroformylation_branched cluster_setup Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Product Isolation Start Start Catalyst_Prep Catalyst Preparation (Rh precursor + Ligand) Start->Catalyst_Prep Reactor_Charge Charge Reactor (Catalyst, 1-Decene, Solvent) Catalyst_Prep->Reactor_Charge Pressurize Pressurize with Syngas (H₂/CO) Reactor_Charge->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Active_Catalyst Active Rh-H Catalyst Heat_Stir->Active_Catalyst Olefin_Coordination Olefin Coordination Active_Catalyst->Olefin_Coordination + 1-Decene Hydride_Insertion Hydride Insertion (Branched) Olefin_Coordination->Hydride_Insertion CO_Insertion CO Insertion Hydride_Insertion->CO_Insertion + CO H2_Oxidative_Addition H₂ Oxidative Addition CO_Insertion->H2_Oxidative_Addition + H₂ Reductive_Elimination Reductive Elimination H2_Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Active_Catalyst - this compound Product This compound Reductive_Elimination->Product Analysis Analysis (GC) Product->Analysis

Caption: Experimental workflow and catalytic cycle for the synthesis of this compound.

Conclusion

The selective synthesis of this compound is highly dependent on the catalyst system employed. While traditional rhodium-based catalysts with ligands such as TPPTS and Sulfoxantphos tend to favor the formation of the linear aldehyde, the use of specialized, sterically bulky phosphine ligands like BOBPHOS can significantly shift the selectivity towards the desired branched product.[4][5] The choice of catalyst should be guided by the desired product selectivity, with an understanding that reaction conditions such as temperature, pressure, and solvent also play a crucial role in the overall efficiency of the process. For applications where high purity of the branched isomer is critical, multi-step synthetic routes, while more complex, may offer a more controlled approach. Further research into novel catalyst systems, including organocatalysts, may open new avenues for the efficient and selective synthesis of this compound.

References

A Spectroscopic Comparison Guide to 2-Methyldecanal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 20, 2025

This guide provides a detailed spectroscopic comparison of 2-Methyldecanal isomers, tailored for researchers, scientists, and professionals in drug development. It focuses on the key analytical techniques used for structural elucidation and differentiation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We present quantitative data, detailed experimental protocols, and workflows to objectively compare the isomers' spectroscopic signatures.

Introduction to this compound and Its Isomerism

This compound (C₁₁H₂₂O) is an aliphatic aldehyde notable for its presence in fragrances and flavorings, imparting a waxy, citrus-like aroma.[1] The molecule's structure features a chiral center at the C2 position, leading to the existence of two non-superimposable mirror-image isomers known as enantiomers: (R)-2-Methyldecanal and (S)-2-Methyldecanal. Additionally, constitutional isomers, such as 3-Methyldecanal, exist where the methyl group is located at a different position on the decanal (B1670006) backbone.

A primary challenge in the analysis of this compound is that its enantiomers possess identical physical properties and produce indistinguishable spectra under standard, achiral spectroscopic conditions.[2][3] Differentiating these stereoisomers requires specialized techniques. In contrast, constitutional isomers exhibit unique spectral fingerprints that allow for straightforward differentiation using standard methods. This guide will first detail the spectroscopic profile of racemic this compound and then explore the methods required to distinguish between its various isomers.

Spectroscopic Profile of this compound (Racemic)

The following tables summarize the expected spectroscopic data for a racemic mixture of this compound based on established principles for aliphatic aldehydes.[1][4]

Table 1: ¹H NMR Spectral Data for this compound

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (-CHO)~9.6Doublet (d)~3.0
H2 (-CH(CH₃)-)~2.4Multiplet (m)-
H11 (-CH₃)~1.1Doublet (d)~7.0
H3-H9 (-CH₂-)~1.2-1.6Multiplet (m)-
H10 (-CH₃)~0.9Triplet (t)~7.0

Note: The aldehyde proton (H1) at ~9.6 ppm is highly characteristic.[4] Its coupling to the alpha-proton (H2) results in a doublet. Protons on the carbon adjacent to the carbonyl (H2) are typically found in the 2.0-2.5 ppm range.[1][5]

Table 2: ¹³C NMR Spectral Data for this compound

(Solvent: CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C1 (-CHO)~205
C2 (-CH(CH₃)-)~45-50
C3-C9 (-CH₂-)~22-35
C10 (-CH₃)~14
C11 (-CH₃)~15-20

Note: The carbonyl carbon of an aldehyde gives a distinct signal in the 190-215 ppm region.[4]

Table 3: Mass Spectrometry (EI-MS) Data for this compound
m/zInterpretationNotes
170[M]⁺ (Molecular Ion)The molecular ion for C₁₁H₂₂O.[6]
141[M - CHO]⁺Loss of the formyl radical (•CHO).
127[M - C₃H₇]⁺Alpha-cleavage, loss of a propyl radical.
86Rearrangement FragmentResult of a McLafferty rearrangement.[7]
57[C₄H₉]⁺Common alkyl fragment.
43[C₃H₇]⁺Base peak, often from a stable secondary carbocation.

Note: Aldehydes typically show a molecular ion peak and characteristic fragmentation patterns including alpha-cleavage and McLafferty rearrangements.[8][9]

Table 4: Infrared (FTIR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Vibration ModeIntensity
~2960-2850C-H Stretch (Alkyl)Strong
~2850 & ~2750C-H Stretch (Aldehyde)Medium, Sharp (Two bands)
~1730C=O Stretch (Aldehyde)Strong, Sharp
~1465 & ~1375C-H Bend (Alkyl)Medium

Note: The strong carbonyl (C=O) absorption around 1730 cm⁻¹ and the two characteristic C-H aldehyde stretches are definitive indicators of an aldehyde functional group.[4]

Comparative Analysis of Isomers

Enantiomers: (R)- vs. (S)-2-Methyldecanal

Under achiral conditions, (R)- and (S)-2-Methyldecanal are spectroscopically identical. Differentiation requires converting them into diastereomeric entities, either transiently or permanently, or using a chiral environment.

  • NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to a racemic mixture can induce diastereomeric interactions.[10] This causes the corresponding signals for the R and S enantiomers to appear at slightly different chemical shifts, allowing for their distinction and the determination of enantiomeric excess.[2]

  • Chiral Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for separating enantiomers.[3][11] The two enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation and quantification.[12]

Constitutional Isomers: this compound vs. 3-Methyldecanal

Constitutional isomers like this compound and 3-Methyldecanal have different atomic connectivity and therefore produce distinct spectra.

Table 5: Predicted Spectroscopic Differences Between Positional Isomers
Spectroscopic FeatureThis compound3-Methyldecanal (Predicted)Rationale for Difference
¹H NMR (Aldehyde H1) Doublet (~9.6 ppm)Triplet (~9.7 ppm)The aldehyde proton in this compound is coupled to one proton on C2. In 3-Methyldecanal, it is coupled to the two protons on C2.
¹H NMR (α-protons) Multiplet (~2.4 ppm, 1H)Doublet of triplets (~2.4 ppm, 2H)The chemical environment and coupling partners of the protons on the carbon adjacent to the carbonyl group are different.
¹³C NMR Unique set of 11 signals.A different, unique set of 11 signals.The position of the methyl group alters the chemical environment and symmetry, leading to different chemical shifts for nearly all carbons.
Mass Spec. Fragments Fragments based on cleavage around C2.Fragments based on cleavage around C3.The location of the methyl branch directs the fragmentation pathways, leading to different dominant fragment ions.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a 90° pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and accumulate 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence over a spectral width of 0-220 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.[13]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a Gas Chromatograph (GC-MS) for separation and purity confirmation or by direct infusion.

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 250 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern by comparing mass differences to known neutral losses.[14]

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a single drop of the neat liquid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[15][16]

  • Processing: Co-add 16-32 scans to improve the signal quality and perform a background subtraction against a clean ATR crystal.

Chiral Gas Chromatography (GC)
  • Column: Use a capillary column with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) (e.g., Rt-βDEX).[3]

  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in a volatile solvent like hexane (B92381) or dichloromethane.

  • GC Conditions: Inject 1 µL of the sample with an appropriate split ratio. Use a temperature program that starts at a low temperature (e.g., 60°C) and ramps at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 200°C) to ensure separation.

  • Detection: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) to detect the eluting enantiomers. The difference in retention times confirms the presence of both enantiomers.[17]

Visualized Experimental Workflows

Standard_Spectroscopic_Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample This compound Isomer (Neat Liquid or in Solvent) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data IR_Data IR Spectrum (cm⁻¹ vs. Transmittance) IR->IR_Data Conclusion Structural Elucidation (Functional Groups, Connectivity) NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Caption: Workflow for standard spectroscopic analysis of this compound isomers.

Chiral_Discrimination_Workflow cluster_methods Chiral Differentiation Methods cluster_results Analysis & Output Racemic Racemic this compound ((R) and (S) mixture) ChiralGC Chiral GC-MS Racemic->ChiralGC ChiralNMR NMR Spectroscopy Racemic->ChiralNMR GC_Result Separated Peaks (Different Retention Times) ChiralGC->GC_Result CSR + Chiral Shift Reagent ChiralNMR->CSR NMR_Result Split Signals (Diastereomeric Chemical Shifts) CSR->NMR_Result Conclusion Enantiomeric Identification and Quantification (ee %) GC_Result->Conclusion NMR_Result->Conclusion

Caption: Workflow for the chiral discrimination of this compound enantiomers.

Conclusion

The spectroscopic analysis of this compound isomers presents distinct challenges and solutions. Constitutional isomers, such as 2- and 3-Methyldecanal, are readily distinguished by characteristic differences in their NMR, MS, and IR spectra, reflecting their unique atomic arrangements. In contrast, the enantiomers (R)- and (S)-2-Methyldecanal are indistinguishable by these standard methods. The successful identification and quantification of these stereoisomers are crucial in fields like fragrance chemistry and drug development, and mandate the use of specialized chiral techniques, primarily chiral chromatography and NMR spectroscopy with chiral shift reagents. This guide provides the foundational data and protocols necessary for researchers to approach the comprehensive analysis of these important molecules.

References

A Comparative Analysis of the Olfactory Thresholds of 2-Methyldecanal and Other C11 Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the olfactory perception of 2-Methyldecanal in comparison to other C11 aldehydes, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the olfactory thresholds of the branched-chain C11 aldehyde, this compound, with its straight-chain and unsaturated counterparts, undecanal (B90771) and undecylenic aldehyde. Understanding the nuances of olfactory perception of these structurally similar yet distinct molecules is crucial for advancements in fragrance development, sensory science, and drug development where off-notes and specific odor profiles can be critical.

Quantitative Comparison of Olfactory Thresholds

The olfactory threshold is a critical measure of the potency of an odorant, representing the minimum concentration at which the substance can be detected by the human sense of smell.[1] The following table summarizes the available quantitative data for the olfactory detection thresholds of this compound and other relevant C11 aldehydes.

CompoundChemical StructureCAS NumberOdor DescriptionOlfactory ThresholdMedium
This compound Branched-chain saturated aldehyde19009-56-4Powerful, fresh, dry, citrus, waxy, watery[2]Not available in searched literature-
Undecanal (Aldehyde C-11) Straight-chain saturated aldehyde112-44-7Powerful waxy, citrus, and rosy-floral[3]5 ppb[4][5]Water
Undecylenic Aldehyde (10-Undecenal) Straight-chain unsaturated aldehyde112-45-8Powerful aldehydic, rosy-floral, with zesty orange-citrus and green facets[3]2.8541 ng/L[6][7]Air

Note: A direct quantitative comparison of the olfactory threshold of this compound is challenging due to the lack of a reported numerical value in the reviewed scientific literature. However, its potent odor description suggests a low detection threshold. The structural difference, specifically the methyl group at the second position, is known to influence the odor profile and potency of aldehydes.

The Science of Smell: Olfactory Signal Transduction

The perception of odorants like these C11 aldehydes is initiated by the interaction of the volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction triggers a sophisticated signaling cascade, leading to the perception of a specific scent in the brain. The generally accepted pathway is as follows:

  • Odorant Binding: The aldehyde molecule, upon entering the nasal cavity, dissolves in the mucus layer and binds to a specific G-protein coupled receptor (GPCR) on the membrane of an olfactory sensory neuron.

  • G-Protein Activation: This binding event causes a conformational change in the OR, activating an associated G-protein (Gαolf).

  • Second Messenger Production: The activated Gαolf subunit then stimulates the enzyme adenylyl cyclase III, which catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization and Action Potential: The influx of cations (primarily Ca2+ and Na+) through the open CNG channels depolarizes the neuron. If this depolarization reaches a certain threshold, it triggers an action potential.

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and interpreted as a specific smell.

Olfactory_Signaling_Pathway cluster_air Nasal Cavity (Air) cluster_mucus Olfactory Mucus cluster_neuron Olfactory Sensory Neuron cluster_brain Brain Odorant C11 Aldehyde Odorant_dissolved Dissolved Aldehyde Odorant->Odorant_dissolved Dissolves OR Olfactory Receptor (GPCR) Odorant_dissolved->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG CNG Ion Channel cAMP->CNG Opens Depolarization Depolarization (Ca²⁺, Na⁺ influx) CNG->Depolarization AP Action Potential Depolarization->AP Triggers OB Olfactory Bulb AP->OB Signal Transmitted Perception Odor Perception OB->Perception Signal Processed Experimental_Workflow cluster_prep Preparation cluster_testing Testing Procedure (3-AFC) cluster_analysis Data Analysis P1 Panelist Screening & Training T1 Present 3 Samples (2 Blanks, 1 Odorant) P1->T1 P2 Preparation of Odorant Dilution Series P2->T1 T2 Panelist Identifies Odd Sample T1->T2 T3 Record Response (Correct/Incorrect) T2->T3 T4 Present Next Concentration (Ascending) T3->T4 Repeat for all concentrations A1 Calculate Individual Threshold (% Correct > Chance) T3->A1 T4->T1 A2 Calculate Group Threshold (Geometric Mean) A1->A2 C11_Aldehyde_Relationships cluster_structures Structural Variations cluster_straight_types C11 C11 Aldehydes Straight Straight Chain C11->Straight Branched Branched Chain C11->Branched Saturated Saturated (Undecanal) Straight->Saturated Unsaturated Unsaturated (Undecylenic Aldehyde) Straight->Unsaturated Branched_Type Saturated (this compound) Branched->Branched_Type

References

A Comparative Guide to the Reactivity of Branched vs. Linear Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reactivity of the aldehyde functional group is of paramount importance in organic synthesis and drug development. As fundamental building blocks, the subtle differences in the structure of aldehydes can lead to significant variations in their chemical behavior. This guide provides an objective comparison of the reactivity of branched versus linear aldehydes, supported by established chemical principles and detailed experimental protocols for quantitative assessment. Generally, linear aldehydes are more reactive towards nucleophiles than their branched-chain isomers.[1][2] This difference is primarily governed by a combination of steric and electronic factors.[3][4][5]

Key Factors Influencing Reactivity
  • Steric Hindrance: The area surrounding the electrophilic carbonyl carbon in a branched aldehyde is more congested due to the presence of bulkier alkyl groups compared to the single alkyl chain in a linear aldehyde.[5] This increased steric bulk physically impedes the approach of a nucleophile, making the transition state for nucleophilic addition more crowded and higher in energy, thus slowing the reaction rate.[3][6]

  • Electronic Effects: Alkyl groups are electron-donating through an inductive effect (+I).[3][7] This effect "pushes" electron density towards the carbonyl carbon, reducing its partial positive charge (electrophilicity).[4][5] Branched aldehydes, having more alkyl substitution near the carbonyl group, experience a greater electron-donating effect than linear aldehydes.[1][2] A less electrophilic carbonyl carbon is less attractive to nucleophiles, resulting in lower reactivity.[3][8]

The interplay of these two factors dictates the overall reactivity of the aldehyde. The following diagram illustrates how these effects influence the accessibility and electrophilicity of the carbonyl carbon.

G cluster_linear Linear Aldehyde (e.g., Butanal) cluster_branched Branched Aldehyde (e.g., Isobutyraldehyde) l_aldehyde Less Steric Hindrance More Accessible Carbonyl Carbon l_reactivity Higher Reactivity l_aldehyde->l_reactivity l_electronic Weaker +I Effect More Electrophilic Carbon l_electronic->l_reactivity b_aldehyde Greater Steric Hindrance Less Accessible Carbonyl Carbon b_reactivity Lower Reactivity b_aldehyde->b_reactivity b_electronic Stronger +I Effect Less Electrophilic Carbon b_electronic->b_reactivity factors Governing Factors

Caption: Factors affecting the reactivity of linear vs. branched aldehydes.

Data Presentation: A Comparative Summary

While specific reaction rates can vary significantly with conditions, the principles of steric hindrance and electronic effects lead to predictable trends in reactivity and spectroscopic properties. The following table summarizes these expected differences using butanal (a linear aldehyde) and isobutyraldehyde (B47883) (a branched aldehyde) as representative examples.

ParameterLinear Aldehyde (Butanal)Branched Aldehyde (Isobutyraldehyde)Rationale
Nucleophilic Addition Rate FasterSlowerReduced steric hindrance and higher electrophilicity of the carbonyl carbon in butanal.[1][6]
Oxidation Rate FasterSlowerThe C-H bond of the aldehyde group is more accessible and the carbonyl carbon is more electron-poor.[5]
Equilibrium Constant (Keq) for Addition LargerSmallerThe tetrahedral addition product is sterically less crowded and more stable for linear aldehydes.[3]
IR Carbonyl Stretch (νC=O) Higher FrequencyLower FrequencyIncreased electron donation from branched alkyl groups weakens the C=O bond slightly.
13C NMR Carbonyl Shift (δC=O) Downfield (Higher ppm)Upfield (Lower ppm)The carbonyl carbon in the linear aldehyde is more deshielded (more electrophilic).

Experimental Protocols

To quantitatively compare the reactivity of linear and branched aldehydes, standardized experiments that monitor reaction progress over time are essential. Below are detailed methodologies for two such experiments.

Experiment 1: Comparative Oxidation using Tollens' Reagent

This experiment compares the rate of oxidation of a linear and a branched aldehyde by monitoring the formation of a silver mirror.[9][10] The faster the silver mirror forms, the more reactive the aldehyde. This qualitative test can be made semi-quantitative by timing the appearance of the precipitate.[9]

Objective: To compare the relative oxidation rates of butanal and isobutyraldehyde.

Materials:

  • Butanal

  • Isobutyraldehyde (2-Methylpropanal)[11]

  • Tollens' Reagent (freshly prepared)[9][12]

  • Test tubes (18x150 mm)

  • Water bath

  • Stopwatch

Procedure:

  • Prepare Tollens' Reagent: In a clean test tube, add 2 mL of 5% silver nitrate (B79036) (AgNO₃) solution. Add one drop of 10% sodium hydroxide (B78521) (NaOH) solution to form a brown precipitate of silver oxide (Ag₂O). Add 2% aqueous ammonia (B1221849) (NH₃) dropwise, with shaking, until the brown precipitate just dissolves. This forms the Tollens' reagent, [Ag(NH₃)₂]⁺.[9][13] Prepare a sufficient volume for all test runs.

  • Set up Reactions: Label two clean test tubes, one for "Butanal" and one for "Isobutyraldehyde".

  • Add Aldehydes: To each respective test tube, add 5 drops of the aldehyde.

  • Initiate Reaction: Simultaneously add 2 mL of the freshly prepared Tollens' reagent to each test tube, shake gently to mix, and immediately place both tubes in a warm water bath (~60 °C). Start the stopwatch.[10]

  • Observe and Record: Record the time it takes for the first appearance of a silver mirror or a black precipitate in each tube. A faster appearance time indicates a higher rate of oxidation.[9]

Expected Outcome: Butanal is expected to produce a silver mirror more rapidly than isobutyraldehyde, demonstrating its higher reactivity towards oxidation.[5]

G cluster_prep Reagent Preparation cluster_exp Comparative Experiment prep1 Mix AgNO3 + NaOH (Forms Ag2O precipitate) prep2 Add NH3(aq) dropwise until precipitate dissolves prep1->prep2 prep3 Fresh Tollens' Reagent [Ag(NH3)2]+ prep2->prep3 exp3 Simultaneously add Tollens' Reagent to A & B prep3->exp3 exp1 Add Butanal to Tube A exp1->exp3 exp2 Add Isobutyraldehyde to Tube B exp2->exp3 exp4 Place in Water Bath Start Stopwatch exp3->exp4 exp5 Record time for Silver Mirror Formation exp4->exp5

Caption: Experimental workflow for comparing aldehyde oxidation rates.
Experiment 2: Comparative Nucleophilic Addition via Cyanohydrin Formation

The addition of cyanide to an aldehyde is a classic nucleophilic addition reaction.[14][15] The rate of this reaction is sensitive to the electrophilicity and steric environment of the carbonyl carbon.[16] The reaction can be monitored by quenching aliquots over time and analyzing the remaining aldehyde concentration using Gas Chromatography (GC).

Objective: To quantitatively compare the reaction rates of cyanohydrin formation for butanal and isobutyraldehyde.

Materials:

  • Butanal

  • Isobutyraldehyde

  • Sodium Cyanide (NaCN)

  • Acetic Acid

  • Ethanol (B145695) (solvent)

  • Internal Standard (e.g., undecane) for GC analysis

  • Gas Chromatograph with FID detector

  • Reaction vials, syringes, stopwatch

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 0.5 M solution of butanal in ethanol containing a known concentration of the internal standard.

    • Prepare a 0.5 M solution of isobutyraldehyde in ethanol containing the same concentration of the internal standard.

    • Prepare a 0.6 M solution of sodium cyanide (NaCN) in a 1:1 water/ethanol mixture.

    • Prepare a 1 M solution of acetic acid in ethanol (for quenching).

  • Set up Reactions: In separate temperature-controlled reaction vials, place 5.0 mL of the butanal stock solution and 5.0 mL of the isobutyraldehyde stock solution.

  • Initiate Reactions: To each vial, add 5.0 mL of the NaCN solution simultaneously to initiate the reaction. Start the stopwatch. The cyanide ion (CN⁻) acts as the nucleophile.[17]

  • Monitor Reaction: At regular intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a 0.5 mL aliquot from each reaction mixture and immediately quench it in a vial containing 1.0 mL of the 1 M acetic acid solution. The acid protonates the cyanide ion, stopping the reaction.

  • Analyze Samples: Analyze each quenched aliquot by Gas Chromatography. The ratio of the aldehyde peak area to the internal standard peak area will be proportional to the concentration of the remaining aldehyde.

  • Data Analysis: Plot the concentration of the aldehyde (or peak area ratio) versus time for both butanal and isobutyraldehyde. The initial slope of these plots will be proportional to the initial reaction rate. A steeper slope indicates a faster reaction.

Expected Outcome: The plot for butanal will show a more rapid decrease in concentration compared to isobutyraldehyde, providing quantitative data that butanal undergoes nucleophilic addition at a faster rate.[1][6]

References

Analysis of 2-Methyldecanal in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient analysis of volatile compounds like 2-methyldecanal in complex matrices is crucial for quality control, safety assessment, and formulation development. This guide provides an objective comparison of common analytical approaches for this compound, supported by experimental data and detailed methodologies.

Comparison of Sample Preparation Techniques

The choice of sample preparation technique is critical for the successful analysis of this compound, a volatile aldehyde, from complex matrices such as perfumes, cosmetics, and food products. The primary goal is to isolate and concentrate the analyte while minimizing matrix interference.

Table 1: Comparison of Sample Preparation Techniques for Volatile Aldehydes

ParameterSolid-Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Principle Adsorption of analytes onto a coated fiber directly from the sample or its headspace.Partitioning of analytes between two immiscible liquid phases.A two-step process involving salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.
Advantages Solvent-free, simple, fast, sensitive, and easily automated.[1][2][3]High recovery for a wide range of analytes, well-established technique.[1][4]Fast, simple, low solvent consumption, and effective for a wide range of analytes in various matrices.[2][5][6]
Disadvantages Fiber fragility and limited lifetime, potential for matrix effects.[1]Labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.[1][7]May require optimization for specific analyte-matrix combinations.
Typical Recovery ~80% (can be matrix dependent).[1]>95% for some volatile compounds.[4]Generally high, often >80-90%.
Precision (RSD) < 15%< 10%< 15%
Best Suited For Analysis of volatile and semi-volatile compounds in liquid and gaseous samples, particularly for fragrance profiling.[2][3]Broad-spectrum analysis of various organic compounds in liquid samples.[4]Multi-residue analysis in complex food and environmental samples.[5][6]

Comparison of Analytical Techniques

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the most common and effective technique for the analysis of volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) can also be used, typically after derivatization of the aldehyde.

Table 2: Comparison of Analytical Techniques for this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV/DAD or MS Detection
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification based on mass-to-charge ratio.Separation of compounds based on their partitioning between a mobile and a stationary phase, followed by detection.
Applicability to this compound Directly applicable due to the volatility of this compound.Requires derivatization to a non-volatile, chromophoric or ionizable derivative.[7][8][9][10]
Selectivity High, especially with high-resolution mass spectrometry.Good, can be improved with MS detection.
Sensitivity (LOD/LOQ) Typically in the low µg/L to ng/L range. For similar aldehydes, LOD can be as low as 0.0158 µg/mL (SHS-GC-MS).[11]Can achieve low µg/L levels, dependent on the derivatization agent and detector. For derivatized formaldehyde (B43269), LOQ can be 0.1 ppm.[9][10]
Enantioselective Analysis Possible with the use of chiral GC columns.[12][13][14]Possible with chiral stationary phases or chiral mobile phase additives.
Advantages High separation efficiency for complex mixtures, provides structural information for identification.[15]Suitable for a wider range of compounds, including less volatile ones after derivatization.
Disadvantages Limited to thermally stable and volatile compounds.Derivatization step can be time-consuming and introduce errors.[9]

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of this compound from liquid matrices like perfumes or beverages.

  • Sample Preparation: Place a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial. For solid samples, an appropriate extraction into a liquid solvent should be performed first.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample) to the vial.[16][17][18][19][20]

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) to allow for the equilibration of volatile compounds in the headspace.

  • Extraction: Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the analytes.[1]

  • Desorption: Retract the fiber and immediately insert it into the hot injector of the GC-MS system for thermal desorption of the analytes.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of this compound.

  • Injector:

    • Temperature: 250 °C

    • Mode: Splitless (for high sensitivity) or Split (for concentrated samples)

    • Desorption Time (for SPME): 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column is suitable. For example, a DB-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).[21]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).

Analytical Method: Enantioselective Gas Chromatography-Mass Spectrometry

For the separation of this compound enantiomers, a chiral GC column is required.

  • Column: A cyclodextrin-based chiral stationary phase, such as Rt-βDEXsm or a CP-Chirasil-DEX CB column.[13][14]

  • Oven Temperature Program: A slower temperature ramp is often necessary for chiral separations (e.g., 2 °C/min).[14] The specific program will need to be optimized for the chosen column and analytes.

Visualizations

Experimental_Workflow_SPME_GCMS cluster_prep Sample Preparation (HS-SPME) cluster_analysis Analysis (GC-MS) Sample Liquid/Solid Sample Vial Headspace Vial Sample->Vial IS Internal Standard Addition Vial->IS Equilibrate Equilibration (e.g., 60°C) IS->Equilibrate Extract SPME Fiber Extraction Equilibrate->Extract GC_Injector GC Injector (Desorption) Extract->GC_Injector Transfer GC_Column GC Column (Separation) GC_Injector->GC_Column MS_Detector MS Detector (Detection & Identification) GC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

Caption: Workflow for the analysis of this compound using HS-SPME and GC-MS.

LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) start Liquid Sample + Internal Standard add_solvent Add Immiscible Organic Solvent start->add_solvent mix Vortex/Shake add_solvent->mix separate Phase Separation (Centrifugation) mix->separate collect Collect Organic Layer separate->collect dry Dry with Na2SO4 collect->dry concentrate Concentrate under Nitrogen dry->concentrate end_lle Extract for Analysis concentrate->end_lle

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Analytical_Comparison cluster_sample Sample Containing this compound cluster_methods Analytical Methods cluster_output Analytical Output Sample Complex Mixture GCMS GC-MS (Direct Analysis) Sample->GCMS HPLC HPLC (Requires Derivatization) Sample->HPLC Quant Quantification GCMS->Quant Ident Identification GCMS->Ident Enantio Enantiomeric Ratio GCMS->Enantio with chiral column HPLC->Quant HPLC->Ident less structural info HPLC->Enantio with chiral column/additive

Caption: Logical relationship of analytical methods for this compound.

References

Cross-Reactivity of Aliphatic Aldehydes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of aliphatic aldehydes is crucial for accurately interpreting toxicological studies, developing targeted therapeutics, and designing specific immunoassays. This guide provides a comparative analysis of the performance of various aliphatic aldehydes, supported by experimental data and detailed protocols.

Aliphatic aldehydes are a class of reactive organic compounds that can be generated endogenously through metabolic processes such as lipid peroxidation, or encountered from exogenous sources like environmental pollutants and food additives. Their reactivity with biological macromolecules, particularly proteins, can lead to the formation of adducts, triggering immune responses and cellular damage. This guide delves into the comparative cross-reactivity of these aldehydes, their impact on inflammatory signaling pathways, and the methodologies to assess these interactions.

Comparative Cross-Reactivity of Aliphatic Aldehydes

The cross-reactivity of aliphatic aldehydes in immunoassays is a critical consideration for the specific detection of protein adducts. The following table summarizes the cross-reactivity of various aliphatic aldehydes with a monoclonal antibody raised against hexanal-protein adducts, as determined by a competitive ELISA.

AldehydeCarbon Chain LengthCross-Reactivity (%)
PropanalC3Not Detected
ButanalC4Not Detected
PentanalC537.9
HexanalC6100
2-trans-HexenalC6 (unsaturated)45.0
HeptanalC776.6
OctanalC8Not Detected
NonanalC9Not Detected
Data sourced from a study by Zielinski et al. (2001) using a competitive ELISA with a monoclonal antibody against hexanal-bovine serum albumin conjugates.[1]

Inflammatory Response to Aliphatic Aldehydes

Aliphatic aldehydes are known to activate pro-inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a key target. The activation of this pathway leads to the transcription of genes involved in inflammation and immunity.

Aldehyde-Induced NF-κB Signaling Pathway

Aldehyde-induced NF-κB activation pathway.

Studies have shown that acetaldehyde (B116499) can activate the NF-κB pathway by promoting the phosphorylation and subsequent degradation of its inhibitor, IκBα.[2][3] This allows the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines. Similarly, formaldehyde (B43269) exposure has been linked to the activation of NF-κB, leading to neuroinflammation in animal models.[4]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Protocol 1: Competitive ELISA for Aliphatic Aldehyde-Protein Adducts

This protocol is adapted from standard competitive ELISA procedures and can be used to determine the cross-reactivity of different aliphatic aldehydes.

Objective: To quantify the relative cross-reactivity of various aliphatic aldehydes for an antibody raised against a specific aldehyde-protein adduct.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., hexanal-BSA conjugate)

  • Bovine Serum Albumin (BSA) for blocking

  • Primary antibody (monoclonal or polyclonal) against the aldehyde-protein adduct of interest

  • A series of aliphatic aldehyde-protein conjugates (e.g., pentanal-BSA, heptanal-BSA, etc.) to be tested for cross-reactivity

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the standard (the aldehyde the antibody was raised against, e.g., hexanal) and the test aldehydes (e.g., pentanal, heptanal) conjugated to a protein. In separate tubes, pre-incubate the primary antibody with each dilution of the standard or test aldehydes for 30 minutes at room temperature.

  • Incubation: Add 100 µL of the antibody-aldehyde mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 100 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibition concentration (IC50) for the standard and each test aldehyde. The percent cross-reactivity can be calculated using the formula: (% Cross-reactivity) = (IC50 of standard / IC50 of test aldehyde) x 100.

Protocol 2: Measurement of NF-κB Activation by Western Blot

This protocol describes how to measure the activation of the NF-κB pathway by analyzing the levels of IκBα and phosphorylated NF-κB p65.

Objective: To determine if an aliphatic aldehyde activates the NF-κB signaling pathway in a cell-based model.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages or HepG2 hepatocytes)

  • Aliphatic aldehyde of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against IκBα, phospho-NF-κB p65 (Ser536), and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of the aliphatic aldehyde for various time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-IκBα, anti-phospho-p65, and anti-loading control) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein levels. A decrease in IκBα levels and an increase in phospho-p65 levels indicate NF-κB activation.

Protocol 3: Quantification of Cytokine Secretion by ELISA

This protocol outlines the steps to measure the secretion of pro-inflammatory cytokines from cells exposed to aliphatic aldehydes.

Objective: To quantify the production of cytokines (e.g., TNF-α, IL-6) by cells in response to aliphatic aldehyde treatment.

Materials:

  • Cell line capable of producing the cytokine of interest

  • Aliphatic aldehyde of interest

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer

  • Assay diluent

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells and treat them with the aliphatic aldehyde as described in Protocol 2.

  • Supernatant Collection: After the desired incubation period, collect the cell culture supernatant. Centrifuge to remove any cells or debris.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with the capture antibody.

    • Blocking the plate.

    • Adding the standards and collected supernatants to the wells.

    • Adding the biotinylated detection antibody.

    • Adding streptavidin-HRP.

    • Adding the substrate and stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the cell culture supernatants.

Workflow for Assessing Aliphatic Aldehyde Cross-Reactivity and Immune Response

The following diagram illustrates a typical workflow for investigating the cross-reactivity and immunomodulatory effects of aliphatic aldehydes.

Aldehyde_Workflow cluster_synthesis Antigen Preparation cluster_immunoassay Immunoassay Development cluster_testing Cross-Reactivity & Immune Response Testing cluster_analysis Data Analysis and Interpretation Aldehyde_Protein Synthesize Aldehyde- Protein Conjugates Purify_Conjugate Purify and Characterize Conjugates Aldehyde_Protein->Purify_Conjugate Cell_Based_Assay Perform Cell-Based Assays (NF-κB, Cytokines) Aldehyde_Protein->Cell_Based_Assay Develop_Ab Produce Monoclonal/ Polyclonal Antibodies Purify_Conjugate->Develop_Ab Cross_Reactivity Assess Cross-Reactivity (Competitive ELISA) Purify_Conjugate->Cross_Reactivity Analytical_Detection Analytical Detection (HPLC, MS) Purify_Conjugate->Analytical_Detection Develop_ELISA Develop Competitive ELISA Develop_Ab->Develop_ELISA Develop_ELISA->Cross_Reactivity IC50 Calculate IC50 and % Cross-Reactivity Cross_Reactivity->IC50 Immune_Response Quantify Immune Response Markers Cell_Based_Assay->Immune_Response Structure_Activity Structure-Activity Relationship Analysis IC50->Structure_Activity Immune_Response->Structure_Activity

Experimental workflow for aldehyde studies.

This comprehensive approach, from antigen preparation to detailed data analysis, allows for a thorough investigation of the cross-reactivity and biological effects of different aliphatic aldehydes. The provided data and protocols serve as a valuable resource for researchers in this field.

References

Performance of 2-Methyldecanal in Diverse Product Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2-Methyldecanal, a key fragrance ingredient, in various product matrices. It aims to offer an objective analysis of its stability, sensory characteristics, and potential applications, alongside comparisons with other relevant aldehydes. The information is supported by available data and detailed experimental protocols to assist in research and product development.

Physicochemical Properties and Sensory Profile

This compound (CAS: 19009-56-4) is a branched-chain aldehyde known for its powerful and complex odor profile.[1][2] It is a colorless to light yellow liquid with a molecular formula of C11H22O and a molecular weight of 170.29 g/mol .[1] Its scent is predominantly characterized as citrusy, waxy, and fresh, with aldehydic, green, and watery nuances.[1] This multifaceted aroma makes it a versatile ingredient in perfumery.[3]

Table 1: Physicochemical and Sensory Properties of this compound and Comparative Aldehydes

PropertyThis compoundDecanal (C10)Undecanal (C11)
CAS Number 19009-56-4112-31-2112-44-7
Molecular Formula C11H22OC10H20OC11H22O
Molecular Weight 170.29156.27170.29
Boiling Point ~230 °C[1]~208 °C~223 °C
Flash Point ~81 °C[1]~85 °C~96 °C
Odor Profile Citrus, Waxy, Fresh, Green, Watery[1]Fatty, Citrus, Waxy, Orange PeelFatty, Soapy, Floral, Waxy
Odor Strength HighHighHigh
Substantivity Data not availableData not availableData not available

Performance and Stability in Product Matrices

The stability of a fragrance ingredient is crucial for its performance in the final product. This compound exhibits good stability in a range of consumer product bases, though it shows limitations in more aggressive environments.

Table 2: Stability of this compound in Various Product Matrices

Product MatrixStabilityObservations and Potential Alternatives
Fine Fragrance (Alcohol-based) GoodWidely used to provide a fresh, citrus top note. Alternatives include other aliphatic aldehydes like Decanal or citrus essential oils.
Body Lotion Good[4]Stable in emulsion systems.
Shampoo Good[4]Performs well in typical surfactant systems.
Soap (Bar) Good[4]Generally stable in alkaline soap bases.
Liquid Detergent ModerateAldehydes can be susceptible to oxidation and reaction with other ingredients. Encapsulation technologies are sometimes used to improve stability.[5][6]
Powder Detergent Moderate to PoorThe alkaline nature and presence of bleaching agents in some powder detergents can lead to degradation.
Antiperspirant (Roll-on) Poor[4]The low pH and presence of active salts can lead to instability.
Bleach-Containing Cleaners Poor[4]Highly susceptible to oxidation by bleaching agents.
Candles ModeratePerformance can be affected by the type of wax and burning temperature. Aldehydes can be prone to degradation at high temperatures.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Stability Analysis

This protocol is designed to quantify the concentration of this compound in a product matrix over time, allowing for the assessment of its stability.

Objective: To determine the degradation rate of this compound in a given product matrix.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • HP-5MS capillary column (or equivalent)

  • Helium (carrier gas)

  • Product base (e.g., soap, lotion)

  • This compound standard

  • Internal standard (e.g., Dodecane)

  • Solvent for extraction (e.g., Dichloromethane)

  • Anhydrous sodium sulfate (B86663)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 1.0 g of the product base into a glass vial.

    • Spike the sample with a known concentration of this compound (e.g., 0.1% w/w).

    • Add a known concentration of the internal standard.

    • Store the vial under controlled conditions (e.g., 40°C) for the duration of the stability study.

    • At specified time points (e.g., 0, 1, 2, 4 weeks), extract the fragrance.

  • Extraction:

    • Add 10 mL of dichloromethane (B109758) to the sample vial.

    • Vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

    • Filter the extract into an autosampler vial.

  • GC-MS Analysis:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas Flow: 1 mL/min (Helium)

    • MSD Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Quantify the peak area of this compound relative to the internal standard.

    • Plot the concentration of this compound over time to determine the degradation kinetics.

Diagram 1: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis Sample Product Base Spike Spike with This compound & IS Sample->Spike Store Store at Controlled Temp Spike->Store Extract Solvent Extraction Store->Extract Dry Dry with Na2SO4 Extract->Dry Filter Filter Dry->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Data_Analysis Data Analysis & Quantification Detect->Data_Analysis Data Acquisition

Caption: Workflow for GC-MS stability analysis of this compound.

Sensory Panel Evaluation

This protocol outlines a method for a trained sensory panel to compare the olfactory characteristics of this compound with other aldehydes in a specific product base.

Objective: To comparatively assess the sensory profile of this compound and other aldehydes.

Panelists: A panel of 10-15 trained individuals with demonstrated ability to discriminate and describe fragrance attributes.

Materials:

  • Product base (e.g., unscented lotion)

  • This compound

  • Comparative aldehydes (e.g., Decanal, Undecanal)

  • Odor-free sample containers

  • Evaluation booths with controlled ventilation and lighting

  • Data collection software or forms

Procedure:

  • Sample Preparation:

    • Prepare samples of the product base containing each aldehyde at a predetermined, olfactively equivalent concentration (e.g., 0.1%).

    • Prepare a control sample of the unscented product base.

    • Code all samples with random three-digit numbers.

  • Evaluation Protocol:

    • Panelists are seated in individual booths.

    • Samples are presented in a randomized and balanced order.

    • Panelists are instructed to evaluate the odor of each sample and rate the intensity of predefined sensory attributes (e.g., citrus, waxy, fresh, overall intensity) on a labeled magnitude scale (LMS) or a 0-10 intensity scale.

    • Panelists are also asked to provide descriptive terms for the odor of each sample.

    • A break of at least 2 minutes is required between evaluating each sample to prevent olfactory fatigue. Water and unscented crackers should be available for palate cleansing.

  • Data Analysis:

    • Analyze the intensity ratings for each attribute using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples.

    • Compile and analyze the descriptive terms to create a sensory profile for each aldehyde.

Diagram 2: Sensory Evaluation Process

Sensory_Evaluation cluster_setup Setup cluster_eval Evaluation cluster_data Data Analysis Panel Trained Panel Present Randomized Presentation Panel->Present Samples Coded Samples (Control & Aldehydes) Samples->Present Evaluate Olfactory Evaluation (Intensity & Descriptors) Present->Evaluate Rest Rest & Cleanse Evaluate->Rest Collect Data Collection Evaluate->Collect Rest->Present Analyze Statistical Analysis (ANOVA) Collect->Analyze Profile Generate Sensory Profiles Analyze->Profile Report Final Report Profile->Report

Caption: Process flow for comparative sensory panel evaluation.

Degradation Pathways

Aldehydes, including this compound, are susceptible to several degradation pathways, particularly in product matrices with extreme pH or those containing oxidizing agents. The primary degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid. In alkaline conditions, aldehydes can undergo reactions such as the Cannizzaro reaction.[7][8] The branched structure of this compound may influence its reactivity and the formation of specific by-products.

Diagram 3: Potential Degradation Pathways of this compound

Degradation_Pathways cluster_oxidation Oxidation cluster_alkaline Alkaline Conditions M2D This compound (Aldehyde) CarboxylicAcid 2-Methyldecanoic Acid (Carboxylic Acid) M2D->CarboxylicAcid Oxidation Cannizzaro Cannizzaro Reaction Products (Alcohol & Carboxylate) M2D->Cannizzaro Disproportionation Oxidant Oxidizing Agent (e.g., Bleach, Air) Oxidant->CarboxylicAcid Base Base (e.g., NaOH) Base->Cannizzaro

References

Comparison of analytical methods for aldehyde detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Aldehyde Detection

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aldehydes is crucial across a spectrum of applications, from assessing oxidative stress in biological samples to ensuring the stability of pharmaceutical formulations. This guide provides a comprehensive comparison of common analytical methods for aldehyde detection, offering insights into their principles, performance, and practical applications.

Spectrophotometric Methods

Spectrophotometric techniques are widely employed for aldehyde quantification due to their accessibility, cost-effectiveness, and balance of sensitivity. These methods typically involve a derivatization reaction that converts the aldehyde into a chromophoric product, which can be quantified by measuring its absorbance.

Comparison of Spectrophotometric Methods
MethodReagentAnalyte SpecificityWavelength (λmax)Linearity RangeLimit of Detection (LOD)
DNPH 2,4-Dinitrophenylhydrazine (B122626)Aldehydes & Ketones~365 nmVaries (e.g., 4 ng/mL - 3 µg/mL for HPLC-UV)0.02 µg/m³ (Formaldehyde in air)[1]
MBTH 3-Methyl-2-benzothiazolinone hydrazoneAliphatic Aldehydes628 - 629 nm[1]0.3 - 6 µg/mL30 ppb (Formaldehyde in air)[2]
Purpald® 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazoleAldehydes532 - 549 nm[2]0.5 - 20 ppm (HCHO)[2]Not specified
Nash Acetylacetone (acac)FormaldehydeNot specifiedNot specifiedNot specified
Experimental Protocols for Spectrophotometric Methods

DNPH Method [1]

  • Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine in an acidic solvent (e.g., acetonitrile (B52724) with phosphoric acid).

  • Sample Reaction: Mix a known volume of the sample containing the aldehyde with the DNPH reagent.

  • Incubation: Allow the reaction to proceed at room temperature or with gentle heating until the yellow-orange color of the hydrazone derivative is fully developed.

  • Measurement: Measure the absorbance of the resulting solution at its maximum absorption wavelength (around 365 nm) using a spectrophotometer.

  • Quantification: Determine the aldehyde concentration by comparing the absorbance to a calibration curve prepared with standard aldehyde solutions.

MBTH Method [1]

  • Reagent Preparation: Prepare a fresh aqueous solution of 3-methyl-2-benzothiazolinone hydrazone hydrochloride (e.g., 0.05% w/v) and an oxidizing solution of ferric chloride (e.g., 0.2% w/v) in an acidic medium.

  • Sample Reaction: Mix the sample with the MBTH solution.

  • Color Development: Add the ferric chloride oxidizing solution to the mixture to form a blue formazan (B1609692) dye.

  • Measurement: Measure the absorbance at approximately 628 nm.

  • Quantification: Calculate the aldehyde concentration using a standard calibration curve.

Purpald® Method [1]

  • Reagent Preparation: Prepare a solution of Purpald® reagent in a strong base (e.g., 0.5 M KOH).

  • Sample Reaction: Add a known volume of the sample to the alkaline Purpald® solution.

  • Color Development: Shake the mixture vigorously in the presence of air (oxygen acts as the oxidant) to form a purple color.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the aldehyde concentration against a calibration curve.

cluster_workflow General Spectrophotometric Workflow Sample Sample containing Aldehyde Derivatization Add Derivatizing Agent (e.g., DNPH, MBTH) Sample->Derivatization Reaction Incubation/ Color Development Derivatization->Reaction Measurement Spectrophotometric Measurement (Absorbance) Reaction->Measurement Quantification Quantification via Calibration Curve Measurement->Quantification

General workflow for spectrophotometric aldehyde quantification.

Fluorometric Methods

Fluorometric assays offer higher sensitivity compared to colorimetric methods. These assays utilize fluorogenic probes that react with aldehydes to produce highly fluorescent products.

Comparison of Fluorometric Assay Kits
FeatureFluorometric Aldehyde Assay Kit (Sigma-Aldrich, MAK141)Aldehyde Assay Kit (Fluorometric) (Abcam, ab138882)
Principle Aldehyde reacts with a fluorogenic dye.Aldehyde reacts with a proprietary fluorogenic dye.
Detection λex = 365 nm / λem = 435 nm[3][4]λex = 365 nm / λem = 435 nm
LOD 3 µM (0.3 nmol in 100 µL)[3][4]3 µM (0.3 nmol in 100 µL)
Assay Time 15-30 minutes incubation[3]As low as 15 minutes incubation
Experimental Protocol for a General Fluorometric Aldehyde Assay

This protocol is based on the procedure for the Sigma-Aldrich Fluorometric Aldehyde Assay Kit (MAK141).[3]

  • Reagent Preparation: Allow all kit components to reach room temperature. Reconstitute the Aldehyde Detection Reagent stock solution with DMSO and the Aldehyde Standard with Assay Buffer.

  • Standard Curve Preparation: Prepare a serial dilution of the Aldehyde Standard.

  • Sample Preparation: Add samples to a 96-well plate and adjust the final volume with Assay Buffer.

  • Master Reaction Mix Preparation: Prepare a Master Reaction Mix containing Assay Buffer and the Aldehyde Detection Reagent.

  • Reaction: Add the Master Reaction Mix to each well, mix, and incubate for 15-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add Reaction Buffer to each well.

  • Measurement: Measure the fluorescence intensity at the specified excitation and emission wavelengths.

  • Quantification: Calculate the aldehyde concentration from the standard curve.

cluster_fluorometric Fluorometric Aldehyde Detection Pathway Aldehyde Aldehyde Reaction Reaction Aldehyde->Reaction Probe Fluorogenic Probe Probe->Reaction Product Fluorescent Product Reaction->Product Detection Fluorescence Detection (Ex/Em) Product->Detection

Signaling pathway for fluorometric aldehyde detection.

Chromatographic Methods

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), provide high selectivity and sensitivity for the analysis of complex mixtures. These methods often require a derivatization step to improve the volatility and detectability of aldehydes.[5][6][7]

Comparison of Chromatographic Methods
MethodPrincipleDerivatization AgentDetectionAdvantagesDisadvantages
HPLC-UV Separation of aldehyde-hydrazone derivatives by reverse-phase chromatography.[8][9]2,4-Dinitrophenylhydrazine (DNPH)[8][10]UV (~360 nm)[11]Robust, widely used, good for a range of aldehydes and ketones.[6][7]May underestimate some higher aldehydes; potential for interference in complex samples.[5][9][12]
GC-MS Separation of volatile aldehyde derivatives by gas chromatography, followed by mass spectrometric detection.[6]O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)[6][13]Mass Spectrometry (MS)High sensitivity and selectivity, excellent for volatile aldehydes, structural information from MS.[6][14]Requires derivatization for non-volatile aldehydes, potential for thermal degradation of some derivatives.[13]
LC-MS/MS Separation by liquid chromatography coupled with tandem mass spectrometry for high selectivity and sensitivity.[6]DNPH, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA)[6][15]Tandem Mass Spectrometry (MS/MS)Superior sensitivity and selectivity, applicable to a broad range of aldehydes, minimizes matrix interference.[6]Higher instrument cost and complexity.
Experimental Protocol for GC-MS with PFBHA Derivatization[7]
  • Sample and Reagent Preparation: Prepare a standard solution of the target aldehyde and a PFBHA solution in a suitable solvent.

  • Derivatization: Mix the sample or standard with the PFBHA solution. Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.

  • Extraction: After cooling, extract the derivatives with an organic solvent like hexane.

  • GC-MS Analysis: Inject the organic layer into the GC-MS system.

    • GC Conditions: Use a suitable column (e.g., DB-5ms) with a temperature program to separate the derivatives.

    • MS Conditions: Operate the mass spectrometer in a suitable ionization mode (e.g., electron ionization) and scan for the characteristic ions of the derivatives.

  • Quantification: Create a calibration curve from the standards to quantify the aldehydes in the sample.

cluster_gcms_workflow GC-MS Aldehyde Analysis Workflow SamplePrep Sample Preparation Derivatization Derivatization (e.g., with PFBHA) SamplePrep->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Separation GC Separation Extraction->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Experimental workflow for GC-MS analysis of aldehydes.

Electrochemical Methods

Electrochemical sensors offer a rapid and sensitive platform for the real-time detection of aldehydes. These sensors can be based on enzymatic reactions or direct electrocatalytic oxidation.

Comparison of Electrochemical Methods
MethodPrincipleKey ComponentsLimit of Detection (LOD)Response Time
Enzymatic Biosensor Aldehyde dehydrogenase (ALDH) catalyzes the oxidation of aldehydes, producing an electrochemically detectable species (e.g., NADH).[16]Aldehyde Dehydrogenase (ALDH), Electrode1.2 ppb[16]Not specified
Direct Electrochemical Sensor Direct oxidation of aldehydes on a modified electrode surface.[17]Catalytic electrode material (e.g., platinum nanoparticles)[18]Low ppbV range[17]~22 seconds[17]
Spectroelectrochemical Sensor Combines electrochemical detection with spectroscopy to improve selectivity by analyzing the optical properties of redox species involved in the enzymatic reaction.[19]ALDH, Diaphorase, K3[Fe(CN)6]/K4[Fe(CN)6], Electrode1 x 10⁻⁵ M to 5 x 10⁻⁴ M (linear range for acetaldehyde)[19]300 seconds for spectroelectrochemical detection[19]
Signaling Pathway for an Enzymatic Electrochemical Biosensor

In a common enzymatic approach, aldehyde dehydrogenase (ALDH) is utilized. ALDH oxidizes the target aldehyde, and in the process, reduces NAD+ to NADH. The produced NADH can then be electrochemically oxidized at the electrode surface, generating a current that is proportional to the aldehyde concentration.

cluster_electrochemical Enzymatic Electrochemical Detection Aldehyde Aldehyde ALDH ALDH Aldehyde->ALDH NADH NADH ALDH->NADH NAD NAD+ NAD->ALDH Electrode Electrode NADH->Electrode Oxidation Signal Current Signal Electrode->Signal

Signaling pathway of an ALDH-based electrochemical sensor.

Conclusion

The selection of an appropriate analytical method for aldehyde detection is contingent upon the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. Spectrophotometric methods offer a cost-effective and accessible approach for general quantification. Fluorometric assays provide enhanced sensitivity, making them suitable for low-level detection. For complex matrices and the need for high selectivity, chromatographic methods such as HPLC and GC-MS are the gold standard. Emerging electrochemical sensors show great promise for rapid, real-time monitoring of aldehydes. A thorough understanding of the principles and limitations of each technique is paramount for obtaining accurate and reliable data in research and development settings.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Methyldecanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the event of a spill or exposure to 2-Methyldecanal, immediately consult the Safety Data Sheet (SDS) and follow all institutional and regulatory protocols. This document provides a comprehensive overview of the proper disposal procedures for this compound, designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is classified with several GHS hazard statements, indicating it can cause skin irritation, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[2]

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

  • Avoid contact with skin and eyes.[2][3]

  • Wash hands thoroughly after handling.[3]

Spill Response Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collect Absorbent Material: Carefully collect the absorbent material and place it into a suitable, labeled, and closed container for disposal.[2][3]

  • Clean the Area: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

  • Waste Determination: The first step is to determine if the waste is hazardous. Based on its GHS classification, this compound waste should be managed as hazardous waste.

  • Containerization:

    • Use a dedicated, compatible, and properly sealed container for collecting this compound waste. The container must be in good condition, free from leaks or rust.

    • Do not overfill the container; a good practice is to fill it to no more than 75% of its capacity to allow for vapor expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must also include the full chemical name ("this compound") and indicate the associated hazards (e.g., "Skin Irritant," "Skin Sensitizer," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, away from incompatible materials, and has secondary containment to prevent the release of material in case of a leak.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS or contractor with a complete and accurate description of the waste.

Empty Containers: Empty containers that previously held this compound must also be managed carefully. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container may be disposed of according to your institution's guidelines for non-hazardous waste, ensuring the label is completely defaced.

Quantitative Data Summary

PropertyValueSource
Flash Point 81 °C (178 °F)RIFM, 2023
Acute Oral LD50 (Rat) > 5 g/kgMoreno, 1975[4]
Acute Dermal LD50 (Rabbit) > 5 g/kgMoreno, 1975[4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Storage & Disposal cluster_spill Spill Response start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area ppe->ventilation waste_generated Waste this compound Generated ventilation->waste_generated container Collect in a Labeled, Compatible Container waste_generated->container label_waste Label as 'Hazardous Waste' with Chemical Name & Hazards container->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Licensed Hazardous Waste Disposal contact_ehs->disposal spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect Collect Contaminated Material contain->collect collect->container

Caption: Workflow for the safe handling, collection, and disposal of this compound waste.

References

Personal protective equipment for handling 2-Methyldecanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-Methyldecanal. It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that may cause skin, eye, and respiratory tract irritation.[1] While some data indicates low acute toxicity, it is considered a skin irritant and may cause an allergic skin reaction.[2][3] The toxicological properties have not been fully investigated.[1] Therefore, adherence to proper safety precautions is crucial.

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense to ensure personnel safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Laboratory Use (Small Quantities, <1L)Chemical splash goggles meeting EN166 or ANSI Z87.1 standards.[4][5]Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Change gloves immediately upon contamination.[4][6]Standard lab coat, closed-toe shoes, and long pants.[7]Work in a well-ventilated area or a certified chemical fume hood.[1][4]
Weighing and Transferring Chemical splash goggles and a face shield.[5][7]Chemical-resistant gloves with extended cuffs.Flame-resistant lab coat over a chemical-resistant apron, closed-toe shoes, and long pants.[7]Must be conducted in a certified chemical fume hood.[7]
Large-Scale Operations (>1L)Chemical splash goggles and a face shield.[5][7]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls and boots.[5][6][7]A NIOSH-approved respirator with an organic vapor cartridge may be required, depending on ventilation and scale.[4][7]
Spill Cleanup Chemical splash goggles and a face shield.[5][7]Chemical-resistant gloves.Chemical-resistant coveralls and boots.[7]A NIOSH-approved respirator with an organic vapor cartridge is recommended.[4][7]

Experimental Protocols: PPE Handling and Decontamination

Proper donning, doffing, and disposal of PPE are critical to prevent exposure.

2.1. Donning (Putting On) PPE Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Put on the lab coat, coveralls, or chemical-resistant suit.

  • Respiratory Protection: If required, perform a fit test and don the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat or suit.

2.2. Doffing (Taking Off) PPE Sequence:

  • Gloves: Remove gloves using a proper technique to avoid skin contact with the outer surface.[6]

  • Body Protection: Remove the lab coat or coveralls by rolling it inside out, without touching the exterior.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the respirator, if worn.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Operational and Disposal Plans

3.1. Spill Response Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[4]

  • Containment: Prevent the spill from entering drains or waterways using inert absorbent materials like sand or vermiculite.[4]

  • Cleanup: Wearing the appropriate PPE, absorb the spill with an inert material.[1][4] Place the absorbed material into a suitable, clean, dry, and closed container for disposal.[1]

  • Decontamination: Thoroughly clean the affected area after the spill has been removed.[4]

3.2. Disposal Plan:

  • Chemical Waste: this compound and materials contaminated with it must be treated as hazardous waste.[4]

  • Containerization: Keep the waste chemical in its original or a suitable, clearly labeled, and sealed container.[4] Do not mix with other waste.[4]

  • Disposal: Dispose of contaminated gloves and other disposable PPE in accordance with applicable local, state, and federal regulations.[6] Uncleaned empty containers should be treated as the product itself.[4]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment A Identify Handling Task B Assess Risk of Exposure (Splash, Vapor, Quantity) A->B C Routine Use (Small Scale) B->C Low Risk D Weighing/Transfer Spill Cleanup B->D Moderate Risk E Large Scale Ops B->E High Risk F Goggles Gloves Lab Coat Fume Hood C->F G Goggles & Face Shield Resistant Gloves Apron/Coveralls Fume Hood D->G H Goggles & Face Shield Heavy-Duty Gloves Chemical Suit Respirator (if needed) E->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.